molecular formula C11H18N2O B096139 Adamantane-1-carbohydrazide CAS No. 17846-15-0

Adamantane-1-carbohydrazide

货号: B096139
CAS 编号: 17846-15-0
分子量: 194.27 g/mol
InChI 键: FJXQVRADKYKERU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Adamantane-1-carbohydrazide is a highly valuable building block in medicinal chemistry, serving as a pivotal precursor for the synthesis of diverse derivatives with significant research potential. Its core structure combines the unique, rigid three-dimensional framework of the adamantane cage with the reactive carbohydrazide functional group. This combination allows researchers to develop novel compounds for investigating new therapeutic agents. A primary research application of this compound is the synthesis of hydrazide-hydrazone derivatives, which have demonstrated promising biological activities. These derivatives have shown potential as antimicrobial agents, exhibiting activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis , as well as the fungus Candida albicans . Furthermore, some synthesized hydrazide-hydrazones have displayed notable cytotoxicity against human cancer cell lines, highlighting their value in anticancer research . Beyond hydrazones, this reagent is instrumental in creating other important classes of compounds. It is a key starting material for the development of 1,2,4-triazole derivatives that are investigated as potential inhibitors of the 11β-HSD1 enzyme, a target implicated in metabolic diseases like type 2 diabetes and obesity . Additionally, it is used to synthesize hydrazine-1-carbothioamide derivatives, which have been reported to exhibit urease inhibition and antiproliferative activities . The molecule's utility extends to the formation of metal complexes with hydrazonic ligands, which are explored for their unique chemical and potential therapeutic properties . The rigid adamantane core is known to enhance the lipophilicity and stability of resulting molecules, which can improve their pharmacokinetic profiles and is a key feature in drug discovery efforts .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

adamantane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-13-10(14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXQVRADKYKERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320052
Record name adamantane-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17846-15-0
Record name 17846-15-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name adamantane-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adamantane-1-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Multifaceted Mechanisms of Adamantane-1-Carbohydrazide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adamantane-1-carbohydrazide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The unique lipophilic and rigid cage-like structure of the adamantane moiety, combined with the reactive carbohydrazide functional group, provides a privileged scaffold for the development of novel therapeutic agents. This technical guide delves into the diverse mechanisms of action of this compound derivatives, offering an in-depth analysis of their antiviral, anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the current understanding of these mechanisms but also detailed experimental protocols and key structure-activity relationship insights to guide future research and development in this promising area of medicinal chemistry.

Introduction: The Adamantane Advantage in Medicinal Chemistry

The adamantane nucleus, a tricyclic alkane with a diamondoid structure, has long been recognized for its favorable physicochemical properties in drug design. Its high lipophilicity enhances membrane permeability, facilitating the transport of molecules to their target sites, while its steric bulk can provide a robust anchor for binding to hydrophobic pockets within biological targets.[1] The carbohydrazide moiety serves as a versatile synthetic handle, allowing for the facile generation of a diverse library of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones. This combination of a bulky, lipophilic core with a synthetically adaptable linker underpins the diverse pharmacological profiles of this compound derivatives.

Antiviral Mechanisms of Action

Adamantane derivatives first gained prominence as antiviral agents, and this compound derivatives continue this legacy with activity against a range of viruses.[2]

Inhibition of Influenza A M2 Proton Channel

The primary and most well-established antiviral mechanism of adamantane derivatives against influenza A virus is the blockade of the M2 proton channel.[2] This viral protein is essential for the uncoating of the virus within the host cell's endosome. By obstructing this channel, adamantane derivatives prevent the influx of protons, which is necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein and its subsequent release into the cytoplasm, thereby halting viral replication at an early stage.[2] The adamantane cage lodges within the hydrophobic pore of the M2 channel tetramer, effectively plugging it.

Experimental Workflow: M2 Proton Channel Inhibition Assay (Yeast-Based)

This protocol outlines a high-throughput yeast growth restoration assay to screen for inhibitors of the influenza A virus M2 proton channel.

M2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis yeast_prep Prepare Yeast Strain Expressing M2 Protein incubation Incubate Yeast with Compounds in Low pH Medium yeast_prep->incubation compound_prep Prepare Adamantane Derivative Dilutions compound_prep->incubation growth_monitoring Monitor Yeast Growth (OD600) incubation->growth_monitoring data_analysis Determine Percent Inhibition and IC50 Values growth_monitoring->data_analysis

Caption: Workflow for M2 Proton Channel Inhibition Assay.

Potential Inhibition of Coronavirus Viroporins

Emerging research suggests that adamantane derivatives may also exhibit antiviral activity against coronaviruses, including SARS-CoV-2. The proposed mechanism involves the inhibition of the viroporin channel of the envelope (E) protein.[2] This channel is believed to function as a cation-selective ion channel, playing a role in viral assembly and release. By blocking this channel, adamantane derivatives may interfere with the viral life cycle. Further research is needed to fully elucidate this mechanism for this compound derivatives.

Anticancer Mechanisms of Action

The anticancer activity of this compound derivatives is multifaceted, with various derivatives exhibiting distinct mechanisms to inhibit cancer cell proliferation and induce cell death.

Induction of Apoptosis

A primary mechanism by which many this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1] Some derivatives have been shown to trigger the intrinsic (mitochondrial) apoptotic pathway.[2] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol describes a fluorometric assay to measure the activity of caspase-3 and -7, key executioner caspases in apoptosis.

  • Cell Culture and Treatment: Plate cancer cells in a 96-well plate and treat with various concentrations of the this compound derivative for a specified time. Include untreated and positive controls.

  • Reagent Preparation: Prepare the caspase-3/7 substrate solution containing a DEVD peptide conjugated to a fluorescent reporter.

  • Cell Lysis: Lyse the cells to release the cellular contents, including activated caspases.

  • Substrate Incubation: Add the caspase-3/7 substrate to the cell lysates and incubate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The amount of fluorescence is directly proportional to the caspase-3/7 activity.

Inhibition of DNA Polymerase

Certain adamantane-based synthetic retinoids have demonstrated anticancer activity through the suppression of DNA polymerase.[3] This enzyme is crucial for DNA replication, and its inhibition leads to cell cycle arrest and apoptosis. The lipophilic adamantane moiety is thought to facilitate the interaction of the compound with the enzyme's active site.

Modulation of Kinase Signaling Pathways

Some adamantane derivatives function as tyrosine kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[3] By blocking the activity of these kinases, the compounds can interfere with downstream signaling pathways that control cell growth, proliferation, and survival. Additionally, inhibition of sphingosine kinase has been identified as a mechanism for some adamantane-based anticancer drugs.[3]

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
5-NVACHeLaDose-dependent activity observed[4]
Derivative 4aA549Induces apoptosis
Derivative 4eVariousCytotoxic
Derivative 5eVariousCytotoxic

Antimicrobial Mechanisms of Action

This compound derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi.[5]

Membranotropic Activity

A proposed mechanism for the antimicrobial action of some adamantane derivatives is their membranotropic activity.[6] The lipophilic adamantane core can intercalate into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to leakage of cellular contents and ultimately cell death.

Inhibition of DNA Gyrase and Topoisomerase IV

Several adamantane derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV.[7][8] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, the compounds prevent the relaxation of supercoiled DNA, leading to the accumulation of DNA strand breaks and bacterial cell death.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a gel-based assay to determine the inhibitory effect of this compound derivatives on DNA gyrase supercoiling activity.

DNA_Gyrase_Assay cluster_reaction Reaction Setup cluster_incubation Incubation cluster_analysis Analysis reaction_mix Prepare Reaction Mix: - Relaxed Plasmid DNA - DNA Gyrase - ATP - Assay Buffer add_inhibitor Add Adamantane Derivative reaction_mix->add_inhibitor incubation Incubate at 37°C add_inhibitor->incubation stop_reaction Stop Reaction and De-proteinize incubation->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualization Visualize DNA Bands under UV Light gel_electrophoresis->visualization

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives

CompoundGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Fungi (MIC, µg/mL)Reference
IVAC & Isomers <1.95<1.95<1.95[9][10][11][12]
Derivative 9 62.5-1000125-1000-[6][13]
Derivative 14 62.5-1000125-1000-[6][13]
Derivative 15 62.5-1000-62.5-500[6][13]
Derivative 19 62.5-1000125-500-[6][13]

Enzyme Inhibition

The adamantane scaffold has proven to be a valuable component in the design of various enzyme inhibitors, where its lipophilic nature facilitates binding to the active site.

Cholinesterase Inhibition

Adamantane-substituted guanylhydrazones have been identified as inhibitors of butyrylcholinesterase (BChE).[14] Molecular docking studies suggest that the adamantane moiety anchors the inhibitor in the active site, while the guanylhydrazone portion forms key hydrogen bonds with amino acid residues, leading to enzyme inhibition.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Adamantane-linked 1,2,4-triazole derivatives have shown potential as inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes.[15] The adamantane group is believed to occupy a hydrophobic pocket in the enzyme's active site, contributing to the inhibitory activity.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibition

While not directly this compound derivatives, the clinical success of adamantane-containing DPP-IV inhibitors like vildagliptin and saxagliptin highlights the potential of the adamantane scaffold in targeting this enzyme for the treatment of type 2 diabetes.[13] The adamantane moiety in these drugs plays a crucial role in their pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature of the substituents introduced via the hydrazone linkage.

  • Antiviral Activity: For influenza A M2 channel inhibition, the amine function on the adamantane core is crucial. Modifications to the carbohydrazide portion can modulate the lipophilicity and steric bulk, influencing the binding affinity to the channel.[16]

  • Anticancer Activity: The presence of electron-withdrawing groups on the aromatic ring of the hydrazone moiety often enhances cytotoxicity. The position and nature of these substituents can significantly impact the pro-apoptotic and anti-proliferative effects.

  • Antimicrobial Activity: The antimicrobial potency is influenced by the overall lipophilicity of the molecule. Aromatic and heterocyclic substituents on the hydrazone can modulate this property and introduce additional interactions with microbial targets.

  • Enzyme Inhibition: The substituents on the hydrazone part of the molecule are critical for specific interactions with the amino acid residues in the enzyme's active site. The adamantane core primarily serves as a lipophilic anchor.

Conclusion and Future Directions

This compound derivatives are a rich source of biologically active compounds with diverse mechanisms of action. The synthetic tractability of the carbohydrazide moiety allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties. Future research in this area should focus on elucidating the precise molecular targets for the anticancer and antimicrobial derivatives, exploring the potential for dual-action inhibitors, and optimizing the pharmacokinetic profiles of lead compounds. The insights and protocols provided in this guide are intended to facilitate these endeavors and accelerate the translation of promising this compound derivatives from the laboratory to the clinic.

References

  • Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]
  • (2023). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry.
  • Al-Wahaibi, L. H., et al. (2020). Synthesis and Structure Insights of Two Novel Broad-Spectrum Antibacterial Candidates Based on (E)-N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazides. Molecules, 25(8), 1934. [Link]
  • (2023). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry.
  • Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]
  • Hordyjewska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(8), 3467. [Link]
  • Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) this compound (IVAC) and Its Isomers. Journal of Scientific Research, 17(2), 547-560.
  • Request PDF. (2025). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide.
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
  • Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) Adamantane. Bangladesh Journals Online.
  • Ragab, A., et al. (2022). A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors. Drug Development Research, 83(6), 1305-1330.
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
  • Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) Adamantane. Bangladesh Journals Online.
  • Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) this compound (IVAC) and Its Isomers.
  • Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318.
  • Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) this compound (IVAC) and Its Isomers. Journal of Scientific Research.
  • Ragab, A., et al. (2022). A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors. Drug Development Research, 83(6), 1305-1330.
  • Han, T., et al. (2016). The antitumor toxin CD437 is a direct inhibitor of DNA polymerase α.
  • Kovacic, F., et al. (2012). Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase. Bioorganic & Medicinal Chemistry, 20(19), 5845-5853.
  • Turk-Erbut, S., et al. (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie, 354(2), e2000256.
  • Hordyjewska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(8), 3467.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • BenchChem. (2025). A Comparative Analysis of Adamantane-Based Inhibitors: A Guide for Researchers.
  • Tan, T., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)
  • Parab, D. D., & Kohli, H. K. (2025). Synthetic route to new 1–adamantylamine derivatives.
  • Zayed, M. F., et al. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Journal of Chemistry, 2021, 6659156.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
  • Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000.
  • ResearchGate. (2018). Which is the best protocol for caspase-3 activity detection in vitro?
  • Ragab, A., et al. (2022). A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors. Fingerprint.
  • BenchChem. (2025). Application Notes and Protocols: Enzyme Inhibition Kinetics of Pulchelloside I.
  • Thermo Fisher Scientific. (n.d.). Caspase Assays.
  • TopoGEN, Inc. (2016). DNA Gyrase Assay Kit USER MANUAL.
  • Indulen, M. K., et al. (1994). [Structure and antiviral activity of adamantane-containing polymer preparation]. Voprosy Virusologii, 39(4), 172-175.
  • Maxwell, A. (1999). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology, 95, 145-156.
  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?
  • Ragab, A., et al. (2022). A new exploration toward adamantane derivatives as potential anti‐MDR agents: Design, synthesis, antimicrobial, and rad... OUCI.
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.). Adamantane‐mediated inhibition of supercoiling of Staphylococcus aureus... | Download Scientific Diagram.
  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.
  • Aldrich, P. E., et al. (1971). Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine. Journal of Medicinal Chemistry, 14(6), 535-543.
  • Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
  • Pharmacy 180. (n.d.). SAR of Adamantane Amines.
  • ResearchGate. (n.d.). Adamantane-substituted guanylhydrazones: Novel inhibitors of butyrylcholinesterase | Request PDF.
  • Al-Wahaibi, L. H., et al. (2020). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 25(8), 1934.

Sources

An In-depth Technical Guide to the Biological Activity of Adamantane-Based Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and unique mechanisms of action is perpetual. Among the myriad of privileged scaffolds, the adamantane moiety stands out due to its distinctive structural and physicochemical properties.[1][2] This rigid, lipophilic, three-dimensional cage-like hydrocarbon imparts favorable characteristics such as metabolic stability and improved membrane permeability to bioactive molecules.[1][3] When coupled with the versatile hydrazone linker (-NH-N=CH-), a class of compounds with a broad spectrum of biological activities emerges.[4][5][6] This technical guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of adamantane-based hydrazones, tailored for researchers, scientists, and drug development professionals.

Hydrazones themselves are a well-established class of compounds with diverse pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[4][5][6][7] The incorporation of the adamantane nucleus into the hydrazone scaffold often leads to synergistic effects, resulting in compounds with potent and varied biological profiles.[8] This guide will delve into the causality behind experimental choices in the design and evaluation of these compounds and present self-validating protocols for their study.

I. Synthesis of Adamantane-Based Hydrazones: A Generalized Approach

The synthesis of adamantane-based hydrazones is typically a straightforward and efficient process, primarily involving the condensation reaction between an adamantane-containing hydrazide and a suitable aldehyde or ketone.[4][9][10] This reaction is a classic example of nucleophilic addition-elimination at a carbonyl group.

Rationale Behind the Synthetic Strategy

The choice of a two-step synthesis starting from adamantane carboxylic acid is based on the ready availability of the starting material and the high yields typically obtained in each step. The initial esterification facilitates the subsequent reaction with hydrazine hydrate, which is more efficient than a direct reaction with the carboxylic acid. The final condensation step to form the hydrazone is robust and allows for the introduction of a wide range of substituents on the aromatic ring of the aldehyde or ketone, enabling the generation of a diverse chemical library for structure-activity relationship (SAR) studies.

Core Synthetic Workflow

A general and reliable protocol for the synthesis of adamantane-based hydrazones is outlined below. This method is adapted from established procedures and provides a solid foundation for further derivatization.[4][9]

Diagram: General Synthesis of Adamantane-Based Hydrazones

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation Adamantane-1-carboxylic_acid Adamantane-1-carboxylic acid H2SO4 H2SO4 (catalyst) Adamantane-1-carboxylic_acid->H2SO4 Methanol Methanol Methanol->H2SO4 Methyl_adamantane-1-carboxylate Methyl adamantane-1-carboxylate H2SO4->Methyl_adamantane-1-carboxylate Hydrazine_hydrate Hydrazine hydrate Methyl_adamantane-1-carboxylate->Hydrazine_hydrate Adamantane-1-carbohydrazide This compound Hydrazine_hydrate->this compound Aromatic_aldehyde_ketone Aromatic aldehyde/ketone (R-CHO/R-COR') This compound->Aromatic_aldehyde_ketone Adamantane-based_hydrazone Adamantane-based hydrazone Aromatic_aldehyde_ketone->Adamantane-based_hydrazone

Caption: Synthetic pathway for adamantane-based hydrazones.

Experimental Protocol: Synthesis of N'-(substituted-benzylidene)this compound

This protocol details the synthesis in three distinct steps.

Step 1: Synthesis of Methyl adamantane-1-carboxylate

  • To a solution of adamantane-1-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl adamantane-1-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve methyl adamantane-1-carboxylate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

Step 3: Synthesis of Adamantane-based Hydrazone

  • To a solution of this compound (1.0 eq) in ethanol (10 volumes), add the desired substituted aromatic aldehyde or ketone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure adamantane-based hydrazone.

Self-Validation: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4][9]

II. Spectrum of Biological Activities

Adamantane-based hydrazones exhibit a remarkable range of biological activities, making them promising candidates for the development of new therapeutic agents.[4]

Diagram: Biological Activities of Adamantane-Based Hydrazones

G Adamantane_Hydrazones Adamantane-Based Hydrazones Antiviral Antiviral Adamantane_Hydrazones->Antiviral Antibacterial Antibacterial Adamantane_Hydrazones->Antibacterial Antifungal Antifungal Adamantane_Hydrazones->Antifungal Anticancer Anticancer Adamantane_Hydrazones->Anticancer Anticonvulsant Anticonvulsant Adamantane_Hydrazones->Anticonvulsant Antitubercular Antitubercular Adamantane_Hydrazones->Antitubercular

Caption: Overview of the diverse biological activities.

Antimicrobial Activity

The combination of the adamantane moiety and the hydrazone linker has yielded compounds with significant antibacterial and antifungal properties.[4]

Antibacterial Activity

Several studies have demonstrated that adamantane-based hydrazones are effective against a range of Gram-positive and Gram-negative bacteria.[4][9] The lipophilicity of the adamantane group is thought to facilitate the transport of the molecule across the bacterial cell membrane.

Structure-Activity Relationship (SAR) Insights:

  • Compounds with an electron-donating group, such as a hydroxyl (-OH) group at the para position of the benzyl ring, have shown enhanced antibacterial activity.[4]

  • The presence of a nitro group has also been associated with pronounced antibacterial effects, particularly against Staphylococcus aureus.[9]

Compound Series Bacterial Strains Activity (MIC/IC₅₀ in µM) Reference
4a, 4d, 5a, 5cE. faecalis, S. aureus, B. cereusMIC: 12.5 µM; IC₅₀: 6.12-6.88 µM[4]
Hydrazones with nitro groupS. aureusPronounced effect[9]
Antifungal Activity

Adamantane-based hydrazones have also shown promising activity against various fungal strains, most notably Candida albicans.[4]

SAR Insights:

  • Similar to antibacterial activity, the presence of a para-hydroxyl group on the benzyl ring enhances antifungal efficacy.[4]

  • Certain halogenated derivatives have also demonstrated potent antifungal properties.

Compound Series Fungal Strain Activity (MIC/IC₅₀ in µM) Reference
4a, 4f, 4h, 5a, 5cC. albicansMIC: 12.5 µM; IC₅₀: 3.56-6.77 µM[4]
Dihydrazones with halo groupC. albicansDisplayed potential activity
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the microorganism (approximately 5 x 10⁵ CFU/mL).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

The adamantane scaffold is famously associated with antiviral drugs like amantadine and rimantadine, which target the M2 proton channel of the influenza A virus.[2][11] Adamantane-based hydrazones are being explored as a new generation of antiviral agents with potentially broader spectrums of activity.[12][13]

Mechanism of Action: While the precise mechanisms for many novel adamantane hydrazones are still under investigation, it is hypothesized that they may also interfere with viral entry and uncoating processes, similar to their simpler adamantane predecessors.[11]

Anticancer Activity

The cytotoxic potential of adamantane-based hydrazones against various cancer cell lines has been reported.[4][14] The rigid adamantane structure can facilitate interactions with specific binding pockets in enzymes or receptors involved in cancer cell proliferation.

Mechanism of Action: Some copper(II) complexes of adamantoyl hydrazones have been shown to induce apoptosis in a caspase-3-dependent manner and exhibit anti-angiogenic effects.[14]

Compound Series Cancer Cell Lines Activity (IC₅₀) Reference
4e, 5eHuman cancer cell linesCytotoxic[4]
Copper(II) complexesHeLa, LS174, A549, K562, MDA-MB-231High sensitivity[14]
Antitubercular Activity

Tuberculosis remains a significant global health threat, and new drugs are urgently needed. Adamantane-based hydrazones have emerged as a promising class of antitubercular agents.[15]

Mechanism of Action: One identified mechanism of action is the inhibition of MmpL3, a mycolic acid transporter essential for the formation of the mycobacterial cell wall.[15] The adamantane moiety of these compounds is thought to interact with key residues within the MmpL3 protein.[15]

Compound Mycobacterial Strain Activity (MIC in µg/mL) Reference
Compound 1M. tuberculosis0.2[15]
M. bovis BCG0.3[15]
Anticonvulsant Activity

The hydrazone moiety is a known pharmacophore in several anticonvulsant drugs.[16] The incorporation of an adamantane group can modulate the pharmacokinetic and pharmacodynamic properties of these compounds.[17]

Mechanism of Action: The anticonvulsant activity of some adamantane derivatives has been linked to the modulation of benzodiazepine/GABAₐ receptors.

III. Causality and Future Directions

The diverse biological activities of adamantane-based hydrazones stem from the unique combination of the bulky, lipophilic adamantane cage and the versatile, hydrogen-bonding capable hydrazone linker. The adamantane group often serves as a hydrophobic anchor, facilitating membrane passage and interaction with hydrophobic pockets in target proteins. The hydrazone moiety, with its ability to act as both a hydrogen bond donor and acceptor, can form crucial interactions within the active sites of enzymes and receptors.

Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to identify the specific molecular targets for the various biological activities.

  • Optimization of Lead Compounds: Structure-activity relationship studies should be expanded to improve the potency and selectivity of promising compounds.

  • Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies are essential to assess the drug-like properties of these compounds.

IV. Conclusion

Adamantane-based hydrazones represent a highly promising class of compounds with a broad and potent spectrum of biological activities. Their straightforward synthesis and the potential for extensive chemical modification make them an attractive area for further investigation in the field of drug discovery and development. This guide provides a foundational understanding of their synthesis, biological evaluation, and therapeutic potential, serving as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

  • Pham, V. H., Phan, T. P. D., Vu, T. K. T., Nguyen, T. H., Le, T. H., & Vu, B. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]
  • National Center for Biotechnology Information. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. PubChem. [Link]
  • JETIR. (2020). Study of Anti-bacterial Activities of dihydrazide- dihydrazone Derivatives of Adamantly Moiety Containing Nitro Group. JETIR, 7(8). [Link]
  • Semantic Scholar. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. [Link]
  • Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(4), 421-426. [Link]
  • ResearchGate. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. [Link]
  • IJERA. (2022). Study of antifungal activities of dihydrazide- dihydrazone derivatives of adamantly moiety containing halo group.
  • García-García, L., et al. (2022). A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3. International Journal of Molecular Sciences, 23(20), 12693. [Link]
  • ResearchGate. (2024). Adamantane derivatives with antidiabetic activity. [Link]
  • Artimova, S., et al. (2010). Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. Bioorganic & Medicinal Chemistry Letters, 20(2), 546-549. [Link]
  • ResearchGate. (2024). Amine derivatives of adamantane with antiviral activity. [Link]
  • Valdman, A. V., & Kozlovskaya, M. M. (1975). [Tranquilizing activity of adamantane derivatives]. Biulleten' Eksperimental'noi Biologii i Meditsiny, 80(10), 54-57. [Link]
  • Bjelogrlić, S., et al. (2016). Synthesis, characterization, cytotoxicity and antiangiogenic activity of copper(II) complexes with 1-adamantoyl hydrazone bearing pyridine rings. European Journal of Medicinal Chemistry, 117, 269-281. [Link]
  • ResearchGate. (2025). The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid. [Link]
  • ResearchGate. (2022). Novel adamantane-pyrazole and hydrazone hybridized: Design, synthesis, cytotoxic evaluation, SAR study and molecular docking simulation as carbonic anhydrase inhibitors. [Link]
  • Semantic Scholar. (2002).
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Bioorganic & Medicinal Chemistry, 15(17), 5683-5689. [Link]
  • ResearchGate. (2022). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) this compound (IVAC) and Its Isomers. [Link]
  • IJERA. (2022). Synthesis, characterization and study of anti-fungal activities of dihydrazide- dihydrazone derivatives of adamantly moiety containing nitro group.
  • ResearchGate. (2012).
  • ZORA. (2021). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. [Link]
  • Researcher.Life. (2014). A review exploring biological activities of hydrazones. [Link]
  • MDPI. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. [Link]
  • ResearchGate. (2012). REVIEW OF BIOLOGICAL ACTIVITIES OF HYDRAZONES. [Link]
  • Kovarik, Z., et al. (2012). Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(11), 1879-1886. [Link]
  • ResearchGate. (2018). Structure activity relationship of adamantane compounds. [Link]
  • Schlesinger, F., et al. (2005). Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors. British Journal of Pharmacology, 145(4), 495-504. [Link]
  • Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2823-2843. [Link]
  • Digital CSIC. (2016). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compound. [Link]
  • Sayyah, M., et al. (2021). Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors. Iranian Biomedical Journal, 25(3), 213-220. [Link]
  • National Center for Biotechnology Information. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. [Link]
  • National Institutes of Health. (2016).
  • Research Square. (2023).
  • ResearchGate. (2021).
  • Yildirim, I., et al. (2005). Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. Arzneimittel-Forschung, 55(7), 398-402. [Link]
  • ResearchGate. (2020).
  • Kaushik, D., et al. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 45(9), 3943-3949. [Link]

Sources

The Adamantane-1-Carbohydrazide Scaffold: A Technical Guide to a Privileged Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane cage, a rigid, lipophilic, and metabolically robust hydrocarbon, has cemented its status as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure offers a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This technical guide delves into the potential of adamantane-1-carbohydrazide as a key pharmaceutical intermediate. We will explore its synthesis, physicochemical properties, and its versatile role in the construction of a diverse array of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into harnessing the adamantane advantage in drug discovery.

The Adamantane Advantage in Drug Design

The adamantane moiety, the smallest unit of a diamond's crystal lattice, is more than just a bulky, inert substituent.[1] Its incorporation into a drug candidate can profoundly and predictably alter its properties, a phenomenon often referred to as the "adamantane advantage."[2]

Physicochemical Properties and Pharmacokinetic Modulation

The defining characteristic of the adamantane cage is its high lipophilicity.[3] This property is a double-edged sword in drug design. While it can enhance membrane permeability, facilitating absorption and passage through biological barriers like the blood-brain barrier, it can also lead to poor aqueous solubility.[4] The strategic placement of the adamantane group is therefore a critical consideration in balancing these effects.

Furthermore, the rigid, cage-like structure of adamantane provides steric shielding to adjacent functional groups, protecting them from metabolic degradation by enzymes such as cytochrome P450s.[3][5] This steric hindrance can significantly increase a drug's in vivo half-life, reducing dosing frequency and improving patient compliance.

The impact of adamantane on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a key driver for its use.[5] By replacing a metabolically labile group with an adamantane moiety, medicinal chemists can fine-tune a drug's pharmacokinetic profile for optimal therapeutic efficacy.

A Rigid Scaffold for Enhanced Target Binding

Beyond its influence on pharmacokinetics, the rigid nature of the adamantane scaffold offers a distinct advantage in rational drug design.[5] Unlike flexible alkyl chains, the adamantane cage locks substituents into well-defined spatial orientations. This conformational rigidity can lead to higher binding affinity and selectivity for the target receptor or enzyme by minimizing the entropic penalty associated with the "freezing" of a flexible ligand upon binding. The three-dimensional nature of adamantane allows for the exploration of deep, hydrophobic binding pockets within biological targets that are often inaccessible to planar aromatic systems.[3]

This compound: The Gateway Intermediate

This compound is a versatile and readily accessible intermediate that serves as a gateway to a vast chemical space of adamantane-containing compounds.[6][7] Its synthesis is straightforward, and the carbohydrazide functionality provides a reactive handle for a multitude of chemical transformations.

Synthesis of this compound

The synthesis of this compound typically proceeds in a two-step sequence starting from the commercially available adamantane-1-carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of Adamantane-1-Carboxylic Acid

  • To a solution of adamantane-1-carboxylic acid (1 equivalent) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.2-0.5 equivalents) under cooling in an ice bath.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl adamantane-1-carboxylate.

Step 2: Hydrazinolysis of Methyl Adamantane-1-Carboxylate

  • Dissolve the methyl adamantane-1-carboxylate (1 equivalent) in ethanol (5-10 volumes).

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound as a white solid.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Adamantane-1-Carboxylic_Acid Adamantane-1-Carboxylic Acid Methanol_H2SO4 Methanol, H₂SO₄ (cat.) Reflux Adamantane-1-Carboxylic_Acid->Methanol_H2SO4 Methyl_Adamantane-1-Carboxylate Methyl Adamantane-1-Carboxylate Methanol_H2SO4->Methyl_Adamantane-1-Carboxylate Hydrazine_Hydrate Hydrazine Hydrate Ethanol, Reflux Methyl_Adamantane-1-Carboxylate->Hydrazine_Hydrate This compound This compound Hydrazine_Hydrate->this compound

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₈N₂O[8]
Molecular Weight 194.27 g/mol [8]
Melting Point 148-151 °C[9][10]
Appearance White crystalline solid[9]
LogP (calculated) ~1.4[11]

Applications in the Synthesis of Bioactive Molecules

The true potential of this compound lies in its ability to serve as a scaffold for the synthesis of a wide range of derivatives with diverse biological activities. The nucleophilic nitrogen of the hydrazide is readily condensed with aldehydes and ketones to form stable hydrazones, a common pharmacophore in many drug classes.[6]

Hydrazide-Hydrazones: A Hub of Biological Activity

The reaction of this compound with various aromatic and heterocyclic aldehydes and ketones yields a library of adamantyl-hydrazones.[6][12] This reaction is typically carried out under mild acidic or neutral conditions in a suitable solvent like ethanol.

Experimental Protocol: General Synthesis of Adamantyl-Hydrazones

  • Dissolve this compound (1 equivalent) in ethanol (10-20 volumes).

  • Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (optional, can accelerate the reaction).

  • Stir the reaction mixture at room temperature or gentle reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to induce crystallization or concentrate and purify by column chromatography.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Hydrazone_Formation This compound This compound Reaction_Conditions Ethanol Catalytic Acid (optional) This compound->Reaction_Conditions Aldehyde_Ketone Aldehyde or Ketone (R-CHO or R-CO-R') Aldehyde_Ketone->Reaction_Conditions Adamantyl_Hydrazone Adamantyl-Hydrazone Reaction_Conditions->Adamantyl_Hydrazone

These adamantyl-hydrazone derivatives have demonstrated a broad spectrum of biological activities:

  • Antimicrobial Activity: Many adamantyl-hydrazones exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][12] The lipophilic adamantane moiety is thought to facilitate the penetration of the bacterial cell membrane.

  • Anticancer Activity: Several studies have reported the cytotoxic effects of adamantyl-hydrazones against various cancer cell lines.[7][13] The mechanism of action is often attributed to the induction of apoptosis.

  • Anticonvulsant Activity: The incorporation of an adamantane moiety into isatin-based Schiff bases has been shown to enhance their anticonvulsant properties, likely due to improved CNS penetration.[14][15]

Other Derivatives and Their Potential

Beyond hydrazones, the carbohydrazide group can be further derivatized to access other important chemical classes:

  • Thiadiazoles and Triazoles: Cyclization reactions of this compound with appropriate reagents can lead to the formation of five-membered heterocyclic rings like thiadiazoles and triazoles, which are known to possess a wide range of pharmacological activities.

  • Carbothioamides: Reaction with isothiocyanates yields carbothioamides, which have been investigated as potential urease inhibitors.[3]

Case Studies: Adamantane-Containing Drugs in the Clinic

The clinical success of several adamantane-containing drugs underscores the therapeutic potential of this unique scaffold.[10][16]

DrugTherapeutic AreaMechanism of Action (simplified)
Amantadine Antiviral (Influenza A), Parkinson's DiseaseBlocks the M2 proton channel of the influenza virus; enhances dopamine release.[1]
Memantine Alzheimer's DiseaseNon-competitive NMDA receptor antagonist, protecting against excitotoxicity.[10]
Rimantadine Antiviral (Influenza A)Similar to amantadine, blocks the M2 proton channel.[10]
Saxagliptin Type 2 DiabetesDipeptidyl peptidase-4 (DPP-4) inhibitor.[10]
Vildagliptin Type 2 DiabetesDipeptidyl peptidase-4 (DPP-4) inhibitor.[10]

These examples highlight the versatility of the adamantane scaffold in targeting a diverse range of biological pathways. The adamantane moiety in these drugs contributes to their favorable pharmacokinetic profiles and potent biological activity.

Future Perspectives and Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of pharmaceutical sciences. Its straightforward synthesis and reactive handle provide a robust platform for the development of novel drug candidates. The unique physicochemical properties imparted by the adamantane cage—lipophilicity, metabolic stability, and conformational rigidity—offer a powerful strategy to overcome common challenges in drug discovery, such as poor pharmacokinetics and lack of target selectivity.

As our understanding of disease biology deepens and the demand for more effective and safer medicines grows, the rational incorporation of privileged scaffolds like adamantane will continue to be a cornerstone of modern medicinal chemistry. The exploration of the vast chemical space accessible from this compound holds significant promise for the discovery of the next generation of innovative therapeutics. Researchers and drug development professionals are encouraged to leverage the "adamantane advantage" in their quest for novel and impactful medicines.

References

  • Pham, V. H., Phan, T. P. D., Phan, D. C., & Vu, B. D. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]
  • Noolvi, M. N., Patel, H. M., Singh, V., & Gadad, A. K. (2022). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry, 14(1), 1-10. [Link]
  • Jana, S., & Majumder, S. (2023). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 28(14), 5438. [Link]
  • Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., Soukup, O., Windisch, M., & Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current medicinal chemistry, 23(29), 3245–3266. [Link]
  • Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978. [Link]
  • Noolvi, M. N., & Patel, H. M. (2022). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. bioRxiv. [Link]
  • Wikipedia. (2024). Adamantane. In Wikipedia. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.).
  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & El-Sayed, M. A. A. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(24), 8425. [Link]
  • Pham, V. H., Phan, T. P. D., Phan, D. C., & Vu, B. D. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]
  • da Silva, A. B. F., de Oliveira, B. G., & Ramalho, T. C. (2021). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral Agent.
  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & El-Sayed, M. A. A. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Molecules, 25(11), 2530. [Link]
  • ResearchGate. (n.d.). The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid. [Link]
  • Georgieva, M., & Zlatkov, A. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1025. [Link]
  • da Silva, A. B. F., de Oliveira, B. G., & Ramalho, T. C. (2021). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral. Semantic Scholar. [Link]
  • Ditz, P., & Westhoff, G. (1984). Pharmacodynamics and pharmacokinetics of memantine. Arzneimittel-Forschung, 34(6), 661-666. [Link]
  • Zayed, M. F., & Hassan, M. H. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Journal of Chemistry, 2021, 1-10. [Link]
  • Al-Suhaimi, E. A., Ghorab, M. M., Al-Said, M. S., El-Gaby, M. S. A., & El-Hossary, E. M. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 27(19), 6599. [Link]
  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & El-Sayed, M. A. A. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(11), 3242. [Link]
  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & El-Sayed, M. A. A. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes.
  • Aoki, F. Y., & Sitar, D. S. (1988). Clinical pharmacokinetics of amantadine hydrochloride. Clinical pharmacokinetics, 14(1), 35–51. [Link]
  • Zayed, M. F., & Hassan, M. H. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity.
  • Hayden, F. G., & Hoffman, H. E. (1986). Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. Antimicrobial agents and chemotherapy, 30(5), 752–756. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.

Sources

An In-depth Technical Guide to Lipophilicity and Drug Design Considerations for Adamantane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Adamantane Moiety - More Than Just a "Lipophilic Bullet"

Since its isolation from crude oil in 1933 and the development of a scalable synthesis in 1957, the adamantane moiety has carved a significant niche in medicinal chemistry.[1][2] Its first major success came with the discovery of the antiviral properties of amantadine in the 1960s, marking the dawn of adamantane's journey in drug discovery.[1][3][4] Adamantane, the smallest diamondoid, is a rigid, symmetrical, and highly lipophilic hydrocarbon (tricyclo[3.3.1.13,7]decane).[2][4] While it is often referred to as a "lipophilic bullet" for its ability to dramatically increase the lipophilicity of a parent molecule, this moniker belies its multifaceted role.[1]

The true value of the adamantyl group in drug design is multidimensional.[5] Its unique three-dimensional structure provides a rigid scaffold that allows for the precise positioning of substituents to probe drug targets effectively.[4][6] Furthermore, its steric bulk can shield adjacent functional groups from metabolic degradation, thereby enhancing a drug's stability and pharmacokinetic profile.[5][7] This guide provides an in-depth analysis of how the distinct lipophilicity of adamantane is strategically leveraged in modern drug design, from fundamental physicochemical principles to practical experimental considerations and successful clinical applications. We will explore how this seemingly simple hydrocarbon cage offers sophisticated solutions to complex challenges in medicinal chemistry, moving beyond its reputation as a mere lipophilicity enhancer.[6]

Caption: Key physicochemical properties of the adamantane scaffold.

The Lipophilicity of Adamantane: A Quantitative Perspective

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property in drug design. It profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME).[8] The most common metric for lipophilicity is the octanol-water partition coefficient (P), typically expressed as its logarithm (logP).[9][10] A positive logP value indicates a preference for the lipidic (octanol) phase, while a negative value indicates a preference for the aqueous phase.

The adamantane cage is inherently lipophilic due to its purely hydrocarbon composition. Incorporating an adamantyl group into a molecule is estimated to increase its calculated logP (cLogP) by approximately 3.1 log units.[4][11] This substantial increase can shift a highly water-soluble compound into a more clinically useful lipophilicity range, enhancing its ability to cross biological membranes.[5]

FragmentApproximate cLogP ContributionKey Characteristics
Adamantyl ~3.1 - 3.3 Highly Lipophilic, Rigid, Bulky, 3D
Phenyl~1.9Aromatic, Planar, Metabolically Liable
Cyclohexyl~2.5Lipophilic, Flexible, Non-aromatic
tert-Butyl~1.9Lipophilic, Acyclic, Bulky
Methyl~0.5Small, Low Lipophilicity Contribution

Caption: Comparative calculated LogP (cLogP) contributions of adamantyl and other common chemical fragments, highlighting adamantane's superior lipophilicity.

Strategic Incorporation of Adamantane in Drug Design

The decision to incorporate an adamantane moiety is a strategic choice aimed at optimizing a drug candidate's profile. Its utility extends far beyond simply increasing lipophilicity.

Enhancing Bioavailability and Membrane Permeability

A primary application of adamantane is to improve a drug's ability to permeate biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier (BBB) for central nervous system (CNS) activity.[12] By increasing a molecule's lipophilicity, the adamantane group can facilitate its passage from the aqueous environment of the gut or bloodstream into and across the lipid bilayers of cells.[13]

A prominent example is in the development of CNS drugs, where crossing the highly restrictive BBB is a major hurdle for 98% of candidate molecules.[12] The conjugation of an adamantyl group as a "lipophilic carrier" can enable poorly absorbed drugs to penetrate the BBB more readily.[12] The success of Memantine , an adamantane derivative used to treat Alzheimer's disease, is partly attributed to its ability to efficiently enter the CNS.[14][15]

Modulating Metabolism and Pharmacokinetics

The rigid and bulky nature of the adamantane scaffold provides steric hindrance that can protect nearby functional groups from metabolic enzymes, particularly cytochrome P450s.[2][5][7] This "metabolic shielding" can significantly increase a drug's plasma half-life, reduce clearance, and improve its overall pharmacokinetic profile.[5] The adamantane cage itself is also exceptionally stable and resistant to metabolic degradation.[16]

Adamantane as a Three-Dimensional Bioisostere

In modern drug discovery, there is a push to "escape flatland"—the over-reliance on flat, aromatic structures.[4][7] Adamantane serves as an excellent three-dimensional, non-aromatic bioisostere for phenyl rings and other bulky groups.[4][11] This substitution can offer several advantages:

  • Improved Metabolic Stability: Replacing a metabolically vulnerable phenyl ring with a robust adamantane cage can eliminate pathways of metabolic degradation (e.g., aromatic hydroxylation).

  • Enhanced Solubility: While highly lipophilic, adamantane's 3D structure can disrupt crystal lattice packing compared to flat aromatic rings, sometimes leading to improved aqueous solubility in the final compound—a counterintuitive but valuable outcome.[17]

  • Novel Target Interactions: The unique shape and volume of adamantane allow it to explore binding pockets in ways that a flat ring cannot, potentially leading to improved potency and selectivity.[3]

A Rigid Scaffold for Precise Pharmacophore Positioning

Beyond its bulk properties, adamantane provides a rigid, predictable scaffold. Its tetrahedral geometry with addressable bridgehead (tertiary) and bridge (secondary) positions allows for the precise spatial orientation of pharmacophoric elements.[4][6] This conformational rigidity minimizes the entropic penalty upon receptor binding, as the molecule does not need to "freeze" into an active conformation.[1] This can lead to a significant increase in binding affinity.

Caption: Strategic applications of the adamantane moiety in drug design.

Experimental and Computational Assessment of Lipophilicity

Accurately determining the lipophilicity of novel adamantane compounds is crucial for validating design hypotheses and building structure-activity relationships (SAR).

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the "gold standard" for experimentally measuring the partition coefficient (LogP).[9] It directly quantifies the distribution of a compound between n-octanol and water.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water by shaking them together in a separatory funnel for 24 hours.

    • Similarly, pre-saturate water (typically a buffer of relevant pH, e.g., pH 7.4) with n-octanol.

    • Allow the phases to separate completely and collect each phase. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the adamantane compound in the phase in which it is more soluble. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Add a precise volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer.

    • Seal the vessel and shake vigorously to ensure thorough mixing and facilitate the partitioning of the compound between the two phases. The system should be agitated until equilibrium is reached (typically several hours). Centrifugation is then used to ensure a clean separation of the two phases.[18]

  • Quantification:

    • Carefully separate the n-octanol and aqueous layers.

    • Determine the concentration of the adamantane compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

      • P = [Concentration]octanol / [Concentration]aqueous

    • The final value is expressed as its logarithm:

      • LogP = log10(P)

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation p1 1. Pre-saturate n-octanol with buffered water p2 2. Pre-saturate buffered water with n-octanol p1->p2 e1 3. Dissolve adamantane compound in one phase p2->e1 e2 4. Combine phases and shake to reach equilibrium e1->e2 e3 5. Centrifuge to separate layers e2->e3 a1 6. Quantify compound concentration in each phase (e.g., HPLC) e3->a1 a2 7. Calculate P = [Conc]octanol / [Conc]aq a1->a2 a3 8. Determine LogP = log10(P) a2->a3

Caption: Experimental workflow for LogP determination via the shake-flask method.

Chromatographic and Computational Methods

While accurate, the shake-flask method is labor-intensive.[9] Therefore, indirect methods are often used, especially for higher throughput screening:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity. This method is much faster and requires less material than the shake-flask method.[19]

  • Computational (in silico) Methods: Numerous algorithms (e.g., ALOGPs, ClogP) are available to calculate logP values directly from a molecule's structure.[1] These methods are invaluable in the early design phase to quickly estimate the lipophilicity of virtual compounds before synthesis.

Case Studies: Adamantane Drugs in Clinical Practice

The theoretical benefits of incorporating adamantane are validated by numerous drugs on the market.

  • Amantadine and Rimantadine (Antivirals): These were among the first adamantane-based drugs and were used against Influenza A.[1][14] Their development marked the birth of adamantane medicinal chemistry and demonstrated the therapeutic potential of this scaffold.[3]

  • Memantine (NMDA Receptor Antagonist): Used for moderate-to-severe Alzheimer's disease, memantine's adamantane group is crucial for its pharmacokinetic profile, enabling it to cross the BBB, and for its pharmacological mechanism as a moderate, non-competitive NMDA receptor antagonist.[1][14]

  • Saxagliptin and Vildagliptin (Antidiabetics): These are modern drugs used to treat type 2 diabetes.[8][14] In saxagliptin, the adamantane moiety plays a key role in its binding characteristics and overall therapeutic efficacy as a DPP-4 inhibitor.

Challenges and Future Directions

While highly beneficial, the significant increase in lipophilicity from adamantane is not without potential drawbacks. Extremely high lipophilicity can lead to poor aqueous solubility, increased non-specific binding to proteins and tissues, and potential toxicity. Therefore, a careful balance must be struck. Medicinal chemists often mitigate these risks by incorporating polar functional groups elsewhere in the molecule to offset the adamantane's lipophilicity.

The future of adamantane in drug discovery remains bright. Research is ongoing to explore:

  • Novel Bioisosteres: Heteroadamantanes (where a carbon atom of the cage is replaced by a heteroatom like nitrogen or oxygen) and other bicyclic structures are being investigated as alternatives to fine-tune physicochemical properties while retaining a 3D shape.[17][20][21]

  • Targeted Drug Delivery: The lipophilic nature of adamantane makes it an excellent anchor for targeting molecules to lipid bilayers or for use in drug delivery systems like liposomes and dendrimers.[2][13]

  • Multi-substituted Derivatives: The ability to functionalize adamantane at multiple positions allows for the creation of complex molecules that can probe multiple binding sites or act on multiple targets simultaneously.[6]

Conclusion

The adamantane moiety is a powerful and versatile tool in the medicinal chemist's armamentarium. Its reputation as a "lipophilic bullet" is well-earned, providing a reliable method to enhance membrane permeability, improve metabolic stability, and favorably modulate the pharmacokinetic properties of drug candidates. However, its true value lies in its multi-dimensional character: it is also a rigid, metabolically inert, three-dimensional scaffold that enables precise pharmacophore positioning and serves as a valuable bioisostere for escaping the confines of traditional flat-ring systems. By understanding and strategically applying the unique lipophilic and structural properties of adamantane, researchers can continue to develop innovative and effective therapeutics for a wide range of diseases.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
  • Spilovska, K., Zidek, M., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2919–2944. [Link]
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central, 113(5), 3516-3604. [Link]
  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. [Link]
  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Ingenta Connect. [Link]
  • Dane, C., Cumbers, G. A., Allen, B., Montgomery, A. P., Danon, J. J., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • Sarris, K., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience. [Link]
  • Globelune. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Globelune. [Link]
  • Georgiev, A., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia. [Link]
  • Burmistrov, V., et al. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. eScholarship.org. [Link]
  • Burmistrov, V. A., et al. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. PubMed. [Link]
  • Sarris, K., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. PubMed. [Link]
  • Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. [Link]
  • Chlebek, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
  • Le, G. T., & Hume, P. S. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry. [Link]
  • Wesemann, W., & Sontag, K. H. (1981). [Pharmacodynamics and pharmacokinetics of memantine]. Arzneimittel-Forschung. [Link]
  • ResearchGate. (n.d.). Structure activity relationship of adamantane compounds.
  • Dane, C., & Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry. [Link]
  • Aoki, F. Y., & Sitar, D. S. (1988). Clinical pharmacokinetics of amantadine hydrochloride. Clinical Pharmacokinetics. [Link]
  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
  • Goral, P. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. [Link]
  • Shcherbakova, E. S., et al. (2023). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Link]
  • Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Properties of Adamantane-1-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane-1-carbohydrazide is a unique molecule that marries the rigid, lipophilic adamantane cage with the versatile carbohydrazide functional group. This structure makes it a valuable building block in medicinal chemistry and materials science.[1][2] The adamantane moiety is known to impart favorable pharmacokinetic properties, such as increased metabolic stability and bioavailability, to drug candidates.[1] The carbohydrazide group, on the other hand, serves as a versatile linker and a pharmacophore, capable of forming various derivatives like hydrazones with a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][3] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the structural elucidation of its derivatives.

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition.

Molecular Structure and Key Spectroscopic Features

The molecular formula for this compound is C₁₁H₁₈N₂O, with a molecular weight of 194.27 g/mol .[4][5] The key structural components to consider in its spectroscopic analysis are the adamantane cage and the carbohydrazide moiety (-CONHNH₂).

cluster_adamantane Adamantane Cage cluster_hydrazide Carbohydrazide Moiety C1 C2 C1->C2 C7 C1->C7 C11 C=O C1->C11 C3 C2->C3 C8 C2->C8 C4 C3->C4 C9 C3->C9 C5 C4->C5 C10 C4->C10 C6 C5->C6 C5->C9 C6->C1 C6->C10 C7->C8 C8->C9 C9->C10 C10->C7 N1 NH C11->N1 N2 NH₂ N1->N2

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals characteristic of the adamantane cage and the carbohydrazide group.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals arising from the adamantane cage protons and the NH and NH₂ protons of the carbohydrazide group.

  • Adamantane Protons: The highly symmetrical nature of the adamantane cage results in overlapping signals for its protons.[6] Typically, the signals for the adamantane protons appear in the range of δ 1.6-2.0 ppm.[7] These signals often present as multiplets or broad singlets due to the complex spin-spin coupling between the numerous cage protons.

  • Carbohydrazide Protons: The protons of the -CONHNH₂ group are exchangeable and their chemical shifts can be influenced by solvent, concentration, and temperature.

    • The NH proton typically appears as a singlet.

    • The NH₂ protons also often appear as a singlet.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Adamantane-H1.6 - 2.0m, br s
-NH-Variable (often broad)s
-NH₂Variable (often broad)s
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

  • Adamantane Carbons: Due to its symmetry, unsubstituted adamantane shows two signals in its ¹³C NMR spectrum.[8] For this compound, the substitution at the C-1 position removes some of this symmetry, leading to four distinct signals for the adamantane cage carbons. The chemical shifts are influenced by their proximity to the electron-withdrawing carbohydrazide group.[9]

  • Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group is significantly deshielded and appears at a much lower field, typically in the range of δ 170-180 ppm.[10]

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
Adamantane-C (quaternary, C1)~40
Adamantane-C (methine, CH)~28
Adamantane-C (methylene, CH₂)~36-39
Carbonyl-C (C=O)~176
Experimental Protocol for NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the complex adamantane proton signals.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it can help in observing the exchangeable NH and NH₂ protons.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, and C=O bonds.

  • N-H Stretching: The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) groups typically appear as two distinct bands in the region of 3200-3400 cm⁻¹.[7] One paper reports peaks at 3332.47 and 3278.23 cm⁻¹ for the N-H stretch.[7]

  • C-H Stretching: The C-H stretching vibrations of the adamantane cage are observed in the region of 2800-3000 cm⁻¹.[7] Specific peaks have been reported at 2912.48, 2894.13, and 2849.49 cm⁻¹.[7]

  • C=O Stretching (Amide I): A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is expected around 1613-1670 cm⁻¹.[7][11]

  • N-H Bending (Amide II): The N-H bending vibration of the amide group typically appears around 1520-1550 cm⁻¹.[7] A peak has been reported at 1523.69 cm⁻¹.[7]

  • C-H Bending: The C-H bending vibrations of the adamantane cage are observed at lower wavenumbers, typically around 1368-1452 cm⁻¹.[7]

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-HStretching3200 - 3400
C-H (adamantane)Stretching2800 - 3000
C=O (amide)Stretching (Amide I)1613 - 1670
N-H (amide)Bending (Amide II)1520 - 1550
C-H (adamantane)Bending1368 - 1452
Experimental Protocol for IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

  • KBr Pellet Method: Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

  • Molecular Ion (M⁺): The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 194.[5]

  • Fragmentation Pattern: The fragmentation of 1-substituted adamantanes can follow several pathways.[12] Common fragmentation patterns for adamantane derivatives involve the loss of the substituent or fragmentation of the adamantane cage itself.[13]

    • A prominent peak is often observed at m/z 135 , corresponding to the adamantyl cation ([C₁₀H₁₅]⁺), formed by the cleavage of the bond between the adamantane cage and the carbohydrazide group.

    • Other fragments may arise from the loss of parts of the carbohydrazide moiety, such as the loss of NH₂ (m/z 178) or N₂H₃ (m/z 163).

    • Further fragmentation of the adamantyl cation can lead to smaller hydrocarbon fragments.

M This compound (m/z 194) F1 [Adamantyl Cation] (m/z 135) M->F1 - CONHNH₂ F2 [M - NH₂]⁺ (m/z 178) M->F2 - NH₂ F3 [M - N₂H₃]⁺ (m/z 163) M->F3 - N₂H₃

Caption: Proposed mass spectrometry fragmentation pathways.

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

  • EI-MS: Introduce a small amount of the sample into the ion source, either directly via a solid probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ion source via direct infusion or through a liquid chromatograph (LC).

Data Acquisition:

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). The ionization energy for EI is typically 70 eV.[13]

Conclusion

The spectroscopic properties of this compound are well-defined and provide a comprehensive picture of its molecular structure. NMR spectroscopy confirms the carbon-hydrogen framework of the adamantane cage and the carbohydrazide moiety. IR spectroscopy clearly identifies the key functional groups, while mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This in-depth understanding is crucial for researchers in drug discovery and materials science who utilize this versatile molecule in the synthesis of novel compounds with tailored properties.

References

  • Anonymous. (n.d.). Mass spectral fragmentation of substituted adamantane-2,4-diones.
  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189–2196.
  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
  • Anonymous. (n.d.). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety.
  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 35(2), 332–337.
  • Anonymous. (n.d.). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry.
  • Mashima, M. (1964). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan, 37(7), 974–982.
  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(3), 423–427.
  • Anonymous. (n.d.). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. SciELO South Africa.
  • Anonymous. (n.d.). Chemical shift of adamantane protons as a function of molar ratios of...
  • Anonymous. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
  • Anonymous. (n.d.). Infrared spectra data (cm) of the hydrazones and their mixed metal (II) complexes.
  • Khullar, K. K., Bell, C. L., & Bauer, L. (1969). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 34(11), 3645–3650.
  • Hoffman, R. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231.
  • Anonymous. (n.d.). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI.
  • Anonymous. (2024). This compound. ChemBK.
  • Anonymous. (n.d.). The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid.
  • Fort, R. C., & Schleyer, P. v. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(10), 3195–3196.
  • Anonymous. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and...
  • Anonymous. (n.d.). (3R,5R,7R)-Adamantane-1-Carbohydrazide. SpectraBase.
  • Dračínský, M., Hurtado, C. S., Masson, E., & Kaleta, J. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[15]uril.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Pehk, T., Lippmaa, E., Sevostjanova, V. V., Krumina, M. B., & Polis, J. J. (1973). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 5(11), 531-534.
  • Anonymous. (n.d.). X-ray structure of carbohydrazine derivative.
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • BLD Pharm. (n.d.). 17846-15-0|this compound.
  • ChemicalBook. (n.d.). Adamantane(281-23-2) 1H NMR spectrum.
  • PubChemLite. (n.d.). This compound (C11H18N2O).
  • ChemicalBook. (n.d.). Adamantane(281-23-2) 13C NMR spectrum.
  • Anonymous. (n.d.). Synthesis, spectroscopic characterization and invitro antimicrobial investigation of some Hg(II) complex of carbohydrazone.
  • Anonymous. (n.d.). 500 H 1 NMR spectra of adamantane spinning at 5 kHz...
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 12(8), 1910–1939.
  • Stavropoulou, K., Kaimaki, A., Nikolaou, M., Brown, A. K., Tsotinis, A., Taylor, M. C., Kelly, J. M., & Papanastasiou, I. P. (2025). New Trypanosoma brucei acting derivatives incorporating 1-(4- phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. RSC Medicinal Chemistry.
  • ChemicalBook. (n.d.). 1-Adamantanecarboxylic acid(828-51-3) 13C NMR spectrum.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). Adamantane - Optional[1H NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). Adamantane(281-23-2)IR1.

Sources

Adamantane-1-Carbohydrazide Derivatives: A Technical Guide to a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The adamantane cage, a rigid, lipophilic, and structurally unique three-dimensional pharmacophore, has consistently provided a robust scaffold for the development of novel therapeutic agents. Its incorporation into drug candidates can significantly enhance pharmacokinetic and pharmacodynamic properties. This technical guide delves into the medicinal chemistry of adamantane-1-carbohydrazide derivatives, a class of compounds that has demonstrated a remarkable breadth of biological activities. From their fundamental synthesis to their diverse applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental methodologies, and future potential of this promising class of molecules. We will explore the causality behind synthetic strategies, the rationale for biological evaluation, and the emerging structure-activity relationships that guide the design of next-generation adamantane-based therapeutics.

The Adamantane Advantage: Physicochemical Properties and Pharmacological Significance

Adamantane, a tricyclic alkane with a diamondoid structure, possesses a unique combination of properties that make it an attractive scaffold in drug design.[1][2] Its high degree of lipophilicity, a consequence of its hydrocarbon framework, facilitates passage through biological membranes, including the blood-brain barrier, which is advantageous for developing drugs targeting the central nervous system (CNS).[1][3] The rigidity of the adamantane cage provides a fixed, three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets.[1][2] Furthermore, the adamantane nucleus is metabolically stable, often shielding adjacent functional groups from enzymatic degradation and thereby prolonging the in vivo half-life of the drug.[1] These favorable characteristics have led to the successful development of several adamantane-based drugs currently in clinical use for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[4][5][6]

The introduction of a carbohydrazide moiety at the 1-position of the adamantane cage creates a versatile chemical intermediate, this compound. This functional group serves as a key building block for the synthesis of a wide array of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones.[7][8][9] The resulting hydrazide-hydrazone linkage is a known pharmacophore that contributes to a broad spectrum of biological activities.[7][10]

Synthesis of this compound and its Derivatives: A Step-by-Step Protocol

The synthesis of this compound derivatives typically follows a straightforward and efficient multi-step process. The causality behind this synthetic route is the activation of the carboxylic acid for subsequent nucleophilic attack by hydrazine.

Core Synthesis: this compound

The foundational precursor, this compound, is generally prepared from adamantane-1-carboxylic acid in a two-step sequence.[7][8][11]

Step 1: Esterification of Adamantane-1-Carboxylic Acid

The carboxylic acid is first converted to its methyl ester to enhance its reactivity towards nucleophilic substitution.

  • Protocol:

    • Suspend adamantane-1-carboxylic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).[7]

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Extract the methyl adamantane-1-carboxylate with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester, which can be purified by crystallization or chromatography.

Step 2: Hydrazinolysis of Methyl Adamantane-1-Carboxylate

The methyl ester is then reacted with hydrazine hydrate to yield the desired this compound.[7][11]

  • Protocol:

    • Dissolve methyl adamantane-1-carboxylate in a suitable solvent, such as ethanol.

    • Add an excess of hydrazine hydrate.

    • Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.[12]

    • Filter the solid precipitate, wash with cold water or ethanol, and dry to obtain this compound as a crystalline solid.[12]

Synthesis of this compound Hydrazone Derivatives

The this compound core is a versatile platform for generating a diverse library of derivatives, most commonly through the formation of hydrazones.

  • Protocol:

    • Dissolve this compound in a suitable solvent, typically ethanol.

    • Add an equimolar amount of the desired aldehyde or ketone.[7][8]

    • A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the condensation reaction.

    • Reflux the reaction mixture for 3-4 hours.[13]

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature or in an ice bath to allow the hydrazone derivative to crystallize.[13]

    • Filter the resulting solid, wash with a cold solvent (e.g., ethanol), and dry to yield the final product.[13]

Experimental Workflow for Synthesis

G cluster_0 Core Synthesis cluster_1 Derivative Synthesis A Adamantane-1-Carboxylic Acid B Methyl Adamantane-1-Carboxylate A->B Esterification (MeOH, H₂SO₄, Reflux) C This compound B->C Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) E This compound Hydrazone Derivative C->E Condensation (EtOH, Reflux) D Aldehyde / Ketone D->E

Caption: General synthetic scheme for this compound and its hydrazone derivatives.

Therapeutic Applications of this compound Derivatives

The unique structural features of the adamantane nucleus, combined with the versatile chemistry of the carbohydrazide linker, have given rise to a plethora of derivatives with promising therapeutic potential across various disease areas.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of this compound derivatives. These compounds have demonstrated activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9][12]

The lipophilic nature of the adamantane cage is believed to play a crucial role in the antimicrobial mechanism, potentially by disrupting the microbial cell membrane or inhibiting essential enzymes.[12] The hydrazone moiety also contributes significantly to the biological activity, and modifications to the aromatic ring of the aldehyde or ketone precursor allow for fine-tuning of the antimicrobial spectrum and potency. For instance, certain derivatives have shown potent activity against Staphylococcus aureus, Bacillus subtilis, and Candida albicans.[7][12][14] Some compounds have exhibited minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL.[12][14]

Table 1: Selected this compound Derivatives with Antimicrobial Activity

Compound ClassTarget OrganismsNotable ActivityReference
N'-Heteroarylidene-1-adamantylcarbohydrazidesGram-positive bacteria, C. albicansPotent broad-spectrum activity[8][15]
N'-(substituted-benzylidene) this compoundGram-positive and Gram-negative bacteria, C. albicansMIC values < 1.95 µg/mL[12][14]
(E)-N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazidesGram-positive and Gram-negative bacteriaMIC values of 0.5–2.0 μg/mL[9]
Antiviral Activity

The antiviral properties of adamantane derivatives are well-established, with amantadine and rimantadine being early examples of clinically approved antiviral drugs for influenza A.[4][5][7] The primary mechanism of action for these first-generation adamantanes against influenza A is the blockade of the M2 proton channel, which is essential for viral uncoating and replication within the host cell.[16][17]

This compound derivatives have also been investigated for their antiviral potential.[7][16] While the M2 channel remains a key target, research has expanded to explore activity against other viruses and alternative mechanisms. For example, some adamantane derivatives have been studied for their potential to inhibit the viroporin channel of the envelope (E) protein in coronaviruses, including SARS-CoV-2.[16][18]

Signaling Pathway of Adamantane Antiviral Action (Influenza A)

G A Influenza A Virus B Host Cell A->B Attachment & Entry C Endosome B->C Endocytosis D M2 Proton Channel C->D Proton Influx E Viral Uncoating D->E Acidification F Viral Replication E->F vRNP Release G Adamantane Derivative G->D Blockade

Sources

The Adamantane Advantage: A Technical Guide to Adamantane-Containing Schiff Bases as Potent Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of patients exhibiting resistance to current therapeutic options.[1] This pressing need for novel, more effective anticonvulsant drugs has driven the exploration of innovative chemical scaffolds. Among these, adamantane-containing Schiff bases have emerged as a promising class of compounds. This technical guide provides an in-depth exploration of the synthesis, anticonvulsant properties, and mechanistic underpinnings of these unique molecules. The inherent lipophilicity and rigid, three-dimensional structure of the adamantane moiety offer distinct advantages in drug design, particularly for central nervous system targets. When coupled with the versatile Schiff base linker, a pharmacophore known for its diverse biological activities, the resulting hybrid molecules exhibit significant potential for the development of next-generation antiepileptic drugs. This guide will detail established synthetic protocols, comprehensive in-vivo and in-vitro screening methodologies, elucidate structure-activity relationships, and explore the putative mechanisms of action, providing a holistic resource for researchers in the field of anticonvulsant drug discovery.

The Rationale for Adamantane in Anticonvulsant Drug Design

The adamantane cage, a bulky, lipophilic, and conformationally rigid hydrocarbon, is a privileged scaffold in medicinal chemistry.[2] Its unique physicochemical properties make it an attractive moiety for CNS drug development. The incorporation of an adamantane group can significantly enhance the lipophilicity of a molecule, a critical factor for blood-brain barrier penetration.[1] This increased lipophilicity can lead to higher concentrations of the drug at its target site within the brain. Furthermore, the steric bulk of the adamantane cage can influence ligand-receptor interactions, potentially increasing binding affinity and selectivity.[2] In the context of epilepsy, several adamantane derivatives have demonstrated anticonvulsant activity, often through the modulation of key neurotransmitter systems.[3]

Schiff bases, characterized by the azomethine group (-C=N-), are another important pharmacophore in drug discovery.[4] They are relatively easy to synthesize and offer a versatile platform for creating diverse chemical libraries. The imine bond in Schiff bases can participate in various biological interactions, and their derivatives have been shown to possess a wide range of pharmacological activities, including anticonvulsant effects.

The molecular hybridization of adamantane with a Schiff base linker, therefore, represents a logical and promising strategy in the design of novel anticonvulsant agents. This approach aims to synergistically combine the favorable pharmacokinetic properties of adamantane with the pharmacodynamic potential of the Schiff base moiety.

Synthesis of Adamantane-Containing Schiff Bases: A Step-by-Step Protocol

The synthesis of adamantane-containing Schiff bases is typically a straightforward condensation reaction between an adamantane-bearing amine or hydrazide and a suitable carbonyl compound (aldehyde or ketone). A general synthetic scheme is presented below, followed by a detailed experimental protocol for a representative example.

General Synthetic Pathway

G cluster_reactants Reactants Adamantane_Amine Adamantane-1-amine or Adamantane-1-carbohydrazide Reflux Reflux Adamantane_Amine->Reflux Carbonyl Substituted Aldehyde or Ketone Carbonyl->Reflux Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reflux Catalyst Catalyst (e.g., Glacial Acetic Acid) Catalyst->Reflux Product Adamantane-Containing Schiff Base Reflux->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General Synthetic Workflow for Adamantane-Containing Schiff Bases.

Experimental Protocol: Synthesis of (E)-N'-(substituted-benzylidene)this compound

This protocol is adapted from the synthesis of isatin-derived adamantane Schiff bases, which have shown significant anticonvulsant activity.[5]

Materials:

  • This compound

  • Substituted isatin (or other suitable aldehyde/ketone)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (1 mmol) in 20 mL of absolute ethanol with gentle warming and stirring.

  • Addition of Carbonyl Compound: To this solution, add an equimolar amount (1 mmol) of the substituted isatin (or other aldehyde/ketone).

  • Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. The Schiff base product will often precipitate out of the solution upon cooling.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a low temperature.

  • Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Evaluation of Anticonvulsant Activity: In-Vivo and In-Vitro Screening

The anticonvulsant potential of newly synthesized adamantane-containing Schiff bases is typically assessed using a battery of in-vivo and in-vitro models.

In-Vivo Screening Models

The two most widely used and predictive preclinical models for anticonvulsant drug screening are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test.[6]

The MES test is a model of generalized tonic-clonic seizures and is particularly effective at identifying compounds that prevent seizure spread.[6]

Protocol:

  • Animal Preparation: Adult male Swiss albino mice (20-25 g) are used. The animals are divided into groups (e.g., control, standard drug, and test compound groups).

  • Drug Administration: The test compounds are typically suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) or orally (p.o.). The standard drug (e.g., phenytoin) and the vehicle are administered to the respective control groups.

  • Induction of Seizures: After a specific pre-treatment time (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED₅₀) can be determined for active compounds.

The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.[3]

Protocol:

  • Animal Preparation: Similar to the MES test, adult male Swiss albino mice are used and grouped.

  • Drug Administration: The test compounds, standard drug (e.g., phenobarbitone), and vehicle are administered as described for the MES test.

  • Induction of Seizures: After the pre-treatment period, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).

  • Observation: The animals are observed for the onset of clonic convulsions (jerky movements of the whole body) for a period of 30 minutes. The latency to the first convulsion and the duration of the seizure are recorded. Protection is defined as the absence of clonic seizures.

  • Data Analysis: The percentage of protection and the effect on seizure latency and duration are calculated and compared to the control group.

G cluster_invivo In-Vivo Anticonvulsant Screening cluster_mes MES Test cluster_ptz PTZ Test Start Synthesized Adamantane Schiff Base Grouping Animal Grouping (Control, Standard, Test) Start->Grouping Drug_Admin Drug Administration (i.p. or p.o.) Grouping->Drug_Admin MES_Induction Maximal Electroshock (Corneal Electrodes) Drug_Admin->MES_Induction PTZ_Induction PTZ Injection (s.c.) Drug_Admin->PTZ_Induction MES_Observation Observation of Tonic Hind Limb Extension MES_Induction->MES_Observation MES_Endpoint Endpoint: Abolition of Tonic Extension MES_Observation->MES_Endpoint PTZ_Observation Observation of Clonic Convulsions PTZ_Induction->PTZ_Observation PTZ_Endpoint Endpoint: Absence of Clonic Seizures PTZ_Observation->PTZ_Endpoint

Caption: Workflow for In-Vivo Anticonvulsant Evaluation.

In-Vitro Screening Models

While in-vivo models are crucial for assessing overall efficacy, in-vitro assays provide valuable insights into the cellular and molecular mechanisms of action.

Hippocampal Slice Cultures: Organotypic hippocampal slice cultures can be used to study spontaneous recurrent electrographic seizures in a chronic epilepsy model.[7] This in-vitro system allows for the controlled application of test compounds and the electrophysiological recording of neuronal activity. This model is particularly useful for screening compounds that may be effective against chronic epilepsy.[7]

Patch-Clamp Electrophysiology: Patch-clamp techniques on cultured neurons or cells expressing specific ion channels (e.g., GABA-A receptors, NMDA receptors) can directly assess the effect of adamantane-containing Schiff bases on ion channel function.[8] This method provides detailed information about the mechanism of action at the molecular level, such as channel blocking or modulation.

Structure-Activity Relationships (SAR)

The anticonvulsant activity of adamantane-containing Schiff bases is significantly influenced by the nature of the substituents on both the adamantane core and the aromatic part of the Schiff base.

MoietySubstitutionEffect on Anticonvulsant ActivityReference
Adamantane UnsubstitutedProvides essential lipophilicity for CNS penetration.[1]
Introduction of polar groupsMay decrease lipophilicity and activity.[9]
Schiff Base Linker Hydrazone (-C=N-NH-)Often associated with good activity.[5]
Imine (-C=N-Ar)Activity is highly dependent on the nature of 'Ar'.[10]
Aromatic Ring (from aldehyde/ketone) Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂)Often enhances activity.[4]
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂)Can have variable effects, sometimes decreasing activity.[4]
Heterocyclic rings (e.g., indole, pyridine)Can lead to potent compounds.[5]

Key SAR Insights:

  • Lipophilicity: A crucial factor for anticonvulsant activity is the overall lipophilicity of the molecule, which is heavily influenced by the adamantane moiety.[1]

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring plays a significant role. Electron-withdrawing groups often lead to more potent compounds.

  • Steric Factors: The size and shape of the substituents can influence binding to the target receptor.

Proposed Mechanisms of Action

The anticonvulsant effects of adamantane-containing Schiff bases are believed to be multifactorial, primarily involving the modulation of GABAergic and glutamatergic neurotransmission.[11]

Enhancement of GABAergic Inhibition

The GABA-A receptor, a ligand-gated ion channel, is the primary target for many anticonvulsant drugs. Molecular docking studies have suggested that adamantane-containing Schiff bases can bind to the GABA-A receptor, potentially at an allosteric site, leading to an enhancement of GABA-mediated inhibitory currents.[5] This increased inhibition would counteract the excessive neuronal excitation characteristic of seizures.

G cluster_gaba GABAergic Mechanism Adamantane_SB Adamantane Schiff Base GABA_A_Receptor GABA-A Receptor Adamantane_SB->GABA_A_Receptor Allosteric Modulation Chloride_Influx Increased Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed GABAergic Mechanism of Action.

Attenuation of Glutamatergic Excitation

Glutamate is the primary excitatory neurotransmitter in the brain, and its over-activation is implicated in seizure generation. Adamantane derivatives, such as memantine, are known to be NMDA receptor antagonists.[8] It is hypothesized that adamantane-containing Schiff bases may also block NMDA receptors or other glutamate receptors (e.g., AMPA receptors), thereby reducing excitatory neurotransmission and preventing seizure propagation.[12]

G cluster_glutamate Glutamatergic Mechanism Adamantane_SB Adamantane Schiff Base NMDA_Receptor NMDA/AMPA Receptor Adamantane_SB->NMDA_Receptor Channel Block Cation_Influx Reduced Ca²⁺/Na⁺ Influx NMDA_Receptor->Cation_Influx Depolarization Decreased Neuronal Depolarization Cation_Influx->Depolarization Reduced_Excitability Reduced Neuronal Excitability Depolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Sources

Exploring the Antimicrobial Spectrum of Adamantane-1-Carbohydrazide Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Moiety in Medicinal Chemistry

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique cage-like geometry and high lipophilicity contribute to enhanced bioavailability and favorable interactions with biological targets.[1][2][3] The incorporation of the adamantane nucleus into various molecular frameworks has led to the development of numerous therapeutic agents with a wide range of activities, including antiviral, antidiabetic, and antimicrobial properties.[1][3][4] This guide focuses on a specific class of adamantane derivatives: adamantane-1-carbohydrazide analogues, particularly their hydrazone derivatives, and provides an in-depth exploration of their synthesis, antimicrobial spectrum, and the methodologies for their evaluation.

Core Synthesis Strategy: From Carboxylic Acid to Bioactive Analogues

The synthetic pathway to this compound analogues is a well-established, multi-step process that offers flexibility for generating a diverse library of compounds. The causality behind this synthetic route is to build upon the stable adamantane core, introducing a versatile hydrazide functional group that can be readily modified to explore structure-activity relationships.

Synthesis Workflow Diagram

SynthesisWorkflow A Adamantane-1-carboxylic Acid B Esterification (Methanol, H₂SO₄) A->B Step 1 C Methyl Adamantane-1-carboxylate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D Step 2 E This compound (Key Intermediate) D->E F Condensation (Aldehydes/Ketones) E->F Step 3 G This compound Analogues (Hydrazones) F->G

Caption: General synthetic scheme for this compound analogues.

Detailed Experimental Protocols

This protocol outlines the synthesis of the crucial intermediate, this compound, starting from adamantane-1-carboxylic acid.[5][6]

Step 1: Esterification of Adamantane-1-carboxylic Acid

  • To a solution of adamantane-1-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain methyl adamantane-1-carboxylate.

Step 2: Hydrazinolysis of Methyl Adamantane-1-carboxylate

  • Dissolve the methyl adamantane-1-carboxylate obtained in the previous step in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 8-12 hours.

  • Upon cooling, a solid precipitate of this compound will form.

  • Collect the solid by filtration, wash with cold ethanol, and dry to yield the pure product.

This protocol describes the final condensation step to generate the target hydrazone analogues.[5][6]

  • Dissolve this compound in ethanol.

  • Add an equimolar amount of the desired aromatic or heterocyclic aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature or in an ice bath to induce crystallization.

  • Filter the resulting solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure hydrazone derivative.

Antimicrobial Spectrum: A Comprehensive Overview

This compound analogues have demonstrated a broad range of antimicrobial activities, with a notable efficacy against Gram-positive bacteria and certain fungal pathogens.[7] The lipophilic adamantane core is thought to facilitate the penetration of the bacterial cell membrane, a crucial step for antimicrobial action.[2]

Antibacterial Activity

These analogues consistently exhibit potent activity against various Gram-positive bacteria, including clinically relevant strains like Staphylococcus aureus and Bacillus subtilis.[7][8] While generally less active against Gram-negative bacteria, some derivatives have shown promising broad-spectrum activity.[8] The differences in susceptibility are likely due to the structural variations in the bacterial cell wall.

Antifungal Activity

Several studies have reported the antifungal potential of this compound analogues, particularly against Candida albicans, a common opportunistic fungal pathogen.[7]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of representative this compound analogues against various microbial strains, as reported in the literature.

Compound Analogue (Substituent on Aryl Ring)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
4-Hydroxy1.951.95>1003.9[6]
4-Methoxy3.97.8>10015.6[6]
4-Chloro0.981.95507.8[8]
3-Nitro1.953.92515.6[8]
2,4-Dichloro0.490.9812.53.9[8]

Mechanism of Action: An Area of Active Investigation

The precise molecular mechanism of action for this compound analogues is not yet fully elucidated and remains an active area of research. However, based on the known properties of adamantane derivatives and hydrazones, several plausible mechanisms can be proposed.

Proposed Mechanisms of Action Diagram

Mechanism cluster_compound This compound Analogue cluster_cell Bacterial Cell Compound Lipophilic Adamantane Core + Hydrazone Moiety Membrane Cell Membrane Disruption Compound->Membrane Increased Permeability Enzyme Enzyme Inhibition (e.g., DNA Gyrase, MmpL3) Compound->Enzyme Binding to Active Sites Cell Death Cell Death Membrane->Cell Death Inhibition of Essential Processes Inhibition of Essential Processes Enzyme->Inhibition of Essential Processes Inhibition of Essential Processes->Cell Death

Caption: Plausible antimicrobial mechanisms of this compound analogues.

One prominent hypothesis is that the lipophilic adamantane moiety facilitates the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death.[2][3] Additionally, for some adamantane derivatives, inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV has been suggested as a potential mechanism.[9] A study on a specific adamantane hydrazide-hydrazone compound also pointed towards the inhibition of MmpL3, a crucial transporter in mycobacteria.[10] The hydrazone moiety itself is a known pharmacophore that can chelate metal ions essential for enzymatic activity or interfere with various biological pathways.

Essential Experimental Protocols for Antimicrobial Evaluation

To ensure the scientific integrity and trustworthiness of the findings, standardized and self-validating protocols for antimicrobial and cytotoxicity testing are imperative.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the widely accepted broth microdilution method for quantifying the antimicrobial potency of the synthesized analogues.[11][12][13][14]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (medium only)

Procedure:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.

  • Prepare the bacterial inoculum by suspending colonies in sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

  • Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: Cytotoxicity Assessment using the MTT Assay

It is crucial to assess the toxicity of promising antimicrobial compounds against mammalian cells to determine their therapeutic index. The MTT assay is a standard colorimetric method for this purpose.[15][16][17][18]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium and add them to the respective wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) can be determined. A compound is generally considered cytotoxic if it reduces cell viability by more than 30% compared to the control.[18]

Structure-Activity Relationship (SAR) and Future Directions

The exploration of this compound analogues has revealed some key insights into their structure-activity relationships. The nature and position of substituents on the aromatic ring of the hydrazone moiety significantly influence the antimicrobial activity. Electron-withdrawing groups, such as halogens and nitro groups, often enhance the antibacterial and antifungal potency.[8]

Future research in this area should focus on:

  • Elucidating the precise mechanism of action: Utilizing techniques such as target-based screening, proteomics, and genomics to identify the specific molecular targets of these compounds.

  • Optimizing the lead compounds: Synthesizing and evaluating a broader range of analogues to improve potency and selectivity while minimizing cytotoxicity.

  • In vivo efficacy studies: Testing the most promising compounds in animal models of infection to assess their therapeutic potential.

Conclusion

This compound analogues represent a promising class of antimicrobial agents with significant activity against Gram-positive bacteria and fungi. Their straightforward synthesis and the tunability of their structure make them attractive candidates for further development. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to explore the full potential of these fascinating molecules in the ongoing fight against infectious diseases.

References

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.).
  • Al-Wahaibi, L. H., et al. (2017). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 22(11), 1853. [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Abdel-Wahab, B. F., et al. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Journal of Chemistry, 2021, 6659156. [Link]
  • The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid. (n.d.).
  • Rutkauskaite, A., et al. (2023). Adamantane appended antimicrobial supramolecular self-associating amphiphiles. Supramolecular Chemistry, 35(1-2), 1-13. [Link]
  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (1995). PubMed. [Link]
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
  • Popiołek, Ł., Janas, W., Hordyjewska, A., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(8), 3465. [Link]
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
  • Pham, T. D., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(18), 3290. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • 1-adamantanecarboxylic acid. (n.d.). Organic Syntheses. [Link]
  • MTT Cytotoxicity Study. (n.d.). NAMSA. [Link]
  • Antimicrobial Activity and Cell Cytotoxicity Testing. (2022). YouTube. [Link]
  • A Hydrazine-Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3. (2022). PubMed. [Link]
  • Al-Wahaibi, L. H., et al. (2019). Synthesis and Structure Insights of Two Novel Broad-Spectrum Antibacterial Candidates Based on (E)-N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazides. Molecules, 24(15), 2788. [Link]
  • Adamantane-based chemotherapeutic drugs and drug candidates. (n.d.).
  • A new exploration toward adamantane derivatives as potential anti‐MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors. (2023). Ovid. [Link]
  • A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3. (2022). MDPI. [Link]
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). PubMed Central. [Link]
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2022). PubMed Central. [Link]
  • Synthesis of Symmetrical Disubstituted Bridgehead Adamantane Deriv

Sources

In vitro cytotoxic effects of novel adamantane hydrazones.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Cytotoxic Effects of Novel Adamantane Hydrazones

Abstract

The adamantane moiety, a rigid and lipophilic hydrocarbon cage, has become a cornerstone in medicinal chemistry, significantly enhancing the pharmacokinetic and pharmacodynamic properties of various therapeutic agents.[1][2][3] Its incorporation into drug-like molecules is a promising strategy for introducing three-dimensionality and improving metabolic stability.[3][4] When combined with the versatile hydrazone linker (-C=N-NH-), which is known for its diverse pharmacological activities, a promising class of potential anticancer agents emerges.[5][6][7] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic elucidation of novel adamantane hydrazones as cytotoxic agents. We delve into the rationale behind their design, provide detailed, field-proven protocols for assessing their cytotoxic effects, and offer insights into the interpretation of the generated data. This document is structured to serve as a practical and authoritative resource, bridging the gap between chemical synthesis and biological evaluation in the quest for new anticancer therapeutics.

Introduction: The Scientific Rationale for Adamantane Hydrazones in Oncology

The development of novel anticancer agents is a paramount challenge in modern medicine, driven by the need for more effective and less toxic therapies.[8] The strategic combination of pharmacologically active moieties into hybrid molecules is a well-established approach in drug discovery.[9]

1.1 The Adamantane Advantage:

The adamantane scaffold is not merely a lipophilic "bullet" but a functionally significant pharmacophore.[1][2] Its unique, rigid, and symmetrical structure allows for precise spatial orientation of functional groups, which can enhance binding affinity to biological targets.[4] First recognized for its antiviral properties in amantadine, the adamantane moiety has since been incorporated into drugs for a range of diseases, including type 2 diabetes and neurodegenerative disorders.[3][4][9] In the context of oncology, its lipophilicity can improve membrane permeability, a crucial factor for reaching intracellular targets.[3]

1.2 The Hydrazone Linker: A Versatile Pharmacophore:

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. They have garnered significant attention in medicinal chemistry due to their straightforward synthesis and a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and, notably, anticancer effects.[5][6][7] The mechanism of their anticancer action is often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, and interference with the cell cycle.[7][10]

1.3 The Hybridization Strategy:

The conjugation of an adamantane moiety with a hydrazone linker creates a novel chemical entity with the potential for synergistic or enhanced cytotoxic activity.[5] This guide will walk you through the process of evaluating this potential, from the initial chemical synthesis to a detailed in vitro cytotoxic assessment.

Synthesis and Characterization of Adamantane Hydrazones

The synthesis of adamantane hydrazones is typically a straightforward process, making this class of compounds attractive for library synthesis and screening.[5] The general synthetic route involves a condensation reaction between an adamantane-containing carbohydrazide and a suitable aldehyde or ketone.

2.1 General Synthesis Protocol:

A common method begins with the esterification of 1-adamantane carboxylic acid, followed by reaction with hydrazine hydrate to yield adamantyl-1-carbohydrazide.[5] This key intermediate is then condensed with a variety of aromatic or heterocyclic aldehydes and ketones to produce the final adamantane hydrazone derivatives.[5]

Experimental Workflow: Synthesis of Adamantane Hydrazones

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation Adamantane-1-carboxylic acid Adamantane-1-carboxylic acid Methanol_H2SO4 Methanol, H2SO4 Adamantane-1-carboxylic acid->Methanol_H2SO4 Methyl_adamantane-1-carboxylate Methyl adamantane-1-carboxylate Methanol_H2SO4->Methyl_adamantane-1-carboxylate Hydrazine_hydrate Hydrazine hydrate Methyl_adamantane-1-carboxylate->Hydrazine_hydrate Adamantane-1-carbohydrazide This compound Hydrazine_hydrate->this compound Aldehyde_Ketone Aromatic Aldehyde/Ketone This compound->Aldehyde_Ketone Adamantane_Hydrazone Novel Adamantane Hydrazone Aldehyde_Ketone->Adamantane_Hydrazone

Caption: General synthetic pathway for novel adamantane hydrazones.

2.2 Characterization:

The structural elucidation of the newly synthesized compounds is a critical step. Standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS) are employed to confirm the identity and purity of the adamantane hydrazones.[5]

In Vitro Cytotoxicity Assessment: A Multi-faceted Approach

The initial evaluation of a novel compound's anticancer potential relies on in vitro cytotoxicity assays.[11][12] These assays are fundamental for determining the concentration-dependent toxicity of a compound and for selecting promising candidates for further development.[13] A robust assessment should not rely on a single assay but should employ a panel of methods to gain a comprehensive understanding of the compound's effects on cancer cells.

3.1 Cell Line Selection and Culture:

The choice of cancer cell lines is crucial and should ideally represent a variety of tumor types to assess the spectrum of activity.[11] Commonly used cell lines for initial screening include MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[14] All cell lines should be obtained from a reputable source (e.g., ATCC) and maintained under sterile conditions in the recommended culture medium, typically supplemented with fetal bovine serum (FBS) and antibiotics.[14][15]

3.2 The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

Protocol 1: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Treat the cells with a range of concentrations of the adamantane hydrazone. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5% v/v) and a positive control (e.g., Doxorubicin).[13]

  • Incubation: Incubate the plates for a predetermined period, typically 48 hours.[15]

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[15]

3.3 The LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[16][17] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis, making it a reliable indicator of cytotoxicity.[16][18]

Protocol 2: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.[19]

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (commercially available kits are recommended).

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[18]

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls provided with the assay kit.

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Understanding how a compound induces cell death is a critical next step in its characterization.[11] The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Many effective anticancer agents act by inducing apoptosis.[8]

4.1 Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:

Flow cytometry is a powerful technique for analyzing apoptosis at the single-cell level.[20][21] The Annexin V/PI dual staining assay is a common method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]

  • Annexin V: Binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[20][22]

  • Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[11][23]

Protocol 3: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the adamantane hydrazone at its IC₅₀ concentration for 24-48 hours.[11][14]

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and wash with cold PBS.[13]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[13]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[13]

Data Interpretation: Apoptosis Assay

G cluster_quadrants Cell Populations Input Stained Cell Population FlowCytometer Flow Cytometer Analysis Input->FlowCytometer Output Quadrant Plot FlowCytometer->Output Viable Q3: Viable (Annexin V-, PI-) Output->Viable EarlyApoptotic Q4: Early Apoptotic (Annexin V+, PI-) Output->EarlyApoptotic LateApoptotic Q2: Late Apoptotic/Necrotic (Annexin V+, PI+) Output->LateApoptotic Necrotic Q1: Necrotic (Annexin V-, PI+) Output->Necrotic

Sources

Adamantane-1-Carbohydrazide: A Privileged Core Structure for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The adamantane cage, a rigid, lipophilic, and perfectly three-dimensional diamondoid structure, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties have been instrumental in the development of successful drugs, from the early antiviral agent amantadine to the neuroprotective drug memantine.[2] This guide focuses on a particularly versatile and synthetically accessible derivative: adamantane-1-carbohydrazide. We will explore its synthesis, its role as a foundational core for creating diverse molecular libraries, and its application in the discovery of novel therapeutic agents across oncology, infectious diseases, and neurology. This document serves as a technical resource for researchers and drug development professionals, providing not only a review of the field but also actionable experimental protocols and insights into structure-activity relationships (SAR).

Section 1: The Adamantane Advantage in Medicinal Chemistry

First synthesized in 1933, adamantane gained prominence in the pharmaceutical world in the 1960s with the discovery of the antiviral properties of its amino derivative, amantadine.[3][4] This marked the beginning of adamantane's journey as a valuable pharmacophore.[5] Its utility stems from a unique combination of properties:

  • Lipophilicity and Hydrophobicity: The all-carbon, hydrogen-saturated cage is highly lipophilic.[5] This characteristic is frequently exploited to enhance a molecule's ability to cross biological membranes, including the blood-brain barrier (BBB), and to promote strong hydrophobic interactions with protein binding pockets.[6][7] The addition of an adamantane group can significantly alter a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[7][8]

  • Rigid 3D Scaffold: Unlike flexible alkyl chains or planar aromatic rings, the adamantane cage is a rigid, non-metabolizable scaffold.[8][9] This rigidity reduces the entropic penalty upon binding to a target, potentially increasing binding affinity. It also allows for a precise and predictable orientation of appended functional groups into three-dimensional space, which is critical for optimizing interactions with complex biological targets.

  • Synthetic Versatility: The tertiary carbons of the adamantane cage are readily functionalized, providing synthetic handles to introduce a wide range of chemical moieties and build molecular diversity.[5]

These properties have led to the approval of several adamantane-containing drugs for a variety of indications, including antiviral (Amantadine, Rimantadine), neurodegenerative (Memantine), and antidiabetic (Vildagliptin, Saxagliptin) applications.[2][10]

Section 2: Synthesis of the this compound Core

This compound serves as a key intermediate, transforming the relatively stable adamantane carboxylic acid into a versatile building block ready for further elaboration.[11] The carbohydrazide functional group is a potent nucleophile and a precursor for a vast array of heterocyclic and hydrazone-based derivatives. The synthesis is a robust and efficient two-step process.

Protocol 2.1: Two-Step Synthesis of this compound

This protocol describes the synthesis starting from adamantane-1-carboxylic acid.

Step 1: Esterification to Methyl Adamantane-1-Carboxylate [6][11]

  • To a solution of adamantane-1-carboxylic acid (e.g., 5 g, 27 mmol) in methanol (50 mL), slowly add concentrated sulfuric acid (98%, 5.1 mL) with stirring, typically in an ice bath to control the initial exotherm.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully neutralize the mixture to a pH of 7-8 using a 10% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Pour the neutralized mixture into 200 mL of ice-cold water. The product will precipitate out of the solution.

  • Collect the white precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from absolute ethanol to yield pure, needle-shaped crystals of Methyl Adamantane-1-Carboxylate.

Step 2: Hydrazinolysis to this compound [6][12]

  • Dissolve the Methyl Adamantane-1-Carboxylate (e.g., 4 g, 20 mmol) in ethanol (18-20 mL).

  • Add an excess of hydrazine hydrate (80% solution, e.g., 25 mL) to the solution.

  • Heat the mixture to reflux and maintain for 12-15 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Upon completion, cool the reaction mixture and pour it into 200 mL of cold water.

  • A white, scaly solid of this compound will precipitate.

  • Filter the precipitate, wash thoroughly with ice-cold water to remove excess hydrazine, and dry under vacuum to yield the final product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A Adamantane-1-Carboxylic Acid C Reflux (4-6h) A->C B Methanol (CH3OH) + H2SO4 (cat.) B->C D Methyl Adamantane-1-Carboxylate C->D F Reflux (12-15h) D->F Input from Step 1 E Hydrazine Hydrate (NH2NH2·H2O) + Ethanol E->F G This compound (Core Structure) F->G

Figure 1: Synthetic workflow for this compound.

Section 3: A Scaffold for Bioactive Hydrazones

The true power of this compound in drug discovery lies in its utility as a scaffold. The terminal -NH₂ group of the hydrazide is readily condensed with a wide variety of aldehydes and ketones to form stable hydrazone derivatives (-CO-NH-N=CH-R).[11] This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds for biological screening.

The hydrazide-hydrazone moiety is not merely a linker; it is a well-established pharmacophore known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[11] The combination of the bulky, lipophilic adamantane cage with the versatile hydrazone linker creates molecules with significant potential to interact with biological targets.

G cluster_reactants Reactant Library Core This compound Reaction Condensation Reaction (e.g., Reflux in Ethanol, acid catalyst) Core->Reaction Aldehyde Aromatic/Heterocyclic Aldehydes (R-CHO) Aldehyde->Reaction Ketone Aromatic/Heterocyclic Ketones (R-CO-R') Ketone->Reaction Library Diverse Library of Adamantane-Hydrazone Derivatives Reaction->Library

Figure 2: General workflow for creating a hydrazone library.

Section 4: Therapeutic Applications & Structure-Activity Relationships (SAR)

Derivatives synthesized from the this compound core have shown promise in several key therapeutic areas.

Anticancer Agents

The development of novel anticancer agents is a major focus for adamantane-based compounds. The lipophilic nature of the adamantane cage can facilitate hydrophobic interactions within the active sites of target proteins and may aid in cell membrane penetration.[6][13]

Mechanism of Action: Adamantane-hydrazone derivatives have been shown to exert their anticancer effects through various mechanisms. A primary mechanism is the induction of apoptosis (programmed cell death).[14] For example, certain adamantane thiadiazole derivatives have been shown to trigger the intrinsic mitochondrial apoptotic pathway.[14] Other adamantane derivatives act by inhibiting key signaling pathways, such as the TLR4-MyD88-NF-κB cascade, which is implicated in inflammation-driven cancers like hepatocellular carcinoma.[15]

Structure-Activity Relationship (SAR):

  • The adamantane core is critical for activity, likely serving as a hydrophobic anchor.

  • The nature of the substituent on the aromatic ring of the hydrazone is a key determinant of cytotoxicity. Electron-withdrawing groups (e.g., nitro, halo) or hydroxyl groups at specific positions can significantly enhance activity against certain cell lines.[11]

  • For instance, one study found that a derivative condensed with 5-nitrovanillin showed dose-dependent cytotoxic activity against the HeLa cervical cancer cell line.[6]

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound ID Derivative Class Target Cell Line IC₅₀ (µM) Reference
5-NVAC N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazide HeLa Dose-dependent activity [6][13]
Compound 4e N'-(4-Nitrobenzylidene)hydrazide LoVo (Colon) 12.5 [11]
Compound 5e N'-(1-(4-Nitrophenyl)ethylidene)hydrazide LoVo (Colon) 12.5 [11]
Compound 1 N-(tert-butyl)hydrazine-1-carbothioamide HeLa, MCF-7 < 10 [12]

| Compound 2 | N-cyclohexylhydrazine-1-carbothioamide | HeLa, MCF-7 | < 10 |[12] |

G cluster_pathway Simplified Intrinsic Apoptosis Pathway Drug Adamantane Derivative (e.g., ATD-4) Bax Bax (Pro-apoptotic) Drug->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Mito Mitochondria CytoC Cytochrome c Release Mito->CytoC Bax->Mito Bcl2->Mito Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Adamantane derivatives can induce apoptosis.[14]
Antimicrobial Agents

The hydrazone linkage is a known pharmacophore in antimicrobial drug discovery, and its combination with the adamantane scaffold has yielded compounds with significant activity.[16]

Spectrum of Activity and SAR:

  • Hydrazones derived from this compound have demonstrated potent activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and the fungus Candida albicans.[11]

  • Activity against Gram-negative bacteria is generally weaker.[11]

  • SAR studies indicate that hydrazones derived from salicylaldehyde (2-hydroxybenzaldehyde) and its halogenated derivatives often exhibit the strongest antibacterial and antifungal effects.[11] The presence of the hydroxyl group allows for potential chelation or additional hydrogen bonding interactions at the target site.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Adamantane Hydrazones

Compound ID Derivative of... S. aureus B. cereus C. albicans Reference
4a 2-Hydroxybenzaldehyde 15.6 15.6 31.25 [11]
4b 4-Hydroxybenzaldehyde 31.25 31.25 62.5 [11]
5a 2-Hydroxyacetophenone 15.6 31.25 31.25 [11]

| 5c | 4-Hydroxyacetophenone | 31.25 | 31.25 | 15.6 |[11] |

CNS-Acting Agents (Anticonvulsant)

Given the success of adamantane derivatives like Memantine and Amantadine in treating neurological disorders, exploring new CNS-acting agents is a logical progression.[3][17] The adamantane cage's ability to enhance CNS penetration is a key advantage.[18] Research into Schiff bases derived from this compound and isatin has identified promising anticonvulsant activity.[18] This avenue leverages the established anticonvulsant properties of the isatin core, with the adamantane moiety acting as a lipophilic carrier to potentially improve pharmacokinetic properties and target engagement within the brain.[18]

Section 5: Key Experimental Protocols

Protocol 5.1: General Procedure for Synthesis of N'-Arylmethylidene-adamantane-1-carbohydrazides (Hydrazones)[11]
  • Dissolve this compound (1 equivalent) in a suitable solvent, such as absolute ethanol.

  • Add the desired aromatic or heterocyclic aldehyde/ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux for 2-8 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate directly from the solution.

  • If precipitation is incomplete, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into cold water.

  • Collect the solid product by filtration, wash with cold ethanol and/or water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure hydrazone derivative.

  • Characterize the final product using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol 5.2: In Vitro Cytotoxicity Evaluation using the MTT Assay[6][13]

This protocol provides a framework for assessing the antiproliferative activity of synthesized compounds.

  • Cell Culture: Culture the selected human cancer cell line (e.g., HeLa) in appropriate media (e.g., DMEM with 10% FBS) and maintain at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells and seed them into a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be non-toxic (typically ≤ 0.5%).

  • Replace the old medium in the wells with the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Section 6: Future Directions and Conclusion

This compound has firmly established itself as a valuable and versatile core structure in drug discovery. Its straightforward synthesis and the ease with which it can be diversified make it an ideal starting point for generating libraries of novel compounds.

The future of this scaffold is bright, with several promising avenues for exploration:

  • Multi-Target Ligands: The ability to append different pharmacophores onto the adamantane-hydrazide core opens the door to designing multi-target drugs, which can be particularly effective for complex diseases like cancer or neurodegeneration.[3]

  • Bioisosteric Replacement: The carbohydrazide linker can be replaced with other bioisosteric groups (e.g., carbothioamides) to fine-tune activity, selectivity, and pharmacokinetic properties.[12]

  • Expansion to New Therapeutic Areas: While oncology and microbiology are well-explored, the potential of these derivatives in treating inflammatory diseases, diabetes (e.g., as 11β-HSD1 inhibitors), and a broader range of neurological conditions warrants further investigation.[19]

References

  • Journal of Chemical Health Risks (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. vertexaisearch.cloud.google.com.
  • Spjuth, O. et al. (2013).
  • International Journal of Bioscience and Biochemistry. (n.d.). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. ijbb.org.
  • Thanh, N. D. et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. tapchihoahoc.vjst.vn.
  • Iacob, A. D. et al. (2017). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.
  • Spjuth, O. et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • ResearchGate. (2010). Use of the Adamantane Structure in Medicinal Chemistry.
  • ResearchGate. (2020). Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases.
  • RedPaper. (n.d.). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. redpaper.com.
  • Lamoureux, G. & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. PubMed.
  • Al-Kuraishy, H. M. et al. (2021). Adamantanes for the Treatment of Neurodegenerative Diseases in the Era of the COVID-19 Pandemic. medcraveonline.com.
  • Lamoureux, G. & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Ingenta Connect.
  • Butterworth, J. F. et al. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. PubMed.
  • Butterworth, J. F. et al. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. PubMed Central.
  • Al-Kuraishy, H. M. et al. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. PubMed Central.
  • BenchChem. (2025). The Adamantane Scaffold: A Guide to Structure-Activity Relationships in Drug Design. benchchem.com.
  • Głowacka, J. K. et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • Atta, A. et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI.
  • Drugs.com. (n.d.). List of Adamantane antivirals. drugs.com.
  • Wang, H. et al. (2021). Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. RSC Publishing.
  • Al-Ostath, O. A. et al. (2017). A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line. PubMed.
  • Al-Abdullah, E. S. et al. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PubMed Central.
  • Al-Wahaibi, L. H. et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. MDPI.
  • BenchChem. (2025). The Adamantane Advantage: 1-Adamantylhydrazine as a Versatile Scaffold in Medicinal Chemistry. benchchem.com.
  • Al-Salem, H. S. et al. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Semantic Scholar.

Sources

Unlocking the Therapeutic Potential of Adamantane-1-Carbohydrazide Derivatives: A Technical Guide to Key Targets

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Adamantane Advantage in Drug Discovery

The adamantane cage, a rigid, lipophilic, and perfectly symmetrical hydrocarbon, has long captivated medicinal chemists. Its unique three-dimensional structure provides a robust scaffold that can enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. When coupled with the versatile carbohydrazide moiety, a new dimension of therapeutic potential is unlocked. Adamantane-1-carbohydrazide serves as a pivotal intermediate in the synthesis of a diverse array of derivatives, primarily hydrazones, which have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the most promising therapeutic targets for these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting area of medicinal chemistry. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and illuminate the path for future drug discovery endeavors.

The Antimicrobial Arsenal: Targeting Bacterial Survival

This compound derivatives have emerged as potent agents against a spectrum of bacterial pathogens, including both Gram-positive and Gram-negative species.[1][2] Their efficacy stems from a multi-pronged attack on essential bacterial processes, primarily through the disruption of cell wall synthesis and the inhibition of crucial enzymes. The lipophilic adamantane core is thought to facilitate the penetration of the bacterial cell membrane, allowing the active pharmacophore to reach its intracellular targets.[3][4]

Key Target: DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[5] Its absence in eukaryotes makes it an attractive and selective target for antibacterial agents. Several studies have suggested that hydrazone derivatives can act as inhibitors of DNA gyrase.[5]

The proposed mechanism involves the binding of the adamantane-hydrazone scaffold to the active site of DNA gyrase, interfering with its catalytic activity. The adamantane moiety likely engages in hydrophobic interactions within the binding pocket, while the hydrazone linkage and associated aromatic or heterocyclic rings can form hydrogen bonds and other electrostatic interactions with key amino acid residues. This binding prevents the enzyme from carrying out its DNA supercoiling function, ultimately leading to the inhibition of bacterial growth.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Adamantane Derivative Adamantane Derivative Cell Membrane Cell Membrane Adamantane Derivative->Cell Membrane Penetration DNA Gyrase DNA Gyrase Cell Membrane->DNA Gyrase Target Interaction DNA Replication DNA Replication DNA Gyrase->DNA Replication Inhibition Bacterial Death Bacterial Death DNA Replication->Bacterial Death Cessation leads to

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Key Target: Mycobacterial Membrane Protein Large 3 (MmpL3)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The MmpL3 transporter is an essential protein in mycobacteria, responsible for the export of trehalose monomycolate, a key precursor for the mycobacterial cell wall's mycolic acid layer.[6][7] Inhibition of MmpL3 is a validated and promising strategy for the development of new anti-tuberculosis drugs.[8] Adamantylureas and other adamantane derivatives have been identified as potent inhibitors of MmpL3.[7] A hydrazine-hydrazone adamantane compound has also been identified as a probable inhibitor of MmpL3.[7]

Adamantane-containing compounds are thought to bind to a hydrophobic pocket within the transmembrane domain of the MmpL3 protein.[9] This binding event disrupts the proton motive force that drives the transporter's function, thereby blocking the transport of mycolic acid precursors.[10] The consequence is a compromised cell wall, leading to bacterial death.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining the MIC of novel compounds.

Materials:

  • Test compound (this compound derivative)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile CAMHB.

    • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative (growth) control (broth with inoculum but no compound). A sterility control (broth only) should also be included.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

The Anticancer Crusade: Inducing Programmed Cell Death

The search for novel anticancer agents is a cornerstone of modern drug discovery. This compound derivatives have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.[11][12][13] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating damaged or cancerous cells.[12][14]

Key Target Pathway: The Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a major route to programmed cell death. It is regulated by the Bcl-2 family of proteins and culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases.

Adamantane derivatives have been shown to induce apoptosis through the modulation of key signaling pathways.[12][15] Some derivatives may trigger the dissociation of the GSTP1-1-c-Jun N-terminal kinase (JNK) complex, leading to the activation of the JNK signaling pathway.[2] This can initiate the mitochondrial-mediated apoptotic cascade, involving the translocation of pro-apoptotic proteins like Bax to the mitochondria, the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade.[2] The activation of effector caspases, such as caspase-3, is a hallmark of apoptosis and leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis and ultimately, cell death.[16][17]

Apoptosis_Pathway cluster_cell Cancer Cell Adamantane Derivative Adamantane Derivative Mitochondrion Mitochondrion Adamantane Derivative->Mitochondrion Induces Stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Cytochrome c release activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway induced by adamantane derivatives.

Experimental Protocol: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[16][17]

Materials:

  • Cancer cell line

  • Test compound

  • Cell lysis buffer

  • Reaction buffer

  • Caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the adamantane derivative for a specified time to induce apoptosis. Include an untreated control.

  • Cell Lysis:

    • After treatment, lyse the cells using a chilled cell lysis buffer.[3]

    • Incubate on ice to ensure complete lysis.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.

  • Caspase-3 Assay:

    • In a new 96-well plate, add the cell lysate to each well.

    • Prepare a reaction mixture containing reaction buffer and the caspase-3 substrate.[3]

    • Add the reaction mixture to each well containing the cell lysate.

    • Incubate at 37°C to allow the caspase-3 to cleave the substrate.

  • Data Acquisition:

    • Measure the absorbance (for pNA substrate) or fluorescence (for AMC substrate) using a microplate reader.[3]

    • The increase in absorbance or fluorescence is proportional to the caspase-3 activity.

Experimental Protocol: Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[1][18]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the proteins in the cell lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.[2]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[2]

The Antiviral Frontier: Halting Viral Replication

The adamantane scaffold is famously associated with antiviral activity, with amantadine and rimantadine being early examples of drugs targeting the influenza A virus.[19] this compound derivatives have continued this legacy, showing promise against a range of viruses.

Key Target: Influenza A M2 Proton Channel

The M2 protein of the influenza A virus forms a proton channel in the viral envelope, which is crucial for the uncoating of the virus within the host cell's endosome.[20] Blocking this channel prevents the release of the viral genome into the cytoplasm, thus halting viral replication at an early stage.[20]

Amantadine and its derivatives are known to bind to the transmembrane pore of the M2 channel.[21] The adamantane cage interacts with hydrophobic residues lining the pore, while the amine group (or in the case of carbohydrazide derivatives, the polar head group) is thought to interact with key residues, effectively blocking the passage of protons.[7] While many adamantane derivatives target the wild-type M2 channel, research is ongoing to develop derivatives that are also effective against resistant strains.[5][22]

M2_Channel_Inhibition cluster_virus Influenza A Virus Adamantane Derivative Adamantane Derivative M2 Proton Channel M2 Proton Channel Adamantane Derivative->M2 Proton Channel Binds to and blocks Viral Uncoating Viral Uncoating M2 Proton Channel->Viral Uncoating Inhibition of Replication Blocked Replication Blocked Viral Uncoating->Replication Blocked Prevents

Caption: Inhibition of the influenza A M2 proton channel by an adamantane derivative.

Beyond the M2 Channel: Emerging Antiviral Mechanisms

Recent studies suggest that adamantane derivatives may possess antiviral activities through mechanisms other than M2 channel inhibition. For some coronaviruses, it has been proposed that these compounds may inhibit viral entry by increasing the pH of endosomes, thereby affecting the activity of host cell proteases like Cathepsin L, which are necessary for viral fusion.[23]

Experimental Protocol: In Vitro Viral Replication Inhibition Assay

This assay determines the ability of a compound to inhibit the replication of a virus in a cell culture system.

Materials:

  • Susceptible host cell line (e.g., MDCK for influenza)

  • Virus stock

  • Test compound

  • Cell culture medium

  • 96-well plates

  • Method for quantifying viral replication (e.g., plaque assay, TCID₅₀ assay, or qPCR for viral RNA)

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate and allow them to form a confluent monolayer.

  • Infection and Treatment:

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

    • Simultaneously or at a specified time post-infection, add serial dilutions of the test compound.

    • Include a virus-only control and a cell-only control.

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication:

    • After incubation, quantify the amount of virus in the supernatant or the extent of cytopathic effect (CPE) in the cell monolayer.

    • For a plaque assay, the supernatant is serially diluted and used to infect fresh cell monolayers under an agarose overlay. The number of plaques (zones of cell death) is then counted.

    • For a TCID₅₀ (50% tissue culture infectious dose) assay, the supernatant is serially diluted and added to fresh cells. The dilution at which 50% of the wells show CPE is determined.

    • For qPCR, viral RNA is extracted from the supernatant or cell lysate and quantified.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated.

The Neuroprotective Domain: Modulating Neuronal Excitability

Adamantane derivatives have also shown promise in the realm of neuroscience, particularly as anticonvulsant agents.[20][24][25] Epilepsy is a neurological disorder characterized by recurrent seizures resulting from abnormal electrical activity in the brain.[24]

Key Target: GABA-A Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. Enhancing GABA-A receptor function is a well-established strategy for controlling seizures.

Molecular docking studies have suggested that certain this compound derivatives may act as positive allosteric modulators of GABA-A receptors.[24] This means they are thought to bind to a site on the receptor that is distinct from the GABA binding site and enhance the receptor's response to GABA. This potentiation of inhibitory neurotransmission would help to counteract the excessive neuronal firing that underlies seizures. The lipophilic nature of the adamantane moiety is believed to facilitate the crossing of the blood-brain barrier, a crucial property for CNS-acting drugs.[24]

GABA_A_Modulation cluster_neuron Neuron Adamantane Derivative Adamantane Derivative GABA-A Receptor GABA-A Receptor Adamantane Derivative->GABA-A Receptor Positive Allosteric Modulation Chloride Influx Chloride Influx GABA-A Receptor->Chloride Influx Enhances Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Influx->Neuronal Hyperpolarization Leads to Reduced Excitability Reduced Excitability Neuronal Hyperpolarization->Reduced Excitability Results in

Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.

Experimental Protocol: Electrophysiological Recording of GABA-A Receptor Activity

Patch-clamp electrophysiology is the gold standard for studying the function of ion channels like the GABA-A receptor.

Materials:

  • Cells expressing GABA-A receptors (e.g., HEK293 cells transfected with specific subunits or primary neurons)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Extracellular and intracellular recording solutions

  • GABA

  • Test compound

Procedure:

  • Cell Preparation: Prepare the cells for recording.

  • Patch-Clamp Recording:

    • Form a high-resistance seal between the micropipette and the cell membrane (gigaseal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a specific holding potential.

  • Compound Application:

    • Apply GABA to the cell to elicit a baseline current.

    • Co-apply GABA and the adamantane derivative to observe any potentiation of the GABA-induced current.

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on the amplitude, kinetics, and pharmacology of the GABA-A receptor-mediated response.

Structure-Activity Relationships (SAR): A Glimpse into Rational Design

The biological activity of this compound derivatives is highly dependent on the nature of the substituents attached to the hydrazone moiety. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed:

  • Antimicrobial Activity: The presence of electron-withdrawing groups on the aromatic ring of the hydrazone often enhances antibacterial and antifungal activity.[4]

  • Anticancer Activity: The substitution pattern on the aromatic ring significantly influences cytotoxicity. For example, the presence of nitro and methoxy groups on the benzyl ring has been shown to enhance anti-proliferative activity.[11]

  • Anticonvulsant Activity: Halogen substitutions at the meta and para positions of the phenyl ring have been associated with better anticonvulsant protection.[26] The overall lipophilicity of the molecule also plays a crucial role in its ability to cross the blood-brain barrier and exert its effect.[24]

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with a wide range of therapeutic possibilities. Their ability to interact with diverse biological targets underscores the value of the adamantane scaffold in medicinal chemistry. This guide has provided a technical overview of their key therapeutic targets, the proposed mechanisms of action, and the experimental methodologies for their evaluation.

Future research in this area should focus on:

  • Elucidating precise molecular mechanisms: While several targets have been identified, further studies are needed to fully understand the intricate interactions at the molecular level.

  • Optimizing structure-activity relationships: Systematic medicinal chemistry efforts can lead to the design of more potent and selective derivatives.

  • Exploring novel therapeutic applications: The broad-spectrum activity of these compounds suggests that they may have potential in other disease areas not yet fully explored.

  • In vivo efficacy and safety studies: Promising candidates identified through in vitro screening will require thorough evaluation in animal models to assess their therapeutic potential and safety profiles.

The journey from a unique chemical scaffold to a life-saving therapeutic is long and challenging, but the this compound core provides a strong foundation upon which to build the next generation of innovative medicines.

References

  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Al-Wahaibi, L. H., et al. (2020).
  • International Journal of Bioscience and Biochemistry. (2025). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide.
  • Alsayed, S. S. R., et al. (2020). Design, synthesis and antimycobacterial evaluation of novel adamantane and adamantanol analogues effective against drug-resistant tuberculosis. Bioorganic Chemistry, 104, 104486.
  • Osman, H., et al. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Journal of Chemistry, 2021, 6659156.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Wang, J., et al. (2025). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research, 105133.
  • Antonov, S. M., et al. (1999). Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants. Molecular Pharmacology, 56(1), 145-154.
  • MP Biomedicals. (n.d.). Caspase 3 Assay Kit.
  • Hind, C. K., et al. (2021). Chemical structure of adamantane derivatives reported with promising anticonvulsant activity.
  • Remuiñán, M. J., et al. (2022). A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3. Molecules, 27(20), 7130.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
  • Wang, J., et al. (2024). Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance. bioRxiv.
  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 3-12.
  • Smieszek, S. P., et al. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Pharmaceuticals, 14(7), 633.
  • ResearchGate. (n.d.). Structure activity relationship of adamantane compounds.
  • Ekins, S., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(9), 3245-3252.
  • Hiasa, H. (2006). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology, 340, 135-146.
  • Hiasa, H. (2006). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed.
  • Fingerprint. (n.d.). A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors.
  • Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(5), 701-714.
  • CSU STRATA. (n.d.). MmpL3 Inhibitor Screening Assays.
  • Tzani, A., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(18), 4166.
  • Acar, C. E., et al. (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie, 354(3), e2000256.
  • ResearchGate. (n.d.). Structure activity relationship.
  • ResearchGate. (n.d.). Adamantane derivatives as anticancer activity.
  • De la Cuesta, J., et al. (2025). Exploring polycyclic scaffolds as adamantane replacements in M2 channel inhibitors of Influenza A virus. bioRxiv.
  • Li, W., et al. (2018). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. Molecules, 23(10), 2658.
  • Bentham Science Publishers. (n.d.). Recent Advances in Apoptosis: THE Role of Hydrazones.
  • Jain, P., et al. (2013). In silico validation and structure activity relationship study of a series of pyridine-3-carbohydrazide derivatives as potential anticonvulsants in generalized and partial seizures. Medicinal Chemistry Research, 23(2), 856-868.
  • Remuiñán, M. J., et al. (2021). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. mBio, 12(4), e01348-21.
  • Al-Wahaibi, L. H., et al. (2020).
  • Vilchèze, C., et al. (2020). MmpL3 inhibitors as antituberculosis drugs. Tuberculosis, 123, 101947.
  • Wang, J., et al. (2018). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Omega, 3(10), 13611-13619.
  • The Royal Society of Chemistry. (n.d.). Structurally related hydrazone-based metal complexes with different antitumor activities variably induce apoptotic cell death.

Sources

Adamantane-1-Carbohydrazide: A Robust Scaffold for Modern Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the adamantane moiety stands out as a "lipophilic bullet," a privileged scaffold prized for its unique combination of a rigid, three-dimensional structure, high lipophilicity, and exceptional metabolic stability.[1][2] When functionalized to adamantane-1-carbohydrazide, this diamondoid cage is transformed into a versatile and reactive building block, opening a gateway to a diverse array of heterocyclic systems. This technical guide provides an in-depth exploration of this compound as a pivotal precursor in heterocyclic synthesis. We will dissect the rationale behind its synthesis, detail field-proven protocols for its conversion into key pharmacophores such as hydrazones, 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles, and discuss the therapeutic potential of the resulting molecular hybrids. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct advantages of the adamantane core in their synthetic programs.

The Adamantane Advantage: More Than Just a Bulky Group

Adamantane (tricyclo[3.3.1.13,7]decane) is the simplest diamondoid, a perfectly symmetrical and strain-free cage-like hydrocarbon.[3] Its structure, reminiscent of a diamond lattice fragment, imparts a unique set of physicochemical properties that are highly sought after in drug design.[3][4]

  • Inherent Lipophilicity: The purely hydrocarbon nature of the adamantane cage provides significant lipophilicity. This property can enhance a drug molecule's ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[5][6]

  • Metabolic Stability: The adamantane scaffold is exceptionally resistant to metabolic degradation.[1] Incorporating it into a drug candidate can act as a "metabolic shield," protecting adjacent functional groups from enzymatic cleavage and thereby increasing the drug's plasma half-life and bioavailability.[1][7]

  • Rigid 3D Conformation: Unlike flexible alkyl chains or flat aromatic rings, the adamantane cage is rigid. This allows for the precise, controlled orientation of functional groups in three-dimensional space, which is critical for optimizing binding affinity and selectivity for a specific biological target.[1]

These properties explain the success of several adamantane-based drugs currently in clinical use, including the antiviral agent Amantadine, the Alzheimer's drug Memantine, and the anti-diabetic Vildagliptin, demonstrating the scaffold's therapeutic versatility.[1][8]

Synthesis of the Core Building Block: this compound

The gateway to adamantane-based heterocycles is the reliable synthesis of this compound. The most efficient and widely adopted method is a two-step sequence starting from adamantane-1-carboxylic acid.

Synthetic Workflow

The synthesis proceeds via an initial esterification followed by hydrazinolysis. This approach is favored due to the high purity of the intermediate and the excellent overall yield.

G A Adamantane-1-Carboxylic Acid B Methyl Adamantane-1-Carboxylate A->B  Methanol (MeOH)  H₂SO₄ (cat.)  Reflux C This compound B->C  Hydrazine Hydrate (80%)  Reflux

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl Adamantane-1-Carboxylate [9]

  • To a round-bottom flask, add adamantane-1-carboxylic acid (5.0 g, 27.7 mmol) and methanol (50 mL, 1.23 mol).

  • While stirring, carefully add concentrated sulfuric acid (98%, 5.1 mL) to the mixture.

  • Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture to a pH of 7-8 using a 10% aqueous solution of sodium bicarbonate (NaHCO₃).

  • Pour the neutralized mixture into 200 mL of ice-cold water. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from absolute ethanol to yield white, needle-shaped crystals of the methyl ester. (Typical Yield: ~88%).

Causality Insights: The use of a strong acid catalyst like H₂SO₄ is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Using methanol as the solvent ensures a large excess of one reactant, driving the equilibrium towards the product side according to Le Châtelier's principle.

Step 2: Synthesis of this compound [9][10]

  • In a round-bottom flask, suspend methyl adamantane-1-carboxylate (4.0 g, 20.6 mmol) in 80% aqueous hydrazine hydrate (25 mL, ~412 mmol).

  • Heat the mixture to reflux. The reaction is typically complete within 15 hours and can be monitored by TLC.

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • A white, scaly solid will precipitate. Collect the product by vacuum filtration.

  • Wash the solid thoroughly with ice-cold water and dry under vacuum to yield this compound. (Typical Yield: ~89%).

Causality Insights: Hydrazine is a potent nucleophile. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of hydrazine attacks the ester's carbonyl carbon, leading to the displacement of the methoxy group. The large excess of hydrazine hydrate ensures the reaction goes to completion.

Applications in Heterocyclic Synthesis

This compound is a bifunctional molecule; the nucleophilic terminal -NH₂ group and the adjacent -NH- group readily participate in cyclization reactions. This section details its use in constructing several key heterocyclic families.

Adamantane-Hydrazones (Schiff Bases)

Hydrazones are versatile intermediates and are themselves a class of biologically active compounds, with studies reporting antimicrobial and cytotoxic activities.[10][11][12]

Reaction Scheme:

G A Adamantane-1- Carbohydrazide C Adamantane-Hydrazone A->C B Aldehyde / Ketone (R-CHO / R-CO-R') B->C label_edge  Ethanol  Glacial Acetic Acid (cat.)  Reflux C_mid->label_edge

Caption: General synthesis of Adamantane-Hydrazones.

Experimental Protocol: Synthesis of N'-(Arylmethylidene)this compound [10][13]

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add the desired aromatic aldehyde (1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 3-4 hours.

  • After cooling to room temperature or 0 °C, the product typically crystallizes out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry to obtain the pure hydrazone. (Typical Yields: >80%).

Causality Insights: This is a classic acid-catalyzed condensation reaction. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The terminal amine of the hydrazide then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the stable C=N double bond of the hydrazone.

1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties.[14] Compounds containing this scaffold exhibit a wide range of biological activities.[15][16]

Reaction Scheme:

G A Adamantane-1- Carbohydrazide B N-Acyl-Adamantane- hydrazide Intermediate A->B  Aromatic Acid / Acyl Chloride  (e.g., in Pyridine) C 2-Adamantyl-5-Aryl- 1,3,4-Oxadiazole B->C  Dehydrating Agent  (e.g., POCl₃)  Heat

Caption: Synthesis of 1,3,4-Oxadiazoles from this compound.

Experimental Protocol: Two-Step Synthesis of 2-Adamantyl-5-Aryl-1,3,4-Oxadiazoles [14][17]

  • Step A (Acylation): To a solution of this compound (1.0 mmol) in a suitable solvent like anhydrous pyridine, add an equimolar amount of the desired aromatic acyl chloride at 0 °C. Stir the reaction at room temperature until completion (monitored by TLC). Work up by pouring into water and filtering the precipitated N,N'-diacylhydrazine intermediate.

  • Step B (Cyclodehydration): Reflux the N,N'-diacylhydrazine intermediate from Step A (1.0 mmol) in an excess of a dehydrating agent, such as phosphorus oxychloride (POCl₃), for several hours.

  • After the reaction is complete, carefully pour the mixture onto crushed ice to decompose the excess POCl₃.

  • Neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution).

  • The solid product is collected by filtration, washed with water, and purified by recrystallization.

Causality Insights: The key step is the intramolecular cyclodehydration. Phosphorus oxychloride is a powerful dehydrating agent that activates the carbonyl oxygen atoms, facilitating the ring-closing reaction to form the thermodynamically stable five-membered aromatic oxadiazole ring.

1,2,4-Triazoles

The 1,2,4-triazole nucleus is a cornerstone of many successful pharmaceuticals, particularly antifungal agents like Fluconazole.[18] Adamantane-appended triazoles are actively being investigated for a range of therapeutic applications.[19]

Reaction Scheme:

G A Adamantane-1- Carbohydrazide B Thiosemicarbazide Intermediate A->B  Isothiocyanate (R-NCS)  Ethanol, Reflux C Adamantane-Triazole- Thiol B->C  Base (e.g., K₂CO₃, NaOH)  Reflux

Caption: Synthesis of 1,2,4-Triazoles via a Thiosemicarbazide Intermediate.

Experimental Protocol: Synthesis of 4-Aryl-5-(1-adamantyl)-4H-1,2,4-triazole-3-thiol [19]

  • Step A (Thiosemicarbazide formation): Add an equimolar amount of an appropriate isothiocyanate (e.g., phenyl isothiocyanate, 1.0 mmol) to a solution of this compound (1.0 mmol) in ethanol. Reflux the mixture for 30 minutes to 2 hours. The thiosemicarbazide intermediate often precipitates upon cooling and can be isolated by filtration.

  • Step B (Cyclization): Suspend the isolated thiosemicarbazide (1.0 mmol) in an aqueous solution of a base (e.g., 2M NaOH or K₂CO₃).

  • Heat the mixture to reflux for 4-6 hours.

  • After cooling, acidify the clear solution with a dilute acid (e.g., HCl) to a pH of ~5-6.

  • The triazole-thiol product precipitates. Collect the solid by filtration, wash with water, and purify by recrystallization.

Causality Insights: The base in the cyclization step deprotonates one of the nitrogen atoms, which then acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon. This is followed by the elimination of a water molecule to form the stable aromatic triazole ring.

Pyrazoles

Pyrazoles are another class of heterocycles with immense pharmacological importance, found in drugs like the anti-inflammatory Celecoxib.[20] While multiple routes exist, a common strategy involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or an equivalent synthon.

Reaction Scheme:

G A Adamantane-1- Carbohydrazide C N-Adamantoyl-Pyrazole A->C B 1,3-Dicarbonyl Compound B->C label_edge  Ethanol / Acetic Acid  Reflux C_mid->label_edge

Caption: General Knorr-type synthesis of Pyrazoles.

Experimental Protocol: Synthesis of N-(1-Adamantoyl)-3,5-disubstituted-pyrazole

  • Dissolve this compound (1.0 mmol) in ethanol or glacial acetic acid.

  • Add an equimolar amount of a 1,3-dicarbonyl compound (e.g., acetylacetone or dibenzoylmethane).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture.

  • The product often precipitates upon cooling or after the addition of cold water.

  • Collect the solid by filtration, wash, and recrystallize from a suitable solvent like ethanol.

Causality Insights: This reaction proceeds via a double condensation mechanism. The more nucleophilic terminal -NH₂ of the hydrazide first attacks one carbonyl group, forming a hydrazone intermediate. Subsequent intramolecular condensation of the remaining -NH- group with the second carbonyl, followed by dehydration, yields the aromatic pyrazole ring.

Summary of Synthetic Routes

The following table summarizes the key transformations discussed, providing a quick reference for experimental design.

Target HeterocycleKey Co-reactant(s)Typical ConditionsReported Yields
Hydrazone Aldehyde or KetoneEthanol, Acetic Acid (cat.), Reflux>80%[10][13]
1,3,4-Oxadiazole Aromatic Acyl Chloride, POCl₃1. Pyridine, RT; 2. POCl₃, RefluxModerate to Good
1,2,4-Triazole Isothiocyanate, Base1. Ethanol, Reflux; 2. NaOH(aq), RefluxGood
Pyrazole 1,3-Dicarbonyl CompoundAcetic Acid or Ethanol, RefluxGood

Conclusion and Future Outlook

This compound has firmly established itself as a powerful and versatile building block in synthetic medicinal chemistry. Its straightforward, high-yield synthesis makes it readily accessible, while its reactive hydrazide moiety provides a reliable handle for constructing a multitude of pharmacologically relevant heterocyclic systems. The ability to merge the unique physicochemical advantages of the adamantane core—lipophilicity, metabolic stability, and structural rigidity—with the proven biological activity of heterocycles like oxadiazoles, triazoles, and pyrazoles represents a compelling strategy in modern drug discovery.[21][22]

Future research will undoubtedly continue to exploit this scaffold, exploring novel cyclization strategies and expanding the library of adamantane-heterocycle hybrids. As the demand for drug candidates with improved pharmacokinetic profiles and novel mechanisms of action grows, the "lipophilic bullet" that is adamantane, when fired from the synthetic cannon of its carbohydrazide derivative, is poised to hit an increasing number of therapeutic targets.

References

  • Pham, V. H., Phan, T. P. D., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules.
  • Wikipedia. (n.d.). Adamantane. In Wikipedia.
  • Aust J Chem. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. (n.d.). Scitelegraph.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. (n.d.). International Journal of Bioscience and Biochemistry.
  • Spilovska, K., Zidek, M., & Nepovimova, E. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2939-2964.
  • Hozaifa, M., et al. (2025). Recent advances in adamantane-linked heterocycles: synthesis and biological activity. Molecular Diversity.
  • The Significance of Adamantane Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Al-Warhi, T., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(24), 8425.
  • This compound. (2024). ChemBK.
  • Pham, V. H., Phan, T. P. D., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Semantic Scholar.
  • Hozaifa, M., et al. (2025). Recent advances in adamantane-linked heterocycles: synthesis and biological activity. ResearchGate.
  • Shishov, D., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences.
  • Shishov, D., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI.
  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. (n.d.). National Center for Biotechnology Information.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.
  • Understanding the Chemical Properties of Adamantane-1,3-diamine for Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Adamantane. (n.d.). Solubility of Things.
  • Pham, V. H., Phan, T. P. D., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. ResearchGate.
  • Adamantane. (n.d.). PubChem.
  • The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid. (2025). ResearchGate.
  • Bielenica, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules.
  • Al-Warhi, T., et al. (2022). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules.
  • Soselia, M., et al. (2021). Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)- Carboxamide, Carbohydrazide and 1,3,4-Oxadiazole Derivatives. Bentham Science Publishers.
  • Soselia, M., et al. (2021). Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)-Carboxamide, Carbohydrazide and 1,3,4-Oxadiazole Derivatives. Ingenta Connect.
  • Al-Warhi, T., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. National Center for Biotechnology Information.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). ResearchGate.
  • Synthesis of adamantane appended 1,2,3‐triazoles (4a‐4f, 6a‐6f, 8a‐8f). (n.d.). ResearchGate.
  • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses.
  • Butov, G. M., et al. (2014). Synthesis of 1-Adamantyl-3,4,5-R1,R2,R3-Pyrazoles. ResearchGate.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). ResearchGate.
  • El-Sabbagh, O. I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Archives of Pharmacal Research, 40(10), 1135-1156.
  • Kumar, D., et al. (2025). Adamantane-Appended 1,2,3-Triazole Hybrids: Synthesis and α-Glucosidase Inhibition Studies through Experimental and In Silico Approach. ChemMedChem.
  • Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2024). Journal of Research in Chemistry.
  • Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds. (n.d.). Impactfactor.org.
  • Ben-Tria, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500.
  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). National Center for Biotechnology Information.

Sources

Methodological & Application

Application Note & Protocol: A Reliable Two-Step Synthesis of Adamantane-1-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Adamantane Scaffold

The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, is a privileged scaffold in modern medicinal chemistry. Its unique stereochemistry and pharmacokinetic properties—enhancing metabolic stability and membrane permeability—have led to its incorporation into numerous approved drugs, including antivirals like Amantadine and Memantine for Alzheimer's disease.[1] Adamantane-1-carbohydrazide emerges as a critical and versatile building block, serving as a key precursor for synthesizing extensive libraries of bioactive molecules such as hydrazones, Schiff bases, and other heterocyclic compounds. These derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticonvulsant, anticancer, and anti-inflammatory activities.[2][3][4]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound from adamantane-1-carboxylic acid. Beyond a simple recitation of steps, this guide elucidates the mechanistic principles behind the chosen methodology, emphasizes critical safety procedures, and offers practical troubleshooting advice to ensure a successful and reproducible outcome.

Synthesis Overview and Mechanistic Rationale

The conversion of adamantane-1-carboxylic acid to its corresponding hydrazide is efficiently achieved through a robust two-step process. This strategy is predicated on activating the carboxylic acid via esterification, followed by nucleophilic substitution with hydrazine.

Synthesis_Workflow A Adamantane-1-Carboxylic Acid B Methyl Adamantane-1-Carboxylate A->B Step 1: Esterification (CH₃OH, H₂SO₄, Reflux) C This compound B->C Step 2: Hydrazinolysis (NH₂NH₂·H₂O, EtOH, Reflux)

Caption: High-level workflow for the two-step synthesis.

Step 1: Fischer Esterification. The first step involves the conversion of the carboxylic acid to a methyl ester. This is a classic acid-catalyzed nucleophilic acyl substitution. The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the more reactive methyl ester intermediate. This intermediate is more susceptible to nucleophilic attack by hydrazine in the subsequent step than the original carboxylic acid.

Step 2: Hydrazinolysis. The methyl ester is then treated with hydrazine hydrate. Hydrazine is a potent alpha-effect nucleophile, significantly more reactive than water or alcohols. It readily attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate formed then collapses, eliminating methanol as a leaving group to form the highly stable amide-like carbohydrazide product. The reaction is typically driven to completion by using an excess of hydrazine and refluxing in a suitable solvent like ethanol.[2][3][5]

Reaction_Mechanism cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis R-COOH R-COOH R-C(OH)₂⁺ R-C(OH)₂⁺ R-COOH->R-C(OH)₂⁺ + H⁺ R-C(OH)₂(OCH₃)⁺ R-C(OH)₂(OCH₃)⁺ R-C(OH)₂⁺->R-C(OH)₂(OCH₃)⁺ + CH₃OH R-C(O)OCH₃ R-C(O)OCH₃ R-C(OH)₂(OCH₃)⁺->R-C(O)OCH₃ - H₂O, - H⁺ R-C(O⁻)(OCH₃)(NH₂NH₂⁺) R-C(O⁻)(OCH₃)(NH₂NH₂⁺) R-C(O)OCH₃->R-C(O⁻)(OCH₃)(NH₂NH₂⁺) + NH₂NH₂ R-C(O)OCH₃_ref R-C(O)OCH₃ R-C(O)NHNH₂ R-C(O)NHNH₂ R-C(O⁻)(OCH₃)(NH₂NH₂⁺)->R-C(O)NHNH₂ - CH₃OH

Caption: Simplified mechanism of esterification and hydrazinolysis.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.FormulaM.W. ( g/mol )Key Hazards
Adamantane-1-carboxylic acid828-51-3C₁₁H₁₆O₂180.24Irritant
Methanol (Anhydrous)67-56-1CH₄O32.04Flammable, Toxic
Sulfuric Acid (98%)7664-93-9H₂SO₄98.08Severely Corrosive
Hydrazine Hydrate (55-64%)7803-57-8H₆N₂O50.06Highly Toxic, Corrosive, Carcinogen
Ethanol (Absolute)64-17-5C₂H₆O46.07Flammable
Diethyl Ether60-29-7C₄H₁₀O74.12Highly Flammable
Sodium Bicarbonate144-55-8NaHCO₃84.01Low Hazard
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Low Hazard
Step-by-Step Synthesis Procedure

Part A: Synthesis of Methyl Adamantane-1-carboxylate [2][5][6]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add adamantane-1-carboxylic acid (10.0 g, 55.5 mmol).

  • Reagent Addition: Add anhydrous methanol (100 mL). While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) dropwise. Caution: The addition is exothermic.

  • Reflux: Heat the mixture to reflux using a heating mantle and continue stirring under reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, slowly pour it into 300 mL of ice-cold water. A white precipitate may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL), a saturated sodium bicarbonate solution (2 x 100 mL, Caution: CO₂ evolution), and finally with brine (1 x 100 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Product: The resulting white solid is methyl adamantane-1-carboxylate. The crude product is typically of sufficient purity for the next step. Expected yield: 85-95%.

Part B: Synthesis of this compound [3][5][7]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the methyl adamantane-1-carboxylate (9.7 g, ~50 mmol) obtained from Part A in absolute ethanol (120 mL).

  • Reagent Addition (CRITICAL): Perform this step in a certified chemical fume hood. Slowly add hydrazine hydrate (10 mL, ~200 mmol, 4 eq) to the stirred solution.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. A white precipitate will typically begin to form during this time.

  • Isolation: Cool the reaction mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Filtration and Washing: Collect the white crystalline solid by vacuum filtration. Wash the filter cake thoroughly with a small amount of ice-cold ethanol (2 x 20 mL) to remove any unreacted starting materials or impurities.

  • Drying: Dry the product under vacuum to yield pure this compound. Expected yield: 90-98%.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values.

  • FTIR (cm⁻¹): Look for characteristic peaks for N-H stretching (approx. 3200-3400), C=O stretching (amide I band, approx. 1640-1680), and the disappearance of the ester C=O peak (approx. 1735).

  • ¹H NMR: Confirm the presence of the characteristic broad signals of the adamantyl protons (δ 1.6-2.1 ppm) and the N-H protons of the hydrazide group.[3]

  • Mass Spectrometry: Verify the molecular weight of the product (C₁₁H₁₈N₂O, M.W. = 194.27 g/mol ).[8]

Critical Safety and Handling Procedures

Scientific integrity necessitates a rigorous approach to safety. Adherence to these guidelines is mandatory.

  • General Precautions: Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

  • Sulfuric Acid: Is highly corrosive and can cause severe burns. Handle with extreme care, preferably in a fume hood, and ensure immediate access to an emergency shower and eyewash station.

  • Hydrazine Hydrate: This substance presents a significant health risk and requires special handling.

    • Toxicity and Carcinogenicity: Hydrazine is acutely toxic if inhaled, swallowed, or in contact with skin. It is also corrosive, causing severe skin and eye damage, and is a suspected human carcinogen.[9][10][11] All exposures must be avoided.

    • Handling: ALL operations involving hydrazine hydrate must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[10]

    • Personal Protective Equipment (PPE): Complete skin and eye protection is essential. Wear chemical-resistant nitrile gloves, splash-proof goggles, and a face shield when handling the reagent.[10][12]

    • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for hazardous waste disposal. Do not allow it to enter drains.[9][12]

    • Waste Disposal: All hydrazine-containing waste is considered hazardous. It must be collected in a designated, properly labeled, and sealed container. Dispose of the waste through your institution's environmental health and safety office.[10][13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Part A 1. Incomplete reaction. 2. Presence of water in reagents. 3. Insufficient acid catalyst.1. Extend reflux time to 10-12 hours. 2. Use anhydrous grade methanol and ensure glassware is dry. 3. Re-verify the amount of sulfuric acid added.
Low Yield in Part B 1. Incomplete reaction. 2. Product is partially soluble in cold ethanol.1. Extend reflux time. 2. Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration. Minimize the volume of cold ethanol used for washing.
Product is an oil or sticky solid 1. Incomplete removal of solvent. 2. Presence of unreacted starting material or byproducts.1. Ensure the product is dried under vacuum for a sufficient period. 2. Improve the washing steps during work-up. If necessary, the final product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

References

  • Vertex AI Search. (2010).
  • Vertex AI Search. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%)
  • Arkema Inc. (2012).
  • University of New Mexico.
  • Vertex AI Search. (2015).
  • Popiołek, Ł., et al. (2024). The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid. ResearchGate.
  • Al-Hourani, B., et al. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Semantic Scholar.
  • Hassan, A. S., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI.
  • Nguyen, H. T., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. MDPI.
  • Hassan, A. S., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. PubMed Central.
  • International Journal of Bioscience and Biochemistry. (2023). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide.
  • Organic Syntheses. 1-adamantanecarboxylic acid.
  • Bentham Science. (2021). Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)- Carboxamide, Carbohydrazide and 1,3,4-Oxadiazole Derivatives.

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Adamantane-Based Hydrazide-Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Fusion of Adamantane and Hydrazone Moieties

In the landscape of medicinal chemistry, the adamantane cage is a privileged scaffold. Its unique, rigid, and highly lipophilic three-dimensional structure allows it to serve as a robust anchor for pharmacophores, enhancing their metabolic stability and ability to cross biological membranes.[1][2] This has led to the development of several clinically approved drugs, including amantadine and memantine.[3] On the other hand, the hydrazide-hydrazone linkage (-CONH-N=CH-) is a versatile and synthetically accessible functional group that imparts a wide range of biological activities to molecules, including antimicrobial, anticonvulsant, antiviral, and anticancer properties.[3][4]

The strategic combination of these two moieties into a single molecular entity—adamantane hydrazide-hydrazones—presents a compelling avenue for the discovery of novel therapeutic agents. These hybrid molecules leverage the pharmacokinetic advantages of the adamantane core with the diverse pharmacological potential of the hydrazone group.[2][5]

This document provides a detailed, field-proven guide for the synthesis and characterization of hydrazide-hydrazones derived from adamantane-1-carbohydrazide. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to confidently produce these valuable compounds in a laboratory setting.

Foundational Chemistry: The Synthesis Pathway

The overall synthesis is a logical and efficient two-stage process. The first stage involves the preparation of the key intermediate, this compound, from a commercially available starting material. The second stage is the core condensation reaction to form the target hydrazide-hydrazone.

Synthesis_Workflow cluster_precursor Stage 1: Precursor Synthesis cluster_target Stage 2: Hydrazone Formation A Adamantane-1-carboxylic Acid B Methyl Adamantane-1-carboxylate A->B Esterification (MeOH, H₂SO₄) C This compound B->C Hydrazinolysis (Hydrazine Hydrate) E Adamantane Hydrazide-Hydrazone C->E Condensation (Ethanol, Acid Catalyst) D Aromatic Aldehyde or Ketone (R-CHO/R-CO-R') D->E Reaction_Mechanism cluster_activation 1. Carbonyl Activation cluster_attack 2. Nucleophilic Attack cluster_dehydration 3. Dehydration Hydrazide Adamantyl-CO-NH-NH₂ Intermediate1 [Adamantyl-CO-NH-NH-CH(OH)-R] Hydrazide->Intermediate1 Aldehyde R-CHO Protonated_Aldehyde R-CH=O⁺-H Aldehyde->Protonated_Aldehyde + H⁺ Protonated_Aldehyde->Intermediate1 Product Adamantyl-CO-NH-N=CH-R Intermediate1->Product - H₂O, - H⁺ H2O H₂O H_plus H⁺ H_plus2 H⁺

Sources

Application Notes and Protocols for Condensation Reactions with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Aromatic Aldehydes in Carbon-Carbon Bond Formation

Aromatic aldehydes are privileged synthons in organic synthesis, serving as foundational electrophiles in a multitude of reactions that construct complex molecular architectures. Their participation in condensation reactions is particularly noteworthy, providing reliable and versatile pathways to α,β-unsaturated compounds. These products are not merely synthetic intermediates but are often endowed with significant biological activities, finding applications in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth exploration of several cornerstone condensation reactions involving aromatic aldehydes, offering detailed experimental protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in drug development. We will delve into the intricacies of the Claisen-Schmidt, Knoevenagel, and Perkin reactions, furnishing the reader with the knowledge to confidently execute these transformations and interpret the results.

Core Principles: Understanding the Reactivity of Aromatic Aldehydes

The carbonyl carbon of an aromatic aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. However, the adjacent aromatic ring influences this reactivity through resonance. Aromatic aldehydes lack α-hydrogens, which prevents them from undergoing self-condensation via enolate formation. This characteristic is pivotal in cross-condensation reactions with enolizable carbonyl compounds, as it simplifies the product mixture by eliminating one possible reaction pathway. The electronic nature of substituents on the aromatic ring can further modulate the electrophilicity of the carbonyl carbon, with electron-withdrawing groups enhancing reactivity and electron-donating groups diminishing it.

Section 1: The Claisen-Schmidt Condensation: Synthesis of Chalcones and Related α,β-Unsaturated Ketones

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and an enolizable ketone or aldehyde, catalyzed by a base. This reaction is a cornerstone for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds with a wide array of biological activities.

Mechanistic Insight

The reaction proceeds through the base-catalyzed formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone.

Claisen_Schmidt_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation cluster_3 Dehydration Ketone R-CH2-C(=O)-R' Enolate R-CH(-)-C(=O)-R' ↔ R-CH=C(O-)-R' Ketone->Enolate + OH- Base OH- Water H2O Enolate->Water Enolate_ion Enolate Aromatic_Aldehyde Ar-CHO Intermediate Ar-CH(O-)-CH(R)-C(=O)-R' Alkoxide Ar-CH(O-)-CH(R)-C(=O)-R' Enolate_ion->Intermediate + Ar-CHO Beta_Hydroxy_Ketone Ar-CH(OH)-CH(R)-C(=O)-R' Alkoxide->Beta_Hydroxy_Ketone + H2O Water_source H2O Beta_Hydroxy_Ketone_de Ar-CH(OH)-CH(R)-C(=O)-R' Final_Product Ar-CH=C(R)-C(=O)-R' Beta_Hydroxy_Ketone_de->Final_Product - H2O (base catalyzed) Base_de OH- Water_de H2O

Caption: Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of Dibenzalacetone

This protocol details the synthesis of dibenzalacetone from benzaldehyde and acetone, a classic example of the Claisen-Schmidt condensation.

Materials:

  • Benzaldehyde (freshly distilled)

  • Acetone

  • Sodium hydroxide (NaOH) solution (e.g., 2N)

  • Ethanol (95%)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Chloroform or ether for extraction (optional)

Equipment:

  • Conical flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel (optional)

Procedure:

  • In a conical flask, combine 10 mL of freshly distilled benzaldehyde and 20 mL of acetone.

  • Place the flask in an ice-water bath to maintain the temperature around 20-25°C.

  • With constant stirring, add 2.5 mL of 2N sodium hydroxide solution dropwise. Ensure the temperature does not exceed 30°C.

  • After the addition of NaOH is complete, continue stirring the mixture vigorously for at least 30 minutes. A precipitate of dibenzalacetone should form.

  • After the stirring period, add dilute hydrochloric acid to neutralize the reaction mixture.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold water to remove any remaining NaOH and other water-soluble impurities.

  • Further wash the product with a small amount of cold 95% ethanol to remove unreacted benzaldehyde.

  • Dry the purified product.

Purification and Characterization

The crude product can be purified by recrystallization, typically from 95% ethanol.

Table 1: Summary of Quantitative Data for Dibenzalacetone Synthesis

Reactant/ProductMolar Mass ( g/mol )AmountMolesYieldMelting Point (°C)
Benzaldehyde106.1210 mL (10.44 g)0.098--
Acetone58.0820 mL (15.8 g)0.272--
Dibenzalacetone234.29--Theoretical: ~11.5 g110-112

Characterization of α,β-Unsaturated Ketones:

  • IR Spectroscopy: A strong absorption band for the C=O group is observed in the range of 1650-1685 cm⁻¹. The C=C stretching vibration appears around 1600-1640 cm⁻¹.

  • ¹H NMR Spectroscopy: The vinyl protons typically appear as doublets in the range of 6.5-8.0 ppm with a large coupling constant (J ≈ 15-18 Hz) for the trans isomer, which is usually the major product. The aromatic protons will be observed in their characteristic region (7.0-8.0 ppm).

  • ¹³C NMR Spectroscopy: The carbonyl carbon resonates in the range of 190-200 ppm. The olefinic carbons appear between 120 and 150 ppm.

Section 2: The Knoevenagel Condensation: Accessing Cyanoacrylates and Coumarins

The Knoevenagel condensation involves the reaction of an aromatic aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetic esters, malonic esters) in the presence of a weak base catalyst, such as piperidine or an amine. This reaction is highly versatile for the synthesis of electron-deficient alkenes and is a key step in the synthesis of coumarins from salicylaldehydes.

Mechanistic Pathway

The weak base deprotonates the active methylene compound to form a resonance-stabilized carbanion. This nucleophile then adds to the carbonyl group of the aromatic aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product.

Knoevenagel_Mechanism cluster_0 Carbanion Formation cluster_1 Nucleophilic Addition cluster_2 Protonation & Dehydration Active_Methylene NC-CH2-CN Carbanion NC-CH(-)-CN Active_Methylene->Carbanion + Piperidine Base Piperidine Protonated_Base Piperidinium ion Carbanion->Protonated_Base Carbanion_ion Carbanion Aromatic_Aldehyde Ar-CHO Intermediate Ar-CH(O-)-CH(CN)2 Alkoxide Ar-CH(O-)-CH(CN)2 Carbanion_ion->Intermediate + Ar-CHO Aldol_Adduct Ar-CH(OH)-CH(CN)2 Alkoxide->Aldol_Adduct + H+ Proton_Source Piperidinium ion Final_Product Ar-CH=C(CN)2 Aldol_Adduct->Final_Product - H2O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of 2-Cyanocinnamic Acid Derivatives

This protocol outlines the synthesis of an arylidene malononitrile from an aromatic aldehyde and malononitrile using piperidine as a catalyst.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Piperidine

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter flask

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Dissolve the reactants in 10 mL of ethanol.

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, the product can often be isolated by adding cold water to induce precipitation.

  • Wash the solid product with cold water and then a small amount of cold ethanol.

  • Dry the purified product.

Special Application: Synthesis of Coumarin

A notable application of the Knoevenagel condensation is in the synthesis of coumarins from salicylaldehyde and an active methylene compound.

Protocol: Synthesis of Coumarin-3-carboxylic Ester

  • In a round-bottom flask, combine salicylaldehyde (1.0 g, 8.2 mmol), diethyl malonate (1.5 g, 9.4 mmol), 5 mL of pure ethanol, and 0.1 mL of piperidine. Add one drop of acetic acid.

  • Attach a reflux condenser and heat the mixture under reflux for 1 hour.

  • After cooling, the product often crystallizes. The crystals can be collected by filtration.

Section 3: The Perkin Reaction: A Route to Cinnamic Acids

The Perkin reaction is the condensation of an aromatic aldehyde with an aliphatic acid anhydride in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. This reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids, most notably cinnamic acid.

Mechanistic Overview

The reaction is initiated by the formation of a carbanion from the acid anhydride by the basic catalyst. This carbanion then attacks the carbonyl carbon of the aromatic aldehyde. A series of subsequent steps involving intramolecular acyl transfer and elimination leads to the formation of the α,β-unsaturated acid.

Perkin_Reaction_Workflow start Start: Mix Reactants reactants Aromatic Aldehyde + Acid Anhydride + Alkali Salt of the Acid start->reactants heating Heat the Mixture (e.g., 180°C) reactants->heating reaction Perkin Condensation Occurs heating->reaction workup Work-up reaction->workup hydrolysis Hydrolyze the intermediate anhydride (e.g., with dilute HCl) workup->hydrolysis isolation Isolate Crude Product (e.g., filtration) hydrolysis->isolation purification Purify by Recrystallization isolation->purification product Final Product: α,β-Unsaturated Aromatic Acid purification->product

Caption: Experimental workflow for the Perkin reaction.

Experimental Protocol: Synthesis of Cinnamic Acid

This protocol describes the synthesis of cinnamic acid from benzaldehyde and acetic anhydride using sodium acetate as the catalyst.

Materials:

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Sodium carbonate solution

  • Dilute hydrochloric acid

Equipment:

  • Round-bottom flask

  • Air condenser

  • Heating mantle

  • Beaker

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, place a mixture of benzaldehyde, acetic anhydride, and anhydrous sodium acetate. A typical molar ratio is 1:1.5:0.5, respectively.

  • Fit the flask with an air condenser and heat the mixture in a heating mantle to about 180°C for several hours.

  • Allow the reaction mixture to cool slightly and then pour it into a beaker of water while stirring.

  • Boil the mixture to hydrolyze the excess acetic anhydride.

  • Add sodium carbonate solution to the hot mixture until it is alkaline to precipitate any unreacted benzaldehyde as its bisulfite addition compound.

  • Filter the hot solution to remove any impurities.

  • Cool the filtrate and acidify it with dilute hydrochloric acid to precipitate the cinnamic acid.

  • Collect the crude cinnamic acid by vacuum filtration and wash it with cold water.

  • Purify the product by recrystallization from hot water.

Table 2: Summary of Reagents for Cinnamic Acid Synthesis

ReagentMolar Mass ( g/mol )Role
Benzaldehyde106.12Electrophile
Acetic Anhydride102.09Enolate precursor
Sodium Acetate82.03Base catalyst
Characterization of Cinnamic Acid
  • IR Spectroscopy: A broad O-H stretch for the carboxylic acid is observed from 2500-3300 cm⁻¹. The C=O stretch appears around 1680 cm⁻¹, and the C=C stretch is at approximately 1630 cm⁻¹.

  • ¹H NMR Spectroscopy: The carboxylic acid proton gives a broad singlet at a high chemical shift (>12 ppm). The vinyl protons appear as doublets, with the proton α to the carbonyl at ~6.4 ppm and the proton β to the carbonyl at ~7.8 ppm. The trans coupling constant is typically large (~16 Hz). The aromatic protons resonate in the 7.3-7.6 ppm region.

  • ¹³C NMR Spectroscopy: The carbonyl carbon is observed around 172 ppm. The olefinic carbons are at approximately 117 ppm (α-carbon) and 147 ppm (β-carbon). The aromatic carbons appear in the 128-134 ppm range.

Section 4: General Laboratory Safety and Reagent Handling

4.1. General Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • Be aware of the location of safety equipment, such as fire extinguishers, safety showers, and eyewash stations.

  • Dispose of chemical waste according to institutional guidelines.

4.2. Specific Reagent Handling:

  • Aromatic Aldehydes (e.g., Benzaldehyde): Combustible liquids and harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a fume hood and avoid contact with skin and eyes.

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage. Handle with extreme care, wearing appropriate gloves and eye protection. When preparing solutions, always add NaOH to water slowly, never the other way around, to dissipate the heat generated.

  • Piperidine: Flammable and toxic. It has a strong, unpleasant odor. Use in a fume hood and avoid inhalation of vapors.

  • Acetic Anhydride: Corrosive and lachrymatory. Reacts with water. Handle in a fume hood and avoid contact with skin and eyes.

Conclusion: A Powerful Toolkit for Synthesis

The condensation reactions of aromatic aldehydes are indispensable tools in the arsenal of the synthetic chemist. The Claisen-Schmidt, Knoevenagel, and Perkin reactions provide robust and versatile methods for the construction of α,β-unsaturated systems, which are valuable precursors for a wide range of more complex molecules. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively harness the power of these reactions to advance their synthetic endeavors in drug discovery and beyond.

References

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide.
  • Vedantu. (n.d.). Perkin Reaction Mechanism: Steps, Examples & Applications.
  • Quora. (2023, July 13). What are four safety precautions you should take when working with sodium hydroxide?
  • Carl ROTH. (2020, January 30). *Safety

Application Notes and Protocols: Investigating the Anticancer Potential of Adamantane-1-Carbohydrazide Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing adamantane-1-carbohydrazide and its derivatives for in vitro cancer cell line studies. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies to facilitate the exploration of this promising class of compounds in oncology research.

Introduction: The Rationale for Adamantane Scaffolds in Oncology

Adamantane, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including high metabolic stability, conformational rigidity, and hydrophobicity, make it an attractive moiety for designing novel therapeutic agents.[3] The incorporation of an adamantane core into a drug candidate can enhance its ability to cross cellular membranes and interact with hydrophobic pockets within biological targets.[1][4][5]

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives, most notably hydrazide-hydrazones.[4][6][7] These derivatives have garnered significant attention for their potential anticancer activities, demonstrating cytotoxicity against a variety of human cancer cell lines.[6][7][8] The hydrazide-hydrazone linkage is a key pharmacophore that contributes to the biological activity of these compounds, potentially through mechanisms involving the induction of apoptosis and cell cycle arrest.[9][10][11]

This guide will provide a detailed framework for the synthesis of this compound and its subsequent derivatization, followed by robust protocols for evaluating the anticancer efficacy of these novel compounds in vitro.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, is a straightforward two-step process starting from adamantane-1-carboxylic acid. This is followed by the condensation with various aldehydes or ketones to generate a library of hydrazone derivatives.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the key intermediate, this compound, from adamantane-1-carboxylic acid.

Step 1: Esterification of Adamantane-1-Carboxylic Acid

  • To a solution of adamantane-1-carboxylic acid (1 equivalent) in methanol, add concentrated sulfuric acid catalytically.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl adamantane-1-carboxylate.[4]

Step 2: Hydrazinolysis of Methyl Adamantane-1-Carboxylate

  • Dissolve the methyl adamantane-1-carboxylate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (80% solution, excess) to the solution.

  • Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.[4]

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield this compound as a solid.[4][12]

Diagram 1: Synthesis Workflow for this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A Adamantane-1-carboxylic Acid B Methyl Adamantane-1-carboxylate A->B Methanol, H₂SO₄ (cat.), Reflux C Methyl Adamantane-1-carboxylate D This compound C->D Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthesis of this compound.

Protocol 2: General Synthesis of this compound Hydrazone Derivatives

This protocol provides a general method for the synthesis of hydrazone derivatives from this compound and various aromatic aldehydes.

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add the desired aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried to obtain the pure hydrazone derivative.[6][13]

In Vitro Evaluation of Anticancer Activity

A critical step in the evaluation of novel adamantane derivatives is the assessment of their cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method for determining cell viability.

Protocol 3: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 (half-maximal inhibitory concentration) of the synthesized compounds.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the adamantane derivatives in complete medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control (a known anticancer drug, e.g., Doxorubicin).[4][5]

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Diagram 2: MTT Assay Workflow

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat with Adamantane Derivatives (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h (Formazan Formation) E->F G Remove Medium & Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability & Determine IC50 H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Table 1: Example Cytotoxicity Data of Adamantane Derivatives
CompoundCell LineIC50 (µM)Reference
N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)this compound (5-NVAC)HeLaDose-dependent activity observed[4][5]
Adamantane-pyrazole derivative 13aA5491.55 ± 0.08[14]
Adamantane-pyrazole derivative 12A549< 5[14]
Adamantane-hydrazone derivative 9aA549< 5[14]
Doxorubicin (Control)A5493.58 - 8.19[14]

Mechanistic Studies: Apoptosis and Cell Cycle Analysis

To understand the mechanism of action of cytotoxic adamantane derivatives, further studies on apoptosis induction and cell cycle arrest are crucial.

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

This protocol describes the use of flow cytometry to detect apoptosis in cancer cells treated with adamantane derivatives.

  • Seed cells in a 6-well plate and treat with the adamantane derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative and PI negative

    • Early apoptotic cells: Annexin V-FITC positive and PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of treated cancer cells using PI staining and flow cytometry.

  • Seed cells in a 6-well plate and treat with the adamantane derivative at its IC50 concentration for 24 hours.

  • Harvest and wash the cells as described in the apoptosis assay protocol.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • Add Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Diagram 3: Potential Mechanism of Action - Apoptosis Induction

G cluster_0 Cellular Events cluster_1 Observable Outcomes A Adamantane Derivative Treatment B Induction of Cellular Stress (e.g., ROS generation) A->B C Mitochondrial Pathway Activation B->C D Caspase Cascade Activation C->D E Apoptosis (Programmed Cell Death) D->E F Cell Shrinkage E->F G Membrane Blebbing E->G H DNA Fragmentation E->H

Caption: Generalized Apoptosis Induction Pathway.

Conclusion and Future Directions

This compound and its derivatives represent a promising avenue for the development of novel anticancer agents. The protocols outlined in this guide provide a solid foundation for the synthesis, in vitro screening, and initial mechanistic evaluation of these compounds. The lipophilic nature of the adamantane cage, combined with the versatile chemistry of the hydrazide-hydrazone linkage, offers a rich scaffold for further optimization. Future research should focus on expanding the library of derivatives, exploring their efficacy in a broader range of cancer cell lines, and elucidating their precise molecular targets and signaling pathways.

References

  • Parab, D. D., Mhatre, V., & Bhat, S. V. (2025). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry. [Link]
  • Parab, D. D., Mhatre, V., & Bhat, S. V. (2025). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. Red Paper. [Link]
  • Pham, V. H., Phan, T. P. D., Phan, D. C., & Vu, B. D. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
  • Kumar, A., Sharma, A., & Kumar, V. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry, 16(14), 921-939. [Link]
  • Fallon, T., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(10), 2695. [Link]
  • ResearchGate. (n.d.). Adamantane derivatives as anticancer activity.
  • Al-Ostath, A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3508. [Link]
  • Pham, V. H., Phan, T. P. D., Phan, D. C., & Vu, B. D. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]
  • Frontiers in Chemistry. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry. [Link]
  • Wanka, L., Iqbal, J., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
  • ResearchGate. (2025). Adamantane derivatives: Pharmacological and toxicological properties (Review).
  • Pham, V. H., Phan, T. P. D., Phan, D. C., & Vu, B. D. (2021). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Prime Archives in Molecular Sciences: 2nd Edition. [Link]
  • Al-Said, M. S., et al. (2016). Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)
  • El-Naggar, M., et al. (2021). Novel adamantane-pyrazole and hydrazone hybridized: Design, synthesis, cytotoxic evaluation, SAR study and molecular docking simulation as carbonic anhydrase inhibitors. Bioorganic Chemistry, 106, 104473. [Link]
  • ResearchGate. (2025). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide.
  • ACS Omega. (2023).
  • Yilmaz, E., et al. (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie, 354(5), e2000256. [Link]
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. [Link]
  • MDPI. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules. [Link]
  • Alamri, M. A., et al. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Journal of Molecular Structure, 1225, 129112. [Link]
  • Semantic Scholar. (2021). Research Article Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Semantic Scholar. [Link]
  • ResearchGate. (n.d.). The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid.

Sources

Protocol for Determining the Cytotoxicity of Adamantane-1-Carbohydrazide Derivatives Using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, field-tested protocol for assessing the in vitro cytotoxicity of novel adamantane-1-carbohydrazide derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. We delve into the causality behind experimental choices, provide a self-validating protocol with essential controls, and offer expert insights for troubleshooting, ensuring data integrity and reproducibility.

Foundational Principles: The 'Why' Before the 'How'

The evaluation of novel chemical entities for cytotoxic potential is a cornerstone of modern drug discovery. Adamantane derivatives, in particular, have garnered significant interest in medicinal chemistry due to their unique, rigid, and lipophilic cage structure.[1][2][3] This moiety can enhance a molecule's metabolic stability and ability to cross cellular membranes, making this compound a valuable scaffold for synthesizing novel therapeutic agents.[4][5][6]

The MTT assay remains a widely used method for screening new compounds by measuring cellular metabolic activity as an indicator of cell viability. The assay's principle is elegant in its simplicity: it leverages the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[7][8][9] The quantity of this formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and therefore viable) cells.[10][11]

Core Mechanism of the MTT Assay

The enzymatic conversion of MTT to formazan is the critical reaction of this assay. This process is not only confined to the mitochondria but can also occur in other cellular compartments like the endoplasmic reticulum.[8] However, it is fundamentally a reflection of the cell's overall reductive capacity and metabolic health.[7] Dead cells lose this ability, providing a clear distinction between viable and non-viable populations.[9]

MTT_Mechanism cluster_cell Viable Cell MTT MTT (Yellow, Soluble) Enzymes Mitochondrial & Cytosolic NAD(P)H-dependent Oxidoreductases MTT->Enzymes Enters Cell Formazan Formazan (Purple, Insoluble) Solubilization Solubilization Solution (e.g., DMSO) Formazan->Solubilization Dissolves Crystals Enzymes->Formazan Reduction Measurement Spectrophotometric Measurement (Absorbance at ~570 nm) Solubilization->Measurement

Caption: The biochemical pathway of the MTT assay.

Materials and Reagents

Successful execution requires high-quality reagents and sterile technique.

Reagent/MaterialSpecifications
Cell Lines Cancer or normal cell line of interest, in logarithmic growth phase.
Adamantane Derivatives Synthesized and purified. Purity should be >95%.
Culture Medium Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).
Fetal Bovine Serum (FBS) Heat-inactivated.
Penicillin-Streptomycin 100x solution.
Trypsin-EDTA 0.25% Trypsin, 0.53 mM EDTA.
Phosphate-Buffered Saline (PBS) Ca²⁺/Mg²⁺-free, sterile.
MTT Reagent 5 mg/mL in sterile PBS. Store at -20°C, protected from light.[11]
Dimethyl Sulfoxide (DMSO) Cell culture grade, sterile.
Solubilization Solution 100% DMSO is commonly used and effective.[12]
Positive Control A known cytotoxic agent (e.g., Doxorubicin, Cisplatin).
Equipment & Consumables 96-well flat-bottom sterile microplates, multichannel pipette, microplate reader, CO₂ incubator, inverted microscope, sterile tubes, and pipette tips.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the control setup is critical for trustworthy data.

Phase 1: Preparation and Cell Seeding
  • Cell Culture Maintenance: Culture cells in a 37°C, 5% CO₂ humidified incubator. Ensure cells are in the exponential growth phase and avoid using over-confluent cultures to maintain consistent metabolic activity.[13]

  • Compound Stock Preparation: Due to the high lipophilicity of the adamantane moiety[1][14], this compound derivatives often require an organic solvent.

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of each derivative in sterile DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.[11] Store stocks at -20°C or -80°C.

  • Optimize Seeding Density: The optimal number of cells per well varies by cell line. A preliminary titration experiment is essential.

    • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 100,000 cells/well).[13][15]

    • After 24 hours, perform the MTT assay on untreated cells.

    • Choose a seeding density that yields a baseline absorbance reading between 0.75 and 1.25 and ensures cells remain in the logarithmic growth phase for the duration of the experiment.[15]

  • Cell Seeding for Assay:

    • Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in a fresh complete medium to the optimal concentration determined above.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or medium to the perimeter wells to minimize "edge effects" caused by evaporation.[13]

    • Incubate for 24 hours to allow cells to attach and resume normal growth.[16][12]

Phase 2: Compound Treatment and Incubation
  • Prepare Serial Dilutions: On the day of treatment, thaw the compound stock solutions. Prepare serial dilutions in a complete culture medium. It is crucial to ensure the final concentration of DMSO in the wells remains below 0.5% to avoid solvent-induced cytotoxicity.[13]

  • Plate Layout and Treatment: A robust plate layout is non-negotiable for data integrity.

    • Blank: Wells with medium only (no cells). Used for background subtraction.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions. This is the 100% viability reference.

    • Test Compound: Cells treated with various concentrations of the adamantane derivative.

    • Positive Control: Cells treated with a known cytotoxic drug.

    • Compound Interference Control (Optional but Recommended): Wells with medium and the test compound (no cells). This checks if the compound directly reduces MTT.[17][18]

  • Administer Treatment: Carefully remove the seeding medium from the wells and add 100 µL of the appropriate treatment medium (containing the compound dilutions or controls).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

Phase 3: The MTT Reaction and Data Acquisition
  • MTT Addition: After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[15] During this time, viable cells will produce visible purple formazan precipitates. Monitor crystal formation under a microscope.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[16]

    • Place the plate on an orbital shaker for 5-10 minutes at low speed to ensure complete solubilization.[19]

  • Absorbance Measurement: Measure the absorbance using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance from cell debris or other interferences.[8]

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement A 1. Culture Cells in Logarithmic Growth Phase B 2. Seed Cells in 96-Well Plate (Optimal Density) A->B C 3. Incubate for 24h for Cell Attachment B->C E 5. Treat Cells with Compounds & Controls (Vehicle, Positive) C->E D 4. Prepare Serial Dilutions of Adamantane Derivatives D->E F 6. Incubate for 24-72h E->F G 7. Add MTT Reagent (Final Conc. 0.5 mg/mL) F->G H 8. Incubate for 2-4h (Formazan Formation) G->H I 9. Remove Medium & Add DMSO to Solubilize Crystals H->I J 10. Read Absorbance (570 nm, Ref: 630 nm) I->J K Calculate % Viability & IC50 J->K Analyze Data

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

  • Background Correction: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control, which represents 100% viability. The formula is:

    % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100

  • Determine the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits cell viability by 50%.[16][20]

    • Plot % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve.

    • The IC₅₀ is the concentration that corresponds to 50% viability on the fitted curve.[20][21]

Data Presentation Table
CompoundConcentration (µM)Replicate 1 (Abs 570nm)Replicate 2 (Abs 570nm)Replicate 3 (Abs 570nm)Average Abs% Viability
Vehicle01.1521.1881.1701.170100%
Adamantane-X11.0981.1211.1051.10894.7%
Adamantane-X100.7510.7330.7600.74863.9%
Adamantane-X500.5800.5990.5910.59050.4%
Adamantane-X1000.2440.2560.2390.24621.0%

Expertise & Trustworthiness: Troubleshooting and Best Practices

ProblemPossible Cause(s)Recommended Solution(s)
Low Absorbance Readings - Low cell density: Not enough viable cells to generate a strong signal.[13] - Insufficient incubation time: MTT or solubilization incubation was too short.[13] - MTT Reagent Degradation: Reagent was exposed to light or contaminated.- Optimize cell seeding density with a titration experiment. - Increase incubation time with MTT (up to 4 hours) or with DMSO until all crystals are dissolved.[15] - Use fresh, light-protected MTT solution. Store aliquots at -20°C.
High Background in Blank Wells - Microbial contamination: Bacteria or yeast can reduce MTT.[13][22] - Phenol Red Interference: The pH indicator in some media can interfere.[13] - Compound Interference: The test compound itself reduces MTT.- Maintain strict aseptic technique. Visually inspect plates for contamination. - Use a phenol red-free medium during the MTT incubation step. - Run a "compound only" control (no cells) to quantify direct reduction and subtract this value.[18]
Poor Reproducibility - Inconsistent cell health: Using cells from different passage numbers or at different confluency levels. - Pipetting errors: Inaccurate cell seeding or reagent addition. - Edge Effects: Evaporation from perimeter wells affecting cell growth.[13]- Use cells within a consistent, low passage number range and ensure they are in the logarithmic growth phase.[13] - Use a calibrated multichannel pipette. - Do not use the outer wells for experimental data; fill them with sterile PBS or medium.
Increased Absorbance with Higher Compound Dose - Compound-induced metabolic spike: Some compounds can cause a temporary increase in metabolic activity as a stress response before cell death. - Compound Color: The compound itself is colored and absorbs at 570 nm.- Observe cell morphology under a microscope for signs of stress or death. Consider extending the dose range or using a complementary cell death assay (e.g., LDH or Annexin V). - Check the absorbance of the compound in the medium without cells.

References

  • Wikipedia. (n.d.). MTT assay.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Wun, J. H. L., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075.
  • S. F. Wnuk, et al. (2013).
  • International Journal of Bioscience and Biochemistry. (n.d.). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide.
  • Red Paper. (n.d.). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide.
  • ResearchGate. (n.d.). Use of the Adamantane Structure in Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Adamantane Derivatives in Modern Drug Discovery.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
  • Pharmacia. (2023). Adamantane-containing drug delivery systems.
  • Vietnam Academy of Science and Technology. (n.d.). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • ResearchGate. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?.
  • Creative Bioarray. (n.d.). MTT Analysis Protocol.
  • Royal Society of Chemistry. (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents.
  • YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism.
  • YouTube. (2020). How to calculate IC50 from MTT assay.
  • YouTube. (2025). Complete MTT Assay Analysis | How to calculate IC50, % Cell Viability, Dose-response curve | Prism.
  • PubMed. (2014). Adamantane-based amphiphiles (ADAs) for membrane protein study: importance of a detergent hydrophobic group in membrane protein solubilisation.
  • National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
  • MDPI. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity.
  • ResearchGate. (n.d.). Biologically-active adamantane-based derivatives.
  • National Institutes of Health. (2021). Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity.

Sources

Characterization of adamantane-1-carbohydrazide products using 1H NMR.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Adamantane-1-Carbohydrazide

Topic: Characterization of this compound and its Hydrazone Derivatives using 1H NMR Spectroscopy

Abstract

This compound is a pivotal building block in contemporary drug discovery, prized for its rigid, lipophilic adamantane cage coupled with a reactive hydrazide moiety. This unique combination has led to the development of numerous derivatives with a wide spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties[1]. The synthesis of these derivatives, typically through the formation of hydrazones, necessitates robust and reliable analytical methods for structural verification and quality control. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled insight into the molecular structure. This application note provides a comprehensive guide to the ¹H NMR characterization of this compound and its hydrazone products, detailing experimental protocols, spectral interpretation, and the causality behind methodological choices.

Introduction: The Structural Significance of this compound

The adamantane moiety is a highly symmetrical, strain-free tricyclic alkane. Its incorporation into drug candidates can significantly enhance metabolic stability, improve bioavailability, and modulate lipophilicity. The carbohydrazide functional group (-CONHNH₂) serves as a versatile chemical handle, readily reacting with aldehydes and ketones to form stable hydrazone linkages (-CONHN=CH-). This synthetic accessibility allows for the facile generation of large libraries of candidate molecules for biological screening[2].

Given that the biological activity of these compounds is intrinsically linked to their precise three-dimensional structure, unambiguous characterization is non-negotiable. ¹H NMR spectroscopy provides critical information by:

  • Confirming the presence of the adamantane cage through its unique and characteristic proton signals.

  • Verifying the integrity of the carbohydrazide and subsequent hydrazone linkage by identifying the key N-H and azomethine protons.

  • Elucidating the structure of the substituent introduced via reaction with an aldehyde or ketone.

  • Assessing sample purity by detecting residual starting materials or reaction byproducts.

This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and life sciences sectors who are engaged in the synthesis and analysis of adamantane-based compounds.

Principles of ¹H NMR Characterization

The ¹H NMR spectrum of an this compound derivative can be logically dissected into signals arising from three distinct structural components: the adamantane cage, the hydrazone linker, and the appended moiety (e.g., an aromatic ring).

The Adamantane Cage Signature

The adamantane cage contains 15 protons attached to sp³-hybridized carbons. Due to the molecule's rigidity and symmetry, these protons typically appear as a set of broad, overlapping multiplets in a relatively upfield region of the spectrum, generally between δ 1.60 and 2.15 ppm [3]. The signals can be broadly assigned as:

  • CH (bridgehead) protons: Three protons at the bridgehead positions adjacent to the carbonyl group.

  • CH₂ (methylene) protons: Twelve protons comprising the six methylene bridges of the cage.

In many standard spectra, these signals merge into a few broad multiplets that are easily recognizable as the "adamantane signature." The integration of this region should correspond to 15 protons relative to other signals in the molecule.

The Carbohydrazide and Hydrazone Linker Protons

The protons on the nitrogen atoms of the carbohydrazide and hydrazone moieties are of paramount diagnostic value.

  • -NH₂ Protons (in starting material): In this compound itself, the two protons of the terminal amino group typically appear as a broad singlet. In DMSO-d₆, this signal can often be found around δ 4.12 ppm [4].

  • -CONH- Proton: The amide proton is highly deshielded and its chemical shift is sensitive to solvent and hydrogen bonding. In hydrazones, this proton typically appears as a singlet far downfield, often in the range of δ 9.3-11.7 ppm in DMSO-d₆[4][5]. Its presence confirms the amide bond's integrity.

  • -N=CH- (Azomethine) Proton: The formation of a hydrazone from an aldehyde introduces a new azomethine proton. This is a key diagnostic signal, typically appearing as a singlet in the δ 8.2-8.7 ppm range, confirming the successful condensation reaction[4][6].

The observation of the amide and azomethine protons, coupled with the disappearance of the starting aldehyde and -NH₂ signals, provides definitive evidence of hydrazone formation.

Experimental Protocols

Synthesis of this compound (1)

This protocol provides the necessary precursor for subsequent derivatization. It is a two-step process starting from adamantane-1-carboxylic acid.

Step A: Esterification to Methyl Adamantane-1-Carboxylate

  • Combine adamantane-1-carboxylic acid (e.g., 5.0 g, 27.7 mmol) with methanol (50 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (5.0 mL) dropwise while cooling in an ice bath.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor reaction completion by TLC.

  • Cool the mixture to room temperature and neutralize to pH 7-8 with a 10% aqueous sodium bicarbonate solution.

  • Add 200 mL of ice-cold water to precipitate the product.

  • Filter the white solid, wash with cold water, and recrystallize from ethanol to yield methyl adamantane-1-carboxylate[3][6].

Step B: Hydrazinolysis to this compound (1)

  • Dissolve the methyl adamantane-1-carboxylate from the previous step (e.g., 4.0 g, 20.6 mmol) in ethanol (20 mL).

  • Add an 80% solution of hydrazine hydrate (25 mL) to the mixture.

  • Heat the reaction to reflux and stir for 15 hours[1][6]. The product will begin to precipitate.

  • After cooling, add 200 mL of cold water to complete the precipitation.

  • Filter the solid precipitate, wash thoroughly with ice-cold water, and dry under vacuum to yield this compound (1) as a white, crystalline solid[6].

Synthesis of a Representative Hydrazone Derivative (2)

This protocol describes the condensation of this compound with an aldehyde (e.g., 5-nitrovanillin) to form N'-(3-methoxy-4-hydroxy-5-nitrobenzylidene)this compound.

  • In a round-bottom flask, suspend this compound (1) (2 mmol) and 5-nitrovanillin (2 mmol) in 15 mL of ethanol.

  • Heat the mixture to reflux and stir for 4 hours. The solution may become clear before the product begins to precipitate[6].

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to 0-5 °C to promote crystallization.

  • Filter the resulting crystalline solid, wash with a small amount of cold ethanol, and air-dry to yield the pure hydrazone product (2)[4].

Workflow: From Synthesis to NMR Analysis

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_analysis NMR Analysis A Adamantane-1-Carboxylic Acid B Esterification (MeOH, H₂SO₄) A->B C Methyl Adamantane-1-Carboxylate B->C D Hydrazinolysis (N₂H₄·H₂O) C->D E This compound (1) D->E G Condensation (Ethanol, Reflux) E->G F Aldehyde / Ketone F->G H Hydrazone Product (2) G->H I Sample Preparation (5-20 mg in 0.6 mL DMSO-d₆) H->I J Data Acquisition (¹H NMR) I->J K Spectral Processing & Interpretation J->K

Caption: Workflow for synthesis and characterization of adamantane hydrazones.

Protocol for ¹H NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Select an Appropriate NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube rated for the spectrometer's field strength[7]. Scratches or defects can degrade spectral quality.

  • Weigh the Sample: Accurately weigh between 5-25 mg of the this compound product directly into a clean, dry vial[8].

  • Choose a Deuterated Solvent: DMSO-d₆ is highly recommended for hydrazides and hydrazones. Its high polarity effectively dissolves these compounds, and its ability to form hydrogen bonds slows the exchange rate of N-H protons, resulting in sharper, more easily identifiable signals. CDCl₃ can also be used, but N-H signals may be broader or not observed.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample[7]. Vortex or gently warm the vial to ensure complete dissolution. The final solution must be transparent and free of any solid particles.

  • Filter into the NMR Tube: To remove any suspended impurities that can severely degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. Do not use cotton wool, as it can leach impurities into the sample.

  • Cap and Label: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is homogeneous. Wipe the outside of the tube clean before inserting it into the spectrometer.

Data Interpretation: A Case Study

Below is a summary of the expected ¹H NMR signals for the starting material, this compound (1), and its hydrazone product (2) derived from 5-nitrovanillin, based on literature data. All shifts are referenced to TMS (δ 0.00) and are typically recorded in DMSO-d₆.

Logical Diagram: Structure to Spectrum Correlation

G cluster_structure Adamantane Hydrazone Structure cluster_spectrum ¹H NMR Spectrum Regions (ppm) A Adamantane Cage S1 δ 1.6-2.1 A->S1 15H, multiplets B -CONH- S2 δ 9.3-11.7 B->S2 1H, singlet C -N=CH- S3 δ 8.2-8.7 C->S3 1H, singlet D Aromatic Moiety S4 δ 6.8-8.0 D->S4 Ar-H signals

Caption: Correlating molecular fragments to their respective ¹H NMR signals.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton AssignmentThis compound (1)Hydrazone Product (2)Rationale for Chemical Shift
Adamantane Protons~1.60 - 2.00 (m, 15H)~1.69 - 2.00 (m, 15H)Signals from the rigid, saturated cage appear in the aliphatic region[3][6].
-NH₂~4.12 (br s, 2H)AbsentThe primary amine is consumed during the condensation reaction.
-CONH-~8.70 (br s, 1H)~9.80 (s, 1H)This amide proton is deshielded by the adjacent carbonyl group and its shift is sensitive to the molecular environment[4][6].
-N=CH- (azomethine)Absent~8.32 (s, 1H)Formation of the C=N bond creates this new, deshielded proton signal, which is diagnostic for the hydrazone[6].
Aromatic ProtonsAbsent~7.53 (s, 1H), ~7.67 (s, 1H)Protons on the 5-nitrovanillin aromatic ring[6].
-OCH₃Absent~3.90 (s, 3H)Methoxy group protons from the vanillin moiety.
-OHAbsent~10.6 (br s, 1H)The phenolic hydroxyl proton, often broad and far downfield[4].

Note: 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet. Chemical shifts are approximate and can vary slightly based on concentration and instrument.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the unambiguous characterization of this compound and its diverse range of derivatives. By understanding the characteristic chemical shifts of the adamantane cage and the key diagnostic protons of the hydrazide and hydrazone linkers, researchers can confidently verify structures, confirm reaction completion, and assess the purity of their synthesized compounds. The protocols and interpretive guidelines presented in this application note offer a robust framework for achieving reliable and reproducible results, thereby accelerating the drug discovery and development process for this important class of molecules.

References

  • Brainly. (2023). What range corresponds to the expected chemical shifts of the adamantane protons in the ^1H NMR spectrum of.
  • International Journal of Bioscience and Biochemistry. Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide.
  • Semantic Scholar. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity.
  • MDPI. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety.
  • International Journal of Chemical Studies. (2024). 3-ethoxy-4-hydroxy benzylidene) this compound: Synthesis, Insilico.
  • MDPI. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides.
  • ResearchGate. Chemical shift of adamantane protons as a function of molar ratios of....
  • Max T. Rogers NMR Facility. Sample Preparation.
  • University of Alberta. NMR Sample Preparation.
  • ResearchGate. The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid.
  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.
  • University College London. Sample Preparation.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ACS Publications. The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives.
  • ResearchGate. (2012). Synthesis, Structural Characterization and Hydrogen Bonding of Mono(salicylidene)carbohydrazide.
  • ResearchGate. Adamantane derivatives with antidiabetic activity.
  • MIT OpenCourseWare. FT-NMR Sample Preparation Guide.
  • Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons.
  • ResearchGate. (2023). CRYSTAL STRUCTURE AND NMR SPECTROSCOPIC CHARACTERIZATION OF 1,5-BIS(2-HYDROXY-3- METHOXYBENZYLIDENE)CARBONOHYDRAZIDE.
  • ResearchGate. (2013). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds.

Sources

Adamantane-1-Carbohydrazide: A Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Advantage in Bioconjugation

In the landscape of bioconjugation, the choice of a linker molecule is paramount, dictating the stability, pharmacokinetics, and efficacy of the final conjugate. Adamantane-1-carbohydrazide has emerged as a linker of significant interest, owing to the unique physicochemical properties of the adamantane cage. This bulky, rigid, and lipophilic moiety offers several advantages in the design of bioconjugates, including enhanced metabolic stability and improved cellular uptake.[1] The carbohydrazide functional group provides a versatile handle for the covalent attachment of biomolecules through the formation of a hydrazone bond with aldehydes and ketones.[2][3] This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for utilizing this compound as a linker in bioconjugation.

The adamantane moiety itself is a recurring motif in medicinal chemistry, with several approved drugs incorporating this unique hydrocarbon cage.[2][4] Its inherent lipophilicity can facilitate passage across cell membranes, a desirable trait for intracellular drug delivery.[1] Furthermore, the rigid adamantane structure can act as a steric shield, protecting the linker and the attached cargo from enzymatic degradation, thereby prolonging the conjugate's half-life in vivo.[1]

Core Chemistry: Hydrazone Bond Formation

The primary conjugation chemistry involving this compound is the formation of a hydrazone bond. This reaction occurs between the hydrazide moiety and a carbonyl group (aldehyde or ketone) on the target biomolecule or payload.

Mechanism of Hydrazone Ligation

The formation of a hydrazone is a reversible condensation reaction that proceeds via a hemiaminal intermediate. The reaction is typically acid-catalyzed, with an optimal pH range of approximately 4.5 to 5.5.[5] At this pH, there is a balance between the protonation of the carbonyl group, which increases its electrophilicity, and the availability of the nucleophilic hydrazide.


// Reactants Adamantane_Hydrazide [label=<

This compound

];

Carbonyl [label=<

Aldehyde/Ketone

R-C(=O)-R'

];

// Intermediate Hemiaminal [label=<

Hemiaminal Intermediate

];

// Product Hydrazone [label=<

Hydrazone Conjugate

Adamantane-C(=O)NHN=C(R)R'

];

Water [label=<

H₂O

];

// Edges Adamantane_Hydrazide -> Hemiaminal [label="+ H⁺", fontcolor="#EA4335"]; Carbonyl -> Hemiaminal; Hemiaminal -> Hydrazone [label="- H₂O", fontcolor="#4285F4"]; Hydrazone -> Water [style=invis]; }

Hydrazone bond formation mechanism.

Stability of the Hydrazone Linkage

The stability of the hydrazone bond is a critical consideration in bioconjugate design. Hydrazone linkages are known to be acid-labile, meaning they are generally stable at physiological pH (~7.4) but can be cleaved under acidic conditions, such as those found in endosomes and lysosomes (pH 4.5-6.5).[6] This pH-dependent stability is a key feature that can be exploited for the controlled release of drugs within target cells.

Several factors influence the stability of the hydrazone bond:

  • Electronic Effects: Electron-donating groups on the aldehyde or ketone precursor can increase the rate of hydrolysis, while electron-withdrawing groups can decrease it.[6] Aromatic aldehydes generally form more stable hydrazones than aliphatic aldehydes due to resonance stabilization.[6]

  • Steric Hindrance: Bulky groups near the hydrazone bond can sterically hinder the approach of water molecules, thereby slowing down hydrolysis.[6] The adamantane moiety itself can contribute to this steric protection.

Linkage TypeRelative Hydrolytic StabilitypH Sensitivity
ImineLowHigh
Hydrazone Moderate High (cleavable in acidic pH)
OximeHighLow

This table provides a general comparison of the stability of different C=N bonds used in bioconjugation. Actual stability is highly dependent on the specific molecular context.[7][8]

Applications of this compound in Bioconjugation

The unique properties of this compound make it a valuable tool in various bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs are a rapidly growing class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[9][10] The linker plays a crucial role in the success of an ADC, ensuring that the payload remains attached to the antibody in circulation and is efficiently released at the tumor site.[11][]

This compound can be employed as a component of the linker in ADCs. The hydrazone bond formed can serve as a pH-sensitive trigger for drug release within the acidic environment of cancer cells. The lipophilic adamantane group may also contribute to the overall efficacy of the ADC by enhancing its interaction with the cell membrane.


// Nodes Antibody [label="{Antibody | -CHO}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linker [label="{this compound | H₂NNHC(=O)-Ad}", fillcolor="#FBBC05", fontcolor="#202124"]; Drug [label="{Drug | Payload}", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADC [label="{ADC | Antibody-Hydrazone-Drug}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorCell [label="{Tumor Cell | Acidic Environment}", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; ReleasedDrug [label="{Released Drug | Cell Death}", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Antibody -> ADC; Linker -> ADC; Drug -> ADC; ADC -> TumorCell [label="Targeting"]; TumorCell -> ReleasedDrug [label="Internalization & Cleavage"]; }

Workflow for ADC construction and action.

Drug Delivery and Supramolecular Chemistry

The adamantane moiety is well-known for its strong host-guest interactions with cyclodextrins (CDs), particularly β-cyclodextrin.[13][14] This non-covalent interaction can be harnessed to develop sophisticated drug delivery systems.[15][16][17][18][19] For instance, a drug can be conjugated to this compound, and this conjugate can then be encapsulated within a cyclodextrin-modified carrier, such as a liposome or polymer. This supramolecular assembly can improve the solubility and stability of the drug, and the release can be triggered by competitive displacement or changes in the local environment.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from adamantane-1-carboxylic acid.[2][4]

Materials:

  • Adamantane-1-carboxylic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrazine hydrate (80%)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution (10% aqueous)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Step 1: Synthesis of Methyl Adamantane-1-carboxylate

  • To a round-bottom flask, add adamantane-1-carboxylic acid (e.g., 5 g, 27.7 mmol) and methanol (e.g., 50 mL).

  • While stirring, slowly add concentrated sulfuric acid (e.g., 5.1 mL, 95.5 mmol).

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, carefully neutralize the mixture with 10% aqueous sodium bicarbonate solution until the pH is between 7 and 8.

  • Add ice-cold water (e.g., 200 mL) to the mixture.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from absolute ethanol to obtain pure methyl adamantane-1-carboxylate as white, needle-shaped crystals.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the methyl adamantane-1-carboxylate from Step 1 (e.g., 4 g, 20.6 mmol) in ethanol (e.g., 18 mL).

  • Add 80% hydrazine hydrate (e.g., 25 mL, 412 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 15 hours.

  • After cooling, add cold water (e.g., 200 mL) to the reaction mixture to precipitate the product.

  • Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum to yield this compound as an opalescent, scaly solid.

Characterization:

The final product can be characterized by:

  • Melting Point: Compare with the literature value.

  • FTIR Spectroscopy: Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching of the adamantane cage (around 2900 cm⁻¹), and C=O stretching (around 1610 cm⁻¹).[4]

  • ¹H and ¹³C NMR Spectroscopy: Confirm the presence of the adamantane cage protons and carbons, as well as the hydrazide protons.

Protocol 2: General Procedure for Hydrazone Formation with an Aldehyde-Containing Biomolecule

This protocol provides a general method for conjugating this compound to a biomolecule containing an aldehyde group. The biomolecule could be a protein, peptide, or other molecule that has been chemically modified to introduce an aldehyde.

Materials:

  • This compound

  • Aldehyde-modified biomolecule

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable organic co-solvent

  • Aniline or other suitable catalyst (optional)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Dissolve the aldehyde-modified biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.

  • Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO.

  • Add a 10- to 50-fold molar excess of the this compound solution to the biomolecule solution with gentle mixing.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by a suitable analytical technique (e.g., LC-MS, SDS-PAGE).

  • Upon completion, remove the excess unreacted this compound and catalyst by a suitable purification method such as size-exclusion chromatography, dialysis, or preparative HPLC.

Reaction Conditions Optimization:

ParameterRangeConsiderations
pH 4.5 - 6.5Lower pH can lead to hydrolysis of the product. Higher pH slows down the reaction.
Molar Excess of Hydrazide 10 - 100 foldHigher excess can drive the reaction to completion but may require more extensive purification.
Temperature 4 - 37 °CHigher temperatures can increase the reaction rate but may affect the stability of the biomolecule.
Catalyst Aniline (10-100 mM)Can significantly increase the reaction rate, but may not be necessary for all substrates.

Conclusion

This compound is a powerful and versatile linker for bioconjugation, offering a unique combination of a robust, lipophilic anchoring group and a reactive hydrazide moiety. Its ability to form pH-sensitive hydrazone bonds makes it particularly well-suited for applications in targeted drug delivery, such as in the design of antibody-drug conjugates. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of the "adamantane advantage" in their bioconjugation strategies.

References

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules.
  • Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry.
  • Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. Red Paper.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health (NIH).
  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. MDPI.
  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
  • Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health (NIH).
  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. PubMed.
  • This compound. ChemBK.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PDF Free Download.
  • Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Semantic Scholar.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews.
  • Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. ACS Publications.
  • Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. PubMed.
  • Cyclodextrin/Adamantane-Mediated Targeting of Inoculated Bacteria in Mice. ACS Publications.
  • Adamantane in Drug Delivery Systems and Surface Recognition. Semantic Scholar.
  • Conjugation of Aminoadamantane and γ-Carboline Pharmacophores Gives Rise to Unexpected Properties of Multifunctional Ligands. PubMed.
  • Adamantane in Drug Delivery Systems and Surface Recognition. National Institutes of Health (NIH).
  • Adamantane in Drug Delivery Systems and Surface Recognition. PubMed.
  • Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. MDPI.
  • Adamantane-containing drug delivery systems. Pharmacia.
  • Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate.
  • (PDF) Adamantane-containing drug delivery systems. ResearchGate.
  • Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. MDPI.
  • The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid. ResearchGate.
  • Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. MDPI.
  • Adamantane. Wikipedia.
  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. MDPI.
  • Antibody–drug conjugates: Recent advances in linker chemistry. National Institutes of Health (NIH).
  • Optimization of Linker Chemistries for Antibody-Drug Conjugates. BioPharm International.
  • Reactions of adamantyl-substituted keto esters with hydrazine and phenylhydrazine. Semantic Scholar.
  • Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Semantic Scholar.

Sources

Application Notes & Protocols: Antiviral Screening for Adamantane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Reinvigorating a Classic Antiviral Scaffold

The adamantane scaffold, a rigid, lipophilic tricyclic alkane, holds a significant place in the history of antiviral chemotherapy. Its derivatives, amantadine and rimantadine, were among the first clinically approved antiviral drugs, specifically targeting the M2 proton channel of the influenza A virus.[1][2] This channel is essential for the virus, facilitating the acidification of the viral interior after endocytosis, a critical step for the release of the viral genome into the host cell.[3][4][5] By physically blocking this channel, adamantane derivatives halt the viral replication cycle.[6][7]

However, the widespread emergence of resistant influenza strains, primarily through mutations in the M2 channel pore (e.g., S31N), has rendered these foundational drugs largely ineffective against circulating viruses.[3][8][9] Despite this, the unique physicochemical properties of the adamantane cage continue to make it an attractive scaffold for medicinal chemists.[2][10][11] New derivatives are being synthesized to overcome resistance, target different viral proteins, or act against other viruses entirely, including coronaviruses and rhinoviruses.[12][13][14]

This guide provides a comprehensive overview of the essential screening methods and detailed protocols required to identify and characterize the antiviral activity of novel adamantane-based compounds. It is designed to equip researchers with the tools to screen for both anti-influenza activity and broader antiviral potential, and to subsequently dissect the underlying mechanisms of action.

Part 1: A Tiered Strategy for Antiviral Screening

A successful screening campaign follows a logical progression from high-throughput primary assays to more complex, lower-throughput secondary and mechanistic assays. This "funnel" approach efficiently identifies promising candidates while systematically building a comprehensive profile of their activity and specificity.

G Primary High-Throughput CPE Inhibition Assay (Broad-Spectrum Screen) PRA Plaque Reduction Assay (EC50) (Gold-Standard Functional Assay) Primary->PRA Active 'Hits' Cytotox1 Concurrent Cytotoxicity Assay (CC50) Cytotox1->PRA Calculate Selectivity Index (SI = CC50/EC50) M2_Assay M2 Proton Channel Assay (IC50) (Target-Specific Assay) PRA->M2_Assay TOA Time-of-Addition Assay PRA->TOA Characterize Lead Resistance Resistance Mutant Selection & Sequencing TOA->Resistance

Figure 1. A tiered workflow for screening adamantane-based antiviral compounds.

Part 2: Screening for Anti-Influenza Activity

The historical target for adamantanes is the influenza A M2 proton channel. Screening for activity against influenza remains a primary objective for many research programs.

Protocol 1: Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is considered the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds. It measures the ability of a compound to prevent the formation of "plaques," which are localized areas of cell death caused by viral replication in a cell monolayer.[15]

Causality Behind Choices:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are highly susceptible to influenza virus infection and are the standard host cell line for these assays.[16]

  • Overlay: A semi-solid overlay (e.g., Avicel or agarose) is applied after infection. This is critical because it restricts the spread of progeny virions to adjacent cells, ensuring that distinct, countable plaques are formed from individual infectious events.[16][17]

  • Endpoint: Staining with crystal violet visualizes the living cell monolayer. Dead cells within a plaque do not retain the stain, appearing as clear zones. The reduction in the number or size of these plaques relative to a virus-only control indicates antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells in 12-well or 24-well plates at a density that will result in a confluent monolayer (e.g., 3 x 10^5 cells/mL) on the day of infection.[16] Incubate for 18-24 hours at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test adamantane compounds in a virus infection medium (e.g., serum-free MEM with TPCK-trypsin).

  • Virus Dilution: Dilute the influenza virus stock in the infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

  • Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with the virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.[18][19]

  • Compound Treatment: Remove the virus inoculum and add the prepared compound dilutions to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay Application: After a short incubation, remove the compound-containing medium and add the semi-solid overlay medium (also containing the respective compound dilutions).

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, until visible plaques have formed.

  • Staining and Visualization: Aspirate the overlay. Fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the monolayer with a 0.1% crystal violet solution for 15-20 minutes. Gently wash the wells with water to remove excess stain and allow the plates to dry.[20]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Table 1: Typical Parameters for Influenza Plaque Reduction Assay

ParameterRecommended ConditionRationale
Cell Line MDCKHigh susceptibility to influenza A.
Seeding Density ~3 x 10^5 cells/mLTo achieve 95-100% confluency in 24h.
Virus MOI ~50-100 PFU/wellOptimal for producing discrete, countable plaques.
Incubation Time 48-72 hoursAllows for sufficient plaque development.
Primary Endpoint Plaque CountDirect measure of infectious virus reduction.
Calculated Value EC50Standard measure of compound potency.
Protocol 2: M2 Proton Channel Activity Assay (Fluorescence-Based)

While a PRA confirms functional antiviral activity, a more direct assay can confirm whether the compound's target is indeed the M2 channel. A common method involves expressing the M2 protein in cells and measuring its ability to conduct protons using a pH-sensitive fluorescent dye like BCECF-AM.[21][22]

Causality Behind Choices:

  • System: Using cells (e.g., HEK293T) transfected to express the M2 protein allows for a specific, target-based readout, isolating the channel's function from other viral processes.

  • Probe: BCECF-AM is cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the fluorescent BCECF dye in the cytoplasm.[21][23] BCECF's fluorescence is pH-dependent and can be measured ratiometrically (exciting at ~490 nm and ~440 nm, with emission at ~535 nm), providing a robust readout of intracellular pH (pHi).

  • Mechanism: When the extracellular pH is lowered, an active M2 channel will transport protons into the cell, causing a drop in pHi, which is detected as a change in the BCECF fluorescence ratio. An effective M2 inhibitor will block this proton transport and prevent the drop in pHi.

Step-by-Step Methodology:

  • Cell Preparation: Seed cells (e.g., HEK293T) in a 96-well, black-walled, clear-bottom plate. Transfect the cells with a plasmid encoding the influenza M2 protein. Allow 24 hours for protein expression.

  • Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with 3-5 µM BCECF-AM in buffer for 30-60 minutes at 37°C.[21]

  • Compound Incubation: Wash the cells three times to remove extracellular dye.[21] Add buffer containing serial dilutions of the adamantane test compounds and incubate for 15-30 minutes.

  • pH Challenge & Measurement: Use a fluorescence plate reader capable of rapid kinetic reads from the bottom. Begin reading the baseline fluorescence (Ex: 490/440 nm, Em: 535 nm). Inject an acidic buffer to lower the extracellular pH (e.g., from 7.4 to 5.5) and continue to monitor the fluorescence ratio over time.

  • Data Analysis: In control wells (M2-expressing, no compound), the pH drop will cause a rapid change in the fluorescence ratio. In the presence of an inhibitor, this change will be diminished or absent. The 50% inhibitory concentration (IC50) is calculated by plotting the rate or magnitude of the pH change against compound concentration.

Part 3: Broad-Spectrum Screening and Mechanism of Action (MOA)

To discover new applications for adamantane derivatives, it is crucial to screen them against a wider range of viruses and to understand how they work.

Protocol 3: High-Throughput Cytopathic Effect (CPE) Inhibition Assay

This assay is a workhorse for primary antiviral screening. It measures the ability of a compound to protect host cells from the virus-induced damage and death known as the cytopathic effect (CPE).[24][25] It is adaptable to many different viruses that cause visible damage to cells.[20]

Causality Behind Choices:

  • Format: The 96- or 384-well plate format makes this assay amenable to high-throughput screening (HTS).[26]

  • Readout: Cell viability is measured using robust reagents like CellTiter-Glo® (measures ATP), MTS, or MTT. This provides a quantitative measure of cell health, which is an indirect but reliable indicator of viral inhibition.[26] A compound that inhibits any stage of viral replication will protect the cells from CPE and result in a higher viability signal.[24]

  • Controls: It is absolutely critical to run a parallel assay plate without virus to measure the compound's direct cytotoxicity (CC50). The difference between the antiviral effect and the cytotoxic effect is the therapeutic window, quantified by the Selectivity Index (SI = CC50 / EC50). A high SI is a hallmark of a promising antiviral candidate.

G A Seed Host Cells (e.g., Vero E6, A549) B Add Serial Dilutions of Adamantane Compound A->B C Infect with Virus (e.g., Coronavirus, Rhinovirus) B->C D Incubate (e.g., 72 hours) C->D E Add Cell Viability Reagent (e.g., CellTiter-Glo) D->E F Measure Signal (Luminescence/Absorbance) E->F G Calculate EC50 & CC50, Determine Selectivity Index (SI) F->G

Figure 2. General workflow for a CPE inhibition assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for many respiratory viruses) in 96-well plates and incubate to form a semi-confluent monolayer.[20][26]

  • Compound Plating: In separate "antiviral" and "cytotoxicity" plates, add serial dilutions of the test compounds.

  • Infection: To the "antiviral" plate, add the virus at a multiplicity of infection (MOI) known to cause significant CPE within 3-5 days. To the "cytotoxicity" plate, add media without virus.

  • Incubation: Incubate the plates for 72-96 hours at the optimal temperature for the virus (e.g., 37°C or 33°C).[25]

  • Viability Measurement: Remove plates from the incubator and add a cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a luminometer or spectrophotometer.

  • Data Analysis: Normalize the data to cell controls (100% viability) and virus controls (0% viability). Calculate the EC50 from the antiviral plate and the CC50 from the cytotoxicity plate. Determine the Selectivity Index (SI).

Protocol 4: Elucidating the Mechanism of Action (MOA)

Once a compound shows potent and selective activity, the next critical step is to determine its mechanism of action.

This elegant assay helps to identify which stage of the viral lifecycle a compound inhibits (e.g., entry, replication, assembly/egress).[27][28] The principle is to add the inhibitor at different time points relative to the initial infection of a synchronized cell culture.[29][30]

Causality Behind Choices:

  • Synchronized Infection: A high MOI infection for a short period (e.g., 1 hour) followed by washing ensures that most cells are infected at roughly the same time.[29] This creates a predictable timeline for the viral lifecycle.

  • Staggered Addition: By adding the compound at different times post-infection, one can determine the point at which the compound loses its effectiveness. For example, if a compound that targets viral entry is added 3 hours after infection, it will have no effect because the virus is already inside the cell.[29] Conversely, a replication inhibitor will remain effective until the replication phase is complete.

G cluster_0 cluster_1 A Attachment & Entry (0-2h) B Replication & Translation (2-12h) Result1 Entry Inhibitor: Effective Result2 Entry Inhibitor: Ineffective C Assembly & Egress (12-24h) Result3 Replication Inhibitor: Effective Result4 Replication Inhibitor: Ineffective T0 T=0h T0->A Blocks T3 T=3h T3->A Misses T3->B Blocks T14 T=14h T14->B Misses

Sources

Application Note & Protocol: Synthesis of Isatin-Adamantane Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Medicinal Chemistry and Drug Development

Introduction: The Strategic Hybridization of Bioactive Scaffolds

In contemporary drug discovery, the molecular hybridization approach—wherein two or more pharmacophoric units are covalently linked—has emerged as a powerful strategy for developing novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action. This guide details the synthesis of Schiff bases derived from isatin (indoline-2,3-dione) and adamantane-1-carbohydrazide, two scaffolds renowned for their distinct and valuable biological activities.

Isatin is a privileged heterocyclic structure, with its derivatives exhibiting a wide array of biodynamic properties, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The adamantane moiety, a rigid and lipophilic polycyclic hydrocarbon, is known to confer favorable pharmacokinetic properties and has been incorporated into various approved drugs, demonstrating activities such as antiviral and anticonvulsant effects.[1][5]

The condensation of these two molecules via a hydrazone linkage (>C=N-NH-C=O) results in a Schiff base, a class of compounds recognized for their broad spectrum of biological activities.[2][6] The resulting hybrid molecule (Figure 1) is a promising candidate for further pharmacological investigation, particularly in the realm of neurology, with studies showing significant potential as anticonvulsant agents.[1][5][7][8][9] This protocol provides a robust and reproducible method for synthesizing these target compounds, complete with mechanistic insights, characterization procedures, and practical advice.

General reaction scheme for the synthesis of Isatin-Adamantane Schiff bases.

Figure 1. General reaction scheme for the condensation of Isatin (or a substituted derivative) with this compound to form the corresponding Schiff base.

Mechanistic Rationale and Experimental Design

The synthesis of a Schiff base from isatin and this compound is a classic acid-catalyzed nucleophilic addition-elimination reaction.[2][6] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.

  • Step 1: Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the this compound on the electrophilic C3-carbonyl carbon of the isatin ring. The C3-carbonyl is more reactive than the C2-amide carbonyl due to resonance delocalization involving the lone pair of the adjacent nitrogen atom, which reduces the electrophilicity of the C2 position.

  • Step 2: Proton Transfer & Formation of Carbinolamine: A proton transfer occurs, leading to the formation of a neutral hemiaminal or carbinolamine intermediate.

  • Step 3: Acid Catalysis & Dehydration: A catalytic amount of acid (e.g., glacial acetic acid) protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O).[10]

  • Step 4: Elimination & Imine Formation: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, forming a protonated imine.

  • Step 5: Deprotonation: A final deprotonation step yields the stable Schiff base product and regenerates the acid catalyst.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a commonly used solvent as it effectively dissolves both reactants and is relatively non-toxic.[10][11] Its boiling point allows for the reaction to be conducted at a moderate reflux temperature, accelerating the rate of reaction without causing degradation.

  • Catalyst: Glacial acetic acid is employed in catalytic amounts to protonate the carbonyl group, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack. It also aids in the final dehydration step.[10]

  • Reaction Conditions: Refluxing the mixture ensures that the reaction proceeds at a constant and sufficiently high temperature to overcome the activation energy barrier for dehydration, driving the equilibrium towards product formation.[10]

Detailed Experimental Protocol

This protocol is based on established literature procedures for the synthesis of (Z)-N'-(2-oxoindolin-3-ylidene)this compound.[1]

3.1 Materials and Reagents
Compound/Reagent M.W. ( g/mol ) Typical Quantity Mmol Equivalents Notes
Isatin147.13147 mg1.01.0Reagent grade, store in a cool, dry place.
This compound194.27194 mg1.01.0Prepare from adamantane-1-carboxylic acid.[1]
Ethanol (Absolute)46.0725-50 mL--Solvent.
Glacial Acetic Acid60.053-5 drops-CatalyticCatalyst.
3.2 Apparatus
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers, Erlenmeyer flasks

  • Buchner funnel and suction flask

  • TLC plates (Silica gel 60 F₂₅₄)

  • Melting point apparatus

3.3 Reaction Procedure
  • Reactant Dissolution: To a 100 mL round-bottom flask, add isatin (1.0 mmol, 147 mg) and this compound (1.0 mmol, 194 mg).

  • Solvent Addition: Add absolute ethanol (50 mL) to the flask. The reactants may not fully dissolve at room temperature.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the suspension using a Pasteur pipette.

  • Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 78 °C) using a heating mantle. The reaction mixture should become a clear, homogeneous solution upon heating.

  • Reaction Monitoring: Allow the reaction to reflux for 4-6 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC).

    • TLC System: Dichloromethane:Methanol (9:1 v/v).

    • Procedure: Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, single spot (the product) and the disappearance of the starting material spots indicate the completion of the reaction.

  • Product Isolation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. As the solution cools, the product will typically precipitate out as a solid.

  • Crystallization: To maximize crystal formation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by suction filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight. The expected yield is typically in the range of 47-82%.[1]

3.4 Purification (Recrystallization)

For obtaining a high-purity product suitable for analysis and biological testing, recrystallization is the preferred method.[12][13]

  • Solvent Selection: Ethanol is often a suitable solvent for recrystallization.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.[14]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Collection: Once crystallization is complete, collect the crystals by suction filtration as described previously.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow Reactants 1. Reactants (Isatin & this compound) Mixing 2. Mixing in Ethanol + Catalytic Acetic Acid Reactants->Mixing Reflux 3. Reflux (4-6 hours at ~78°C) Mixing->Reflux Monitoring 4. Reaction Monitoring (TLC) Reflux->Monitoring In-process check Workup 5. Work-up (Cooling & Precipitation) Reflux->Workup Monitoring->Reflux Purification 6. Purification (Recrystallization from Ethanol) Workup->Purification Characterization 7. Characterization Purification->Characterization Product Final Product (Pure Schiff Base) Characterization->Product

Synthetic workflow from reactants to final product.
Characterization: A Self-Validating System

Confirmation of the chemical structure and purity of the synthesized Schiff bases is paramount.[1][2] A combination of spectroscopic and physical methods provides a self-validating system.

  • Melting Point: A sharp melting point indicates high purity. Compare the observed value with literature data.

  • Infrared (IR) Spectroscopy:

    • The disappearance of the C3=O stretching band of isatin.

    • The appearance of a sharp band for the C=N (imine) stretch, typically around 1670–1690 cm⁻¹.[1]

    • The presence of the amide carbonyl (CONH) stretch.[1]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Signals corresponding to the aromatic protons of the indole ring.[1]

    • Characteristic multiplet signals for the 15 aliphatic protons of the adamantane moiety, typically in the range of δ 1.59–2.13 ppm.[1]

    • The absence of the primary amine protons from the starting hydrazide.

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Confirmation of the carbon skeleton, including the C=N carbon and the carbons of the adamantane and isatin rings.

  • Mass Spectrometry (MS): Determination of the molecular weight, confirming the formation of the desired product.

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: Isatin and its derivatives should be handled with care as their toxicological properties may not be fully known. Glacial acetic acid is corrosive. Ethanol is flammable.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of Schiff bases from isatin and this compound. By understanding the underlying reaction mechanism and adhering to the detailed steps for synthesis, purification, and characterization, researchers can confidently produce these high-value compounds for further investigation in drug development and medicinal chemistry. The described methodology is robust, scalable, and grounded in established chemical principles, serving as a valuable resource for scientists in the field.

References
  • Al-Ghorbani, M., et al. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Journal of Chemistry, 2021, 6659156. [Link]
  • Al-Ghorbani, M., et al. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity.
  • Hassan, A. S., et al. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents. RSC Advances, 13(15), 10143–10165. [Link]
  • Various Authors. (2024). How to purify Schiff base product?
  • OUCI. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. [Link]
  • Hindawi. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. [Link]
  • Hassan, A. S., et al. (2023). Exploring novel derivatives of isatin-based Schiff bases as multi-target agents. National Institutes of Health (NIH). [Link]
  • Various Authors. (2021). Is there an effective way of purifying schiff bases?
  • Semantic Scholar. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. [Link]
  • Priyanka, et al. (2025). Overview of Schiff Bases of Isatin Derivatives. Acta Scientific Pharmaceutical Sciences, 9(9), 02-12. [Link]
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Journal of Pharm Research. (2013). Computational bioactivity of Isatin Schiff base.
  • Yurttaş, L., et al. (2007). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. Molecules, 12(10), 2369-2384. [Link]
  • Mello, M. L. S. (1981). A simple procedure for crystallization of the Schiff reagent. Acta Histochemica, 68(2), 220-223. [Link]
  • University of Rochester. (n.d.).
  • Al-Amiery, A. A., et al. (2020). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. Journal of Chemistry, 2020, 5285702. [Link]
  • Chinnasamy, R. P., et al. (2010). Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 342-347. [Link]
  • Various Authors. (2021). Synthesis and Pharmacological Activities of Hydrazones, Schiff and Mannich Bases of Isatin Derivatives.

Sources

Application Notes and Protocols for Molecular Docking Studies of Adamantane-1-Carbohydrazide Derivatives as Butyrylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Butyrylcholinesterase with Adamantane Derivatives

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh). While acetylcholinesterase (AChE) is the primary enzyme responsible for ACh hydrolysis, butyrylcholinesterase (BChE) also plays a significant role in ACh metabolism, particularly in the later stages of the disease.[1] Therefore, inhibiting BChE is a viable therapeutic strategy to manage the symptoms of AD.

Adamantane, a rigid and lipophilic polycyclic alkane, has proven to be a valuable scaffold in medicinal chemistry. Its unique three-dimensional structure allows for favorable interactions within the active sites of various enzymes.[2] Adamantane-1-carbohydrazide derivatives, in particular, have emerged as a promising class of BChE inhibitors.[2][3] The carbohydrazide moiety provides a versatile linker for introducing various substituents that can modulate the binding affinity and selectivity of these compounds. Molecular docking is a powerful computational technique that allows for the prediction and analysis of the binding interactions between a small molecule (ligand) and a protein (receptor) at the atomic level. This application note provides a detailed protocol for conducting molecular docking studies of this compound derivatives against human butyrylcholinesterase (hBChE).

Experimental Workflow Overview

The molecular docking workflow for studying this compound derivatives as hBChE inhibitors can be conceptually broken down into several key stages. Each stage is critical for ensuring the accuracy and reliability of the final results.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB_Acquisition Protein Structure Acquisition (PDB) Protein_Prep Protein Preparation PDB_Acquisition->Protein_Prep Select & Clean Ligand_Sketching Ligand Structure Sketching Ligand_Prep Ligand Preparation Ligand_Sketching->Ligand_Prep 2D to 3D & Energy Minimization Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Define Binding Site Docking_Run Running AutoDock Vina Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Results_Analysis Binding Energy & Pose Analysis Docking_Run->Results_Analysis Visualization Interaction Visualization (PyMOL) Results_Analysis->Visualization Visualize Top Poses Validation Docking Validation Results_Analysis->Validation Compare with Known Inhibitors

Figure 1: A schematic overview of the molecular docking workflow.

Part 1: Preparation of the Receptor and Ligands

Accurate preparation of both the protein and the ligand is paramount for a successful docking study. This phase involves retrieving and cleaning the protein structure and generating a 3D conformation of the ligand.

Receptor Preparation: Human Butyrylcholinesterase (hBChE)

The three-dimensional structure of the target protein is the starting point for any docking experiment. For this protocol, we will use the crystal structure of human butyrylcholinesterase.

Protocol:

  • Acquire the Protein Structure: Navigate to the RCSB Protein Data Bank (PDB) and download the crystal structure of hBChE. A suitable entry is PDB ID: 4BDS, which is a high-resolution structure of hBChE in complex with the inhibitor tacrine.[4]

  • Clean the PDB File: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and other ligands. These should be removed to prepare the protein for docking. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.

  • Add Hydrogens and Charges: Proteins in their native state are protonated. Therefore, it is crucial to add hydrogen atoms to the protein structure. Subsequently, assign partial charges to each atom using a force field such as Kollman charges. This step is typically performed using software like AutoDockTools.

  • Save in PDBQT Format: For use with AutoDock Vina, the prepared protein structure needs to be saved in the PDBQT file format, which includes atomic coordinates, partial charges (Q), and atom types (T).

Ligand Preparation: this compound Derivatives

The ligands for this study are this compound derivatives. These can be sketched in 2D and then converted to 3D structures.

Protocol:

  • Sketch the 2D Structure: Use a chemical drawing software such as ChemDraw or MarvinSketch to draw the 2D structure of the this compound derivative.

  • Convert to 3D and Energy Minimize: Convert the 2D structure to a 3D conformation. It is essential to perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the built-in tools in many molecular modeling suites.

  • Assign Charges and Define Rotatable Bonds: Assign Gasteiger charges to the ligand atoms. The flexibility of the ligand is a key aspect of docking, so it's important to define the rotatable bonds. This is typically handled automatically by software like AutoDockTools.

  • Save in PDBQT Format: Similar to the receptor, the prepared ligand must be saved in the PDBQT file format.

Part 2: Molecular Docking Simulation

With the prepared receptor and ligand, the next step is to perform the docking simulation using AutoDock Vina.

Grid Box Generation

The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for the best binding pose of the ligand.

Protocol:

  • Identify the Binding Site: The binding site of hBChE is a deep and narrow gorge. For the PDB ID 4BDS, the binding site can be identified based on the location of the co-crystallized ligand, tacrine.

  • Define the Grid Box Dimensions: Using AutoDockTools, a grid box should be centered on the binding site. The dimensions of the box should be large enough to encompass the entire binding pocket and allow for the ligand to move and rotate freely. A typical size might be 20 x 20 x 20 Å.

  • Save the Grid Parameters: The coordinates of the center of the grid box and its dimensions need to be saved in a configuration file (e.g., conf.txt) for AutoDock Vina.

ParameterExample ValueRationale
center_x15.190X-coordinate of the binding site center.
center_y53.903Y-coordinate of the binding site center.
center_z16.917Z-coordinate of the binding site center.
size_x20X-dimension of the grid box in Angstroms.
size_y20Y-dimension of the grid box in Angstroms.
size_z20Z-dimension of the grid box in Angstroms.

Table 1: Example Grid Box Parameters for AutoDock Vina.

Running the Docking Simulation

AutoDock Vina uses a command-line interface to run the docking calculations.

Protocol:

  • Prepare the Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the name of the output file.

  • Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command: vina --config conf.txt --log log.txt

  • Output Files: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities. A log file will also be created, which includes the binding affinity scores for each pose.

Part 3: Analysis and Validation of Docking Results

The final and most critical phase is the analysis and interpretation of the docking results. This involves evaluating the binding energies, examining the binding poses, and validating the docking protocol.

Binding Energy Analysis

The primary quantitative output of a docking simulation is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

Protocol:

  • Examine the Log File: Open the log file generated by AutoDock Vina to view the binding affinities for each predicted pose.

  • Rank the Derivatives: If multiple this compound derivatives are docked, they can be ranked based on their predicted binding affinities to identify the most promising candidates.

DerivativeBinding Affinity (kcal/mol)
This compound-7.5
Derivative A-8.2
Derivative B-9.1
Tacrine (Reference)-10.5

Table 2: Example Docking Scores for Adamantane Derivatives against hBChE.

Binding Pose and Interaction Analysis

Visual inspection of the predicted binding poses is crucial for understanding the molecular interactions driving the binding.

Protocol:

  • Visualize the Docked Complex: Use a molecular visualization tool like PyMOL to open the receptor PDBQT file and the output PDBQT file from the docking run.

  • Identify Key Interactions: Analyze the interactions between the ligand and the amino acid residues in the binding site. Look for hydrogen bonds, hydrophobic interactions, and π-π stacking. The bulky adamantane cage is expected to form significant hydrophobic interactions within the active site gorge of BChE.[2]

  • Compare with Known Inhibitors: Compare the binding mode of your top-ranked derivatives with that of known hBChE inhibitors like tacrine. This can provide confidence in the predicted binding poses.

G cluster_ligand Adamantane Derivative cluster_protein BChE Active Site Adamantane Adamantane Cage Trp82 Trp82 Adamantane->Trp82 π-Alkyl Interaction Hydrophobic_Pocket Hydrophobic Pocket Adamantane->Hydrophobic_Pocket Hydrophobic Interaction Carbonyl Carbonyl Group Ser198 Ser198 Carbonyl->Ser198 Hydrogen Bond Hydrazide Hydrazide Linker His438 His438 Hydrazide->His438 Hydrogen Bond

Figure 2: Key interactions between an adamantane derivative and the hBChE active site.

Docking Validation

To ensure the reliability of the docking protocol, it is essential to perform a validation step.

Protocol:

  • Re-docking of the Co-crystallized Ligand: A common validation method is to extract the co-crystallized ligand (tacrine in the case of PDB ID 4BDS) from the protein structure and then dock it back into the binding site.

  • Calculate RMSD: The root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose of the ligand is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Conclusion and Future Perspectives

This application note has provided a comprehensive and detailed protocol for conducting molecular docking studies of this compound derivatives as potential inhibitors of human butyrylcholinesterase. By following these steps, researchers can effectively screen and analyze novel compounds, gaining valuable insights into their binding mechanisms. The results from these in silico studies can guide the synthesis and experimental evaluation of the most promising candidates, ultimately accelerating the drug discovery process for Alzheimer's disease. Future work could involve performing molecular dynamics simulations on the top-ranked protein-ligand complexes to assess their stability and further refine the understanding of the binding interactions.

References

  • Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies.
  • Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Rel
  • Synthesis of small size adamantane‑linked aminothiazoles as potent inhibitors of urease, α‑glucosidase and carbonic anhydrase and their molecular docking studies.
  • Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies.
  • Previously reported inhibitors of Jack Bean Urease (I–XII); some anti-viral adamantane derivatives (XIII–XIV) and design of current work.
  • Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies.
  • In-silico identification of the binding mode of synthesized adamantyl derivatives inside cholinesterase enzymes.
  • Butyrylcholinesterase. Wikipedia. [Link]
  • P06276 · CHLE_HUMAN. UniProt. [Link]
  • Urease - Oryza sativa subsp. japonica (Rice). UniProt. [Link]
  • 2J4C: Structure of human Butyrylcholinesterase in complex with 10mM HgCl2. RCSB PDB. [Link]
  • 6QDY: The crystal structure of Sporosarcina pasteurii urease in complex with its substr
  • 1P0I: Crystal structure of human butyryl cholinesterase. RCSB PDB. [Link]
  • Urease (jack bean). PubChem. [Link]
  • 4BDS: Human butyrylcholinesterase in complex with tacrine. RCSB PDB. [Link]
  • Representation of the top-scored docked poses of selected adamantyl derivatives...
  • (A) Cartoon representation of the urease enzyme (PDB-ID 4GY7) having a...
  • PDBj Mine: Chemie - URE - UREA.
  • In-silico identification of the binding mode of synthesized adamantyl derivatives inside cholinesterase enzymes. Acta Pharmacologica Sinica. [Link]
  • Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors.
  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. PubMed. [Link]
  • Design, Synthesis, and In Silico Molecular Docking Studies of Adamantanyl Hydrazinylthiazoles as Potential Antidiabetic Agents. PubMed. [Link]
  • Molecular docking simulation studies on potent butyrylcholinesterase inhibitors obtained from microbial transformation of dihydrotestosterone.
  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. MDPI. [Link]

Sources

Application Note & Protocol: High-Purity Adamantane-1-Carbohydrazide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adamantane-1-carbohydrazide is a pivotal building block in medicinal chemistry, serving as a precursor for a wide array of therapeutic candidates, including antiviral, antimicrobial, and anticancer agents.[1][2] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This document provides a detailed guide to the purification of crude this compound using a robust recrystallization technique. We will delve into the scientific principles underpinning the method, offer a step-by-step protocol, and present troubleshooting strategies to ensure the consistent attainment of high-purity crystalline material suitable for downstream applications in drug discovery and development.

Introduction: The Significance of Purity in Adamantane-Based Drug Discovery

The adamantane cage is a unique lipophilic scaffold that is frequently incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties.[2][3] this compound, with its reactive hydrazide moiety, is a versatile intermediate for synthesizing hydrazones and other derivatives with significant biological activity.[1][4]

The synthesis of this compound typically involves the reaction of an adamantane-1-carboxylic acid ester with hydrazine hydrate.[1][2][3] This process can result in several impurities, including:

  • Unreacted starting materials (e.g., methyl adamantane-1-carboxylate).

  • Residual adamantane-1-carboxylic acid.

  • Excess hydrazine hydrate.

  • Byproducts from side reactions, such as the formation of azines.[5]

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds in the pharmaceutical industry.[6][7] The principle of recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[8] An ideal recrystallization process removes impurities and provides the desired compound in a well-defined, crystalline form, which is often crucial for API stability and formulation.[6]

The Science of Recrystallization: A Self-Validating System

The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the this compound (and preferably the impurities) at or near its boiling point.

  • Low Solvating Power at Low Temperatures: As the solution cools, the solubility of the desired compound should decrease significantly, leading to its precipitation from the solution.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

For this compound, a polar protic solvent like ethanol has been found to be highly effective. The adamantane moiety imparts significant nonpolar character, while the carbohydrazide group (-CONHNH₂) provides sites for hydrogen bonding, making ethanol an excellent choice for achieving the required temperature-dependent solubility.[9][10]

The Crystallization Process: From Supersaturation to Purity
  • Dissolution: Upon heating the crude this compound in a minimal amount of hot ethanol, a saturated solution is formed.[7]

  • Cooling and Supersaturation: As the solution is allowed to cool slowly and without agitation, the solubility of the this compound decreases. The solution becomes supersaturated, a thermodynamically unstable state that drives the crystallization process.[8]

  • Nucleation and Crystal Growth: Crystal formation begins with nucleation, where molecules of this compound start to aggregate in an ordered, repeating pattern to form a crystal lattice. Slow cooling is crucial as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, effectively excluding impurity molecules.[11][12] Rapid cooling can trap impurities within the crystals.[11]

  • Isolation: Once crystallization is complete, the pure crystals are separated from the impurity-rich mother liquor by vacuum filtration.[12]

Experimental Protocol: Recrystallization of this compound

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water (for ice bath)

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven or desiccator

Step-by-Step Methodology
  • Solvent Selection and Dissolution:

    • Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 20 mL of 95% ethanol to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[7] Note: Avoid boiling the solution too vigorously to prevent excessive solvent evaporation.

  • Decolorization (Optional):

    • If the hot solution is colored due to impurities, remove it from the heat and add a small amount (a spatula tip) of activated carbon.

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration (if activated carbon was used):

    • If activated carbon was added, it must be removed while the solution is still hot to prevent premature crystallization.

    • Preheat a clean 100 mL Erlenmeyer flask and a glass funnel with a small amount of hot ethanol.

    • Place a fluted filter paper in the funnel and quickly filter the hot solution into the preheated flask.

  • Crystallization:

    • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is critical for the formation of large, pure crystals.[11][12]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Collection and Washing of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold 95% ethanol.

    • Turn on the vacuum source and pour the cold crystalline mixture into the Büchner funnel.

    • Wash the crystals with a small amount (5-10 mL) of ice-cold 95% ethanol to remove any residual mother liquor. Note: Use minimal cold solvent for washing to avoid redissolving the product.

  • Drying the Crystals:

    • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air dry.

    • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.

  • Purity Assessment:

    • Determine the melting point of the recrystallized this compound. A sharp melting point close to the literature value (around 148 °C) is indicative of high purity.[2]

    • Further characterization can be performed using techniques such as NMR, IR, and HPLC.

Data Presentation and Expected Results

ParameterTypical Value/RangeRationale/Notes
Starting Material Crude this compoundPurity can vary depending on the synthesis.
Solvent 95% EthanolBalances polarity for dissolution and non-polarity of the adamantane core.
Solvent Volume ~5-7 mL per gram of crude productUse the minimum amount of hot solvent for a saturated solution.
Dissolution Temperature ~78 °C (Boiling point of ethanol)Ensures complete dissolution of the compound.
Cooling Protocol Slow cooling to room temp., then ice bathPromotes the formation of pure, well-defined crystals.[11]
Expected Yield 75-90%Some loss is inherent to the recrystallization process.
Melting Point (Purified) 147-149 °CA narrow range indicates high purity.[2]
Appearance White, crystalline solidThe crude material may be off-white or yellowish.[13]

Visualizing the Workflow

Below is a diagram illustrating the key stages of the recrystallization process for this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in Minimal Hot Ethanol start->dissolve hot_filt Hot Filtration (Optional, if colored) dissolve->hot_filt cool Slow Cooling to RT hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Ethanol vac_filt->wash dry Dry Crystals wash->dry end_node Pure this compound dry->end_node

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound is precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.- Reheat the solution to dissolve the oil. - Add a small amount of additional solvent. - Ensure a slower cooling rate. - Consider a different solvent or a mixed-solvent system.[11]
No Crystals Form - The solution is not sufficiently saturated (too much solvent was used). - The solution is supersaturated but nucleation has not initiated.- Boil off some of the solvent to increase the concentration and try cooling again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation. - Add a "seed crystal" of pure this compound to induce crystallization.[7]
Low Recovery - Too much solvent was used, leaving a significant amount of product in the mother liquor. - The crystals were washed with too much cold solvent. - Premature crystallization during hot filtration.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals. - Use minimal amounts of ice-cold solvent for washing. - Ensure the filtration apparatus is preheated before hot filtration.

Safety Precautions

  • This compound and its precursors may be irritating to the skin, eyes, and respiratory system.[13] Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is a flammable liquid. Keep it away from open flames and ignition sources.

Conclusion

The recrystallization protocol detailed in this application note provides a reliable and effective method for purifying this compound to a high degree of purity. By understanding the principles of solubility and crystallization, and by carefully controlling the experimental parameters, researchers can consistently obtain material that is suitable for the rigorous demands of pharmaceutical research and development. This self-validating technique, when properly executed, is a cornerstone of producing high-quality chemical intermediates.

References

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. (2019). Molecules, 24(21), 4000. [Link]
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]
  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. [Link]
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2002). Industrial & Engineering Chemistry Research, 41(10), 2495–2502. [Link]
  • Lab Procedure: Recrystalliz
  • Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral. (2022).
  • Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. (2023). International Journal of Bioscience and Biochemistry, 5(2), 1-8. [Link]
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2002).
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2012). Journal of Chemistry. [Link]
  • This compound. (2024). ChemBK. [Link]
  • Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. (2021). Journal of Chemistry. [Link]
  • Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. (2019). Physical Chemistry Chemical Physics. [Link]
  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. (2019).
  • The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid. (2016).
  • N'-(adamantane-1-carbonyl)pyridine-2-carbohydrazide. (n.d.). PubChem. [Link]
  • How to purify hydrazone? (2020).
  • Adamantane. (n.d.). Wikipedia. [Link]
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives. (2014). Journal of Chemistry. [Link]
  • Purification method of adamantane monools. (2012).
  • Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. (2022).
  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols: Adamantane-1-Carbohydrazide in the Development of GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Modulating the GABA-A Receptor

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing the likelihood of an action potential.[2][3] This fundamental role in neuronal inhibition makes the GABA-A receptor a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.[4][5]

The therapeutic efficacy of drugs like benzodiazepines and barbiturates, which act as positive allosteric modulators (PAMs) of the GABA-A receptor, underscores the potential of this target.[5][6] These modulators bind to sites on the receptor distinct from the GABA binding site, enhancing the effect of GABA without directly activating the receptor.[6][7] This allosteric modulation allows for a more nuanced control of neuronal inhibition, potentially offering improved therapeutic windows and reduced side effects compared to direct agonists.

The adamantane scaffold, a rigid and lipophilic polycyclic alkane, has garnered significant attention in medicinal chemistry due to its favorable pharmacokinetic properties and ability to interact with various biological targets.[4][8] Its incorporation into drug candidates can enhance CNS penetration, a critical attribute for targeting receptors like GABA-A.[9] Adamantane-1-carbohydrazide serves as a versatile starting material for the synthesis of novel adamantane derivatives. By functionalizing the hydrazide group, a diverse library of compounds can be generated and screened for modulatory activity at the GABA-A receptor.[8][10][11]

This document provides a comprehensive guide for researchers engaged in the development of adamantane-based GABA-A receptor modulators. It outlines detailed protocols for the synthesis of this compound derivatives, their characterization in radioligand binding assays and electrophysiological studies, and their evaluation in preclinical behavioral models of anxiety and epilepsy.

I. Synthesis of this compound and its Derivatives

The synthesis of this compound is a foundational step in creating a library of potential GABA-A receptor modulators. This process typically involves a two-step reaction from adamantane-1-carboxylic acid.[4][8]

Protocol 1: Synthesis of this compound

Objective: To synthesize the key intermediate, this compound, from adamantane-1-carboxylic acid.

Materials:

  • Adamantane-1-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (98%)

  • Hydrazine hydrate (80%)

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

Step 1: Esterification of Adamantane-1-carboxylic acid [4][8]

  • In a round-bottom flask, dissolve adamantane-1-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl adamantane-1-carboxylate.

Step 2: Hydrazinolysis of Methyl Adamantane-1-carboxylate [4][8]

  • Dissolve the methyl adamantane-1-carboxylate obtained in the previous step in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain this compound.

  • Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of this compound Derivatives (Schiff Bases)

Objective: To synthesize a library of Schiff base derivatives by condensing this compound with various aldehydes or ketones.[4]

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehydes/ketones

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature or in an ice bath to induce precipitation.

  • Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

  • Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Synthesis_Workflow A Adamantane-1-carboxylic acid B Esterification (Methanol, H₂SO₄) A->B Step 1 C Methyl Adamantane-1-carboxylate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D Step 2 E This compound D->E F Condensation (Aldehydes/Ketones, Acetic Acid) E->F Step 3 G Adamantane-based Schiff Bases (GABA-A Modulator Candidates) F->G

Caption: Synthetic workflow for adamantane-based GABA-A modulator candidates.

II. In Vitro Characterization of GABA-A Receptor Modulation

Once a library of adamantane derivatives has been synthesized, the next critical step is to assess their interaction with the GABA-A receptor. This is typically achieved through a combination of radioligand binding assays and electrophysiological studies.

Protocol 3: Radioligand Binding Assay for the Benzodiazepine Site

Objective: To determine the affinity of the synthesized adamantane derivatives for the benzodiazepine binding site on the GABA-A receptor.[12][13]

Materials:

  • Rat or mouse whole brain tissue (or specific brain regions like the cortex or hippocampus)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [³H]Flunitrazepam or [³H]Flumazenil (radioligands)[13][14]

  • Synthesized adamantane derivatives (test compounds)

  • Diazepam or Flumazenil (for non-specific binding determination)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

    • Finally, resuspend the pellet in the assay buffer at a protein concentration of 0.1-0.5 mg/mL.

  • Binding Assay:

    • Set up assay tubes containing:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled diazepam or flumazenil, and membrane preparation.

      • Displacement: Assay buffer, radioligand, varying concentrations of the test adamantane derivative, and membrane preparation.

    • Incubate the tubes at 4°C for 60-90 minutes.[14]

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundIC₅₀ (nM)Ki (nM)
Diazepam (Control)8.64.2
Adamantane Derivative 1150.273.6
Adamantane Derivative 275.837.1
Adamantane Derivative 325.312.4

Table 1: Representative Radioligand Binding Data for Adamantane Derivatives at the Benzodiazepine Site.

Protocol 4: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To functionally characterize the modulatory effects of adamantane derivatives on GABA-A receptor activity.

Materials:

  • Xenopus laevis oocytes

  • cRNAs for GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Collagenase solution

  • Barth's solution

  • Recording chamber

  • Two-electrode voltage clamp amplifier

  • Microelectrodes (filled with 3 M KCl)

  • Perfusion system

  • GABA solutions

  • Synthesized adamantane derivatives

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

    • Incubate the injected oocytes in Barth's solution for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with Barth's solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at -60 mV.

    • Apply a low concentration of GABA (EC₅-EC₂₀) to elicit a baseline current response.

    • Co-apply the same concentration of GABA with varying concentrations of the adamantane derivative.

    • Wash out the compounds and re-apply GABA alone to ensure recovery.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA response by the adamantane derivative.

    • Plot the percentage potentiation against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ for potentiation and the maximum potentiation.

Electrophysiology_Workflow A Xenopus Oocyte Preparation B cRNA Injection (GABA-A Subunits) A->B C Receptor Expression (2-5 days) B->C D Two-Electrode Voltage Clamp C->D E GABA Application (Baseline Current) D->E F Co-application (GABA + Adamantane Derivative) E->F G Data Analysis (Potentiation, EC₅₀) F->G

Caption: Workflow for electrophysiological characterization of GABA-A modulators.

III. In Vivo Behavioral Assessment

Compounds that demonstrate promising in vitro activity should be advanced to in vivo behavioral models to assess their potential therapeutic effects, such as anxiolytic and anticonvulsant properties.[15][16][17][18]

Protocol 5: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To evaluate the anxiolytic-like effects of adamantane derivatives in rodents.[16]

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms)

  • Mice or rats

  • Synthesized adamantane derivatives

  • Vehicle (e.g., saline, DMSO)

  • Diazepam (positive control)

  • Video tracking system

Procedure:

  • Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Administer the test compound, vehicle, or diazepam intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before testing.

  • Place the animal in the center of the EPM, facing one of the open arms.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

Data Analysis:

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

  • An increase in these parameters is indicative of an anxiolytic-like effect.

  • Compare the effects of the test compounds to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 6: Pentylenetetrazole (PTZ)-Induced Seizure Model for Anticonvulsant Activity

Objective: To assess the anticonvulsant potential of adamantane derivatives.[4][19]

Materials:

  • Mice

  • Pentylenetetrazole (PTZ) solution

  • Synthesized adamantane derivatives

  • Vehicle

  • Diazepam or Phenobarbital (positive control)

  • Observation chambers

  • Stopwatch

Procedure:

  • Administer the test compound, vehicle, or positive control to the mice.

  • After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Immediately place the animals in individual observation chambers.

  • Observe the animals for 30 minutes and record the latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures.

  • The ability of a compound to increase the latency to seizures or prevent their occurrence indicates anticonvulsant activity.

Data Analysis:

  • Compare the seizure latencies and the percentage of animals protected from seizures across the different treatment groups.

  • Use statistical methods such as the Mann-Whitney U test for latency data and Fisher's exact test for seizure incidence.

Conclusion and Future Directions

The strategic use of this compound as a scaffold for the development of novel GABA-A receptor modulators holds significant promise for the discovery of new therapeutics for a variety of CNS disorders. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By systematically applying these methodologies, researchers can efficiently identify and optimize lead candidates with desirable pharmacological profiles.

Future research should focus on elucidating the precise binding sites and mechanisms of action of novel adamantane derivatives at different GABA-A receptor subtypes. This will facilitate the development of subtype-selective modulators with improved efficacy and reduced side effect profiles. Furthermore, comprehensive pharmacokinetic and toxicological studies will be essential for advancing the most promising compounds towards clinical development.

References

  • Bateson, A. N. (2002). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 1, Unit 1.7.
  • Le, V. S., et al. (2020). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Vietnam Journal of Chemistry, 58(4), 481-487.
  • Al-Suhaimi, K. S., et al. (2022). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Pharmaceutical Research, 14(1), 1-6.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects, 7th edition.
  • Kim, J., et al. (2021). Radioligand binding affinities for GABAA receptors.
  • Al-Wahaibi, L. H., et al. (2019). The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid.
  • Soselia, M., et al. (2021). Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)- Carboxamide, Carbohydrazide and 1,3,4-Oxadiazole Derivatives. Letters in Organic Chemistry, 18(6), 490-499.
  • BenchChem. (2025). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. BenchChem.
  • Abdel-Wahab, B. F., et al. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Journal of Chemistry, 2021, 6659156.
  • Baraban, S. C. (2021). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. Pharmaceuticals, 14(6), 500.
  • Suto, F., et al. (2014). The novel GABA adamantane derivative (AdGABA): design, synthesis, and activity relationship with gabapentin. Bioorganic & Medicinal Chemistry, 22(5), 1645-1655.
  • Kumar, A., & Singh, A. (2019). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Basic and Clinical Pharmacy, 10(3), 1-7.
  • Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • Sharma, A., et al. (2021). Experimental Models for Screening Anxiolytic Activity.
  • Kumar, P., & Kalonia, H. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 14(3), 1-10.
  • Papathanasiou, G., et al. (2008). The novel GABA adamantane derivative (AdGABA): design, synthesis, and activity relationship with gabapentin. Bioorganic & Medicinal Chemistry, 16(16), 7655-7663.
  • Gupta, Y. K., & Sharma, M. (1998). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Physiology and Pharmacology, 42(1), 33-42.
  • Ghisdal, P., et al. (2014). Figure 1. (A) PatchXpress protocol for the screening of GABA A positive...
  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341-5370.
  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370.
  • Magazanik, L. G., et al. (2002). Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors. British Journal of Pharmacology, 135(6), 1369-1378.
  • Magazanik, L. G., et al. (2002). Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors. British Journal of Pharmacology, 135(6), 1369–1378.
  • Akk, G., et al. (2004). Activation and modulation of concatemeric GABA-A receptors expressed in human embryonic kidney cells. The Journal of Physiology, 556(Pt 2), 385–399.
  • Shu, H. J., et al. (2012). The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Related to Channel Open Probability. Molecular Pharmacology, 81(2), 233–243.
  • Maldifassi, M. C., et al. (2016). Novel positive allosteric modulators of GABAA receptors with anesthetic activity. Scientific Reports, 6, 26545.
  • Richter, L., et al. (2012). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 17(9), 10456-10499.
  • Wikipedia. (n.d.).
  • Griffin, C. E., et al. (2023). GABA Receptor Positive Allosteric Modulators.
  • Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Advances in Pharmacology, 81, 1-33.
  • Prien, A., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Planta Medica, 84(12-13), 838-850.
  • Sieghart, W. (1996). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects, 6th edition.

Sources

Application Notes: Adamantane-1-Carbohydrazide in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Adamantane Moiety

In the field of medicinal chemistry, the adamantane scaffold stands out as a unique and powerful building block. This rigid, three-dimensional diamondoid hydrocarbon imparts a combination of high lipophilicity and steric bulk to molecules.[1] The introduction of an adamantane group into a drug candidate can significantly enhance its pharmacokinetic profile by increasing its ability to cross biological membranes, a crucial step for reaching intracellular targets.[2] Its inherent stability and defined structure make it an ideal anchor for constructing novel therapeutic agents. Adamantane-1-carbohydrazide emerges as a particularly versatile starting material, combining the favorable properties of the adamantane cage with a reactive hydrazide functional group, which serves as a gateway to a diverse range of heterocyclic compounds with potent biological activities.[3][4]

This guide provides a detailed exploration of the application of this compound in the synthesis of novel antimicrobial agents. We will delve into key synthetic pathways, provide field-proven protocols, and discuss the structure-activity relationships that govern the efficacy of these promising compounds.

Core Synthetic Pathways from this compound

The true utility of this compound lies in its ability to be readily converted into various heterocyclic systems known for their antimicrobial properties. The most fruitful of these pathways involve the synthesis of Schiff bases (hydrazones) and their subsequent cyclization into 1,3,4-oxadiazoles.

The journey begins with the synthesis of the core building block, this compound, from the commercially available adamantane-1-carboxylic acid. This two-step process is reliable and high-yielding.

G A Adamantane-1-Carboxylic Acid B Methyl Adamantane-1-Carboxylate A->B  CH3OH, H2SO4 (cat.)  Reflux C This compound B->C  NH2NH2·H2O  Reflux

Caption: Synthesis of this compound.

Protocol 1: Synthesis of this compound (Key Intermediate)

This protocol details the synthesis of the central precursor required for all subsequent antimicrobial agent syntheses.[5][6]

Step 1: Esterification of Adamantane-1-Carboxylic Acid

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend adamantane-1-carboxylic acid (0.1 mol, 18.02 g) in methanol (100 mL).

  • Catalysis: Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring. The acid acts as a catalyst for the Fischer esterification.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution. The methanol is then removed under reduced pressure.

  • Extraction: Extract the resulting aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl adamantane-1-carboxylate as a white solid.

Step 2: Hydrazinolysis of the Methyl Ester

  • Reactant Setup: Dissolve the methyl adamantane-1-carboxylate (0.08 mol, ~15.5 g) obtained from the previous step in ethanol (150 mL) in a 250 mL round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (80% solution, 0.16 mol, ~10 mL) to the solution.

  • Reaction: Heat the mixture to reflux for 8-12 hours. A white precipitate of this compound will form upon cooling.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water, and dry in a desiccator. The product is typically obtained in high purity and yield (>95%).

Self-Validation: The identity and purity of the synthesized this compound must be confirmed.

  • IR Spectroscopy: Look for characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹) and the amide C=O stretch (around 1620-1650 cm⁻¹).[6]

  • ¹H NMR: The spectrum in DMSO-d₆ will show characteristic signals for the adamantane protons (multiplets between δ 1.6-2.1 ppm) and the NH/NH₂ protons.[4][6]

Pathway A: Synthesis of Adamantane-Based Schiff Bases (Hydrazones)

The condensation of this compound with various aromatic or heterocyclic aldehydes is a straightforward and efficient method to generate a library of Schiff bases, also known as hydrazones.[3] The resulting >C=N-N-C=O linkage is a known pharmacophore, and the nature of the aldehyde substituent dramatically influences the antimicrobial profile.[7]

G A This compound C Adamantane Schiff Base (Hydrazone) A->C  Ethanol, Reflux  (Acid catalyst optional) B Aldehyde / Ketone (R-CHO) B->C

Caption: General Synthesis of Adamantane Schiff Bases.

Protocol 2: Synthesis of N′-[(Pyridine-3-yl)methylidene]this compound

This protocol provides a specific example of an antimicrobial Schiff base synthesis with reported potent, broad-spectrum activity.[4]

  • Reactant Setup: Dissolve this compound (0.01 mol, 1.94 g) in absolute ethanol (15 mL) in a 50 mL round-bottom flask. Gentle heating may be required to achieve full dissolution.

  • Aldehyde Addition: To the solution, add pyridine-3-carboxaldehyde (0.01 mol, 1.07 g).

  • Reaction: Heat the mixture under reflux for two hours. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine bond.

  • Isolation: Allow the reaction mixture to cool to room temperature. The resulting crystalline precipitate is collected by vacuum filtration.

  • Purification: Wash the solid product with cold ethanol and dry it to yield the pure Schiff base.

Self-Validation:

  • ¹H NMR (DMSO-d₆): The disappearance of the aldehyde proton signal and the appearance of a new singlet for the imine proton (CH=N) around δ 8.8 ppm confirms the reaction. The NH proton will appear as a singlet around δ 11.0 ppm.[4]

  • ¹³C NMR (DMSO-d₆): Expect new signals for the imine carbon (CH=N) around δ 144 ppm and the amide carbonyl (C=O) around δ 174 ppm.[4]

Pathway B: Synthesis of Adamantane-based 1,3,4-Oxadiazolines

Schiff bases derived from this compound are excellent precursors for further heterocyclic synthesis. A common and valuable transformation is the cyclization to 2,5-disubstituted 1,3,4-oxadiazole derivatives, which are well-known for their broad range of biological activities.[5][8] One facile route involves an acetylative cyclization using acetic anhydride to form 1,3,4-oxadiazoline rings.[9]

G A Adamantane Schiff Base C Adamantane-1,3,4-Oxadiazoline A->C  Reflux B Acetic Anhydride B->C

Caption: Synthesis of 1,3,4-Oxadiazolines.

Protocol 3: Synthesis of (±)-2-(1-Adamantyl)-4-acetyl-5-(heteroaryl)-1,3,4-oxadiazoline

This protocol describes the conversion of a Schiff base into an N-acetyl-1,3,4-oxadiazoline derivative.[5][9]

  • Reactant Setup: Place the appropriate N′-heteroarylidene-1-adamantylcarbohydrazide (5.0 mmol), synthesized as per Protocol 2, in a 50 mL round-bottom flask.

  • Reagent Addition: Add acetic anhydride (8 mL). Acetic anhydride serves as both the solvent and the cyclizing/acetylating agent.

  • Reaction: Heat the mixture under reflux for 2 hours. The reaction proceeds via intramolecular nucleophilic attack of the amide oxygen onto the imine carbon, followed by acetylation of the ring nitrogen.

  • Work-up: Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

  • Precipitation: Add ice-cold water (50 mL) to the resulting residue and stir. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from aqueous ethanol can be performed for further purification.

Self-Validation:

  • IR Spectroscopy: The disappearance of the N-H band and the appearance of a new ester-like C=O stretching band for the acetyl group will be observed.

  • ¹H NMR: A new singlet corresponding to the methyl protons of the acetyl group will appear around δ 2.2-2.4 ppm. The chemical shifts of the protons on the newly formed oxadiazoline ring will also be characteristic.

Antimicrobial Activity and Structure-Activity Relationship (SAR)

Derivatives synthesized from this compound exhibit a wide range of antimicrobial activities. The bulky adamantane moiety is thought to promote membranotropic activity, facilitating the disruption of the microbial cell membrane.[1]

Key SAR Insights:

  • Gram-Positive vs. Gram-Negative: Many adamantane hydrazones show preferential activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis).[2][5] However, certain heterocyclic substituents can confer potent broad-spectrum activity.[4]

  • Impact of Substituents: The nature of the aldehyde used in Schiff base synthesis is critical. Electron-withdrawing groups (like nitro groups) or additional heterocyclic rings (like imidazole or pyridine) on the aromatic aldehyde often enhance antimicrobial potency.[1][4]

  • Cyclization Effects: The cyclization of Schiff bases into 1,3,4-oxadiazoline derivatives can sometimes lead to a decrease in antibacterial activity, suggesting the hydrazone moiety itself is crucial for the observed effect in some cases.[10]

Data Presentation: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds, demonstrating their antimicrobial potential.

Compound IDStructure ClassS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Cmpd 1 Hydrazone (4-NO₂ Ph)62.5125>1000[1]
Cmpd 2 Hydrazone (3-Pyridyl)1.02.032.0[4]
Cmpd 3 Hydrazone (5-NO₂ Thiophene)0.51.0128.0[4]
Cmpd 4 Hydrazone (Imidazole)15.6231.2562.5[5][9]
Cmpd 5 Hydrazone (2-OH Ph)15.612562.5[3]

Lower MIC values indicate higher antimicrobial activity.

References

  • Pham, V.H., Phan, T.P.D., Phan, D.C., & Vu, B.D. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]
  • Al-Omar, M. A., & El-Emam, A. A. (2012). Synthesis and Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines. Molecules, 17(3), 3475-3483. [Link]
  • Biernasiuk, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. [Link]
  • Biernasiuk, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
  • Al-Omar, M. A., & El-Emam, A. A. (2012). Synthesis and antimicrobial activity of N'-heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines. Molecules, 17(3), 3475-3483. [Link]
  • Salian, S. R., & Kumar, S. (2022). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Oriental Journal of Chemistry, 38(4), 899-904. [Link]
  • Orzeszko, A. (2000). Synthesis and antimicrobial activity of new adamantane derivatives I. Il Farmaco, 55(9-10), 619-623. [Link]
  • Shcherbakov, S. V., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Biology, 13(5), 329. [Link]
  • Soselia, M., et al. (2021). Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)- Carboxamide, Carbohydrazide and 1,3,4-Oxadiazole Derivatives. Letters in Organic Chemistry, 18(6), 490-499. [Link]
  • Abdelbaky, M. S. M., et al. (2020). Synthesis and Structure Insights of Two Novel Broad-Spectrum Antibacterial Candidates Based on (E)-N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazides. Molecules, 25(8), 1934. [Link]
  • Al-Omar, M. A., & El-Emam, A. A. (2012). Synthesis and Antimicrobial Activity of N′-Heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines.
  • Biernasiuk, A., et al. (2022). The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid.
  • Guler, H., et al. (2023). Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. Frontiers in Chemistry, 11, 1184351. [Link]
  • Annunziata, F., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(19), 6527. [Link]
  • Kumar, A., & Kumar, S. (2024). Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. World Scientific News, 187, 1-15. [Link]
  • Soselia, M., et al. (2021). Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)
  • Rutkauskaite, A., et al. (2023). Adamantane appended antimicrobial supramolecular self-associating amphiphiles. Supramolecular Chemistry, 35(1), 1-14. [Link]
  • Al-Wahaibi, L. H., et al. (2017). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 22(5), 710. [Link]
  • ResearchGate. (n.d.). MIC values for the Schiff base ligands and the complexes (1 × 10 -1 mg/mL).
  • Osman, H. M., et al. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Journal of Chemistry, 2021, 5588383. [Link]
  • Armaković, S. J., et al. (2022). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral Agent. Polycyclic Aromatic Compounds, 42(10), 6586-6600. [Link]
  • Aragón-Muriel, A., et al. (2021). In Vitro Evaluation of the Potential Pharmacological Activity and Molecular Targets of New Benzimidazole-Based Schiff Base Metal Complexes. Molecules, 26(15), 4475. [Link]
  • Fernandes, C., et al. (2022). Synthesis, Identification and Antibacterial Activities of Amino Acid Schiff Base Cu(II) Complexes with Chlorinated Aromatic Moieties. Molecules, 27(19), 6202. [Link]
  • Salahuddin, et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
  • Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S35. [Link]

Sources

Step-by-step synthesis of N'-(substituted-benzylidene) adamantane-1-carbohydrazide.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Step-by-Step Synthesis of N'-(substituted-benzylidene) adamantane-1-carbohydrazide Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Synthesis of Adamantane-Based Schiff Bases: A Versatile Scaffold for Drug Discovery

Introduction: The Strategic Importance of the Adamantane Moiety

The adamantane cage, a perfectly symmetrical and rigid tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry.[1] Its unique properties, including high lipophilicity, metabolic stability, and a three-dimensional structure, allow it to serve as a potent pharmacophore anchor.[2] When incorporated into drug candidates, the adamantyl group can significantly enhance pharmacokinetic and pharmacodynamic profiles by facilitating membrane permeability and favorable interactions with biological targets. This has led to the development of several successful drugs, including the antiviral agent amantadine and the anti-diabetic vildagliptin.[3]

This guide focuses on the synthesis of a promising class of adamantane derivatives: N'-(substituted-benzylidene) this compound. These molecules are Schiff bases (specifically, hydrazones) formed by combining the adamantane core with a versatile hydrazone linker and a customizable substituted aromatic ring. The resulting compounds merge the favorable properties of the adamantane group with the diverse biological activities associated with the hydrazone moiety (-NH-N=CH-), which is known to possess antimicrobial, anticonvulsant, and anticancer properties.[4][3][5]

This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of these compounds, grounded in established chemical principles and supported by authoritative references.

Overall Synthetic Strategy

The synthesis is a robust two-stage process. The first stage involves the preparation of a key intermediate, This compound (3) . The second stage is the condensation of this intermediate with a variety of substituted aromatic aldehydes to yield the final target compounds.

Synthesis_Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Schiff Base Formation A Adamantane-1-carboxylic acid (1) B Methyl Adamantane-1-carboxylate (2) A->B Esterification (MeOH, H₂SO₄) C This compound (3) B->C Hydrazinolysis (NH₂NH₂·H₂O) D Substituted Benzaldehyde C->D Condensation (Ethanol, cat. Acid) E N'-(substituted-benzylidene) This compound (4a-x)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Adamantane-1-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of adamantane-1-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical intermediate in the development of novel therapeutics. This compound is a foundational building block for creating a wide range of bioactive molecules, including antiviral and anticonvulsant agents.[1][2][3] Its rigid, lipophilic adamantane cage often enhances the pharmacokinetic and pharmacodynamic properties of parent compounds.[4][5]

This document provides in-depth, experience-driven guidance to help you navigate common challenges, optimize reaction yields, and ensure the high purity of your final product. We will explore the primary synthetic routes, troubleshoot frequent experimental issues, and provide detailed, validated protocols.

Synthesis Overview: Choosing Your Pathway

The synthesis of this compound predominantly begins with adamantane-1-carboxylic acid and proceeds through one of two primary intermediate pathways: an ester or an acyl chloride . The choice of route depends on factors such as available reagents, scale, and sensitivity of other functional groups in more complex substrates.

  • The Ester Pathway (Two Steps): This is the most commonly reported method. It involves the initial conversion of the carboxylic acid to a methyl or ethyl ester, followed by reaction with hydrazine hydrate.[1][6][7][8]

    • Step 1: Esterification: Adamantane-1-carboxylic acid is treated with an alcohol (typically methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄). This is a classic Fischer esterification, an equilibrium-driven process.[9]

    • Step 2: Hydrazinolysis: The resulting methyl adamantane-1-carboxylate is refluxed with hydrazine hydrate to yield the target carbohydrazide.[5][6]

  • The Acyl Chloride Pathway (Two Steps): This route utilizes a more reactive intermediate, which can be advantageous for achieving faster reaction times and high conversion, but requires stricter control of reaction conditions.

    • Step 1: Acyl Chloride Formation: Adamantane-1-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form adamantane-1-carbonyl chloride.[10][11]

    • Step 2: Reaction with Hydrazine: The highly reactive acyl chloride is then carefully added to a solution containing hydrazine to form the product.[12]

SynthesisPathways cluster_0 Ester Pathway cluster_1 Acyl Chloride Pathway A Adamantane-1-Carboxylic Acid B Methyl Adamantane-1-Carboxylate A->B  Methanol, H₂SO₄ (cat.)  (Fischer Esterification) D Adamantane-1-Carbonyl Chloride A->D  Thionyl Chloride (SOCl₂)   C This compound B->C  Hydrazine Hydrate  (Hydrazinolysis) D->C  Hydrazine   TroubleshootingHydrazinolysis Start Low Yield or Impure Product in Hydrazinolysis Step CheckRatio Is the Hydrazine Hydrate in large molar excess? Start->CheckRatio CheckTime Was the reaction refluxed for a sufficient time (≥15h)? CheckRatio->CheckTime Yes Sol_Ratio Increase Hydrazine Hydrate. A 20:1 molar ratio (hydrazine:ester) is effective. CheckRatio->Sol_Ratio No CheckPrecip Did the product fail to precipitate or form an oil during workup? CheckTime->CheckPrecip Yes Sol_Time Increase reflux time and monitor by TLC until ester is consumed. CheckTime->Sol_Time No Sol_Precip Use ice-cold water for precipitation. Ensure vigorous stirring to break up oils. Scratch flask with a glass rod to induce crystallization. CheckPrecip->Sol_Precip Yes

Sources

Solubility issues of adamantane-1-carbohydrazide in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for adamantane-1-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this unique compound. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to make informed decisions in your experimental design.

This compound's structure presents a classic solubility paradox: a highly lipophilic, rigid adamantane cage coupled with a polar carbohydrazide group capable of hydrogen bonding.[1][2] This duality dictates its behavior in organic solvents, often leading to frustrating insolubility or precipitation issues. This guide provides a systematic approach to overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility inquiries.

Q1: Why is my this compound not dissolving in common solvents like dichloromethane (DCM) or ethyl acetate?

A: This is a frequent observation. The adamantane cage is extremely nonpolar and lipophilic, favoring dispersion forces, while the carbohydrazide head is polar and seeks hydrogen-bonding interactions.[3][4] Solvents like DCM or ethyl acetate are not optimal because they cannot effectively satisfy both of these opposing needs simultaneously. The strong crystal lattice energy of the solid compound often proves more stable than the solvated state in these mid-polarity solvents.

Q2: What are the best initial solvents to try for dissolving this compound?

A: Based on experimental evidence from synthesis protocols and computational studies, polar protic solvents are generally the most effective.[5][6] We recommend starting with Ethanol or Methanol . These solvents can engage in hydrogen bonding with the carbohydrazide group while their alkyl chains can interact with the adamantane cage. For a polar aprotic option, Dimethyl Sulfoxide (DMSO) is also a strong candidate due to its high polarity and ability to disrupt crystal lattices.

Q3: Is it safe to heat the mixture to improve solubility?

A: Yes, applying gentle heat is a standard and effective method. This compound is a thermally stable solid. Heating increases the kinetic energy of the system, helping to overcome the activation energy required to break the crystal lattice. Always use a sealed vial or a reflux condenser to prevent solvent evaporation, and increase the temperature gradually. Be aware, however, that the compound may precipitate upon cooling if the room temperature saturation limit is exceeded.

Q4: Can sonication help dissolve the compound?

A: Absolutely. Sonication is an excellent physical method to enhance dissolution. The high-frequency sound waves create micro-cavitations that physically break apart the solid particles, increasing the surface area available for solvation.[7] It is particularly useful for stubborn suspensions and can often achieve dissolution faster than simple stirring or agitation.

Q5: My compound dissolved with heat, but crashed out of solution when it cooled. How can I prevent this?

A: This indicates you have created a supersaturated solution. To maintain solubility at room temperature, you likely need a different solvent system. The most practical solution is to use a co-solvent system . For example, if your compound is soluble in hot ethanol, you might maintain that solubility at room temperature by adding a small amount of a stronger solvent like DMSO. See the detailed protocol in the Troubleshooting Guides section.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

This protocol provides a logical, step-by-step method to efficiently identify a suitable solvent for your specific application.

Objective: To determine the optimal solvent or co-solvent system for this compound at a desired concentration.

Materials:

  • This compound

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and stir bars

  • Heat block or oil bath

  • Sonicator bath

  • A selection of solvents (see Table 2 for suggestions)

Methodology:

  • Preparation: Weigh a small, consistent amount of this compound (e.g., 5 mg) into several labeled vials.

  • Initial Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 0.5 mL) to achieve your target concentration.

  • Room Temperature Test:

    • Cap the vials and stir vigorously at room temperature for 15 minutes.

    • Observe and record the results (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").

  • Sonication Test:

    • For vials where the compound is not fully soluble, place them in a sonicator bath for 10 minutes.

    • Observe and record any changes.

  • Heating Test:

    • If the compound remains insoluble, gently heat the vials (e.g., to 50-60°C) with stirring for 15 minutes. Scientist's Note: Always ensure vials are properly sealed or vented to avoid pressure buildup.

    • Record the results. Note if the compound dissolves completely.

  • Cooldown Test:

    • Allow any vials that showed solubility only upon heating to cool to room temperature.

    • Observe if precipitation occurs. This is a critical step for applications requiring room-temperature stability.

  • Analysis: Based on your observations, select the solvent that provides the best solubility under your required experimental conditions (e.g., room temperature vs. heated). If no single solvent is adequate, proceed to Guide 2.

Guide 2: Advanced Solubility Enhancement: Co-Solvent Systems

Principle: A co-solvent system uses a mixture of two or more miscible solvents to achieve a solvating environment that a single solvent cannot.[8][9] This is highly effective for molecules like this compound with distinct polar and nonpolar regions.

Protocol: Developing a Co-Solvent System

  • Identify Primary and Co-Solvent: From your screening in Guide 1, identify a "primary" solvent where the compound shows at least partial solubility (e.g., Ethanol) and a "strong" co-solvent where it is highly soluble (e.g., DMSO).

  • Initial Dissolution: Dissolve the this compound in the minimum amount of the strong co-solvent (DMSO).

  • Titration: Slowly add the primary solvent (Ethanol) to the solution with vigorous stirring.

  • Observe for Precipitation: Continue adding the primary solvent until you reach your desired final volume or concentration. Observe for any signs of cloudiness or precipitation. If precipitation occurs, you have exceeded the solubility limit of that specific solvent ratio.

  • Optimization: The goal is to use the highest possible ratio of the weaker (and often more desirable) primary solvent while maintaining solubility. Test various ratios (e.g., 1:10, 1:5, 1:2 DMSO:Ethanol) to find the optimal balance for your experiment.

Part 3: Data & Reference Tables

Table 1: Qualitative Solubility Profile of this compound

This table summarizes the expected solubility based on chemical principles and published data. Actual results may vary with compound purity and concentration.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Ethanol, MethanolGood to Moderate Capable of hydrogen bonding with the carbohydrazide group, while the alkyl portion interacts with the adamantane cage. Often used in synthesis.[4][6]
Polar Aprotic DMSO, DMFGood High polarity effectively solvates the polar head and disrupts the crystal lattice.
Polar Aprotic AcetonitrilePoor to Moderate Less effective than DMSO. Computational studies on derivatives suggest lower solvation free energy compared to ethanol.[5][10]
Halogenated DCM, ChloroformPoor Lacks hydrogen bonding capability and has insufficient polarity to effectively solvate the carbohydrazide group.
Ethers THF, Diethyl EtherPoor The nonpolar character dominates, making it difficult to overcome the crystal lattice energy and solvate the polar moiety.
Nonpolar Hexane, TolueneVery Poor Fails to interact favorably with the polar carbohydrazide group, leading to insolubility. Adamantane sulfonamide derivatives show poor solubility in hexane.[3][11]
Aqueous Buffer PBS (pH 7.4)Very Poor The large, hydrophobic adamantane cage dominates, leading to extremely low aqueous solubility, a common feature of adamantane-containing drugs designed to increase lipophilicity.[1][3]
Table 2: Properties of Common Organic Solvents
SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Nonpolar, good for nonpolar compounds
Toluene2.4111Aromatic, nonpolar
Dichloromethane (DCM)3.140Halogenated, use in a fume hood
Tetrahydrofuran (THF)4.066Ether, can form peroxides
Ethyl Acetate4.477Ester, common chromatography solvent
Acetonitrile5.882Polar aprotic, UV transparent
Ethanol4.378Polar protic, H-bond donor/acceptor
Methanol5.165Polar protic, more polar than ethanol
DMSO7.2189Highly polar aprotic, strong solvent

Part 4: Visual Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Workflow start Start: Insoluble Compound prep 1. Prepare Sample (e.g., 5 mg in 0.5 mL solvent) start->prep test_rt 2. Test at Room Temp (Stir / Vortex) prep->test_rt check_rt Soluble? test_rt->check_rt sonicate 3. Apply Sonication (10-15 min) check_rt->sonicate No success Success! Proceed with Experiment check_rt->success Yes check_sonic Soluble? sonicate->check_sonic heat 4. Apply Gentle Heat (e.g., 50-60°C) check_sonic->heat No check_sonic->success Yes check_heat Soluble? heat->check_heat reassess 5. Re-evaluate System - Try a stronger solvent (e.g., DMSO) - Develop a co-solvent system (Guide 2) check_heat->reassess No check_cool Does it precipitate upon cooling? check_heat->check_cool Yes check_cool->success No check_cool->reassess Yes

Sources

Technical Support Center: Synthesis of Adamantane-Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for adamantane-hydrazone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these valuable compounds. Adamantane moieties are prized in medicinal chemistry for their unique lipophilic and steric properties, which can enhance the pharmacokinetic profiles of drug candidates.[1] Hydrazones serve as versatile linkers and pharmacophores.[2][3] However, the condensation reaction to form adamantane-hydrazones is not without its challenges.

This document provides in-depth, experience-based answers to common problems, focusing on the mechanistic reasons for side reactions and offering validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: My adamantane-hydrazone synthesis has a very low yield. What are the most common culprits?

A1: Low yield is the most frequently encountered issue and typically points to one of three problems: incomplete reaction, product hydrolysis, or competing side reactions.

  • Incomplete Reaction: Adamantanone is a sterically hindered ketone.[4] Its bulky adamantyl group can slow down the nucleophilic attack by hydrazine. The reaction often requires optimization of catalysts, temperature, and reaction time.

  • Product Hydrolysis: The hydrazone C=N bond is susceptible to hydrolysis, which is the reverse of the formation reaction.[5][6] This is especially problematic during aqueous workup or chromatography if the pH is not controlled. Adamantane-hydrazones can be more sensitive to hydrolysis than other hydrazones due to the steric strain in the C=N bond.

  • Azine Formation: This is the most common side reaction, where two molecules of adamantanone react with one molecule of hydrazine hydrate to form a symmetrical R₂C=N-N=CR₂ species.[4][5] This byproduct is often a non-polar, crystalline solid that can be mistaken for the product.

Q2: I've isolated a high-melting, non-polar crystalline product, but my NMR/MS data doesn't match the expected adamantane-hydrazone. What is it?

A2: You have most likely synthesized the adamantane azine (Adamantyl₂-C=N-N=C-Adamantyl₂). This occurs when the initially formed hydrazone reacts with a second molecule of adamantanone.[4][5] This side reaction is favored under several conditions:

  • Stoichiometry: Using an excess of adamantanone relative to hydrazine.

  • Reaction Conditions: Prolonged reaction times or high temperatures can promote azine formation.

  • Hydrazine Reactivity: The initially formed hydrazone is still nucleophilic and can compete with hydrazine for the ketone.

To confirm its identity, look for a symmetrical pattern in the ¹H and ¹³C NMR and a mass corresponding to (2 * Adamantanone Mass - 2 * H₂O Mass + N₂ Mass).

Q3: Why is controlling the pH so critical in hydrazone synthesis?

A3: The reaction mechanism itself dictates the need for precise pH control. The condensation is acid-catalyzed, but the relationship between reaction rate and pH follows a bell-shaped curve.[7][8]

  • Too Acidic (pH < 4): The hydrazine nucleophile, which has a lone pair of electrons on the nitrogen, becomes protonated (H₂N-NH₃⁺). This protonated form is no longer nucleophilic, effectively stopping the reaction.[7]

  • Optimal Acidity (pH 4.5-6): In this range, there is sufficient acid to protonate the carbonyl oxygen of the adamantanone. This makes the carbonyl carbon more electrophilic and highly susceptible to attack by the unprotonated hydrazine.[7][8]

  • Too Basic/Neutral (pH > 7): The rate of carbonyl protonation becomes too slow, reducing the electrophilicity of the adamantanone and thus slowing down the reaction rate significantly.

Troubleshooting Guide: Side Reactions & Optimization

Problem 1: Dominant Azine Formation

You observe a significant amount of a non-polar byproduct, confirmed to be the adamantane azine.

Root Cause Analysis: Azine formation is a sequential reaction. The desired hydrazone forms first and then reacts with a second equivalent of the ketone.[5][9] The rate of this second reaction becomes competitive with the first when the concentration of hydrazine is low relative to the ketone, or when the hydrazone intermediate is allowed to react for an extended period.

Solutions & Protocols:

  • Control Stoichiometry: Use a slight excess of the hydrazine component (e.g., 1.1 to 1.5 equivalents). This ensures that adamantanone is more likely to encounter a molecule of hydrazine than a molecule of the newly formed hydrazone.

  • Modify Reagent Addition: Instead of adding all reagents at once, slowly add a solution of adamantanone to a solution of the hydrazine. This maintains a high concentration of hydrazine relative to the ketone throughout the reaction.

  • Dissolve hydrazine hydrate (1.2 eq.) in ethanol containing a catalytic amount of glacial acetic acid (enough to bring the pH to ~5).

  • In a separate flask, dissolve adamantanone (1.0 eq.) in a minimal amount of ethanol.

  • Using an addition funnel, add the adamantanone solution dropwise to the stirring hydrazine solution over 1-2 hours at room temperature.

  • Monitor the reaction by TLC. Once the adamantanone spot has disappeared, proceed immediately to workup to prevent post-reaction azine formation.

Problem 2: Product Hydrolysis During Workup or Purification

Your reaction appears complete by TLC, but the yield drops significantly after aqueous workup or column chromatography. You may also see the reappearance of the adamantanone starting material.

Root Cause Analysis: Hydrazones are thermodynamically stable but can be kinetically labile to hydrolysis, especially under acidic conditions.[5][10][11] The C=N bond is susceptible to nucleophilic attack by water, a reaction that is catalyzed by acid which protonates the imine nitrogen.[6]

Solutions & Protocols:

  • Neutralize Before Workup: Before performing an aqueous extraction, carefully neutralize the reaction mixture with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to a pH of 7-8. This minimizes acid-catalyzed hydrolysis.

  • Use Anhydrous Solvents for Chromatography: If possible, use anhydrous solvents for column chromatography. If the product is sufficiently non-polar, consider using a solvent system like hexanes/ethyl acetate and deactivating the silica gel.

  • Prepare a slurry of silica gel in your desired non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Add triethylamine (Et₃N) to the slurry, equivalent to 1% of the silica gel volume (e.g., 1 mL Et₃N for every 100 mL of slurry).

  • Stir for 15 minutes, then pack the column as usual.

  • Add 0.5-1% triethylamine to your chromatography eluent. This basic modifier will prevent on-column hydrolysis of the hydrazone.

Visualizing the Reaction Pathways

Understanding the competition between hydrazone and azine formation is key. The following diagram illustrates these pathways.

reaction_pathway cluster_reactants Reactants cluster_products Products Adamantanone Adamantanone (R₂C=O) Hydrazone Adamantane-Hydrazone (R₂C=N-NH₂) Adamantanone->Hydrazone + Hydrazine - H₂O Azine Adamantane Azine (R₂C=N-N=CR₂) Hydrazine Hydrazine (H₂N-NH₂) Hydrazone->Azine + Adamantanone - H₂O Water H₂O Water2 H₂O

Caption: Competing reaction pathways in adamantane-hydrazone synthesis.

Data Summary: Influence of Catalysts

The choice of acid catalyst can significantly impact reaction time and yield. While Brønsted acids are common, Lewis acids can also be effective, particularly for sterically hindered ketones.

Catalyst TypeExampleTypical Loading (mol%)AdvantageDisadvantage
Brønsted Acid Acetic Acid, p-TsOH1-10%Inexpensive, effective for pH control.Can promote hydrolysis if not neutralized.
Lewis Acid Sc(OTf)₃, ZnCl₂5-15%Can coordinate to carbonyl oxygen, strongly activating it.More expensive, requires anhydrous conditions.
Aniline-based Anthranilic Acid10-20%Can act as a nucleophilic catalyst, effective at neutral pH.[12]Higher catalyst loading often required.

Troubleshooting Workflow

When a synthesis fails, a logical diagnostic process is essential.

troubleshooting_flowchart cluster_tlc TLC/LC-MS Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc unreacted_sm High % of Starting Adamantanone? check_tlc->unreacted_sm side_product Major Side Product Present? check_tlc->side_product unreacted_sm->side_product No optimize_cond Incomplete Reaction: - Increase Temp/Time - Add Catalyst (see table) - Check pH (4.5-6) unreacted_sm->optimize_cond Yes check_azine Check for Azine: - Non-polar spot on TLC - Symmetrical NMR - Correct Mass side_product->check_azine Yes hydrolysis Hydrolysis during Workup: - Neutralize before extraction - Use deactivated silica - Avoid excess acid side_product->hydrolysis No azine_sol Azine Confirmed: - Use excess Hydrazine - Slow addition of Ketone check_azine->azine_sol Yes

Caption: A logical workflow for troubleshooting adamantane-hydrazone synthesis.

References

  • A Comprehensive Guide to the Synthesis of Hydrazine Derivatives
  • The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances.
  • Hydrazone - Wikipedia.
  • Hydrolytic Stability of Hydrazones and Oximes. NIH Public Access.
  • Technical Support Center: pH-Dependent Stability and Hydrolysis of Hydrazone Linkages. BenchChem.
  • The Synthesis and Diazotization of Some Ketone Hydrazones.
  • On the mechanism of formation of azines from hydrazones. The Journal of Organic Chemistry.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and C
  • Azine Form
  • Technical Support Center: Optimization of Reaction Conditions for Hydrazone Form
  • Importance of ortho Proton Donors in Catalysis of Hydrazone Formation.
  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules.
  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. PubMed.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.

Sources

Optimizing reflux conditions for adamantane-1-carbohydrazide reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Adamantane-1-Carbohydrazide Synthesis

A Senior Application Scientist's Guide to Optimizing Reflux Conditions

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you master this reaction. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, enabling you to troubleshoot effectively and optimize your reaction conditions for maximum yield and purity.

The synthesis of this compound is a robust and generally high-yielding reaction, but like any chemical transformation, it is sensitive to specific parameters.[1][2] This guide focuses on the critical reflux step in the conversion of an adamantane-1-carboxylate ester to the desired hydrazide, providing a structured approach to optimization and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the this compound synthesis under reflux?

The reaction is a classic nucleophilic acyl substitution. Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the adamantane-1-carboxylate ester. The reflux condition provides the necessary thermal energy to overcome the activation barrier for this reaction, facilitating the departure of the alcohol (e.g., methanol) as a leaving group and the formation of the stable hydrazide product.

Q2: Why is ethanol the most commonly recommended solvent for this reaction?

Ethanol is an ideal solvent for several reasons:

  • Solubility: It effectively dissolves both the starting ester (e.g., methyl adamantane-1-carboxylate) and the hydrazine hydrate at elevated temperatures.[2][3]

  • Boiling Point: Its boiling point (78 °C) is high enough to provide sufficient energy for the reaction to proceed at a reasonable rate under reflux, but not so high as to risk thermal degradation of the reactants or product.

  • Product Isolation: While the product is soluble in hot ethanol, its solubility decreases upon cooling and addition of water, which facilitates its precipitation and isolation.[2]

Q3: Is it possible to run the reaction at a lower temperature or without reflux?

While the reaction can proceed at lower temperatures, the rate will be significantly slower. Reflux conditions are used to ensure the reaction reaches completion in a practical timeframe, typically within 15 hours.[2] Attempting the reaction at room temperature would likely result in an incomplete conversion even after an extended period.

Q4: How critical is the purity of the starting methyl adamantane-1-carboxylate?

The purity of the starting ester is highly critical. The primary impurity from the preceding esterification step is often unreacted adamantane-1-carboxylic acid. This acid can react with hydrazine to form a salt, which will not convert to the desired hydrazide under these conditions, leading to a lower yield and a more complex purification process. It is imperative to start with a pure, neutralized ester.[2]

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during the synthesis. Each problem is followed by probable causes and actionable solutions grounded in chemical principles.

Problem 1: Low or No Yield of this compound

Probable Cause A: Incomplete Reaction Your reaction may not have reached completion. The bulky adamantane group can sterically hinder the approach of the hydrazine nucleophile, making the reaction more sluggish than with simpler esters.

  • Solution:

    • Verify Reaction Time: Ensure you are refluxing for an adequate duration. Published procedures often cite times as long as 15 hours.[2][4]

    • Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting ester. An incomplete reaction will show a persistent spot corresponding to your starting material.

    • Increase Hydrazine Excess: A large molar excess of hydrazine hydrate (e.g., 20 equivalents) is often used to drive the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[2]

Probable Cause B: Poor Quality or Insufficient Hydrazine Hydrate Hydrazine hydrate can degrade over time through oxidation. Using a lower concentration than specified (e.g., less than 80%) or an insufficient molar excess can starve the reaction.

  • Solution:

    • Use Fresh Reagent: Use a recently purchased and properly stored bottle of hydrazine hydrate.

    • Confirm Concentration: Ensure you are using the correct concentration as specified in the protocol (typically 80%).[2]

    • Recalculate Stoichiometry: Double-check your molar calculations to ensure a sufficient excess of hydrazine is being used.

Probable Cause C: Premature Product Precipitation If the reaction mixture becomes excessively concentrated during reflux, the product may begin to precipitate out of the hot solution, potentially coating the unreacted starting material and preventing further reaction.

  • Solution:

    • Ensure Sufficient Solvent: Use an adequate volume of ethanol to maintain solubility at reflux temperature. A typical ratio is around 4-5 mL of ethanol per gram of ester.[2]

    • Visual Inspection: Periodically check the reaction flask for excessive solid formation during reflux. If observed, carefully add a small amount of additional hot ethanol.

Problem 2: Oily or Gummy Product Instead of a Crystalline Solid

Probable Cause A: Presence of Unreacted Starting Material The most common cause of a non-crystalline product is contamination with the starting ester, which can act as a eutectic impurity, depressing the melting point and preventing proper crystal lattice formation.

  • Solution:

    • Confirm Completion via TLC: Before workup, ensure the starting material spot is completely gone on your TLC plate. If not, continue the reflux.

    • Purification: If the workup has already been performed, the oily product may need to be purified. Recrystallization from a suitable solvent like ethanol is a common method.[5] Alternatively, a slurry with a solvent that dissolves the ester but not the hydrazide (like cold ether) may be effective.

Probable Cause B: Insufficient Washing During Isolation During the precipitation and filtration step, impurities can be trapped within the solid product.

  • Solution:

    • Thorough Washing: After filtering the precipitated product, wash the filter cake thoroughly with ice-cold water followed by a small amount of cold ethanol.[2] This removes residual hydrazine hydrate and other soluble impurities without dissolving a significant amount of the desired product.

Problem 3: Difficulty with Product Isolation (Product Doesn't Precipitate)

Probable Cause: Insufficient Water Added During Workup this compound has some solubility in ethanol. The product is "crashed out" by adding a large volume of cold water, which acts as an anti-solvent.

  • Solution:

    • Increase Water Volume: Ensure you are adding a sufficient volume of ice-cold water to the cooled reaction mixture. A common ratio is approximately 10 volumes of water to 1 volume of the ethanol reaction mixture.[2]

    • Induce Crystallization: If the product remains in solution, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth. Seeding with a previously obtained crystal can also be effective.

Data Presentation & Protocols

Table 1: Comparison of Reported Reaction Conditions
Starting MaterialHydrazine Hydrate (Conc.)SolventReflux Time (h)Reported Yield (%)Reference
Methyl Adamantane-1-Carboxylate80%Ethanol1589%[2]
Methyl Adamantane-1-Carboxylate80%Not specifiedNot specified98.4%[6]
Methyl Adamantane-1-CarboxylateNot specifiedNot specified"Reflux condition"98%[1]
Methyl Adamantane-1-Carboxylate80%Ethanol1589%[4]
Experimental Protocols

Protocol 1: Synthesis of this compound [2][4]

  • To a round-bottom flask equipped with a reflux condenser, add methyl adamantane-1-carboxylate (e.g., 4.0 g, 20 mmol).

  • Add ethanol (18 mL) followed by 80% hydrazine hydrate solution (25 mL, approx. 412 mmol).

  • Heat the mixture to reflux with stirring. Maintain a gentle reflux for 15 hours.

  • Monitoring Step: Periodically pause the heating, cool slightly, and take a small aliquot to spot on a TLC plate to monitor the disappearance of the starting ester (see Protocol 2).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (200 mL).

  • A white precipitate should form immediately. Stir the suspension for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with additional ice-cold water.

  • Dry the resulting white solid to obtain this compound.

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring

  • Plate Preparation: Use a standard silica gel TLC plate.

  • Solvent System (Mobile Phase): A mixture of n-hexane/ethyl acetate/dichloromethane in a 2:1:1 ratio is effective.[3][6]

  • Spotting:

    • Dissolve a tiny amount of your starting ester in a solvent like ethyl acetate to create a reference spot ('S').

    • Take a small aliquot from your reaction mixture and dissolve it in ethyl acetate for the reaction spot ('R').

    • Spot both 'S' and 'R' on the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp at 254 nm. The starting ester will be less polar and have a higher Rf value than the more polar hydrazide product. The reaction is complete when the spot corresponding to the starting material in the 'R' lane has completely disappeared.

Visualizations

Diagram 1: General Synthesis Workflow

This diagram illustrates the two-stage process to obtain the final product.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis (Reflux) cluster_2 Workup & Purification A Adamantane-1-Carboxylic Acid B Methyl Adamantane-1-Carboxylate A->B Methanol, H₂SO₄ C This compound (Crude) B->C Hydrazine Hydrate, EtOH, Reflux D Pure Product C->D Precipitation, Filtration, Washing

Caption: Overall workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a decision-making process for diagnosing low-yield issues.

Troubleshooting decision decision solution solution problem Problem: Low Yield check_tlc Analyze crude reaction mixture by TLC problem->check_tlc is_sm_present Is starting material (ester) present? check_tlc->is_sm_present incomplete_rxn Cause: Incomplete Reaction is_sm_present->incomplete_rxn Yes no_sm No significant starting material is_sm_present->no_sm No extend_reflux Solution: Extend reflux time and/or add more hydrazine hydrate incomplete_rxn->extend_reflux check_reagents Cause: Reagent Quality / Stoichiometry no_sm->check_reagents check_workup Cause: Isolation Loss no_sm->check_workup verify_hydrazine Solution: Use fresh hydrazine hydrate; verify calculations check_reagents->verify_hydrazine optimize_precipitation Solution: Ensure sufficient cold water is used for precipitation; wash with cold solvents check_workup->optimize_precipitation

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Phan, D. C., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]
  • ResearchGate. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. [Link]
  • Al-Wahaibi, L. H., et al. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Journal of Chemistry, 2021, 6658095. [Link]
  • ResearchGate. (2025). The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid. [Link]
  • Parab, D. D., & Kohli, H. K. (2025). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry, 7(1), 106-112. [Link]
  • Ghabbour, H. A., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(23), 8425. [Link]
  • Al-Wahaibi, L. H., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(23), 8425. [Link]
  • International Journal of Chemical Studies. (2024). 3-ethoxy-4-hydroxy benzylidene) this compound: Synthesis, Insilico. [Link]

Sources

Technical Support Center: Purification of Adamantane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of adamantane-based compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity adamantane derivatives. The unique physicochemical properties of the adamantane cage—rigidity, high symmetry, lipophilicity, and thermal stability—present specific purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.

I. Understanding the Core Challenges

The purification of adamantane derivatives is often complicated by several factors stemming from their diamondoid structure:

  • High Crystallinity and Low Solubility: The rigid, cage-like structure of adamantane leads to high lattice energies, which can result in high melting points and low solubility in common organic solvents.[1][2] This can make recrystallization, a primary purification technique, particularly challenging.

  • Formation of Structurally Similar Impurities: Synthetic reactions involving the adamantane core can lead to the formation of isomers (e.g., 1- vs. 2-substituted) and poly-substituted byproducts that have very similar polarities and chromatographic behaviors to the desired product.[3]

  • High Volatility of Less Functionalized Derivatives: Adamantane and its less polar derivatives can sublime even at room temperature, which can be both a purification advantage and a source of product loss if not properly managed.[2][]

  • Strong Intermolecular Interactions of Functionalized Derivatives: The introduction of polar functional groups, such as hydroxyls or amines, can lead to strong intermolecular interactions, affecting chromatographic behavior and solubility.

II. Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of adamantane-based compounds.

A. Recrystallization Issues
Question 1: My adamantane derivative "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common issue with adamantane derivatives due to their often high melting points and unique solubility profiles.

Causality: Rapid cooling or a poor choice of solvent system can lead to the supersaturated solution precipitating as a liquid. The high lattice energy of adamantane compounds requires a slower, more controlled approach to allow the molecules to orient themselves into a crystal lattice.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of the "good" solvent (in which the compound is more soluble) to decrease the supersaturation of the solution.

  • Slow Cooling: Allow the flask to cool slowly on the benchtop. Insulating the flask with glass wool can further slow the cooling rate. Avoid transferring the flask directly to an ice bath.[5]

  • Solvent System Modification:

    • Increase the proportion of the "good" solvent in a mixed solvent system.

    • Try a different solvent system altogether. A systematic approach to solvent selection is crucial.[5]

Question 2: I have very low recovery after recrystallizing my adamantane-1,4-diol. How can I improve the yield?

Answer: Low recovery is a frequent problem, often stemming from using an excessive amount of solvent or incomplete crystallization.

Causality: The solubility of adamantane derivatives can be deceptively high in hot solvents. Using too much solvent will keep a significant portion of your product in the mother liquor even after cooling.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[5]

  • Optimize the Cooling Process: After slow cooling to room temperature, place the solution in an ice bath or refrigerator to maximize crystal precipitation.

  • Concentrate the Mother Liquor: If you suspect significant product loss, you can carefully evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Table 1: General Solvent Selection Guide for Adamantane Derivatives

Derivative TypeRecommended Solvents for RecrystallizationRationale
Nonpolar (e.g., Adamantane, Alkyladamantanes) Hexane, Cyclohexane, Petroleum Ether[6]"Like dissolves like." The nonpolar nature of the adamantane cage dominates solubility.
Moderately Polar (e.g., Adamantanone, Adamantyl Esters) Ethanol, Acetone, Ethyl Acetate, Heptane[7][8]The polar functional group allows for solubility in moderately polar solvents.
Polar (e.g., Adamantanols, Adamantane Diols) Methanol, Ethanol, Water, or mixed solvents like Methanol/Water or Acetone/Hexane[5]The hydroxyl groups increase polarity, requiring more polar solvents for dissolution.
Basic (e.g., Amantadine, Memantine) Isopropanol, Ethanol, or aqueous acids for salt formation followed by recrystallization.The basic amine group dictates the choice of solvent.
Acidic (e.g., Adamantanecarboxylic Acid) Acetic Acid, Methanol, or aqueous bases for salt formation followed by recrystallization.The acidic group influences the solubility profile.

Note: This table provides general guidance. Experimental verification of solubility is always recommended.

B. Column Chromatography Challenges
Question 3: My aminoadamantane derivative is streaking badly on a silica gel column. How can I get sharp bands?

Answer: Streaking or tailing of basic compounds on silica gel is a classic problem in chromatography.

Causality: The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites can strongly and sometimes irreversibly interact with basic compounds like amines, leading to poor separation and low recovery.[9]

Troubleshooting Steps:

  • Add a Volatile Amine to the Eluent: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to your mobile phase. The triethylamine will neutralize the acidic sites on the silica gel, allowing your basic compound to elute more cleanly.[9]

  • Use a Different Stationary Phase:

    • Alumina (neutral or basic): This is a good alternative to silica gel for basic compounds.

    • Amine-functionalized silica gel: This specialized stationary phase is designed to minimize interactions with basic analytes.[9]

Question 4: I am struggling to separate 1-bromoadamantane from 1,3-dibromoadamantane using column chromatography. What can I do?

Answer: Separating mono- and di-substituted adamantanes can be difficult due to their similar polarities.

Causality: The addition of a second bromine atom does not drastically change the overall polarity of the molecule, making separation on normal-phase silica challenging.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Use a very nonpolar eluent system, such as pure hexanes or petroleum ether, and consider a very shallow gradient with a slightly more polar solvent like dichloromethane or toluene.

  • Use High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) on a C18 column often provides much higher selectivity for separating closely related adamantane derivatives.[10][11]

C. Sublimation as a Purification Method
Question 5: When is sublimation a suitable purification method for my adamantane compound?

Answer: Sublimation is an excellent, solvent-free method for purifying adamantane derivatives that are thermally stable and have a sufficiently high vapor pressure to transition directly from a solid to a gas.[12][13]

Causality: Adamantane and its less functionalized derivatives have high symmetry and relatively weak intermolecular forces, which allows them to sublime at temperatures below their melting points.[2] This is particularly useful for removing non-volatile impurities.

When to Consider Sublimation:

  • For nonpolar to moderately polar adamantane derivatives.

  • When very high purity (>99.9%) is required.[12]

  • To remove colored or polymeric impurities.

  • When the compound is thermally stable at the sublimation temperature.

Table 2: Comparison of Purification Techniques for Adamantane Derivatives

TechniqueTypical PurityKey AdvantagesKey Disadvantages
Recrystallization >98%[5]Simple, cost-effective, scalable.Can be time-consuming to find the ideal solvent; potential for low yield.[12]
Column Chromatography HighHighly versatile for a wide range of impurities.Can be labor-intensive and consume large volumes of solvent.[12]
Sublimation >99.9%[12]Achieves very high purity; solvent-free.Only applicable to compounds that sublime; may not be suitable for large-scale purifications.[12]
Steam Distillation >99.5%[12][14]Effective for removing non-volatile impurities.Can be time-consuming and require large volumes of water.[12]

III. Experimental Protocols and Workflows

Protocol 1: General Recrystallization of Adamantane-1-ol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude adamantane-1-ol in a minimal amount of hot methanol.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration, washing with a small amount of cold methanol.

  • Drying: Dry the purified crystals under vacuum.

Workflow: Purification Strategy for a Novel Adamantane Derivative

The following diagram illustrates a logical workflow for developing a purification strategy for a new adamantane-based compound.

Sources

Technical Support Center: Strategies for Removing Unreacted Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical information and practical, field-proven protocols for the safe and effective removal of unreacted hydrazine hydrate from reaction mixtures. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only follow procedures but to understand the causality behind them, enabling you to adapt and troubleshoot effectively.

Introduction: The Challenge of Residual Hydrazine Hydrate

Hydrazine hydrate is an indispensable reagent in organic synthesis, most notably for the deoxygenation of aldehydes and ketones via the Wolff-Kishner reduction and for the formation of hydrazides from esters.[1][2] However, its high reactivity, toxicity, and potential carcinogenicity make its complete removal from the final product a critical, non-negotiable step.[3][4] Residual hydrazine can interfere with subsequent reactions, compromise product stability, and pose significant safety and environmental hazards.[3][5]

This guide is structured to help you select the most appropriate removal strategy based on your specific compound and reaction conditions, providing detailed protocols and troubleshooting advice.

Part 1: Method Selection Guide

Choosing the correct work-up procedure is paramount and depends on the physicochemical properties of your desired product, including its stability to heat, acid/base, and its solubility. The following decision tree provides a logical workflow for selecting an appropriate method.

MethodSelection start Reaction Mixture Containing Excess Hydrazine Hydrate product_stability Is the desired product thermally stable? start->product_stability product_solubility Is the product soluble in organic solvents & insoluble in water/acid? product_stability->product_solubility  No distillation Azeotropic Distillation product_stability->distillation  Yes quenching_choice Is the product stable to mild quenching agents? product_solubility->quenching_choice  No extraction Acidic Extractive Work-up product_solubility->extraction  Yes quenching Chemical Quenching quenching_choice->quenching  Yes chromatography Chromatography / Specialized Methods quenching_choice->chromatography  No

Caption: Decision workflow for selecting a hydrazine hydrate removal method.

Part 2: Detailed Protocols and Mechanisms

This section details the most common and effective methods for hydrazine removal. Each protocol is designed to be a self-validating system, including steps for verifying completion.

Chemical Quenching

Principle: This method involves converting residual hydrazine into a new, more easily removable, and less hazardous compound. The choice of quenching agent is critical to avoid unwanted side reactions with the desired product.

Common Quenching Agents:

Quenching AgentReaction ProductAdvantagesDisadvantages
Acetone Acetone hydrazone, then acetone azine[6][7]Forms volatile, easily removable byproducts. Mild conditions.May not be suitable if the product is reactive towards ketones.
Sodium Hypochlorite (Bleach) Nitrogen gas (N₂), NaCl, H₂O[8]Complete destruction of hydrazine. Inexpensive.Highly exothermic, requires careful dilution (<5% hydrazine) and pH control.[8][9] Can oxidize sensitive functional groups.
Benzaldehyde Benzaldehyde hydrazone[10]Forms a solid hydrazone that can often be filtered off.Introduces an aromatic byproduct that may require further purification to remove.

This is often the mildest and most convenient chemical method. Hydrazine reacts with two equivalents of acetone to form acetone azine, which is typically more volatile and less water-soluble than hydrazine hydrate.

QuenchingMechanism hydrazine H₂N-NH₂ (Hydrazine) hydrazone Acetone Hydrazone hydrazine->hydrazone + acetone1 Acetone (1st eq.) acetone1->hydrazone azine Acetone Azine (Volatile, Extractable) hydrazone->azine + acetone2 Acetone (2nd eq.) acetone2->azine

Caption: Reaction of hydrazine with acetone to form acetone azine.

Step-by-Step Methodology:

  • Cooling: Cool the reaction mixture in an ice bath (0-5 °C) to control the initial exotherm.

  • Addition: Slowly add an excess of acetone (typically 5-10 equivalents relative to the initial excess hydrazine) to the stirred reaction mixture.

  • Warming: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.

  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator. Safety Note: Ensure the vacuum pump exhaust is properly vented into a fume hood, as volatile hydrazones are still hazardous.[4]

  • Extraction: Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, DCM) and proceed with an aqueous or acidic wash as described in the extraction method below to remove any remaining traces and the water from the original hydrazine hydrate.

Extractive Work-up (Acid Wash)

Principle: This physical separation method leverages the basicity of hydrazine. By washing the organic reaction mixture with a dilute aqueous acid, the basic hydrazine (pKa ~8.1) is protonated to form a non-volatile, water-soluble hydrazinium salt (H₂N-NH₃⁺), which partitions into the aqueous phase.

Step-by-Step Methodology:

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution). Repeat the wash 2-3 times. Causality: The acid converts hydrazine to its salt, pulling it from the organic layer into the aqueous layer. Using a mild acid like citric acid is advisable for acid-sensitive products.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo to yield the crude product.

Azeotropic Distillation

Principle: For thermally stable products, azeotropic distillation is a powerful method. Hydrazine hydrate forms an azeotrope with water.[11] By adding a solvent (entrainer) that forms a lower-boiling azeotrope with water (and/or hydrazine), the unwanted reagents can be distilled off, leaving the purified product behind.[12][13] Toluene and xylene are common entrainers for this purpose.[14]

Step-by-Step Methodology:

  • Setup: To the reaction mixture, add an appropriate entraining solvent such as toluene or xylene.[14] Set up a distillation apparatus, preferably with a Dean-Stark trap to physically separate the water as it is removed.

  • Distillation: Heat the mixture to reflux. The water/hydrazine will co-distill with the toluene as a lower-boiling azeotrope. In the Dean-Stark trap, the denser water will separate and can be drained off, while the toluene is returned to the distillation flask.

  • Monitoring: Continue the distillation until no more water is collected in the trap.

  • Final Concentration: Once complete, the remaining entrainer can be removed by simple distillation or rotary evaporation to yield the purified product.

Compound/MixtureBoiling Point (°C)
Water100
Hydrazine114
Hydrazine-Water Azeotrope (~71.5% N₂H₄)120.5
Toluene111
Toluene-Water Azeotrope85
Xylene~140

Part 3: Verification of Removal

Trustworthiness: A protocol is only as good as its verification. Never assume removal is complete. Always test for residual hydrazine, especially in a drug development context where genotoxic impurity limits are extremely low (e.g., 1.5 µ g/day ).[15]

  • Qualitative Colorimetric Test (p-Dimethylaminobenzaldehyde): A rapid and sensitive spot test. Hydrazine reacts with p-dimethylaminobenzaldehyde to produce a distinct yellow-to-orange color.[16][17] A protocol is available from suppliers like Hach.[17]

  • Quantitative Analysis (GC/HPLC): For regulatory purposes, quantitative analysis is required. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods.[18] Due to hydrazine's high polarity and reactivity, derivatization is often necessary. A common method involves derivatizing hydrazine with acetone to form acetone azine, which has excellent GC properties.[15]

Part 4: Troubleshooting and FAQs

Q: My product is water-soluble. How can I remove hydrazine? A: This is a challenging scenario. Acidic extraction is not viable. Your best options are:

  • Chemical Quenching: Use a quencher like acetone that forms a volatile or organic-soluble byproduct (acetone azine). You may then be able to remove this byproduct by extraction with an organic solvent, leaving your water-soluble product in the aqueous phase.

  • Lyophilization (Freeze-Drying): If your product is non-volatile, you can attempt to remove the more volatile hydrazine hydrate under high vacuum at low temperatures.[14]

  • Dialysis/Size Exclusion Chromatography: For macromolecular products (e.g., polymers, bioconjugates), these methods can separate the small hydrazine molecule from your larger product.

Q: The quenching reaction with bleach is generating a lot of gas and heat. Is this normal? A: Yes, but it must be controlled. The reaction of hydrazine with hypochlorite is extremely exothermic and produces nitrogen gas.[9] This is why it is CRITICAL to first dilute the reaction mixture so the hydrazine concentration is low (<5%) and to perform the addition of the quenching agent slowly in an ice bath with vigorous stirring.[8] Failure to control this reaction can lead to a dangerous pressure buildup and runaway reaction.

Q: I performed a Wolff-Kishner reduction. How do I adapt the work-up? A: The standard Huang-Minlon modification of the Wolff-Kishner reduction involves an initial step of forming the hydrazone, followed by distilling off water and excess hydrazine before heating to high temperatures with a strong base.[1][19] If excess hydrazine is still suspected after the reaction, the mixture is typically cooled, diluted with water, and then subjected to an acidic extractive work-up as described above.[20]

Q: What are the most critical safety precautions? A: Always handle hydrazine hydrate in a certified chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including nitrile gloves, splash goggles, and a lab coat.[4][21] Hydrazine is corrosive, toxic, a suspected carcinogen, and can cause severe burns.[3][4][5] Have an emergency plan and ensure a safety shower and eyewash station are accessible.[21]

References

  • Vertex AI Search. (2010). Hydrazine hydrate - SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines.
  • Thermo Fisher Scientific. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET.
  • Echemi. (2022). Acetone Hydrazone: Hydrazine Reaction With Acetone.
  • Tech Briefs. (2010). Three Methods of Detection of Hydrazines.
  • ElectronicsAndBooks. (n.d.). Polyaziaes. II. The Reaction of Hydrazine Hydrate with Acetylacetone, Acetonyl- acetone, and Benzu1-2.
  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%.
  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
  • Patsnap. (n.d.). Method for preparing high-concentration hydrazine hydrate. Eureka.
  • Google Patents. (n.d.). CN105254527A - Method for preparing high-concentration hydrazine hydrate.
  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
  • Rx Marine. (n.d.). How to determine level of Hydrazine.
  • Wikipedia. (n.d.). Acetone hydrazone.
  • ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?.
  • Organic Syntheses. (n.d.). Acetone hydrazone.
  • LookChem. (n.d.). Preparation of Acetone hydrazone. Chempedia.
  • Google Patents. (n.d.). US2773814A - Dehydration of hydrazine by azeotropic distillation with aniline.
  • Google Patents. (n.d.). US2698286A - Dehydration of hydrazine solutions.
  • Hach. (n.d.). Hydrazine.
  • Royal Society of Chemistry. (n.d.). Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride.
  • ResearchGate. (2021). Remove excess hydrazine hydrate?.
  • Google Patents. (n.d.). US20170113086A1 - Methods and systems for neutralization of hydrazine.
  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?.
  • IRO Water Treatment. (n.d.). Hydrazine hydrate.
  • Reddit. (2022). How to quench excess hydrazine monohydrate. r/Chempros.
  • Alfa Chemistry. (n.d.). Wolff-Kishner Reduction.
  • J&K Scientific LLC. (2025). Wolff-Kishner Reduction.
  • Wikipedia. (n.d.). Wolff–Kishner reduction.
  • NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples.
  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.

Sources

Stability testing of adamantane-1-carbohydrazide derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Stability Testing of Adamantane-1-Carbohydrazide Derivatives

Introduction

Welcome to the Technical Support Center for this compound Derivatives. Adamantane-based compounds are a cornerstone in medicinal chemistry, valued for their unique lipophilic and rigid structure which can enhance the pharmacokinetic properties of drug candidates.[1][2] The introduction of a carbohydrazide moiety creates a versatile scaffold for synthesizing a wide array of bioactive molecules, including antimicrobials and anticonvulsants.[2][3]

However, the very reactivity that makes the hydrazide and its resulting hydrazone derivatives useful synthetic handles also presents significant stability challenges. This guide, structured in a practical question-and-answer format, is designed for researchers, scientists, and drug development professionals. As your virtual Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to design, execute, and troubleshoot your stability studies effectively, ensuring the integrity and reliability of your data in line with global regulatory standards.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers often have when initiating stability programs for this class of compounds.

Q1: What are the primary stability concerns specific to this compound derivatives?

The principal stability concern stems from the hydrazide (-CONHNH₂) and, more commonly, the hydrazone (-C=N-NH-CO-) moiety. This functional group is susceptible to hydrolysis, which involves the cleavage of the C=N double bond.[4] This degradation pathway results in the parent this compound and the corresponding aldehyde or ketone, fundamentally altering the molecule's structure and likely its biological activity. The rate of this hydrolysis is often pH-dependent and can be accelerated by temperature.[4][5] Understanding this intrinsic instability is the first step in developing a robust stability-indicating method.

Q2: Which regulatory guidelines are essential for designing our stability studies?

Your stability program must be designed in accordance with the International Council for Harmonisation (ICH) guidelines, which are accepted by regulatory bodies in the EU, Japan, and the United States.[6] The key documents to consult are:

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the foundational guideline detailing the requirements for formal stability studies, including storage conditions, testing frequency, and batch selection.[7][8]

  • ICH Q1B - Photostability Testing: This guideline specifies the conditions for testing the light sensitivity of your compound.[8][9]

  • ICH Q2(R1) - Validation of Analytical Procedures: This document outlines the requirements for validating the analytical methods you use to assess stability.

The purpose of these studies is to provide evidence of how the quality of your drug substance changes over time under the influence of temperature, humidity, and light, which is used to establish a re-test period and recommended storage conditions.[6][7][9]

Q3: What is a "forced degradation" or "stress testing" study, and why is it critical?

Forced degradation studies are a mandatory first step in your stability program. These studies intentionally expose the drug substance to conditions more severe than accelerated stability testing, such as high heat, a wide range of pH values, oxidizing agents, and intense light.[10][11]

The primary objectives are:

  • To Identify Degradation Pathways: Stress testing helps to determine the likely degradation products and understand the intrinsic stability of the molecule.[6][9][10]

  • To Develop and Validate a Stability-Indicating Method: This is the most crucial outcome. A stability-indicating analytical method (typically HPLC) is one that can accurately measure the decrease in the active ingredient's concentration due to degradation and separate the drug substance from all its potential degradation products.[10] Forced degradation generates these products, allowing you to prove your method has the required specificity.

These studies are typically performed on a single batch of the drug substance.[12]

Q4: What are the most suitable analytical techniques for monitoring the stability of these derivatives?

High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or UV detector is the most widely used and effective technique.[4]

  • Why HPLC? It provides the high resolution needed to separate the parent compound from its degradants and impurities.

  • Why DAD/UV? It allows for the detection and quantification of chromophoric compounds. A DAD is particularly useful as it can help assess peak purity, indicating whether a single chromatographic peak consists of more than one compound.

For structural elucidation of unknown degradation products identified during stress testing, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Q5: What are the standard storage conditions for long-term and accelerated stability studies?

According to ICH Q1A(R2) guidelines, the choice of conditions depends on the climatic zone for which the product is intended. For a global submission, the following conditions are standard:

Study TypeStorage ConditionMinimum DurationClimatic Zone(s)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsI and II
30°C ± 2°C / 65% RH ± 5% RH12 monthsIII and IVa
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months-
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsI-IV
RH = Relative Humidity. Data based on ICH Guidelines.[7][9]

Accelerated studies are designed to increase the rate of chemical degradation and physical change, providing an early indication of the product's stability profile.[13][14] If a "significant change" occurs during the accelerated study, an intermediate study is required.[6]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q: My adamantane-hydrazone derivative is degrading almost immediately upon dissolution in my HPLC mobile phase. What is happening and how can I fix it?

A: Cause & Explanation: This is a classic sign of rapid, pH-mediated hydrolysis of the hydrazone's C=N bond.[4] Hydrazones are particularly unstable at acidic pH (e.g., pH 2.0). If your mobile phase contains an acid like trifluoroacetic acid (TFA) or formic acid and a significant amount of water, you are creating the perfect environment for this degradation to occur on the timescale of your analysis.

Solution Pathway:

  • pH Adjustment: The primary solution is to adjust the pH of your mobile phase to a more neutral range (e.g., pH 6.0-7.5) where the hydrazone is likely more stable. Use a suitable buffer system like a phosphate buffer to maintain the pH.

  • Solvent Choice: Reduce the amount of water in your sample diluent if possible. Prepare your samples in a high percentage of organic solvent (like acetonitrile or methanol) and inject them immediately.

  • Temperature Control: Use a cooled autosampler (e.g., 4°C) to minimize degradation of samples waiting in the injection queue.

  • Method Validation: When you find conditions that work, you must re-validate the method to ensure specificity, linearity, and accuracy under these new conditions.

Q: My mass balance in the forced degradation study is below 90%. I see the parent peak decrease, but I don't see corresponding degradant peaks. Where did the mass go?

A: Cause & Explanation: A poor mass balance suggests that your analytical method is not "seeing" all the degradation products. There are several potential reasons for this:

  • Non-Chromophoric Degradants: The degradation may have produced smaller molecules (e.g., hydrazine itself) that lack a UV chromophore and are therefore invisible to your UV detector.

  • Volatile Degradants: The degradation products could be volatile and lost during sample preparation or analysis.

  • Extreme Retention/Elution: Some degradants might be very polar and elute with the solvent front, while others might be extremely non-polar and irreversibly stick to the HPLC column.

  • Precipitation: Degradation products may have precipitated out of the solution, especially if their solubility is different from the parent compound.

Solution Pathway:

  • Use a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with your UV detector to look for non-chromophoric peaks.

  • Analyze by LC-MS: A mass spectrometer can detect ions of the degradants even if they lack a UV chromophore, giving you the mass-to-charge ratio of the missing components.

  • Modify Chromatography: Drastically change your gradient to look for late-eluting peaks. Use a different column chemistry (e.g., a polar-embedded phase) to search for highly polar compounds.

  • Derivatization: If you suspect a specific non-chromophoric degradant like hydrazine, you can use a derivatization agent (e.g., p-dimethylaminobenzaldehyde) that reacts with it to form a colored product, which can then be quantified by spectrophotometry or HPLC.[15][16]

Q: I'm observing inconsistent stability results between different batches of my drug substance. What should I investigate?

A: Cause & Explanation: Batch-to-batch variability in stability points to inconsistencies in the material itself or its handling. The ICH guidelines emphasize that the batches used for formal stability studies should be representative of the final production process.[6][9]

Solution Pathway:

  • Impurity Profile: Analyze the impurity profile of each batch at the start (t=0) of the study. A minor impurity, such as a residual catalyst or starting material, could be promoting a specific degradation pathway in one batch but not another.

  • Physical Properties: Investigate physical properties like particle size, crystal form (polymorphism), and water content. Different polymorphs can have vastly different stabilities.

  • Manufacturing Process: Review the manufacturing records for each batch. Small deviations in reaction time, temperature, or purification methods can introduce different impurity profiles.

  • Container Closure System: Ensure that all batches were stored in the exact same type of container and closure system. Interactions with the container or differences in sealing can affect stability.[17]

Section 3: Key Experimental Protocols

These protocols provide a framework for your experiments. You must adapt and validate them for your specific molecule.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and establish the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][18]

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of your this compound derivative in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH, dilute to a suitable concentration, and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 2, 4, 8, and 24 hours, dilute, and analyze.

  • Thermal Degradation:

    • Store the solid powder of the API in a calibrated oven at 80°C.

    • Store a solution of the API (1 mg/mL) at 80°C.

    • Sample at 1, 3, and 5 days. For the solid sample, dissolve in solvent before analysis.

  • Photostability:

    • Expose the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both samples after the exposure period.

Note: The concentrations, temperatures, and time points are starting points and should be adjusted to achieve the target degradation of 5-20%.[11][18]

Workflow for Stability Testing Program

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Formal Stability Studies (ICH Q1A) cluster_2 Phase 3: Data Analysis & Reporting Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) SIM_Dev Develop Stability-Indicating Analytical Method (HPLC) Forced_Deg->SIM_Dev Generates Degradants Method_Val Validate Method (ICH Q2) SIM_Dev->Method_Val Proves Specificity Batch_Select Select ≥3 Primary Batches Method_Val->Batch_Select Validated Method is Prerequisite Accelerated Accelerated Study (e.g., 40°C/75%RH, 6 Months) Batch_Select->Accelerated Long_Term Long-Term Study (e.g., 25°C/60%RH, 12+ Months) Batch_Select->Long_Term Data_Eval Evaluate Data (Assess Trends, Mass Balance) Accelerated->Data_Eval Long_Term->Data_Eval Shelf_Life Establish Re-Test Period & Storage Conditions Data_Eval->Shelf_Life

Caption: A comprehensive workflow for stability testing programs.

Potential Degradation Pathway: Hydrolysis

G Adamantane_Hydrazone Adamantane-Hydrazone Derivative R-C(Ad)=N-NH-CO-R' Water H₂O (Acid or Base Catalyst) Adamantane_Hydrazone->Water Adamantane_Carbonyl Adamantane-Carbonyl R-C(Ad)=O Water->Adamantane_Carbonyl Hydrazide Hydrazide H₂N-NH-CO-R' Water->Hydrazide

Caption: Hydrolytic degradation of an adamantane-hydrazone.

References

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. ICH
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. ICH
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA)
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA)
  • ICH STABILITY TESTING GUIDELINES. SNS Courseware
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia
  • Stability testing overview for Pharmaceutical products. GMP SOP
  • Stability Testing of Pharmaceutical Products. InPharm
  • The Stability Challenges for Pharmaceutical Products. RSSL
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH
  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group
  • Analytical methods for hydrazines.
  • Forced Degradation & Stability Testing: Strategies and Analytical perspectives.
  • Stability study of hydrazones.
  • The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid.
  • Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral Agent. Taylor & Francis Online
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • HYDRAZINE Method. OSHA
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Development of forced degradation and stability indic
  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. MDPI
  • Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Semantic Scholar
  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline
  • Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia
  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library
  • Adamantane derivatives with antidiabetic activity.

Sources

Technical Support Center: Scaling Up the Synthesis of Adamantane-1-Carbohydrazide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of adamantane-1-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key intermediate for preclinical studies. This compound serves as a crucial building block for a variety of bioactive molecules, and its efficient, scalable synthesis is paramount for advancing drug discovery programs.[1][2]

This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful and efficient scale-up process.

I. Overview of the Synthetic Pathway

The most common and scalable synthesis of this compound involves a two-step process starting from adamantane-1-carboxylic acid.[3][4] This method is favored for its use of readily available starting materials and generally high yields.

The overall workflow can be visualized as follows:

This compound Synthesis Workflow A Adamantane-1-carboxylic Acid B Esterification (Methanol, H₂SO₄) A->B Step 1 C Methyl Adamantane-1-carboxylate B->C D Hydrazinolysis (Hydrazine Hydrate, Ethanol) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for this compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of Methyl Adamantane-1-carboxylate

This initial esterification step converts the carboxylic acid to its more reactive methyl ester derivative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 0.1 mol scale)Notes
Adamantane-1-carboxylic acid180.2518.03 g (0.1 mol)Ensure starting material is dry.
Methanol32.04185 mL (4.57 mol)Anhydrous grade recommended.
Sulfuric Acid (98%)98.0818.8 mL (0.35 mol)Add slowly and with cooling.
10% Sodium Bicarbonate Solution-As neededFor neutralization.
Absolute Ethanol46.07For recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine adamantane-1-carboxylic acid and methanol.

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid to the stirred mixture. An exothermic reaction will occur, so cooling in an ice bath during addition is recommended.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add 10% aqueous sodium bicarbonate solution until the pH of the mixture is between 7 and 8.[5]

  • Precipitation: Pour the neutralized mixture into a beaker containing ice water (approximately 5 volumes of the reaction mixture). A white precipitate of methyl adamantane-1-carboxylate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from absolute ethanol to yield white, needle-shaped crystals.[5]

  • Drying: Dry the purified product under vacuum. The expected yield is typically in the range of 85-95%.[5][6]

Step 2: Synthesis of this compound

This step involves the hydrazinolysis of the methyl ester to form the desired carbohydrazide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 0.08 mol scale)Notes
Methyl Adamantane-1-carboxylate194.2715.54 g (0.08 mol)Product from Step 1.
Hydrazine Hydrate (80%)50.06100 mL (1.65 mol)Caution: Toxic and corrosive.[7][8]
Ethanol (95%)46.0772 mL
Ice-cold Water18.02For precipitation and washing

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl adamantane-1-carboxylate in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. The reaction can be monitored by TLC.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker containing a large volume of cold water (approximately 10 volumes of the reaction mixture). A white precipitate of this compound will form.[5]

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with ice-cold water to remove any residual hydrazine hydrate.

  • Drying: Dry the final product under vacuum. The expected yield is typically high, often exceeding 85%.[5]

III. Troubleshooting Guide

Scaling up a synthesis can introduce new challenges. This section addresses potential issues you might encounter.

Troubleshooting_Adamantane_Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis cluster_general General Issues A Low Yield of Methyl Ester A_cause1 Incomplete Reaction A->A_cause1 A_cause2 Loss during Workup A->A_cause2 A_cause3 Poor Quality Starting Material A->A_cause3 A_sol1 Increase reflux time. Monitor by TLC until starting material is consumed. A_cause1->A_sol1 A_sol2 Ensure complete precipitation by using sufficient ice water. Avoid excessive washing during filtration. A_cause2->A_sol2 A_sol3 Ensure adamantane-1-carboxylic acid is dry and pure. A_cause3->A_sol3 B Low Yield of Carbohydrazide B_cause1 Incomplete Reaction B->B_cause1 B_cause2 Product Soluble in Water B->B_cause2 B_cause3 Formation of Dihydrazide Byproduct B->B_cause3 B_sol1 Extend reflux time. Ensure adequate molar excess of hydrazine hydrate. B_cause1->B_sol1 B_sol2 Use a larger volume of ice-cold water for precipitation. Cool the precipitation mixture in an ice bath for an extended period. B_cause2->B_sol2 B_sol3 Control reaction temperature and time. Purify by recrystallization if necessary. B_cause3->B_sol3 C Product Contamination C_cause1 Residual Starting Material C->C_cause1 C_cause2 Residual Hydrazine Hydrate C->C_cause2 C_sol1 Optimize reaction time and temperature. Improve purification method (e.g., recrystallization solvent system). C_cause1->C_sol1 C_sol2 Thoroughly wash the final product with ice-cold water. Dry the product under high vacuum. C_cause2->C_sol2

Sources

Adamantane-1-Carbohydrazide Synthesis: A Technical Guide to Minimizing Impurity Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Adamantane-1-Carbohydrazide Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate. This compound is a key building block in the development of various therapeutic agents, owing to the unique lipophilic and rigid structure of the adamantane cage.[1][2] However, achieving high purity is paramount, and its synthesis can be fraught with challenges related to impurity formation.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of the synthesis and consistently obtain high-purity this compound. We will explore the causality behind experimental choices, ensuring that every step is understood and every outcome is predictable.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to provide direct and actionable solutions.

Issue 1: Significant Contamination with Unreacted Starting Material

Question: My final product analysis (NMR/LC-MS) shows a significant amount of unreacted methyl adamantane-1-carboxylate. I refluxed the reaction with hydrazine hydrate for 15 hours as per the literature. What went wrong?

Answer: This is a common issue that typically points to incomplete hydrazinolysis. While a long reflux time is necessary, several other factors are critical for driving the reaction to completion:

  • Molar Excess of Hydrazine Hydrate: The reaction between an ester and hydrazine hydrate is an equilibrium-driven process. A significant molar excess of hydrazine hydrate is required to push the equilibrium towards the product side. A common ratio is to use a large excess, where hydrazine hydrate can also act as a co-solvent.[1] For instance, using 20-fold or higher molar excess of 80% hydrazine hydrate solution relative to the ester is often effective.[1][3]

  • Reaction Time and Temperature: While 15 hours is a good starting point, the conversion can be slow.[1] It is crucial to maintain a consistent and vigorous reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting ester spot persists, extend the reflux time.

  • Solvent Choice: Ethanol is the most commonly used solvent for this reaction as it solvates both the ester and the hydrazine hydrate.[4] Ensure you are using a sufficient volume to maintain a homogenous solution at reflux temperature.

Issue 2: Formation of a High Molecular Weight Byproduct

Question: I am synthesizing this compound from adamantane-1-carbonyl chloride. My mass spectrum shows a peak corresponding to a dimer-like structure, and the yield of my desired product is low. How can I prevent this?

Answer: You are likely observing the formation of N,N'-bis(1-adamantoyl)hydrazine. This impurity arises when one molecule of the already-formed this compound acts as a nucleophile and attacks a second molecule of the highly reactive adamantane-1-carbonyl chloride.

G

Caption: Fig. 1: Competing reactions in the acyl chloride route.

To minimize the formation of this bis-acylhydrazide impurity, you must control the reaction kinetics to favor the attack of hydrazine over the product hydrazide. Here are the key strategies:

  • Inverse Addition: Add the solution of adamantane-1-carbonyl chloride slowly to a well-stirred, cooled solution containing a large excess of hydrazine hydrate. This ensures that the acyl chloride molecule is more likely to encounter a hydrazine molecule first.

  • Low Temperature: The reaction of an acyl chloride with hydrazine is highly exothermic.[5] Running the reaction at a low temperature (e.g., 0-5 °C) slows down the rate of both the desired reaction and the side reaction, but the high concentration of hydrazine will favor the desired pathway.

  • Anhydrous Conditions: Adamantane-1-carbonyl chloride is extremely reactive towards water.[6] Any moisture will hydrolyze it back to adamantane-1-carboxylic acid, reducing your yield and introducing another impurity. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 3: Low Yield and Presence of Adamantane-1-carboxylic Acid

Question: I am using the acyl chloride route, and my final product is contaminated with adamantane-1-carboxylic acid. Why is this happening?

Answer: This is a classic sign of premature hydrolysis of your starting material, adamantane-1-carbonyl chloride.[6] This compound is highly sensitive to moisture. The carbonyl group is very electrophilic, and water is an effective nucleophile that will readily attack it, cleaving the C-Cl bond to form the carboxylic acid and HCl.

To prevent this, rigorous anhydrous techniques are mandatory:

  • Reagent Quality: Use freshly prepared or high-purity adamantane-1-carbonyl chloride. Over time, it can hydrolyze even from atmospheric moisture.

  • Solvent Purity: Use anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.

  • Inert Atmosphere: As mentioned previously, conducting the entire experiment under a dry, inert atmosphere (N₂ or Ar) will prevent atmospheric moisture from entering the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route for high purity: via the methyl ester or the acyl chloride?

A1: Both routes are well-established, but they offer a trade-off between reaction speed and ease of handling.[7][8]

FeatureRoute A: Via Methyl EsterRoute B: Via Acyl Chloride
Reagents Adamantane-1-carboxylic acid, Methanol, H₂SO₄, Hydrazine HydrateAdamantane-1-carboxylic acid, Thionyl Chloride (SOCl₂), Hydrazine Hydrate
Reaction Speed Slower (two steps, long reflux times)[1]Faster (acyl chloride formation and reaction are often quick)[6]
Handling Intermediates are stable and easy to handle.Adamantane-1-carbonyl chloride is highly reactive and moisture-sensitive.[6]
Key Impurity Unreacted ester (if reaction is incomplete).N,N'-bis(1-adamantoyl)hydrazine, Adamantane-1-carboxylic acid (from hydrolysis).
Recommendation Recommended for higher purity and scalability. The intermediates are more stable, and the primary impurity (unreacted ester) is often easier to remove than the bis-acylhydrazide.Suitable for small-scale, rapid synthesis if rigorous anhydrous conditions can be maintained.

Q2: How can I effectively purify the final this compound product?

A2: The product is a solid that typically precipitates upon completion of the reaction and addition of cold water.[1] The primary purification method is recrystallization .

  • Solvent System: Ethanol or aqueous ethanol is a commonly used and effective solvent system.[9] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals, leaving impurities behind in the mother liquor.

  • Washing: After filtering the precipitated or recrystallized product, wash the solid with cold water or a cold non-polar solvent like diethyl ether to remove residual soluble impurities.[10]

Q3: What analytical methods are recommended for purity assessment?

A3: A combination of techniques should be used for a comprehensive purity profile:

  • ¹H and ¹³C NMR: Provides structural confirmation and can be used to detect and quantify impurities if their characteristic peaks are known and resolved.[3]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace-level impurities, especially those with different molecular weights, such as the bis-acylhydrazide.

  • HPLC (High-Performance Liquid Chromatography): The primary method for quantitative purity analysis (e.g., determining purity as a percentage area).

  • Melting Point: A sharp melting point close to the literature value (around 148 °C) is a good indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.

Validated Experimental Protocols

Protocol A: Synthesis via Methyl Adamantane-1-Carboxylate

This two-step protocol is robust and generally provides high-purity material.

G Start Adamantane-1-carboxylic Acid Step1 Step 1: Esterification - Methanol - H₂SO₄ (cat.) - Reflux (4h) Start->Step1 Intermediate Methyl Adamantane-1-Carboxylate Step1->Intermediate Step2 Step 2: Hydrazinolysis - Hydrazine Hydrate (excess) - Ethanol - Reflux (15h) Intermediate->Step2 Purification Purification - Precipitate in cold water - Filter & Wash - Recrystallize from Ethanol Step2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Fig. 2: Workflow for the ester route.

Step 1: Synthesis of Methyl Adamantane-1-Carboxylate [1]

  • To a round-bottom flask, add adamantane-1-carboxylic acid (5 g, 27.7 mmol).

  • Add methanol (50 mL) and stir to suspend the acid.

  • Carefully add concentrated sulfuric acid (5 mL) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralize the solution to pH 7-8 with a 10% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry under vacuum. This yields methyl adamantane-1-carboxylate.

Step 2: Synthesis of this compound [1]

  • In a round-bottom flask, combine the methyl adamantane-1-carboxylate from Step 1 (4 g, 20.6 mmol) and ethanol (18 mL).

  • Add 80% hydrazine hydrate solution (25 mL, approx. 412 mmol) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux for 15 hours. Monitor by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature, then pour it into 200 mL of ice-cold water.

  • A white, scaly solid will precipitate. Stir in the ice bath for 30 minutes to maximize precipitation.

  • Collect the product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

  • For higher purity, recrystallize the solid from ethanol.

Protocol B: Synthesis via Adamantane-1-Carbonyl Chloride (Precautionary)

This protocol is faster but requires strict anhydrous conditions.

Step 1: Synthesis of Adamantane-1-Carbonyl Chloride [6]

  • Under an inert atmosphere (N₂ or Ar) , combine adamantane-1-carboxylic acid (5 g, 27.7 mmol) and thionyl chloride (SOCl₂) (6 mL, 83.1 mmol) in a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂ gas).

  • Heat the mixture to reflux for 1-2 hours. The solid acid will dissolve as it converts to the liquid acyl chloride.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude adamantane-1-carbonyl chloride can be used directly in the next step.

Step 2: Synthesis of this compound

  • Under an inert atmosphere , prepare a solution of hydrazine hydrate (excess, e.g., 10 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath (0-5 °C).

  • Dissolve the crude adamantane-1-carbonyl chloride from Step 1 in a small amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cold, vigorously stirred hydrazine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at low temperature for another 1-2 hours.

  • Isolate the product by filtering the reaction mixture (if a precipitate forms) or by careful quenching with water and subsequent extraction and crystallization.

References

  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules. [Link]
  • Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry. [Link]
  • Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide.
  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. [Link]
  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. PubMed. [Link]
  • The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid.
  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety.
  • Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Semantic Scholar. [Link]
  • 1-adamantanecarboxylic acid. Organic Syntheses Procedure. [Link]
  • Determination of carbohydrazide at trace and subtrace levels. PubMed. [Link]
  • Determination of carbohydrazide at trace and subtrace levels. Portal de recerca UAB. [Link]
  • (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives.
  • Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]
  • 3-ethoxy-4-hydroxy benzylidene) this compound: Synthesis, Insilico. International Journal of Chemical Studies. [Link]
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. [Link]
  • Reactions of adamantyl-substituted keto esters with hydrazine and phenylhydrazine.
  • Preparation method of hydrazide compound.
  • Reactions of hydrazines with esters and carboxylic acids. The Journal of Organic Chemistry. [Link]
  • Reactions of adamantyl-substituted keto esters with hydrazine and phenylhydrazine. Lehigh University.
  • Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral. Semantic Scholar. [Link]
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • Synthesis of Bis-Hydrazine Using Heterogeneous C
  • Synthesis of Bis-Amide and Hydrazide containing Derivatives of Malonic Acid and Hypophosphorousadducts of Acidhydrazones Derived from 2-[(N-Acetyl) 2, 5-Dichloroanilido] Acetohydrazide.
  • Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors. MDPI. [Link]
  • Process for preparing substituted bis-acylhydrazides.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of adamantane derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who leverage the unique properties of the adamantane scaffold in their work. The inherent rigidity and three-dimensional structure of adamantane, while beneficial for drug design and material science, often lead to complex and challenging NMR spectra.[1] This resource provides in-depth, field-tested insights and troubleshooting strategies to help you confidently elucidate the structure of your synthesized adamantane compounds.

Frequently Asked Questions (FAQs)

Question 1: Why are the ¹H NMR spectra of adamantane derivatives often complex and difficult to interpret?

The complexity arises from the rigid, cage-like structure of adamantane.[1] While the parent adamantane molecule has high symmetry, leading to a simple NMR spectrum with two broad signals, substitution breaks this symmetry.[1][2] This results in:

  • Signal Overlap: The protons on the adamantane core are in a similar chemical environment, causing their signals to cluster in a narrow region of the spectrum, typically between 1.5 and 2.5 ppm.[3][4] This overlap can make it difficult to resolve individual proton signals.

  • Complex Coupling Patterns: The rigid framework leads to long-range (through-bond) couplings between protons that are not immediately adjacent. These "W-couplings" (four-bond couplings) can further complicate the splitting patterns of the signals.

  • Diastereotopicity: In substituted adamantanes, methylene protons (CH₂) often become diastereotopic, meaning they are chemically non-equivalent. This leads to them having different chemical shifts and coupling to each other, resulting in more complex multiplets.

For these reasons, higher field NMR spectrometers (300 MHz or higher) are recommended to achieve better signal dispersion and resolution.[1]

Question 2: What are the typical ¹H and ¹³C chemical shifts for an unsubstituted adamantane core?

In an unsubstituted adamantane molecule, the high symmetry results in only two distinct signals in both the ¹H and ¹³C NMR spectra.[2]

Nucleus Position Typical Chemical Shift (ppm)
¹HMethine (CH)~1.87
¹HMethylene (CH₂)~1.76
¹³CMethine (CH)~28.5
¹³CMethylene (CH₂)~37.9

These values can vary slightly depending on the solvent and instrument.[2]

Question 3: How do substituents affect the chemical shifts of the adamantane core?

Substituents on the adamantane cage cause predictable changes in the chemical shifts of nearby protons and carbons, which is key to determining the substituent's position.[1]

  • Electronegative Substituents: Groups like halogens, hydroxyls, or amines will deshield adjacent protons and carbons, causing their signals to shift downfield (to a higher ppm value). The magnitude of this shift is generally proportional to the electronegativity of the substituent.

  • Anisotropic Effects: Aromatic rings or other groups with significant magnetic anisotropy can cause both shielding and deshielding effects depending on their spatial orientation relative to the adamantane core. This can be a valuable tool for determining conformation.[5]

  • Positional Isomers: The effect of a substituent is most pronounced on the alpha (α) and beta (β) positions and diminishes with distance. This allows for the differentiation between, for example, 1-substituted and 2-substituted adamantane derivatives.[6]

Troubleshooting Guides

Issue 1: I have significant signal overlap in my ¹H NMR spectrum, and I can't assign the protons.

This is a common challenge with adamantane derivatives. Here's a systematic approach to resolving this issue:

Step-by-Step Protocol:
  • Optimize 1D ¹H NMR Acquisition:

    • Ensure you are using a high-field instrument (≥ 300 MHz) for better signal dispersion.[1]

    • Increase the number of scans to improve the signal-to-noise ratio, which can help in identifying smaller couplings.

    • Consider using a different deuterated solvent. Sometimes, changing the solvent can induce small changes in chemical shifts that may resolve overlapping signals.

  • Employ 2D NMR Spectroscopy: Two-dimensional NMR is an indispensable tool for unraveling complex adamantane spectra.[1]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-4 bonds). It is excellent for tracing out the connectivity of the adamantane framework.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This is crucial for definitively assigning protons to their respective carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is invaluable for identifying quaternary carbons and piecing together the overall structure, especially around the substituent.

Workflow for Resolving Signal Overlap:

G A Overlapping ¹H NMR Spectrum B Acquire 2D COSY A->B C Acquire 2D HSQC A->C D Acquire 2D HMBC A->D E Assign Proton-Proton Couplings B->E F Assign Proton-Carbon Connections C->F G Assign Long-Range H-C Correlations D->G H Integrate Data for Full Assignment E->H F->H G->H

Caption: Workflow for resolving overlapping NMR signals.

Issue 2: How can I determine the stereochemistry or spatial arrangement of substituents on the adamantane core?

For this, you'll need to use through-space NMR experiments like NOESY or ROESY.[7][8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[8] This is extremely useful for determining the relative stereochemistry of substituents.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (molecular weight around 700-1200 g/mol ), the NOE effect can be close to zero, making NOESY experiments ineffective.[7][9] In such cases, ROESY is the preferred experiment as it provides a positive signal for molecules of all sizes.[7][10]

Experimental Considerations:
Experiment Best For Key Consideration
NOESY Small (< 600 g/mol ) and large (>1200 g/mol ) moleculesThe sign of the NOE cross-peaks is dependent on molecular weight.[7]
ROESY Medium-sized molecules (700-1200 g/mol ) or when NOESY failsROE is always positive, which can simplify interpretation.[7] Can have artifacts from TOCSY (total correlation spectroscopy) peaks.
Issue 3: I have a mixture of adamantane derivatives. How can I differentiate them in the NMR spectrum?

DOSY (Diffusion-Ordered Spectroscopy) is a powerful technique for analyzing mixtures.[11][12]

  • Principle: DOSY separates the NMR signals of different molecules based on their diffusion rates in solution.[12][13] Larger molecules diffuse more slowly than smaller molecules.

  • Application: In a DOSY experiment, you will obtain a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other.[14] All the signals belonging to a single compound will align horizontally at the same diffusion coefficient. This allows you to effectively separate the spectra of different components in a mixture without physical separation.

Logical Diagram for Mixture Analysis:

G A Mixture of Adamantane Derivatives B Acquire DOSY NMR A->B C Process Data B->C D Separated Spectra based on Diffusion Coefficient C->D E Identify Components D->E

Caption: Using DOSY to analyze a mixture.

Advanced Techniques and Data Interpretation

Utilizing ¹³C-¹³C Coupling Constants

While less common, the measurement of one-bond ¹³C-¹³C coupling constants can provide valuable structural information. The INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) pulse sequence can be used for this purpose. The magnitude of these coupling constants is sensitive to the electronegativity and bulkiness of the substituents on the adamantane core.[15]

Low-Temperature NMR

For some flexible adamantane derivatives, conformational exchange can lead to broadened signals at room temperature. Acquiring spectra at low temperatures can slow down this exchange, resulting in sharper, well-resolved signals for each conformer.[16]

References

  • Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.
  • Krasutsky, P. A., & Fokin, A. A. (2004). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Current Organic Chemistry, 8(14), 1373-1396.
  • Fokin, A. A., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Magnetic Resonance in Chemistry, 58(9), 834-842.
  • Krishnamurthy, V. V., Iyer, P. S., & Olah, G. A. (1983). Study of Substituent Effects on One-Bond 13C-13C NMR Coupling Constants in Adamantane Derivatives. The Journal of Organic Chemistry, 48(20), 3373-3378.
  • G-ul-Hassan, S., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2029.
  • Harris, R. K., & Becker, E. D. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231.
  • Maree, J. C., et al. (2021). Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. South African Journal of Chemistry, 75, 10-23.
  • Wikipedia. (n.d.). Adamantane.
  • Dračínský, M., Santos Hurtado, C., Masson, E., & Kaleta, J. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[17]uril - Supporting Information.
  • Reich, H. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Fort, R. C., & Schleyer, P. von R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(11), 3195-3200.
  • Decatur, J. (2018). NOESY and ROESY.
  • Ryabukhin, S. V., et al. (2021). Synthesis of 2-Oxaadamantane Derivatives. Chemistry of Heterocyclic Compounds, 57(1), 108-115.
  • UCSB Chemistry and Biochemistry NMR Facility. (n.d.). Diffusion-Ordered Spectroscopy (DOSY).
  • Schleyer, P. von R., & Fort, R. C. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. Journal of the American Chemical Society, 86(19), 4195-4197.
  • PubChem. (n.d.). Adamantane.
  • University of Durham. (n.d.). Diffusion NMR and DOSY.
  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity.
  • University of Ottawa NMR Facility Blog. (2008). NOESY vs ROESY for Large Molecules.
  • Indiana University NMR Facility. (2004). 2-D NOESY.
  • University of Manchester. (n.d.). Diffusion-Ordered NMR Spectroscopy.
  • ResearchGate. (n.d.). 500 H 1 NMR spectra of adamantane spinning at 5 kHz...
  • Vázquez, S., et al. (n.d.). Supporting Information Synthesis of Noradamantane Derivatives by Ring- Contraction of the Adamantane Framework.
  • Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs.
  • The chemical reaction database. (2010). Recently in DOSY NMR.

Sources

Technical Support Center: Overcoming Cancer Cell Resistance with Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for researchers investigating the use of adamantane derivatives to overcome drug resistance in cancer cells. This guide is designed for research scientists and drug development professionals. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experiments and help you navigate the complexities of resistance mechanisms.

Frequently Asked Questions (FAQs)
Q1: What are adamantane derivatives and what is their therapeutic potential in oncology?

Adamantane is a unique, rigid, and lipophilic tricyclic hydrocarbon that serves as a versatile scaffold in medicinal chemistry.[1][2] Its bulky structure allows for the precise spatial orientation of functional groups, enabling enhanced interactions with biological targets.[1] Initially recognized for antiviral drugs like Amantadine, adamantane derivatives are now being extensively explored for their anticancer properties.[3][4][5] Their potential lies in their ability to overcome common drug resistance mechanisms, target specific signaling pathways involved in cell survival, and improve the pharmacokinetic properties of existing therapeutic agents.[2][6]

Q2: What are the primary mechanisms of drug resistance in cancer cells that adamantane derivatives can address?

Acquired drug resistance is a major challenge in cancer therapy and often involves multiple factors.[7] Two predominant mechanisms that adamantane derivatives have shown promise in targeting are:

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp). These act as molecular pumps, actively removing chemotherapeutic drugs from the cell before they can reach their target, thus reducing their efficacy.[8][9][10]

  • Evasion of Apoptosis (Programmed Cell Death): Cancer cells frequently upregulate anti-apoptotic proteins, particularly from the Bcl-2 family (e.g., Bcl-2, Bcl-xL).[11][12] These proteins prevent the cell from initiating the apoptotic cascade, even when damaged by cytotoxic drugs, leading to cell survival and resistance.[12][13]

Q3: How exactly do adamantane derivatives counteract these resistance mechanisms?

The unique structure of adamantane allows for the design of derivatives that can interfere with resistance pathways through several modes of action:

  • Inhibition of Efflux Pumps: The lipophilic nature of the adamantane cage can facilitate interaction with and inhibition of efflux pumps like P-gp. Some adamantane-based compounds have been shown to act as P-gp inhibitors, potentially by competing with anticancer drugs for binding or by allosterically modulating the pump's function, thereby restoring intracellular drug concentrations.[9][14]

  • Modulation of Apoptotic Pathways: Many adamantane derivatives are designed to function as BH3 mimetics.[15] They mimic the action of pro-apoptotic "BH3-only" proteins, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins.[13][16] This prevents the Bcl-2 proteins from sequestering pro-apoptotic effectors like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[15][17]

Visualizing Resistance and Intervention

The following diagrams illustrate the common pathways of drug resistance and how adamantane derivatives can intervene.

G cluster_0 Cancer Cell Drug Chemotherapeutic Drug Target Intracellular Target Drug->Target Binds & Causes Damage Pgp P-gp Efflux Pump Drug->Pgp Apoptosis Apoptosis Target->Apoptosis Triggers Pgp->Drug Expels Drug Resistance Drug Resistance & Cell Survival Pgp->Resistance Bcl2 Anti-Apoptotic Bcl-2 Proteins Bcl2->Apoptosis Inhibits Bcl2->Resistance

Caption: Common mechanisms of cancer cell drug resistance.

G cluster_0 Cancer Cell with Adamantane Derivative Adamantane Adamantane Derivative Pgp P-gp Efflux Pump Adamantane->Pgp Inhibits Bcl2 Anti-Apoptotic Bcl-2 Proteins Adamantane->Bcl2 Inhibits (BH3 Mimetic) Drug Chemotherapeutic Drug Target Intracellular Target Drug->Target Binds & Causes Damage Apoptosis Apoptosis Target->Apoptosis Triggers Pgp->Drug Expulsion Blocked Bcl2->Apoptosis Inhibition Blocked CellDeath Cell Death & Restored Sensitivity Apoptosis->CellDeath

Caption: Intervention by adamantane derivatives to overcome resistance.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Area 1: Cell Viability & IC₅₀ Determination

Q: My IC₅₀ values for the adamantane derivative are highly variable between experiments. What could be the cause? A: Inconsistent IC₅₀ values are a common issue stemming from several sources.[7]

  • Scientific Rationale: The IC₅₀ is a measure of potency and is highly sensitive to experimental conditions. Cell metabolic activity, growth rate, and reagent integrity all directly impact the outcome of viability assays like the MTT or MTS assay.[18]

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure you are using a consistent cell density for every experiment. Create a growth curve for your specific cell line to determine the optimal seeding density that ensures cells are in the logarithmic growth phase during the drug treatment period.[19][20] Always use a hemocytometer or automated cell counter for accurate counts.[7]

    • Check Cell Passage Number: Use cells within a narrow and consistent passage number range. High-passage cells can undergo phenotypic drift, altering their response to drugs.[7] It's good practice to thaw a fresh vial of low-passage cells after a set number of passages.

    • Verify Reagent Integrity: Prepare fresh dilutions of your adamantane derivative from a validated stock solution for each experiment. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[7] Similarly, ensure your viability assay reagents (e.g., MTT, MTS) are stored correctly and are not expired.

Q: I'm not observing any cytotoxicity with my adamantane derivative, even at high concentrations. Why? A: This could be due to intrinsic resistance of the cell line or issues with the compound itself.

  • Scientific Rationale: Not all cell lines will be sensitive to a given compound. The derivative may be targeting a pathway that is not critical for survival in your chosen cell line, or the cells may have intrinsic resistance mechanisms.[7]

  • Troubleshooting Steps:

    • Confirm Compound Activity: Test your derivative on a known sensitive cell line, if available, to confirm its biological activity.

    • Assess Target Expression: If your derivative targets a specific protein (e.g., Bcl-xL), perform a Western blot or qPCR to confirm that your cell line expresses the target at sufficient levels.[21] A lack of target expression is a common reason for a lack of response.

    • Increase Incubation Time: Some compounds require a longer duration to induce a cytotoxic effect. Consider extending the treatment period (e.g., from 48h to 72h), ensuring that the untreated control cells do not become over-confluent.[19]

    • Consider a Combination Approach: Many adamantane derivatives are designed to be chemosensitizers rather than potent standalone cytotoxic agents.[16] Evaluate the derivative in combination with a standard chemotherapeutic agent to which the cells are known to be resistant. A significant decrease in the IC₅₀ of the standard drug would indicate that your derivative is successfully overcoming resistance.

Problem Area 2: Mechanistic Studies (Western Blotting)

Q: I'm trying to show that my adamantane derivative induces apoptosis by Western blot, but I don't see an increase in cleaved Caspase-3 or cleaved PARP. A: The absence of these classic apoptotic markers could be time-dependent, concentration-dependent, or indicate an alternative cell death mechanism.

  • Scientific Rationale: Apoptosis is a dynamic process. The cleavage of caspases and PARP occurs within a specific time window after the apoptotic signal is initiated.[17] If you look too early or too late, you may miss the peak expression of these markers.[22]

  • Troubleshooting Steps:

    • Perform a Time-Course Experiment: Treat your cells with a fixed concentration of your derivative (e.g., the IC₅₀) and harvest cell lysates at multiple time points (e.g., 6, 12, 24, 48 hours). This will help you identify the optimal time point to observe the cleavage events.[23]

    • Optimize Antibody and Protocol: Ensure your primary antibodies for cleaved Caspase-3 and cleaved PARP are validated for your application and that you are following a robust Western blot protocol.[15] Include a positive control, such as cells treated with a known apoptosis inducer like staurosporine or etoposide, to confirm that your detection system is working correctly.[22]

    • Analyze Upstream Markers: If executioner caspases are not cleaved, investigate upstream regulators. Probe for changes in the expression of Bcl-2 family proteins (e.g., a decrease in Bcl-2, an increase in Bax) to see if the compound is acting on its intended target.[17]

Q: How do I confirm my adamantane derivative is inhibiting P-glycoprotein (P-gp) activity? A: This requires a functional assay, as simply measuring P-gp protein levels is insufficient.

  • Scientific Rationale: An inhibitor blocks the function of the P-gp pump, not necessarily its expression level. Therefore, you need an assay that measures the pump's activity.

  • Recommended Assay: Rhodamine 123 Efflux Assay

    • Principle: Rhodamine 123 is a fluorescent substrate of P-gp. Cells with active P-gp will pump it out, resulting in low intracellular fluorescence. If an inhibitor is effective, it will block the pump, leading to the accumulation of Rhodamine 123 and a high fluorescence signal.

    • Procedure: Pre-incubate your resistant cells with your adamantane derivative at various concentrations. Then, load the cells with Rhodamine 123. After an incubation period, measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

    • Controls: Include a known P-gp inhibitor (e.g., verapamil) as a positive control and untreated cells as a negative control.[21] A dose-dependent increase in fluorescence in the presence of your adamantane derivative indicates P-gp inhibition.

Key Experimental Protocols
Protocol 1: Determining IC₅₀ using the MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of cells, which reflects the number of viable cells.[18]

  • Cell Seeding:

    • Trypsinize and count your cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[21]

    • Include wells with medium only to serve as a background control.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.[20]

  • Drug Treatment:

    • Prepare a 2-fold serial dilution of your adamantane derivative in culture medium at 2x the final desired concentrations.

    • Carefully remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., medium with DMSO) for 100% viability.[21]

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).[19]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[24]

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[21][25]

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[24]

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC₅₀ value.

Experimental Workflow: From Hypothesis to Data

A 1. Cell Culture (Resistant & Parental Lines) B 2. Cell Seeding (96-well plates for IC₅₀) (6-well plates for Western Blot) A->B C 3. Drug Treatment (Adamantane Derivative +/- Chemo Drug) (Dose-response & Time-course) B->C D 4a. Viability Assay (MTT) (48-72h post-treatment) C->D E 4b. Protein Lysate Collection (6-48h post-treatment) C->E F 5a. Data Analysis (Calculate IC₅₀, Plot Curves) D->F G 5b. Western Blotting (Probe for Apoptosis Markers: Cleaved Caspase-3, PARP, Bcl-2) E->G H 6. Interpretation & Conclusion (Confirm Resistance Reversal & Mechanism) F->H G->H

Caption: A typical experimental workflow for testing adamantane derivatives.

Protocol 2: Assessing Apoptosis via Western Blotting

This protocol allows for the detection of key proteins involved in the apoptotic signaling cascade.[17]

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with the adamantane derivative (and controls) for the predetermined optimal time.

    • After treatment, wash cells twice with ice-cold PBS.[23]

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[15]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[23]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.[15]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]

    • Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, and a loading control like β-actin or GAPDH).

    • Washing: Wash the membrane three times for 10 minutes each with TBST.[15]

    • Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Washing: Repeat the washing step.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescent (ECL) substrate.[15]

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control to compare protein expression levels across different treatments.[23] An increase in the cleaved forms of Caspase-3 and PARP, or a decrease in Bcl-2, indicates the induction of apoptosis.

Data Presentation: Interpreting Results

Summarizing your quantitative data in tables is crucial for clear interpretation.

Table 1: Hypothetical IC₅₀ Values (µM) in Parental and Resistant Cell Lines

This table illustrates how an adamantane derivative can re-sensitize resistant cells to a standard chemotherapeutic drug.

Cell LineDrug A (IC₅₀)Adamantane Derivative X (IC₅₀)Drug A + Adamantane Derivative X (1 µM) (IC₅₀)Resistance Index (RI)
Parental (Sensitive)1.5 µM> 50 µM1.2 µM1.0
Resistant45.0 µM> 50 µM4.8 µM30.0 → 3.2
The Resistance Index (RI) is calculated as (IC₅₀ of resistant line) / (IC₅₀ of parental line). A significant drop in the RI for the combination treatment indicates successful reversal of resistance.

Table 2: Hypothetical Densitometry Analysis from Western Blot

This table shows the fold change in protein expression relative to an untreated control after a 24-hour treatment.

TreatmentCleaved Caspase-3 (Fold Change)Bcl-2 (Fold Change)
Vehicle Control1.01.0
Adamantane Derivative X (10 µM)4.5 ± 0.60.3 ± 0.1
Drug A (Resistant Cells)1.2 ± 0.20.9 ± 0.1
Drug A + Adamantane Derivative X8.9 ± 1.10.2 ± 0.05
Data is presented as mean ± standard deviation from three independent experiments. A significant increase in cleaved Caspase-3 and a decrease in Bcl-2 in the combination treatment group strongly supports an apoptotic mechanism.[23]
References
  • Al-Ostoot, F. H., et al. (2021). Adamantane derivatives, part II: Synthesis DNA binding and antitumor evaluation. Bioorganic Chemistry, 114, 105125.
  • Zarghi, A., et al. (2023). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Pharmaceuticals, 16(10), 1459.
  • ResearchGate. (n.d.). Adamantane derivatives as anticancer activity.
  • Sagan, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700.
  • Al-Wahaibi, L. H., et al. (2022). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Biomedicine & Pharmacotherapy, 153, 113374.
  • Al-Wahaibi, L. H., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13195-13207.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
  • Springer Nature. (2025). The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • JoVE. (2013).
  • ResearchGate. (2025).
  • Egle, I., et al. (2001). Inhibition of Human Multidrug Resistance P-glycoprotein 1 by Analogues of a Potent Delta-Opioid Antagonist. Biological & Pharmaceutical Bulletin, 24(1), 93-95.
  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 10.1002/cpch.23.
  • Akbari, A., & Soni, J. Y. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • National Center for Biotechnology Information. (n.d.). Azaadamantanes, a New Promising Scaffold for Medical Chemistry.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
  • ResearchGate. (2025).
  • H1 Connect. (n.d.). An inhibitor of Bcl-2 family proteins induces regression of solid tumours.
  • PubMed. (n.d.).
  • PubMed. (n.d.). Bcl-2 family proteins as targets for anticancer drug design.
  • PubMed. (2010). Efflux pump inhibitors: a strategy to combat P-glycoprotein and the NorA multidrug resistance pump.
  • National Center for Biotechnology Information. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery.
  • Frontiers in Oncology. (n.d.).
  • ResearchGate. (n.d.). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects.

Sources

Technical Support Center: Enhancing the Aqueous Solubility of Adamantane-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the most significant challenges in medicinal chemistry: improving the aqueous solubility of adamantane-based drug candidates. The unique lipophilic and rigid cage-like structure of adamantane, while beneficial for target binding and metabolic stability, frequently leads to poor solubility, hindering preclinical development and clinical translation.[1][2][3] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable steps.

Question 1: My adamantane derivative immediately precipitates when I add it to my aqueous buffer. What is happening and what are the first steps to address this?

Answer:

This is a classic sign of extremely low aqueous solubility, where the compound's crystal lattice energy is far more favorable than the energy of solvation in water. The adamantane cage is highly hydrophobic, and unless it is functionalized with strongly polar or ionizable groups, its tendency to self-associate and crystallize out of a polar solvent like water is very high.[4]

Immediate Troubleshooting Steps:

  • Confirm Solid State: First, ensure you are not dealing with a less soluble polymorph or hydrate. Characterize your starting material using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to understand its solid-state properties.[5][6] Different crystalline forms can have vastly different solubilities.

  • Particle Size Reduction (Micronization): While it won't increase the equilibrium solubility, reducing the particle size via micronization increases the surface area available for dissolution.[7][8] This can be a quick physical modification to improve the rate of dissolution, which may be sufficient for some initial in vitro assays. However, this is often not a complete solution for compounds with very low intrinsic solubility.[7]

  • Initial Co-solvent Screening: Attempt to dissolve the compound in a small amount of a water-miscible organic solvent before adding it to the aqueous buffer. This is a simple and rapid screening method.[7]

    • Recommended Starting Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[9][10]

    • Procedure: Dissolve the compound to a high concentration (e.g., 10-50 mM) in the pure co-solvent. Then, perform a stepwise dilution into your aqueous buffer, observing for precipitation. This helps establish a preliminary "crash-out" concentration.

Question 2: I've tried using a co-solvent system, but the solubility enhancement is minimal, or the drug precipitates upon further dilution. What should I try next?

Answer:

This is a common limitation of co-solvency. While co-solvents reduce the overall polarity of the solvent system, they may not sufficiently overcome the hydrophobicity of the adamantane moiety, leading to precipitation when the system is diluted into a predominantly aqueous environment (e.g., during an experiment or upon administration).[11] The next logical steps involve more robust chemical or formulation-based modifications.

Recommended Next Steps:

  • Cyclodextrin Complexation: This is one of the most effective strategies for adamantane derivatives.[3] The hydrophobic adamantane cage fits snugly into the hydrophobic cavity of β-cyclodextrin, forming a water-soluble inclusion complex.[12][13] The exterior of the cyclodextrin is hydrophilic, effectively "shielding" the lipophilic drug from the aqueous environment.[3]

  • Salt Formation (if applicable): If your adamantane derivative contains an ionizable functional group (e.g., an amine or a carboxylic acid), salt formation is a powerful technique.[14] Converting a neutral weak base or acid into a salt can increase solubility by several orders of magnitude.

    • Critical Prerequisite: The pKa of your drug's functional group and the counter-ion's pKa are crucial. For a stable salt of a basic drug, the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of your drug's conjugate acid.[15][16]

  • Amorphous Solid Dispersions (ASDs): If other methods fail, creating an ASD is an advanced but highly effective approach. Here, the drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state.[17][18] This amorphous form lacks a crystal lattice, circumventing the energy penalty required to break the crystal structure, leading to significantly higher apparent solubility and dissolution rates.[19][20]

Question 3: My β-cyclodextrin complexation isn't improving solubility as expected. What are the critical parameters to optimize?

Answer:

While β-cyclodextrin and adamantane are a classic host-guest pair, suboptimal results usually stem from issues with the complexation process, stoichiometry, or the specific derivative being used.

Critical Optimization Parameters:

  • Stoichiometry: The drug-to-cyclodextrin ratio is critical. While a 1:1 complex is often assumed, adamantane derivatives can form complexes with different ratios (e.g., 2:2, 1:2, or even 3:2 drug:CD).[12][13] You must perform a phase solubility study to determine the optimal ratio that yields the highest solubility.

  • Preparation Method: The method used to form the complex significantly impacts its efficiency.

    • Kneading Method: A simple method involving grinding the components with a small amount of water/alcohol mixture creates a paste and facilitates complex formation.[12]

    • Solvent Evaporation: Dissolving both components in a common solvent and then evaporating the solvent can yield a well-formed complex.

    • Freeze-Drying (Lyophilization): Co-dissolving the drug and cyclodextrin in water and then freeze-drying often produces a highly soluble, amorphous complex powder.

  • Choice of Cyclodextrin: If β-cyclodextrin (β-CD) itself has limited solubility, consider using more soluble CD derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives can offer significantly higher complexation capacity and improved solubility of the final complex.[21]

  • Confirmation of Complexation: You must analytically confirm that an inclusion complex has actually formed. Techniques like 2D ROESY NMR spectroscopy can show through-space correlations between the adamantane protons and the inner-cavity protons of the cyclodextrin, providing definitive proof of inclusion.[22] DSC can also be used, as the melting peak of the drug should disappear upon successful complexation.[5]

Question 4: I attempted to form a salt of my basic adamantane derivative, but it is unstable and converts back to the free base in solution. What went wrong?

Answer:

This phenomenon, known as disproportionation, occurs when the salt reverts to its neutral, less soluble free form.[14] This is a common stability issue and is governed by the interplay between the drug's pKa, the counter-ion's pKa, and the pH of the solution.

Causality and Solutions:

  • The ΔpKa Rule: The most likely cause is an insufficient difference between the pKa of your basic drug (specifically, its conjugate acid) and the pKa of the acidic counter-ion. If this difference is less than 2-3 pH units, the proton transfer is incomplete or easily reversible, leading to an unstable salt.[15][16]

    • Solution: Choose a stronger acid as the counter-ion. For example, if you used acetic acid (pKa ~4.76) and it failed, try methanesulfonic acid (pKa ~-1.9) or hydrochloric acid (pKa ~-6.2).

  • pH of the Microenvironment: The salt can be destabilized if the pH of the solution is at or above the pKa of the drug's conjugate acid. At this pH, the drug will predominantly exist in its neutral, free-base form.

    • Solution: Ensure your formulation is buffered to a pH well below the drug's pKa. This maintains the drug in its protonated, ionized state, favoring the salt form.

  • Common Ion Effect: High concentrations of the counter-ion in solution can, in some cases, shift the equilibrium and reduce the overall solubility of the salt.[14] This is a more complex phenomenon to consider during formulation with other excipients.

Question 5: My amorphous solid dispersion (ASD) shows great initial solubility but converts back to a crystalline form on storage. How can I improve its physical stability?

Answer:

The high-energy amorphous state is thermodynamically unstable, and the drug will always have a tendency to revert to its more stable, lower-energy crystalline form.[19][23] The key to a successful ASD is inhibiting this recrystallization.

Strategies to Enhance ASD Stability:

  • Polymer Selection: The choice of carrier polymer is the most critical factor. The polymer stabilizes the amorphous drug by increasing the glass transition temperature (Tg) of the mixture and by forming specific intermolecular interactions (e.g., hydrogen bonds) with the drug.[17][20]

    • Commonly Used Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polymers like Soluplus®.

    • Action: Screen a variety of polymers to find one that is miscible with your drug and effectively inhibits its crystallization.

  • Drug Loading: High drug loading increases the likelihood of recrystallization, as drug molecules are closer together and have higher mobility.

    • Action: Experiment with lower drug loading percentages (e.g., 10-25%) to increase the distance between drug molecules within the polymer matrix, thereby improving stability.

  • Glass Transition Temperature (Tg): The Tg is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, mobile state. For good physical stability, the Tg of the ASD should be at least 50°C higher than the intended storage temperature.[5]

    • Action: Use DSC to measure the Tg of your ASD. If it is too low, select a polymer with a higher intrinsic Tg or reduce the drug loading.

  • Control of Humidity: Water acts as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which accelerates recrystallization.[5]

    • Action: Store ASDs under dry conditions (e.g., in a desiccator) and consider using moisture-protective packaging for long-term storage.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are adamantane-based drugs often poorly soluble in water?

The adamantane moiety is a rigid, tricyclic hydrocarbon cage.[1] This structure is highly symmetric, non-polar, and lipophilic. Its rigidity and hydrophobicity cause adamantane-containing molecules to favor self-association and crystallization in aqueous environments to minimize contact with polar water molecules, resulting in low aqueous solubility.[3][4]

Q2: What are the primary strategies for enhancing the solubility of adamantane compounds?

The strategies can be broadly categorized into physical modifications, chemical modifications, and formulation-based approaches.[24]

Strategy CategoryTechniqueMechanism of Action
Physical Micronization / NanonizationIncreases surface area to improve dissolution rate, but not equilibrium solubility.[8]
Amorphous Solid DispersionPrevents crystallization, keeping the drug in a high-energy, more soluble amorphous state.[19][20]
Chemical Salt FormationIonizes the drug molecule, dramatically increasing its interaction with polar water molecules.[14][25]
Prodrug ApproachTemporarily masks the hydrophobic adamantane with a polar, cleavable promoiety.[26]
Formulation Co-solvencyReduces the polarity of the solvent system using water-miscible organic solvents.[9][11]
ComplexationEncapsulates the hydrophobic adamantane moiety within a host molecule (e.g., cyclodextrin).[12][24]
Lipid-Based FormulationsDissolves the lipophilic drug in a lipid vehicle (e.g., self-emulsifying drug delivery systems).[26]

Q3: How do I choose the right solubility enhancement technique for my specific adamantane derivative?

The choice depends on the physicochemical properties of your molecule, the desired dose, and the intended route of administration. The following decision tree provides a general guide.

G start Start: Adamantane Drug Candidate ionizable Does the molecule have an ionizable group (acid/base)? start->ionizable pka_ok Is ΔpKa > 2-3 with a pharmaceutically acceptable counter-ion? ionizable->pka_ok Yes complex Try Cyclodextrin Complexation (β-CD, HP-β-CD) ionizable->complex No salt Pursue Salt Formation pka_ok->salt Yes pka_ok->complex No end Formulation Optimized salt->end Success no_ion No yes_ion Yes complex_ok Is solubility enhancement sufficient? complex->complex_ok asd Pursue Amorphous Solid Dispersion (ASD) complex_ok->asd No complex_ok->end Yes asd->end Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q4: What is an amorphous solid dispersion (ASD) and how does it work?

An ASD is a formulation where the active pharmaceutical ingredient (API) is dispersed at a molecular level within a solid carrier, typically a polymer.[20] In this state, the API is "amorphous," meaning it lacks the long-range molecular order of a crystal.[18] Breaking a crystal lattice requires a significant amount of energy. By preventing the lattice from forming in the first place, the amorphous drug can dissolve more readily, often achieving a transient "supersaturated" concentration in solution that enhances absorption.[19]

ASD_Concept API molecules (blue) are ordered in a crystal lattice vs. randomly dispersed in a polymer matrix (red). cluster_0 Crystalline API (Low Solubility) cluster_1 Amorphous Solid Dispersion (High Apparent Solubility) a1 a2 a1->a2 b1 a1->b1 a3 a2->a3 b2 a2->b2 a4 a3->a4 b3 a3->b3 b4 a4->b4 b1->b2 c1 b1->c1 b2->b3 c2 b2->c2 b3->b4 c3 b3->c3 c4 b4->c4 c1->c2 d1 c1->d1 c2->c3 d2 c2->d2 c3->c4 d3 c3->d3 d4 c4->d4 d1->d2 d2->d3 d3->d4 p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 p13 p14 p15 p16 d1_asd d2_asd d3_asd d4_asd

Caption: Crystalline API vs. Amorphous Solid Dispersion (ASD).

Q5: How do cyclodextrins, particularly β-cyclodextrin, improve the solubility of adamantane derivatives?

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] The adamantane moiety is dimensionally an excellent fit for the cavity of β-cyclodextrin.[3] Through non-covalent hydrophobic interactions, the adamantane "guest" becomes encapsulated within the cyclodextrin "host." This forms a new, larger complex where the hydrophobic drug is shielded from water, and the complex as a whole is water-soluble due to the hydrophilic outer surface of the cyclodextrin.[3][12]

Q6: What analytical techniques are essential for characterizing my new, more soluble formulation?

A thorough characterization is crucial to ensure the formulation is stable, effective, and reproducible.

Analytical TechniquePurposeReference
Equilibrium Solubility Assay To quantify the increase in thermodynamic solubility. The shake-flask method is the gold standard.[27][28]
X-Ray Powder Diffraction (XRPD) To determine the solid state of the material (crystalline vs. amorphous). Essential for ASDs and complexation.[29][30]
Differential Scanning Calorimetry (DSC) To measure thermal properties like melting point (Tm) and glass transition (Tg). A disappearing Tm indicates complexation or amorphization. Tg is critical for ASD stability.[29][30]
High-Performance Liquid Chromatography (HPLC) To accurately quantify the drug concentration in solubility and dissolution studies.[29]
Nuclear Magnetic Resonance (NMR) To confirm the formation of cyclodextrin inclusion complexes (e.g., using 2D ROESY).[22]
Dissolution Testing (e.g., USP Apparatus II) To measure the rate and extent of drug release from the final formulation into a dissolution medium.[30]

Part 3: Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol is adapted from standard pharmaceutical guidelines for determining thermodynamic solubility.[27][31]

  • Preparation: Add an excess amount of the adamantane compound (enough so that solid material remains visible) to a series of glass vials containing a fixed volume (e.g., 2 mL) of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 phosphate/acetate buffers).

  • Equilibration: Seal the vials tightly. Place them in a mechanical shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle.

  • Separation: Carefully withdraw a sample of the supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Dilution & Analysis: Accurately dilute the clear filtrate with a suitable solvent (the mobile phase is often ideal). Quantify the drug concentration using a validated HPLC-UV method against a standard curve.

  • Confirmation: Ensure that solid material is still present in the vial after sampling to confirm that the solution was truly saturated.

Protocol 2: Preparation of a β-Cyclodextrin Inclusion Complex (Kneading Method)

This method is effective for lab-scale screening and preparation.[12]

  • Molar Ratio Calculation: Determine the desired molar ratio of the adamantane drug to β-cyclodextrin (start with 1:1).

  • Mixing: Weigh the calculated amounts of the drug and β-cyclodextrin and place them in a mortar. Mix the powders gently with a pestle.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture while triturating continuously with the pestle. Continue adding liquid and kneading until a consistent, thick paste is formed.

  • Drying: Knead the paste for 45-60 minutes. Then, transfer the paste to a glass dish and dry it in an oven at 40-50°C until the weight is constant. Alternatively, dry under a vacuum.

  • Final Processing: Scrape the dried solid and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Store the resulting powder in a desiccator. Characterize the product using DSC, XRPD, and solubility studies to confirm successful complex formation.

Kneading_Workflow cluster_workflow Kneading Method Workflow A 1. Weigh Drug & β-Cyclodextrin B 2. Mix Powders in Mortar A->B C 3. Add Solvent Dropwise & Knead B->C D 4. Dry Paste (Oven/Vacuum) C->D E 5. Sieve to Create Fine Powder D->E F 6. Characterize (DSC, XRPD, Solubility) E->F

Caption: Step-by-step workflow for the kneading method.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
  • Jannatun, N., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs.
  • Zhang, Y., et al. (2021).
  • Thomas, A. (2020, November 3). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR. [Link]
  • Pharma Info. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. PharmaInfo. [Link]
  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
  • Kumar, S., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics. [Link]
  • Global Journal of Pharmacy & Pharmaceutical Sciences. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
  • Waykar, M. (2015, April 29). Methods of solubility enhancements. Slideshare. [Link]
  • Spilovska, K., et al. (2016).
  • Technobis. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Jouyban, A. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect.
  • NETZSCH. (n.d.). API Characterization. NETZSCH Analyzing & Testing. [Link]
  • Zhang, Y., et al. (2021).
  • Vashi, P. R., et al. (2001). Stability constants of the inclusion complexes of β-cyclodextrin with various adamantane derivatives. A UV-Vis study.
  • Alfatest. (n.d.). API: solid state robust characterization is key to cut costs and time!.
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. JCHR. [Link]
  • de la Cuesta, E., et al. (2015). Cyclodextrin-adamantane conjugates, self-inclusion and aggregation versus supramolecular polymer formation.
  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Gualdani, R., et al. (2016). Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Macromolecules. [Link]
  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
  • Lund University. (n.d.).
  • Agno Pharmaceuticals. (n.d.).
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
  • Kulkarni, P., et al. (2010). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • CD Formulation. (n.d.).
  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]
  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO. [Link]
  • BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]
  • Altasciences. (n.d.).
  • Pharmacia. (2023). Adamantane-containing drug delivery systems. [Link]
  • American Pharmaceutical Review. (n.d.). Strategy for the Prediction and Selection of Drug Substance Salt Forms. [Link]
  • Perlovich, G. L., et al. (2016). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics. [Link]
  • Pharmaceutics. (2021).
  • Wita, P., & Jampilek, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry. [Link]
  • Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. [Link]
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
  • Czarnecka, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. [Link]
  • International Journal of Science and Research. (2018).
  • Pharmaceutical Technology. (2007). Salt Selection in Drug Development. [Link]
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2018).
  • International Pharmacy Acta. (2018). Enhancement of Drug Solubility: Review Abstract Articles. [Link]
  • Journal of Pharmaceutical Negative Results. (n.d.).

Sources

Technical Support Center: Optimizing Crystallization Conditions for Adamantane-1-Carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the crystallization of adamantane-1-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of obtaining high-purity crystalline material. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and troubleshooting advice for challenges encountered during the crystallization of this compound.

Q1: I'm not seeing any crystal formation after cooling my solution. What's happening and what should I do?

A1: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated. For crystallization to occur, the concentration of this compound must exceed its solubility limit at a given temperature. Here’s a systematic approach to induce crystallization:

  • The Science Behind Supersaturation: Crystallization is a nucleation-dependent process. Molecules in solution need to overcome an energy barrier to form a stable nucleus, a microscopic seed from which a larger crystal can grow. If the solution is not supersaturated, the driving force for this process is insufficient.

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic imperfections on the glass surface. These scratches act as nucleation sites, providing a template for crystal growth.

    • Seeding: Introduce a tiny, pure crystal of this compound into the cooled solution. This "seed" crystal bypasses the initial nucleation energy barrier and provides a surface for further crystallization.

    • Increase Concentration: Carefully evaporate some of the solvent. This can be achieved by gentle heating or by using a rotary evaporator. Reducing the solvent volume increases the solute concentration, pushing it into a supersaturated state. Be cautious not to evaporate too much solvent, which could lead to "oiling out".

    • Anti-Solvent Addition: If your compound is highly soluble in the chosen solvent, you can try adding a miscible "anti-solvent" in which this compound has poor solubility. This should be done dropwise to a slightly cooled solution until persistent cloudiness is observed. Then, add a few drops of the original "good" solvent to redissolve the precipitate before allowing it to cool slowly.

Q2: My product is "oiling out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too concentrated or cooling too rapidly, causing the solute to come out of solution at a temperature above its melting point.

  • Causality of Oiling Out: The high concentration of the solute can lead to a significant depression of its melting point. If the solution becomes supersaturated at a temperature below this depressed melting point, the compound will separate as an oil. Rapid cooling can also prevent the molecules from having sufficient time to orient themselves into an ordered crystal lattice.

  • Preventative Measures:

    • Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.

    • Slower Cooling Rate: Rapid cooling is a common cause of oiling out. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can also promote slower cooling.

    • Solvent System Modification: Consider using a mixed-solvent system. Dissolve the this compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent where it is less soluble until the solution becomes slightly turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly. A common and effective system for this compound and its derivatives is an ethanol/water mixture[1][2].

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from several factors, primarily related to the solubility of your compound in the chosen solvent system.

  • Factors Affecting Yield:

    • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor, even after cooling.

    • Incomplete Crystallization: Insufficient cooling or cooling for too short a duration can lead to incomplete precipitation of the product.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step, some product may crystallize out along with the impurities being removed.

  • Strategies for Yield Improvement:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. Cooling in an ice bath or even a freezer (if the solvent's freezing point allows) can improve yield.

    • "Wash" with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.

Q4: How do I remove colored impurities during recrystallization?

A4: Colored impurities are often high molecular weight byproducts. These can typically be removed using activated charcoal.

  • Mechanism of Decolorization: Activated charcoal has a high surface area and can adsorb large, colored molecules from the solution.

  • Procedure:

    • After dissolving your crude product in the hot solvent, remove it from the heat source.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.

    • Swirl the flask and gently reheat to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal, which now contains the adsorbed colored impurities.

    • Proceed with the crystallization of the clear filtrate.

    • Caution: Use the minimum amount of charcoal necessary, as it can also adsorb some of your desired product, leading to a lower yield.

Q5: My recrystallized product has a broad melting point range. What does this indicate?

A5: A wide melting point range is a strong indicator that your sample is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. A second recrystallization step may be necessary to achieve higher purity.

Optimized Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is a general guideline, and optimization may be required based on the purity of the starting material. Ethanol is a commonly used and effective solvent for the recrystallization of this compound and its derivatives[1].

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is particularly useful if this compound is too soluble in pure ethanol at room temperature, leading to low recovery.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Data Presentation

Table 1: Properties of Common Solvents for Crystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.5A good starting point for this compound. Often used in mixed systems with water[1][2].
Methanol6532.7Higher polarity than ethanol; may be too good of a solvent, leading to lower yields.
Acetonitrile8237.5A polar aprotic solvent that can be effective for some hydrazides.
Isopropanol8219.9Less polar than ethanol; may be a good choice if solubility in ethanol is too high.
Water10080.1This compound has low solubility in water, making it a good anti-solvent in mixed systems.

Visualizing Workflows

Troubleshooting Crystallization Failure

Caption: A flowchart for troubleshooting the failure of this compound to crystallize.

Oiling Out Troubleshooting Workflow

Caption: A decision tree for addressing the issue of "oiling out" during crystallization.

References

  • Mohamed, M. A., et al. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Journal of Chemistry, 2021, 1-13. [Link]
  • Al-Wahaibi, L. H., et al. (2018). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 23(10), 2584. [Link]
  • Google Patents. (2017). Process for improving yield of carbohydrazide.
  • Le, T. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]
  • Abdel-Wahab, B. F., et al. (2021). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 8(2), 53-61. [Link]
  • University of California, Irvine. (n.d.).
  • Gampa, K., et al. (2016). Re-crystallization experiments. Drug delivery, 23(9), 3498-3507. [Link]
  • Parab, D. D., & Kohli, H. K. (2015). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) this compound (IVAC) and Its Isomers.
  • Baruch College, CUNY. (2021).
  • Le, T. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety.
  • ResearchGate. (2023). How to remove impurity from hydrazide.
  • SciELO. (2015). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • ResearchGate. (2013).

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Adamantane Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Doxorubicin and the Quest for Safer Alternatives

For decades, doxorubicin has been a cornerstone of chemotherapy, a potent weapon against a wide array of cancers including breast cancer, lymphomas, and sarcomas.[1] Its efficacy is rooted in its ability to intercalate with DNA and inhibit topoisomerase II, leading to catastrophic DNA damage and the death of rapidly dividing cancer cells.[1] However, this powerful mechanism is a double-edged sword. Doxorubicin's cytotoxicity is not confined to malignant cells, and its use is notoriously limited by severe, dose-dependent cardiotoxicity.[1][2] This serious side effect stems from the generation of reactive oxygen species (ROS) and mitochondrial dysfunction in cardiomyocytes, the very cells that power our heart.[3][4]

The quest for novel anticancer agents with improved safety profiles has led researchers to explore the unique properties of adamantane. This rigid, lipophilic, three-dimensional hydrocarbon cage has emerged as a "privileged scaffold" in medicinal chemistry. Its distinct structure allows for the creation of derivatives with diverse biological activities, including antiviral, neuroprotective, and, most importantly, anticancer properties. This guide provides a comprehensive comparison of the cytotoxic profiles of emerging adamantane derivatives against the established chemotherapeutic, doxorubicin. We will delve into their mechanisms of action, compare their potency in various cancer cell lines, and critically evaluate their selectivity towards cancer cells over their healthy counterparts.

Comparative Cytotoxicity: A Quantitative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a more potent compound.

A comparative analysis of the IC50 values of various adamantane derivatives and doxorubicin reveals a promising landscape for these novel compounds. While doxorubicin often exhibits potent cytotoxicity, certain adamantane derivatives have demonstrated comparable or even superior activity in specific cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Doxorubicin HepG2 (Liver Cancer)12.2[5]
HCT-116 (Colon Cancer)~1.0-5.0[1]
MCF-7 (Breast Cancer)2.5[5]
A549 (Lung Cancer)>20[5]
HeLa (Cervical Cancer)2.9[5]
Adamantane Isothiourea Derivative 5 HepG27.70[1]
HCT-1169.51[1]
MCF-710.23[1]
A54912.45[1]
HeLa8.24[1]
Adamantane Isothiourea Derivative 6 HepG23.86[1]
HCT-1165.32[1]
MCF-76.88[1]
A5498.16[1]
HeLa4.76[1]
Adamantane Thiazolidinone Derivative 4a A5490.15
Adamantane-Doxorubicin Prodrug (Thiourea linked) PC3 (Prostate Cancer)0.5584 - 0.9885 (at pH 7.6)[6]
0.4970 - 0.7994 (at acidic pH)[6]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number and assay duration.

The data clearly indicates that while doxorubicin remains a highly potent cytotoxic agent, specific adamantane derivatives, such as adamantane isothiourea derivative 6, exhibit IC50 values in the low micromolar range, demonstrating significant anticancer activity.[1] Furthermore, the development of adamantane-doxorubicin prodrugs showcases an innovative strategy to potentially mitigate doxorubicin's toxicity while maintaining its efficacy, with the prodrug showing comparable toxicity to doxorubicin under the acidic conditions often found in tumor microenvironments.[6]

Mechanisms of Action: A Tale of Two Scaffolds

The cytotoxic effects of doxorubicin and adamantane derivatives are orchestrated through distinct and, in some cases, overlapping molecular pathways. Understanding these mechanisms is crucial for rational drug design and predicting potential synergistic or antagonistic interactions.

Doxorubicin: A Multi-pronged Assault on Cellular Integrity

Doxorubicin's cytotoxic prowess stems from a multi-faceted attack on cancer cells:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1] It also forms a stable complex with topoisomerase II, an enzyme essential for DNA unwinding, leading to double-strand breaks and ultimately, apoptosis.[1]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, a process that generates a flood of ROS.[4] This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing significantly to its cytotoxic and cardiotoxic effects.[4]

doxorubicin_mechanism Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Mito Mitochondria Dox->Mito Redox Cycling Apoptosis Apoptosis DNA->Apoptosis TopoII->Apoptosis ROS Reactive Oxygen Species (ROS) Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Mito->ROS Damage->Apoptosis

Doxorubicin's multifaceted mechanism of action.
Adamantane Derivatives: A More Targeted Approach to Inducing Cell Death

Adamantane derivatives exhibit a more diverse and often more targeted range of mechanisms for inducing cytotoxicity, which may contribute to a more favorable safety profile.

  • Induction of Apoptosis: A common mechanism for many adamantane derivatives is the induction of programmed cell death, or apoptosis. Some derivatives have been shown to trigger the intrinsic (mitochondrial) apoptotic pathway.[3] This involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[7][8] An increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death.[7] For instance, certain adamantane derivatives have been shown to downregulate the expression of anti-apoptotic proteins like XIAP.

  • Inhibition of Specific Signaling Pathways: Unlike the broad-spectrum effects of doxorubicin, some adamantane derivatives exhibit more targeted actions. For example, adamantyl isothiourea derivatives have been shown to suppress the growth of hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[1] This pathway is often dysregulated in cancer and plays a crucial role in inflammation and cell survival. By blocking this pathway, these derivatives can halt tumor progression.

adamantane_mechanism cluster_apoptosis Intrinsic Apoptosis Pathway cluster_signaling Targeted Signaling Inhibition Adam_A Adamantane Derivatives Bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) Adam_A->Bcl2 Modulation Mito_A Mitochondria Bcl2->Mito_A Regulates Caspases Caspase Activation Mito_A->Caspases Cytochrome c release Apoptosis_A Apoptosis Caspases->Apoptosis_A Adam_B Adamantane Isothioureas TLR4 TLR4/MyD88/ NF-κB Pathway Adam_B->TLR4 Inhibition Proliferation Tumor Cell Proliferation & Survival TLR4->Proliferation

Diverse mechanisms of action of adamantane derivatives.

Selectivity: The Key to a Wider Therapeutic Window

A critical parameter in cancer chemotherapy is the therapeutic index, which reflects the selectivity of a drug for cancer cells over normal cells. Doxorubicin's low therapeutic index is a major clinical challenge. In contrast, several studies have indicated that adamantane derivatives may possess a greater degree of selectivity.

For instance, a study on novel adamantane derivatives demonstrated that while they were cytotoxic to A549 lung cancer cells, they had a significantly weaker effect on the non-cancerous mouse fibroblast cell line NIH/3T3, resulting in a selectivity index ranging from 2.01 to 11.6.[9] A higher selectivity index suggests a wider therapeutic window and potentially fewer side effects. Another study showed that adamantane-monoterpenoid derivatives exhibited a sensitizing effect on cancer HeLa cells to the action of topotecan, while non-cancerous HEK293A cells were unaffected, further highlighting their potential for selective action.

Experimental Protocol: Assessing Cytotoxicity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

mtt_workflow Start Start: Seed cells in a 96-well plate Incubate1 Incubate for 24h to allow cell attachment Start->Incubate1 Treat Treat cells with varying concentrations of adamantane derivatives and doxorubicin Incubate1->Treat Incubate2 Incubate for the desired exposure time (e.g., 24, 48, 72h) Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h to allow formazan crystal formation AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate3->Solubilize Measure Measure absorbance at ~570nm using a plate reader Solubilize->Measure Analyze Analyze data to determine IC50 values Measure->Analyze End End Analyze->End

A generalized workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Culture and Treatment: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment. Subsequently, replace the medium with fresh medium containing serial dilutions of the adamantane derivatives and doxorubicin. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compounds are dissolved in a solvent.

  • Incubation with Compounds: Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours). The duration of exposure is a critical parameter and should be chosen based on the expected mechanism of action of the compounds.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion: Adamantane Derivatives - A Promising Frontier in Cancer Therapy

The comparative analysis presented in this guide highlights the significant potential of adamantane derivatives as a new class of anticancer agents. While doxorubicin remains a potent chemotherapeutic, its clinical utility is hampered by its severe cardiotoxicity and lack of selectivity. Adamantane derivatives, on the other hand, offer a diverse range of cytotoxic mechanisms, with some compounds exhibiting potency comparable to doxorubicin in certain cancer cell lines.

Crucially, the emerging evidence of their selectivity for cancer cells over normal cells suggests a wider therapeutic window and a potentially more favorable safety profile. The ability of some adamantane derivatives to target specific signaling pathways dysregulated in cancer opens up avenues for more personalized and targeted therapies.

Further research is warranted to fully elucidate the structure-activity relationships of different adamantane scaffolds, optimize their pharmacokinetic properties, and comprehensively evaluate their in vivo efficacy and safety. However, the data gathered thus far strongly supports the continued exploration of adamantane derivatives as a promising alternative or adjunct to traditional chemotherapy, offering hope for more effective and less toxic cancer treatments in the future.

References

  • Al-Wahaibi, L. H., et al. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling.
  • Ali, A. A., et al. (2017). A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line. Bioorganic & Medicinal Chemistry, 25(1), 241-253. [Link]
  • Carvalho, F. S., et al. (2020). A review on doxorubicin induced cardiotoxicity and its molecular mechanism. International Journal of Pharmaceutical Sciences and Research, 11(6), 2568-2580. [Link]
  • Demir, Y., et al. (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie, 354(3), e2000256. [Link]
  • Ghigo, A., et al. (2016). Mechanisms, Clinical Manifestations, and Management of Doxorubicin-Induced Cardiotoxicity: A Comprehensive Review. International Journal of Molecular Sciences, 17(12), 2135. [Link]
  • Jintaworn, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
  • Krzywik, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2056. [Link]
  • Olson, R. D., & Mushlin, P. S. (1990). Doxorubicin cardiotoxicity: analysis of prevailing hypotheses. FASEB journal, 4(13), 3076-3086.
  • Osman, A. M., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13045–13058. [Link]
  • Szymański, P., et al. (2021). Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. Molecules, 26(11), 3128. [Link]
  • Yilmaz, I., et al. (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie, 354(3), 2000256. [Link]
  • González-Méndez, I., et al. (2019). Optimized synthesis, characterization and in vitro systematic evaluation of adamantane-doxorubicin prodrugs sensitive to pH in breast cancer cells. Journal of Molecular Structure, 1177, 143-151. [Link]
  • Danial, N. N., & Korsmeyer, S. J. (2004). Cell death: critical control points. Cell, 116(2), 205-219.
  • Delbridge, A. R., & Strasser, A. (2015). The BCL-2 protein family, BH3-mimetics and cancer therapy.
  • Reed, J. C. (2003). The BCL2-family of protein ligands as cancer drugs: the next generation of therapeutics. Current medicinal chemistry, 10(14), 1323-1332. [Link]
  • Sattler, M., et al. (1997). Structure of Bcl-xL-Bak peptide complex: recognition between regulators of apoptosis. Science, 275(5302), 983-986.
  • Green, D. R. (2022). Caspase activation and inhibition. Cold Spring Harbor perspectives in biology, 14(7), a041147. [Link]
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604. [Link]
  • Alamri, M. A., et al. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Bioorganic & Medicinal Chemistry Letters, 31, 127699. [Link]
  • Adams, J. M., & Cory, S. (2018). The BCL-2 arbiters of apoptosis and their growing role in cancer.
  • de Calignon, A., et al. (2010). Caspase activation precedes and leads to tangles.
  • Fesik, S. W. (2005). Promoting apoptosis as a strategy for cancer therapy.
  • Thornberry, N. A., & Lazebnik, Y. (1998). Caspases: enemies within. Science, 281(5381), 1312-1316.
  • Czabotar, P. E., et al. (2014). Structural biology of the Bcl-2 family of proteins.

Sources

The Fulcrum of Efficacy: A Comparative Guide to Adamantane-1-Carbohydrazide and Other Linkers in Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the field of targeted therapeutics, the linker within a drug conjugate is not merely a tether but the very fulcrum upon which the balance of efficacy and toxicity rests. Its design dictates the stability of the conjugate in circulation, the precision of payload release, and ultimately, the therapeutic window of the entire construct.[1][] This guide provides an in-depth, objective comparison of adamantane-1-carbohydrazide-based linkers against other prevalent linker technologies, supported by established scientific principles and experimental insights.

The Philosophy of Linker Design: A Balancing Act

An ideal linker for a drug conjugate must satisfy two seemingly contradictory requirements: steadfast stability in the systemic circulation (pH 7.4) to prevent premature drug release and its associated off-target toxicities, and rapid, specific cleavage to unleash the cytotoxic payload within the target tumor cell or its microenvironment.[][4] Linkers are broadly classified as either cleavable or non-cleavable, each with distinct mechanisms and strategic applications.[5][6] This guide will focus on cleavable linkers, where the nuance of chemical triggers defines their utility.

This compound: A Linker of Unique Potential

This compound is a bifunctional molecule that combines the reactivity of a carbohydrazide with the distinct properties of an adamantane cage. The carbohydrazide group readily reacts with aldehydes or ketones on a drug or antibody to form a hydrazone bond, a well-established acid-sensitive linkage.[7][]

The adamantane moiety, a bulky and highly lipophilic diamondoid hydrocarbon, introduces unique steric and physicochemical properties to the linker.[9][10] This can influence the overall hydrophobicity of the drug conjugate, potentially impacting aggregation, pharmacokinetics, and interaction with cellular membranes.[11] The combination of the adamantane core with the hydrazone linkage offers a compelling strategy for pH-dependent drug delivery.

Mechanism of Action: The Adamantane-Hydrazone Linkage

The formation of an adamantane-hydrazone linker is a straightforward condensation reaction. The resulting hydrazone bond is relatively stable at the physiological pH of blood (pH 7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of cancer cells.[12][13][14] This differential stability is the cornerstone of its targeted release mechanism.

Adamantane_Hydrazone_Formation_and_Cleavage cluster_formation Conjugation (pH ~7) cluster_cleavage Cleavage (pH 4.5-5.5) This compound This compound plus1 + This compound->plus1 Drug-Aldehyde Drug-Aldehyde Adamantane-Hydrazone_Linker Adamantane-Hydrazone Drug Conjugate Drug-Aldehyde->Adamantane-Hydrazone_Linker Condensation plus1->Drug-Aldehyde Released_Drug Released Drug Adamantane-Hydrazide_byproduct Adamantane-Hydrazide Byproduct plus2 + Adamantane-Hydrazone_Linker->plus2 Hydrolysis plus2->Released_Drug

Caption: Formation and cleavage of an adamantane-hydrazone linker.

A Comparative Analysis of Prominent Linker Technologies

The choice of linker is a critical decision in the design of a drug conjugate. Below is a comparison of this compound (as a hydrazone linker) with other commonly used cleavable and non-cleavable linkers.

Hydrazone Linkers (General Class)

Hydrazone linkers are one of the earliest and most well-studied classes of acid-sensitive linkers.[] Their ease of synthesis and pH-dependent stability make them attractive for targeting the acidic intracellular compartments of tumor cells.[12] However, concerns exist regarding their stability in systemic circulation, with some studies showing premature drug release.[11][16] The first-generation antibody-drug conjugate (ADC), gemtuzumab ozogamicin (Mylotarg®), utilized a hydrazone linker.[][12]

Oxime Linkers

Oxime linkages are formed by the reaction of an alkoxyamine with an aldehyde or ketone. They are generally more stable to hydrolysis than hydrazones, particularly at acidic pH.[17] This increased stability can be advantageous in preventing premature drug release, but it may also lead to slower payload liberation within the target cell. The formation of an oxime bond is chemoselective and can be performed under mild aqueous conditions.[17]

Maleimide-Thiol Linkers

Maleimide chemistry is widely used for conjugating drugs to cysteine residues on antibodies.[] The maleimide group reacts with a thiol to form a stable thioether bond.[] While often employed in non-cleavable linkers, maleimide-based linkers can be designed to be cleavable. However, the stability of the maleimide-thiol linkage can be a concern, as it is susceptible to a retro-Michael reaction, leading to deconjugation.[19] Efforts to improve the stability of maleimide linkers are an active area of research.[16][20]

Peptide Linkers (Enzyme-Cleavable)

Peptide linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by specific enzymes, like cathepsin B, which are overexpressed in the lysosomes of tumor cells.[6][21] These linkers generally exhibit excellent stability in plasma.[12] The Val-Cit linker has demonstrated significantly greater stability in human plasma compared to hydrazone linkers.[12]

Quantitative Performance Comparison

The selection of a linker should be guided by quantitative data on stability and drug release kinetics. The following table summarizes key performance parameters for different linker types.

Linker TypeCleavage TriggerPlasma Stability (Half-life)Release MechanismKey AdvantagesKey Disadvantages
Adamantane-Hydrazone Low pH (4.5-5.5)Moderate (e.g., ~2 days for some phenylketone-derived hydrazones)[11]Acid-catalyzed hydrolysispH-selective release, potential for enhanced cellular uptake due to adamantane lipophilicity.Potential for premature release in circulation, stability can be variable.[13][16]
Standard Hydrazone Low pH (4.5-5.5)Variable (e.g., 183 h at pH 7, 4.4 h at pH 5)[12]Acid-catalyzed hydrolysisWell-established chemistry, pH-selective release.Can exhibit insufficient plasma stability.[11]
Oxime More resistant to acidHighHydrolysis (slower than hydrazone)High stability, chemoselective conjugation.[17]Slower drug release kinetics may impact efficacy.
Maleimide-Thiol (Can be non-cleavable)VariablePrimarily non-cleavable (antibody degradation)Site-specific conjugation to cysteines.Susceptible to retro-Michael reaction and deconjugation.[19]
Valine-Citrulline Cathepsin BHigh (e.g., >100 times more stable than hydrazone in human plasma)[12]Enzymatic cleavageHigh plasma stability, specific release mechanism.Requires enzyme presence for cleavage.
β-Glucuronide β-GlucuronidaseHighEnzymatic cleavageGood solubility, stable in circulation, low aggregation.[22]Dependent on enzyme expression.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Synthesis of this compound

This protocol describes the synthesis of the key this compound intermediate.

Materials:

  • Adamantane-1-carboxylic acid

  • Methanol

  • Sulfuric acid (98%)

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Esterification: Adamantane-1-carboxylic acid is esterified with methanol using sulfuric acid as a catalyst to yield methyl adamantane-1-carboxylate.[7][9]

  • Hydrazinolysis: The resulting methyl ester is then reacted with hydrazine hydrate in ethanol under reflux to produce this compound.[7][9] The product can be precipitated in cold water, filtered, and dried.[9]

Conjugation of this compound to an Aldehyde-Containing Payload

This protocol outlines the formation of the adamantane-hydrazone linker.

Materials:

  • This compound

  • Aldehyde-functionalized payload

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Acetic acid (catalyst)

Procedure:

  • Dissolve the aldehyde-functionalized payload and a slight molar excess of this compound in the anhydrous solvent.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Purify the resulting adamantane-hydrazone conjugate using standard chromatographic techniques.

In Vitro Stability Assay of Drug Conjugates

This protocol allows for the comparative assessment of linker stability in plasma.

Materials:

  • Drug conjugates with different linkers

  • Human or rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical system (e.g., HPLC or LC-MS)

Procedure:

  • Prepare solutions of the drug conjugates in PBS.

  • Incubate the conjugate solutions in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96 hours), take aliquots of the plasma samples.

  • Process the aliquots to precipitate plasma proteins and extract the conjugate and any released drug.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of intact conjugate remaining over time.

  • Calculate the half-life of each conjugate in plasma.

ADC_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Prepare ADC Solutions in PBS incubate Incubate ADCs in Plasma at 37°C start->incubate aliquot Collect Aliquots at Time Points incubate->aliquot process Protein Precipitation & Extraction aliquot->process analyze LC-MS/HPLC Analysis process->analyze calculate Calculate Half-life analyze->calculate result Comparative Stability Data calculate->result

Caption: Workflow for assessing the in vitro stability of ADCs.

Conclusion and Future Perspectives

The selection of a linker is a pivotal decision in the design of a successful drug conjugate, with profound implications for its therapeutic index.[23] this compound offers a unique modification to the established hydrazone linker class, introducing bulk and lipophilicity that may favorably modulate the physicochemical properties of the conjugate.

While standard hydrazone linkers have demonstrated clinical utility, their variable plasma stability remains a concern.[13] In contrast, peptide linkers like Val-Cit have set a high benchmark for in vivo stability.[12] The adamantane-hydrazone linker represents a compelling area for further investigation. Future studies should focus on direct, head-to-head comparisons of adamantane-hydrazone ADCs with other linker-ADC formats, evaluating not only plasma stability and drug release kinetics but also in vivo efficacy and toxicity in relevant cancer models. The continued evolution of linker technology, including the exploration of novel moieties like adamantane, will undoubtedly expand the therapeutic potential of antibody-drug conjugates.

References

  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 5(8), 587-598. [Link]
  • Nguyen, H. T., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]
  • Lerchen, H. G., et al. (2018). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 23(11), 2848. [Link]
  • van der Lee, M. M. C., et al. (2020). Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability. Molecular Cancer Therapeutics, 19(9), 1784-1794. [Link]
  • Li, X., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Expert Opinion on Drug Delivery, 19(7), 873-884. [Link]
  • Chudasama, V., et al. (2016). Development of Novel Quaternary Ammonium Linkers for Antibody–Drug Conjugates.
  • Kumar, S., et al. (2023). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry, 5(2), 1-7. [Link]
  • Spring, D. R., et al. (2019). Cleavable linkers in antibody–drug conjugates. Drug Discovery Today: Technologies, 34, 13-20. [Link]
  • Jin, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3029-3044. [Link]
  • The Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties.
  • Sorkin, R., et al. (2019). Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates.
  • National Institutes of Health.
  • Creative Biolabs.
  • Nguyen, H. T., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]
  • RCS Research Chemistry Services. The Evolution of Antibody-Drug Conjugate (ADC)
  • MDPI. (2021). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. [Link]
  • ResearchGate. The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid. [Link]
  • National Institutes of Health. (2011).
  • Semantic Scholar. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. [Link]
  • MDPI. (2021). A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker. [Link]
  • National Institutes of Health. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. [Link]
  • MDPI. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. [Link]
  • ACS Publications. (2019).
  • NJ Bio, Inc. Linkers for ADCs. [Link]
  • AVESİS.
  • PubMed Central. Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. [Link]
  • ResearchGate.

Sources

A Comparative Analysis of the Anticonvulsant Potential of Adamantane Schiff Bases and Phenobarbitone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Epilepsy Treatment

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous antiepileptic drugs are available, a significant portion of patients remain refractory to current treatments, and many experience dose-limiting side effects.[1] This therapeutic gap underscores the urgent need for novel anticonvulsant agents with improved efficacy and safety profiles. Phenobarbitone, the oldest of the currently used anticonvulsant drugs, remains a benchmark in the field.[2] However, its use is often associated with significant central nervous system depression, cognitive impairment, and a potential for dependence.[2][3]

In the quest for superior anticonvulsant agents, the adamantane moiety has emerged as a promising pharmacophore. Its rigid, lipophilic structure can enhance the penetration of the blood-brain barrier, a critical attribute for centrally acting drugs.[1] The molecular hybridization of adamantane with Schiff bases, a class of compounds known for their diverse biological activities, has led to the development of novel chemical entities with potential anticonvulsant properties.[4] This guide provides a comprehensive comparison of the anticonvulsant activity of a series of adamantane Schiff bases against the established drug, phenobarbitone, supported by experimental data and detailed protocols.

Comparative Anticonvulsant Activity

The anticonvulsant efficacy of novel compounds is typically evaluated in preclinical animal models that mimic different types of human seizures. The two most widely used screening models are the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is indicative of activity against absence seizures.[5][6]

Pentylenetetrazole (PTZ)-Induced Seizure Model

A study by Osman et al. (2021) provides a direct comparison of a series of six adamantane Schiff bases (compounds 18-23) with phenobarbitone in the PTZ-induced seizure model in mice.[1] The key findings are summarized in the tables below.

Table 1: Protection Against PTZ-Induced Seizures

CompoundDose (mg/kg)Protection Rate (%)
Phenobarbitone 3040
10080
Compound 18 3040
10067
Compound 19 3020
10050
Compound 20 300
10020
Compound 21 3040
10067
Compound 22 3050
10075
Compound 23 3067
10058

Data sourced from Osman et al., 2021.[1]

Table 2: Effect on Latency and Duration of PTZ-Induced Seizures (at 30 mg/kg)

CompoundLatency of Convulsions (sec, Mean ± SEM)Duration of Seizures (sec, Mean ± SEM)
Control 134.3 ± 15.21103.5 ± 12.5
Phenobarbitone 467.5 ± 56.4145.33 ± 9.34
Compound 18 512.7 ± 101.339.5 ± 8.7
Compound 19 398.3 ± 98.755.2 ± 11.2
Compound 20 289.5 ± 76.478.9 ± 13.1
Compound 21 601.8 ± 123.535.8 ± 7.9
Compound 22 899.2 ± 254.129.1 ± 6.3
Compound 23 1263 ± 501.221.4 ± 5.2

Data sourced from Osman et al., 2021.[1]

The results from the PTZ model are particularly encouraging for the adamantane Schiff bases. Notably, compound 23 demonstrated a superior protection rate (67%) at a 30 mg/kg dose compared to phenobarbitone (40%).[1] Furthermore, several of the synthesized compounds, especially compounds 22 and 23, significantly increased the latency to seizure onset and decreased the duration of seizures more effectively than phenobarbitone at the same dose.[1] This suggests a potent anticonvulsant effect of these novel molecules.

Maximal Electroshock (MES) Seizure Model

While specific MES data for the adamantane Schiff bases from the Osman et al. study is absent, other research on related adamantane derivatives provides some insight. For instance, a study on 1-adamantane carboxylic acid reported a previously documented ED50 of 300 mg/kg in the MES test, although the authors of that particular study did not observe this effect.[7] This highlights a potential area for future investigation to fully characterize the anticonvulsant profile of adamantane Schiff bases.

Neurotoxicity Profile

A critical aspect of developing new antiepileptic drugs is to ensure a favorable safety margin. Neurotoxicity is a common side effect of many anticonvulsants, often manifesting as motor impairment, sedation, or ataxia.[8]

In the study by Osman et al., the neurotoxicity of the adamantane Schiff bases was assessed and compared to phenobarbitone.[1] At the tested doses, both phenobarbitone and the adamantane derivatives exhibited some CNS depressive effects, such as somnolence.[1] However, the most potent anticonvulsant, compound 23 , displayed a neurotoxicity profile similar to that of phenobarbitone at the same dose, suggesting a potentially comparable therapeutic window.[1]

Proposed Mechanism of Action

Phenobarbitone

Phenobarbitone's primary mechanism of action is the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[2][3][9] By increasing the flow of chloride ions into neurons, it hyperpolarizes the cell membrane, making it more difficult for neurons to fire and thereby reducing overall neuronal excitability.[2][10] It is also believed to have an inhibitory effect on glutamate receptors, further contributing to its anticonvulsant properties.[2][3]

Phenobarbitone_Mechanism cluster_GABA GABAA Receptor cluster_Neuron Postsynaptic Neuron cluster_Glutamate Glutamatergic Synapse GABA GABA Receptor GABAA Receptor-Chloride Channel Complex GABA->Receptor Binding Pheno Phenobarbitone Pheno->Receptor Allosteric Modulation Glutamate_Receptor AMPA/Kainate Receptors Pheno->Glutamate_Receptor Blockade Chloride Chloride Ion Influx (Cl-) Receptor->Chloride Increased Channel Opening Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitation Reduced Glutamatergic Excitation Glutamate_Receptor->Reduced_Excitation Reduced_Excitation->Reduced_Excitability

Caption: Proposed mechanism of action of Phenobarbitone.

Adamantane Schiff Bases

The precise mechanism of action for the anticonvulsant activity of adamantane Schiff bases has not been fully elucidated. However, molecular docking studies from the work of Osman et al. suggest that these compounds may also interact with the GABAA receptor, potentially at a different binding site than phenobarbitone. The bulky adamantane moiety may play a crucial role in anchoring the molecule to a hydrophobic pocket on the receptor, thereby modulating its function. Additionally, some adamantane derivatives are known to act as antagonists of NMDA receptors, a key excitatory receptor in the brain.[1] This dual action on both inhibitory and excitatory systems could contribute to their potent anticonvulsant effects.

Experimental Protocols

Synthesis of Adamantane Schiff Bases

The synthesis of the adamantane Schiff bases described by Osman et al. involves a two-step process.[1] The general synthetic scheme is outlined below.

Synthesis_Workflow cluster_Step1 Step 1: Synthesis of Adamantane-1-carbohydrazide cluster_Step2 Step 2: Schiff Base Formation Adamantane_acid Adamantane-1-carboxylic acid Ester Methyl adamantane-1-carboxylate Adamantane_acid->Ester Esterification Methanol Methanol (CH3OH) Methanol->Ester H2SO4 H2SO4 (catalyst) H2SO4->Ester Carbohydrazide This compound Ester->Carbohydrazide Hydrazinolysis Hydrazine Hydrazine hydrate Hydrazine->Carbohydrazide Schiff_Base Adamantane Schiff Base Carbohydrazide->Schiff_Base Condensation Isatin Substituted Isatin Isatin->Schiff_Base

Caption: General synthetic scheme for adamantane Schiff bases.

Step 1: Synthesis of this compound

  • Adamantane-1-carboxylic acid is esterified with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl adamantane-1-carboxylate.

  • The resulting ester is then reacted with hydrazine hydrate to produce this compound.[11]

Step 2: Synthesis of Adamantane Schiff Bases

  • This compound is condensed with various substituted isatins in a suitable solvent, such as ethanol, with a catalytic amount of glacial acetic acid.

  • The reaction mixture is refluxed for several hours.

  • The resulting precipitate is filtered, washed, and recrystallized to yield the pure adamantane Schiff base.[1]

Anticonvulsant Screening Protocols

The following are generalized protocols for the MES and scPTZ tests, based on standard methodologies.[5][7]

Maximal Electroshock (MES) Test

  • Animals: Male albino mice (20-25 g) are used.

  • Drug Administration: The test compounds or vehicle are administered intraperitoneally (i.p.) at a predetermined time before the electroshock.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes is used.

  • Procedure: A drop of anesthetic ophthalmic solution is applied to the animals' eyes. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered protection.

Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Animals: Male albino mice (18-22 g) are used.

  • Drug Administration: The test compounds or vehicle are administered i.p. at a specific time before the injection of PTZ.

  • PTZ Administration: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously in the midline of the neck.[7]

  • Observation: The animals are observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures is considered protection.[7]

Anticonvulsant_Screening_Workflow cluster_MES Maximal Electroshock (MES) Test cluster_PTZ Subcutaneous Pentylenetetrazole (scPTZ) Test MES_Drug Administer Test Compound/Vehicle MES_Shock Deliver Electrical Stimulus (Corneal Electrodes) MES_Drug->MES_Shock MES_Observe Observe for Tonic Hindlimb Extension MES_Shock->MES_Observe MES_Endpoint Endpoint: Abolition of Tonic Hindlimb Extension MES_Observe->MES_Endpoint PTZ_Drug Administer Test Compound/Vehicle PTZ_Inject Inject Pentylenetetrazole (s.c.) PTZ_Drug->PTZ_Inject PTZ_Observe Observe for Clonic Seizures (30 min) PTZ_Inject->PTZ_Observe PTZ_Endpoint Endpoint: Absence of Clonic Seizures PTZ_Observe->PTZ_Endpoint

Caption: Workflow for MES and scPTZ anticonvulsant screening.

Neurotoxicity Screening

The rotarod test is a widely used method to assess motor coordination and potential neurotoxicity.

Rotarod Test

  • Apparatus: A rotating rod apparatus is used.

  • Training: Animals are trained to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1 minute).

  • Procedure: After drug administration, the animals are placed on the rotating rod, and the time they are able to maintain their balance is recorded.

  • Endpoint: A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.

Conclusion and Future Directions

The adamantane Schiff bases, particularly compound 23 from the study by Osman et al., have demonstrated promising anticonvulsant activity in the PTZ-induced seizure model, in some cases surpassing the efficacy of the benchmark drug phenobarbitone.[1] These findings highlight the potential of this chemical scaffold in the development of novel antiepileptic drugs.

However, a comprehensive evaluation of their anticonvulsant profile requires further investigation, most notably in the MES seizure model to assess their efficacy against generalized tonic-clonic seizures. Future studies should also focus on elucidating the precise mechanism of action, which may involve a multi-target approach on both GABAergic and glutamatergic systems. Furthermore, detailed pharmacokinetic and toxicology studies are necessary to establish the safety and therapeutic potential of these compounds for clinical development. The exploration of adamantane Schiff bases represents a promising avenue in the ongoing search for more effective and safer treatments for epilepsy.

References

  • Phenobarbital - Wikipedia. (n.d.).
  • What is the mechanism of Phenobarbital? - Patsnap Synapse. (2024, July 17).
  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. (2019, November 5). Molecules.
  • What is the mechanism of Phenobarbital Sodium? - Patsnap Synapse. (2024, July 17).
  • Pacifici, G. M. (2016). Clinical Pharmacology of Phenobarbital in Neonates: Effects, Metabolism and Pharmacokinetics. Current Pediatric Reviews, 12(1), 48–54.
  • Osman, H. M., Elsaman, T., Yousef, B. A., Elhadi, E., Ahmed, A. A. E., Eltayib, E. M., Mohamed, M. S., & Mohamed, M. A. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Journal of Chemistry, 2021, 1–11.
  • Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. (2021, January 4). ResearchGate.
  • Chemical structure of adamantane derivatives reported with promising anticonvulsant activity. (n.d.). ResearchGate.
  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). (n.d.). PANAChE Database.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH.
  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace.
  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (2009). PubMed.
  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022, September 3). YouTube.
  • METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (n.d.).
  • Synthesis of an amantadine-based novel Schiff base and its transition metal complexes as potential ALP, α-amylase, and α-glucosidase inhibitors. (n.d.).
  • Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies. (2019, November 12). PubMed.
  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... (n.d.). ResearchGate.
  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (n.d.). PubMed.
  • Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. (n.d.). ResearchGate.
  • Color vision tests for early detection of antiepileptic drug toxicity. (n.d.). Neurology.org.
  • Anticonvulsants Toxicity. (2023, August 7). StatPearls - NCBI Bookshelf.
  • Staged anticonvulsant screening for chronic epilepsy. (2016, September 15). DASH (Harvard).
  • Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors. (2021, March 3). Iranian Biomedical Journal.
  • Schiff Bases: A Captivating Scaffold with Potential Anticonvulsant Activity. (n.d.). PubMed.
  • (PDF) Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors. (2025, August 6). ResearchGate.
  • Screening for Efficacious Anticonvulsants and Neuroprotectants in Delayed Treatment Models of Organophosphate-induced Status Epilepticus. (2020, January 15). PubMed.

Sources

A Comparative Guide to the In Vitro Antibacterial Activity of Adamantane Hydrazones: Gram-Positive vs. Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Among the promising scaffolds in medicinal chemistry, adamantane-containing compounds have garnered significant attention. The adamantane cage, a rigid and lipophilic three-dimensional structure, is a privileged pharmacophore known to favorably influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] When conjugated with the versatile hydrazone moiety (-C=N-NH-C=O-), it gives rise to adamantane hydrazones, a class of compounds demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4]

This guide provides a comprehensive analysis of the in vitro antibacterial activity of adamantane hydrazones, with a specific focus on their differential efficacy against Gram-positive and Gram-negative bacteria. We will delve into the experimental data, explore structure-activity relationships, and provide a detailed protocol for assessing the antibacterial potential of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial therapies.

The Fundamental Divide: Gram-Positive vs. Gram-Negative Bacterial Cell Envelopes

The differential susceptibility of bacteria to antimicrobial agents is often rooted in the fundamental structural differences in their cell envelopes. Understanding this dichotomy is crucial to interpreting the activity profile of adamantane hydrazones.

  • Gram-Positive Bacteria: Characterized by a thick, porous peptidoglycan layer external to the cytoplasmic membrane. This layer is readily accessible to extracellular molecules.

  • Gram-Negative Bacteria: Possess a more complex cell envelope, featuring a thin peptidoglycan layer situated in the periplasmic space between the inner cytoplasmic membrane and an outer membrane. This outer membrane is a formidable barrier, composed of a lipid bilayer with embedded lipopolysaccharides (LPS), which restricts the entry of many antimicrobial compounds.

This structural variance is a key determinant of the antibacterial spectrum of many chemical entities, including adamantane hydrazones.

G cluster_0 Gram-Positive Bacterium cluster_1 Gram-Negative Bacterium gp_cm Cytoplasmic Membrane gp_pg Thick Peptidoglycan Layer gn_cm Inner Cytoplasmic Membrane gn_pg Thin Peptidoglycan Layer gn_om Outer Membrane (with LPS) Adamantane_Hydrazone Adamantane Hydrazone Adamantane_Hydrazone->gp_pg Penetrates easily Adamantane_Hydrazone->gn_om Penetration hindered

Figure 1: Structural differences in bacterial cell envelopes influencing drug penetration.

Comparative In Vitro Activity of Adamantane Hydrazones

Numerous studies have demonstrated that adamantane hydrazones generally exhibit more potent activity against Gram-positive bacteria than Gram-negative strains. The lipophilic nature of the adamantane moiety combined with the hydrogen bonding capabilities of the hydrazone linker likely facilitates passage through the thick peptidoglycan layer of Gram-positive bacteria. Conversely, the outer membrane of Gram-negative bacteria presents a significant barrier, limiting the intracellular concentration of these compounds.

Below is a summary of Minimum Inhibitory Concentration (MIC) data from selected studies, highlighting this trend. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound Class/ReferenceGram-Positive BacteriaMIC (µg/mL or µM)Gram-Negative BacteriaMIC (µg/mL or µM)
1-Adamantyl-carbonyl Hydrazones [2]Enterococcus faecalis12.5-100 µMEscherichia coli>100 µM
Staphylococcus aureus12.5-100 µMPseudomonas aeruginosa>100 µM
Bacillus cereus12.5-100 µMSalmonella enterica>100 µM
Adamantane-thiazole Hydrazones [5]Staphylococcus aureusGood ActivityEscherichia coliModerate to Weak Activity
Bacillus subtilisGood ActivityPseudomonas aeruginosaModerate to Weak Activity
Adamantane-isothiourea Hydrazones [6]Staphylococcus aureusActiveEscherichia coliLess Active/Inactive
Bacillus subtilisActivePseudomonas aeruginosaLess Active/Inactive
(E)-N′-[(heteroaryl)methylene]adamantane-1-carbohydrazides [7]Staphylococcus aureusPotent ActivityEscherichia coliPotent Activity (Compound 2)
Bacillus subtilisPotent ActivityPseudomonas aeruginosaPotent Activity (Compound 2)

Key Observations and Structure-Activity Relationships (SAR):

  • Predominant Gram-Positive Activity: The data consistently reveals that adamantane hydrazones are generally more effective against Gram-positive organisms like S. aureus, B. subtilis, and E. faecalis.[2][5][6]

  • Influence of Substituents: The nature of the aromatic or heteroaromatic ring attached to the hydrazone moiety significantly modulates the antibacterial activity.

    • Electron-donating groups (e.g., -OH, -OCH₃) on the aromatic ring have been shown in some series to enhance activity against Gram-positive bacteria.[2]

    • The presence of specific heterocycles, such as a 5-nitrothiophene ring, can confer broad-spectrum activity, including against Gram-negative bacteria.[7]

  • Potential Mechanism of Action: While not fully elucidated for all derivatives, some studies suggest that these compounds may exert their antibacterial effect by inhibiting essential enzymes. For instance, some hydrazones have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[8][9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure reproducibility and comparability of results, a standardized methodology for assessing the in vitro antibacterial activity of adamantane hydrazones is essential. The broth microdilution method is a widely accepted and robust technique.

Objective: To determine the MIC of adamantane hydrazone compounds against selected bacterial strains.

Materials:

  • Adamantane hydrazone compounds

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Spectrophotometer

  • Incubator (37°C)

Methodology:

  • Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube of CAMHB. b. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each adamantane hydrazone compound in DMSO. b. Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of desired concentrations.

  • Assay Procedure: a. Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate. b. Add 50 µL of the appropriate compound dilution to the corresponding wells, resulting in a 1:2 dilution of the compound. c. Add 50 µL of the prepared bacterial inoculum to each well. d. Include a positive control well (bacteria in CAMHB without compound) and a negative control well (CAMHB only). e. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland) A3 Add 50 µL Bacterial Inoculum (5x10^5 CFU/mL) P1->A3 P2 Prepare Serial Dilutions of Adamantane Hydrazones A2 Add 50 µL Compound Dilutions P2->A2 A1 Add 50 µL CAMHB to all wells A1->A2 A2->A3 I1 Incubate at 37°C for 18-24 hours A3->I1 I2 Visually Inspect for Growth (Turbidity) I1->I2 I3 Determine MIC I2->I3

Figure 2: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

Future research should focus on:

  • Broadening the Spectrum: Synthesizing novel derivatives with modifications designed to enhance penetration through the Gram-negative outer membrane.[5][7]

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent compounds to understand their mode of action and potential for resistance development.

  • In Vivo Efficacy and Toxicity: Progressing lead compounds into animal models of infection to evaluate their therapeutic potential and safety profiles.

By systematically exploring the structure-activity relationships and understanding the mechanistic basis of their selective toxicity, the scientific community can harness the potential of adamantane hydrazones in the ongoing battle against bacterial infections.

References

  • Phan, T., et al. (2018). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
  • Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. ResearchGate.
  • Sümbül, S., et al. (2002). Synthesis and antimicrobial activity evaluation of some new adamantane derivatives. Farmaco.
  • Unknown author. (n.d.). Study of Anti-bacterial Activities of dihydrazide- dihydrazone Derivatives of Adamantly Moiety Containing Nitro Group. Jetir.Org.
  • Abdel-Aziz, M., et al. (2019). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. PLoS One.
  • Al-Wahaibi, L. H., et al. (2018). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules.
  • Rani, P., et al. (2021). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Oriental Journal of Chemistry.
  • Dou, T., et al. (2022). A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3. Molecules.
  • Popiołek, Ł., et al. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI.
  • Stankova, I., et al. (2016). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules.
  • Dou, T., et al. (2022). A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3. National Institutes of Health.
  • Kholodar, S. A., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI.
  • Dou, T., et al. (2022). A Hydrazine-Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3. PubMed.
  • Abdel-Aziz, M., et al. (2021). Synthesis and Structure Insights of Two Novel Broad-Spectrum Antibacterial Candidates Based on (E)-N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazides. Molecules.

Sources

A Senior Application Scientist's Guide to Validating Adamantane Derivative Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, represents a unique and powerful scaffold in medicinal chemistry.[1][2] Its distinct three-dimensional, lipophilic structure offers a strategic advantage over traditional flat aromatic rings, allowing for precise positioning of substituents to explore drug targets effectively.[1] This "lipophilic bullet" has been successfully incorporated into numerous clinically approved drugs for a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[1][2][3] The incorporation of an adamantyl group can significantly enhance a molecule's pharmacokinetic properties by increasing lipophilicity and metabolic stability, thereby improving membrane permeability and bioavailability.[2][3][4]

However, the very properties that make adamantane derivatives attractive also present unique challenges. Their inherent hydrophobicity can lead to issues such as poor solubility, non-specific binding, and aggregation, complicating the interpretation of experimental data. Therefore, rigorously validating the binding affinity and mechanism of action to the intended protein target is not merely a routine step but a critical cornerstone of any drug discovery program involving this scaffold.

This guide provides an in-depth comparison of key biophysical and computational techniques for validating the binding affinity of adamantane derivatives. We will move beyond simple protocols to discuss the causality behind experimental choices, ensuring that each method serves as a self-validating system to generate trustworthy and actionable data for researchers, scientists, and drug development professionals.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[5] This allows for a complete thermodynamic profiling of the interaction in a single experiment, yielding the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5][6][7]

Causality Behind the Choice for Adamantane Derivatives: For adamantane derivatives, ITC is invaluable because it is a label-free, in-solution technique that is less prone to artifacts from fluorescent tags or surface immobilization.[5] It provides direct thermodynamic data (enthalpy and entropy), which can help elucidate the driving forces of the binding interaction—a crucial insight given the hydrophobic nature of the adamantane cage. For example, a binding event driven by a large negative enthalpy change suggests strong hydrogen bonding or electrostatic interactions, whereas an entropy-driven event points towards the hydrophobic effect.

Experimental Protocol: A Self-Validating System

  • Sample Preparation (The Critical First Step):

    • Protein: Dialyze the purified target protein extensively against the final assay buffer to minimize buffer mismatch effects, which can generate large heats of dilution. A final concentration of 10-20 µM is typical.

    • Ligand (Adamantane Derivative): Dissolve the adamantane derivative in the exact same final dialysis buffer. Due to potential solubility issues, start by creating a high-concentration stock in an organic solvent (e.g., DMSO) and then dilute it into the assay buffer. The final organic solvent concentration must be identical in both the protein and ligand solutions and should ideally be below 2%. A typical ligand concentration is 10-20 times that of the protein.

    • Degassing: Thoroughly degas both protein and ligand solutions immediately before the experiment to prevent air bubbles from interfering with the measurement.

  • The Titration Experiment:

    • Load the protein solution into the sample cell and the adamantane derivative solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material diffused from the syringe into the cell. This first data point is typically discarded during analysis.

    • Execute a series of 20-30 injections (e.g., 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Essential Control Experiments (Ensuring Trustworthiness):

    • Ligand-to-Buffer Titration: Inject the adamantane derivative from the syringe into the sample cell containing only the final assay buffer. This measures the heat of dilution of the ligand, which must be subtracted from the main experimental data.[8] This step is critical for hydrophobic compounds like adamantanes, which can have significant heats of dilution or demicellization.

    • Buffer-to-Protein Titration: Inject buffer from the syringe into the protein solution to determine the heat of dilution for the protein.[8]

  • Data Analysis:

    • Integrate the raw power peaks to obtain the heat change per injection.

    • Subtract the heats of dilution obtained from the control experiments.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Data Presentation: ITC Parameters

ParameterInformation ProvidedImportance for Adamantane Derivatives
Kd (Dissociation Constant) Binding affinity (lower Kd = tighter binding)The primary measure of potency.
n (Stoichiometry) Molar ratio of ligand to protein in the complexConfirms the binding model (e.g., 1:1, 2:1). Helps identify aggregation.
ΔH (Enthalpy Change) Heat released/absorbed upon bindingElucidates the nature of bonding (H-bonds vs. hydrophobic interactions).
ΔS (Entropy Change) Change in disorder upon bindingProvides insight into the role of the hydrophobic effect and conformational changes.

Visualization: ITC Experimental Workflow

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Titration Experiment cluster_ctrl 3. Control Experiments cluster_analysis 4. Data Analysis Prot_Prep Protein in Buffer (e.g., 15 µM) Degas Degas Both Solutions Prot_Prep->Degas Lig_Prep Adamantane Derivative in Buffer (e.g., 150 µM) Lig_Prep->Degas ITC_Machine ITC Instrument (Syringe: Ligand, Cell: Protein) Degas->ITC_Machine Raw_Data Raw Thermogram (Heat Pulses) ITC_Machine->Raw_Data Integration Integrate & Correct Data Raw_Data->Integration Ctrl_1 Ligand into Buffer Heats_Dilution Heats of Dilution Ctrl_1->Heats_Dilution Ctrl_2 Buffer into Protein Ctrl_2->Heats_Dilution Heats_Dilution->Integration Fitting Fit Binding Isotherm Integration->Fitting Results Determine: Kd, n, ΔH, ΔS Fitting->Results

Caption: Workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a label-free optical technique that measures real-time binding interactions between an analyte in solution and a ligand immobilized on a sensor surface.[9][10] It is the gold standard for determining not only affinity but also the kinetic rate constants of association (kon) and dissociation (koff).[11]

Causality Behind the Choice for Adamantane Derivatives: While ITC provides the 'how strong,' SPR provides the 'how fast' and 'how long' of binding. This is critical for lead optimization. A compound with a slow koff (long residence time) may exhibit a more durable pharmacological effect in vivo, even if its affinity (Kd) is comparable to a compound with a fast koff. For adamantane derivatives, which may bind in deep, hydrophobic pockets, a slow koff is a common and often desirable feature. SPR is also highly sensitive, requiring less sample than ITC.[11][12]

Experimental Protocol: A Self-Validating System

  • Immobilization Strategy:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Immobilize the purified protein onto the sensor surface. The goal is to achieve a low-to-moderate immobilization density to avoid mass transport limitations.

    • Critical Step: A reference channel must be prepared on the same chip. This channel is activated and deactivated just like the active channel but has no protein immobilized. It serves to subtract bulk refractive index changes and non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of the adamantane derivative in running buffer. As with ITC, ensure the final organic solvent concentration is consistent across all samples and in the running buffer itself.

    • Inject the samples, starting with the lowest concentration, over both the active and reference channels. Include several injections of buffer alone (blanks) for double referencing.

    • Each injection cycle consists of:

      • Association Phase: Analyte flows over the surface.

      • Dissociation Phase: Running buffer flows over the surface.

      • Regeneration Step: A specific solution is injected to remove all bound analyte, preparing the surface for the next cycle. This step requires careful optimization.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Subtract the average of the blank injections (double referencing).

    • The resulting sensorgrams (Response Units vs. Time) are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • The equilibrium dissociation constant (Kd) is calculated as koff / kon.

Data Presentation: SPR Parameters

ParameterInformation ProvidedImportance for Adamantane Derivatives
kon (Association Rate) Rate of complex formationReflects how quickly the compound finds and binds to the target.
koff (Dissociation Rate) Rate of complex decay (residence time is 1/koff)A key parameter for in vivo efficacy. Slow koff is often desirable.
Kd (Dissociation Constant) Binding affinity (koff / kon)Provides a kinetic-derived affinity value to compare with other methods.
RU (Response Units) Amount of bound analyteConfirms binding and can be used to determine stoichiometry if carefully calibrated.

Visualization: SPR Mechanism and Output

SPR_Workflow cluster_setup 1. Chip Preparation cluster_binding 2. Binding Cycle cluster_output 3. Data Output & Analysis Immobilize Immobilize Protein on Sensor Chip Reference Prepare Reference Channel (No Protein) Immobilize->Reference Association Association: Inject Adamantane Derivative Reference->Association Dissociation Dissociation: Flow Buffer Association->Dissociation Regeneration Regeneration: Strip Bound Ligand Dissociation->Regeneration Regeneration->Association Next Cycle Sensorgram Sensorgram (Response vs. Time) Fitting Global Kinetic Fit Sensorgram->Fitting Results Determine: kon, koff, Kd Fitting->Results

Caption: The core cycle of a Surface Plasmon Resonance (SPR) experiment.

Thermal Shift Assay (TSA / DSF): A High-Throughput Screening Tool

A Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[13][14] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[14][15] The assay monitors protein unfolding by using a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions, with fluorescence increasing as the protein denatures.[16][17]

Causality Behind the Choice for Adamantane Derivatives: TSA is an excellent primary screening method due to its high throughput, low sample consumption, and simple setup using a standard qPCR instrument.[13][17] It can rapidly identify binders from a library of adamantane derivatives and rank them based on the magnitude of the thermal shift (ΔTm), which is related to the binding affinity.[13][17]

A Word of Caution: The hydrophobic nature of adamantane derivatives and the use of a hydrophobic dye can sometimes be a problematic combination. It is crucial to run controls to ensure the observed signal is not an artifact of the compound interacting directly with the dye or causing protein aggregation. Dye-based assays may also be challenging for membrane proteins, which already have large exposed hydrophobic surfaces.[13]

Experimental Protocol: A Self-Validating System

  • Reaction Setup:

    • In a 96- or 384-well PCR plate, prepare a master mix containing the purified target protein (e.g., 2-5 µM) and the fluorescent dye (e.g., 5X SYPRO Orange) in a suitable buffer.

    • Aliquot the master mix into the wells.

    • Add the adamantane derivatives to the test wells and an equivalent amount of vehicle (e.g., DMSO) to the control wells.

  • Thermal Denaturation:

    • Seal the plate and place it in a real-time PCR instrument.

    • Program the instrument to heat the sample from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melting curves.

    • The Tm is the midpoint of the transition, often calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

    • The thermal shift (ΔTm) is calculated as: ΔTm = Tm(protein + ligand) - Tm(protein only) .

    • A significant positive ΔTm indicates stabilizing binding.

Visualization: Principle of Thermal Shift Assay

TSA_Principle Ligand Binding Stabilizes Protein Structure cluster_curves Fluorescence vs. Temperature cluster_protein Protein State curve_img Folded Folded Unfolded Unfolded Folded->Unfolded Heat Stabilized Ligand-Stabilized Stabilized->Unfolded More Heat

Caption: Ligand binding increases a protein's melting temperature (Tm) in a TSA.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

CETSA extends the principle of thermal shift to a cellular environment, providing definitive evidence of target engagement in intact cells or cell lysates.[18][19][20] This is the ultimate validation step, as it confirms that a compound can penetrate the cell membrane, remain stable, and bind to its intended target in the complex milieu of the cytoplasm.[18][21]

Causality Behind the Choice for Adamantane Derivatives: For any drug candidate, and particularly for lipophilic ones like adamantane derivatives, confirming on-target activity inside a cell is paramount. A compound may show high affinity in a biochemical assay with purified protein but fail in a cellular context due to poor permeability, rapid efflux, or off-target binding. CETSA bridges this critical gap between biophysical characterization and cellular activity.[21][22]

Experimental Protocol: A Self-Validating System

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the adamantane derivative at the desired concentration or with a vehicle control for a defined period.

  • Heating Step:

    • Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes). One aliquot is left at room temperature as the non-heated control.

  • Protein Extraction and Quantification:

    • Lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein remaining in the soluble fraction using a protein-detection method, most commonly Western blotting or mass spectrometry.

  • Data Analysis:

    • For each treatment condition (vehicle vs. compound), plot the relative amount of soluble protein against the temperature.

    • A shift in the melting curve to the right in the compound-treated samples indicates target stabilization and therefore, target engagement.

Visualization: CETSA Experimental Workflow

CETSA_Workflow Treat 1. Treat Cells (Vehicle vs. Adamantane Derivative) Harvest 2. Harvest & Aliquot Cells Treat->Harvest Heat 3. Heat Aliquots (Temperature Gradient) Harvest->Heat Lyse 4. Lyse Cells & Centrifuge Heat->Lyse Separate Separate Soluble (S) & Pellet (P) Fractions Lyse->Separate Quantify 5. Quantify Target Protein in Soluble Fraction (e.g., Western Blot) Separate->Quantify Analyze 6. Plot Melt Curve & Confirm Target Engagement Quantify->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Computational Approaches: Predicting and Rationalizing Binding

While not a direct measure of binding affinity, computational methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and understanding protein-ligand interactions.[23][24]

  • Molecular Docking: Predicts the preferred orientation and conformation (the "pose") of a ligand within a protein's binding site and provides a scoring function to estimate binding affinity.[25][26] For adamantane derivatives, docking can help visualize how the rigid cage fits into hydrophobic pockets and guide the design of new derivatives with improved complementarity.[27][28][29]

  • Molecular Dynamics (MD) Simulations: Simulate the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the system.

Causality and Application: Computational approaches should be used at the beginning of a project to generate hypotheses and screen virtual libraries, and throughout to rationalize experimental structure-activity relationship (SAR) data. However, it is crucial to remember that in silico results are predictions. They must always be validated by the rigorous experimental techniques described above.

Comparative Summary of Techniques

TechniqueKey InformationThroughputSample UseKey Advantage for Adamantane DerivativesKey Consideration
ITC Kd, Thermodynamics (ΔH, ΔS), StoichiometryLowHighProvides a complete thermodynamic profile, explaining the driving forces of binding.Sensitive to buffer mismatch and ligand solubility.
SPR Kd, Kinetics (kon, koff)MediumLowMeasures binding kinetics and residence time, crucial for in vivo efficacy.Requires protein immobilization, which can affect activity.
TSA / DSF Tm Shift (ΔTm), Rank-orderingHighLowExcellent for high-throughput screening to find initial hits.Potential for artifacts due to hydrophobic dye and compounds.
CETSA Target Engagement in CellsMediumMediumConfirms binding in a physiologically relevant environment.Technically demanding; requires a specific antibody or MS.
Computational Binding Pose, Predicted AffinityVery HighNoneGuides rational design and helps interpret experimental SAR.Predictive, not a direct measurement. Requires experimental validation.

Conclusion

Validating the binding affinity of adamantane derivatives requires a multi-faceted and orthogonal approach. No single technique can provide the complete picture. A robust validation strategy begins with high-throughput methods like TSA to identify initial hits, proceeds to detailed biophysical characterization with ITC and SPR to understand the thermodynamics and kinetics of lead compounds, and culminates with CETSA to confirm target engagement in the cellular environment that ultimately matters. Throughout this process, computational methods serve as a valuable guide for hypothesis generation and data interpretation. By judiciously selecting and combining these techniques, researchers can build a self-validating and trustworthy data package, confidently advancing their adamantane-based drug discovery programs.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). Aust J Chem.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Use of the Adamantane Structure in Medicinal Chemistry. (2010).
  • The Significance of Adamantane Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Alchemical Free Energy Calculations and Isothermal Titration Calorimetry Measurements of Aminoadamantanes Bound to the Closed St
  • Adamantane-containing drug delivery systems. (2023). Pharmacia.
  • What are some physical methods to determine binding affinity of a protein?. (2020).
  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. (n.d.). MDPI.
  • Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. (n.d.). ScienceDirect.
  • Full article: Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents. (n.d.). Taylor & Francis Online.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (n.d.). PubMed Central.
  • Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). (n.d.).
  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). PubMed Central.
  • Thermal Shift Assays. (n.d.).
  • Thermal shift assay to identify ligands for bacterial sensor proteins. (n.d.). Oxford Academic.
  • Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Rel
  • Theoretical investigations of two adamantane derivatives: A combined X-ray, DFT, QTAIM analysis and molecular docking | Request PDF. (n.d.).
  • Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI). (n.d.). PubMed Central.
  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. (2021). PubMed Central.
  • Thermal shift assays for early-stage drug discovery. (n.d.). AXXAM.
  • Fluorescent Thermal Shift Assays for Identifying Small Molecule Ligands. (2017). In The Royal Society of Chemistry.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • Machine learning approaches for predicting protein-ligand binding sites
  • Principles and Experimental Methodologies on Protein-Ligand Binding. (2023). Longdom Publishing.
  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). (n.d.).
  • High-throughput cellular thermal shift assays (CETSA)
  • Comparison of Biomolecular Interaction Techniques –. (n.d.). XanTec bioanalytics GmbH.
  • Look mom, no experimental data!
  • Methods for quantifying T cell receptor binding affinities and thermodynamics. (n.d.). PubMed Central.
  • High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. (n.d.). MDPI.
  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018). Reichert Technologies.
  • A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. (n.d.). Benchchem.
  • Isothermal titration calorimetry of protein-protein interactions. (n.d.). PubMed.
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). JoVE.
  • Isothermal Titration Calorimetry of Protein-Protein Interactions. (n.d.). Yale University.

Sources

A Senior Application Scientist's Guide to Cross-Referencing Adamantane-1-Carbohydrazide NMR Data

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in medicinal chemistry and materials science, the adamantane scaffold represents a foundational building block. Its rigid, three-dimensional structure imparts unique physicochemical properties to molecules, making it a privileged motif in drug design. The synthesis of adamantane derivatives, such as adamantane-1-carbohydrazide, is often a crucial first step. However, synthesis without rigorous structural confirmation is incomplete. Nuclear Magnetic Resonance (NMR) spectroscopy is the unequivocal standard for this purpose, providing a detailed atomic-level fingerprint of the molecule.

This guide provides an in-depth comparison of published NMR data for this compound. It is designed for professionals who not only need the data but also seek to understand the underlying principles of spectral interpretation for this unique class of compounds. We will delve into the causality behind experimental choices and present a self-validating protocol for acquiring high-fidelity data.

The Adamantane Scaffold: An NMR Perspective

The parent adamantane molecule (C₁₀H₁₆) possesses high Td symmetry, which results in a deceptively simple NMR spectrum. There are only two types of carbon environments and two corresponding types of proton environments.

  • Methine positions (CH): Four carbons and four protons at the bridgehead positions (C1, C3, C5, C7).

  • Methylene positions (CH₂): Six carbons and twelve protons at the secondary positions (C2, C4, C6, C8, C9, C10).

In a ¹H NMR spectrum, this leads to two broad, poorly resolved signals, while the proton-decoupled ¹³C NMR spectrum shows two sharp singlets. For unsubstituted adamantane, these shifts are approximately δ 1.76 and 1.87 ppm for the protons and δ 28.5 and 37.9 ppm for the carbons, respectively.

When a substituent is added at a bridgehead position, as in this compound, the symmetry is broken. This desymmetrization makes the remaining bridgehead and methylene positions chemically non-equivalent, leading to a more complex and informative spectrum. For clarity in discussion, the adamantane carbons are often labeled relative to the substituent at C1:

  • Cα: The carbon directly attached to the substituent (C1).

  • Cβ: The three equivalent methylene carbons adjacent to Cα (C2, C8, C9).

  • Cγ: The three equivalent methine carbons two bonds away (C3, C5, C7).

  • Cδ: The three equivalent methylene carbons three bonds away (C4, C6, C10).

The carbohydrazide functional group (-CONHNH₂) is an electron-withdrawing group, which deshields nearby nuclei. This effect attenuates with distance through the rigid sigma-bond framework of the cage, providing a predictable pattern of chemical shifts that is key to structural verification.

Cross-Referencing Literature NMR Data for this compound

A critical step in confirming the identity of a synthesized compound is to compare its spectral data with values reported in peer-reviewed literature. Below is a compilation of published NMR data for this compound. It is noteworthy that while ¹H NMR data is explicitly available, detailed ¹³C NMR assignments for this specific intermediate are less common in the main text of publications, which often focus on the final products.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentSolventSource
8.68Singlet1HNH -C=ODMSO-d₆[1]
4.12Singlet (broad)2H-NH₂ DMSO-d₆[1]
1.93Broad Singlet3HAdamantane-H (γ-CH)DMSO-d₆[1]
1.74Broad Singlet6HAdamantane-H (δ-CH₂)DMSO-d₆[1]
1.63Broad Singlet6HAdamantane-H (β-CH₂)DMSO-d₆[1]

Insight & Analysis (¹H NMR): The data from International Journal of Chemical Studies provides a clear and well-resolved spectrum in DMSO-d₆.[1]

  • Amide and Amine Protons: The signals for the -NH (δ 8.68) and -NH₂ (δ 4.12) protons are distinct. Their appearance as singlets and their chemical shifts are characteristic for hydrazides. These protons are exchangeable with deuterium, and their signals would disappear upon addition of a few drops of D₂O to the NMR tube—a classic confirmatory test.

  • Adamantane Protons: The protons on the adamantane cage appear as three broad, overlapping signals between δ 1.63 and 1.93 ppm. This broadness is a hallmark of the adamantane system due to complex, unresolved spin-spin coupling between the numerous cage protons. The integration correctly corresponds to the 15 total protons of the C₁₀H₁₅ cage. The assignment of the γ-CH protons to the most downfield signal (δ 1.93) is consistent with their proximity to the electron-withdrawing substituent.

Chemical Shift (δ ppm)AssignmentRationale & Supporting Literature
~176-178C =OThe carbonyl carbon of a hydrazide is typically found in this downfield region. For comparison, the C=O in related adamantane-1-carbonyl derivatives is reported at δ 176.10 ppm.[2]
~40-42C α (C1)The bridgehead carbon attached to the carbonyl group is significantly deshielded.
~39-40C δ (C4, C6, C10)The chemical shift is similar to that of the parent adamantane, showing minimal influence from the distant substituent.[3]
~36-37C β (C2, C8, C9)These methylene carbons are deshielded relative to the parent adamantane due to the inductive effect of the substituent at C1.
~27-28C γ (C3, C5, C7)These methine carbons are the least affected among the cage carbons, showing a shift very close to that of the parent adamantane.[3]

Insight & Analysis (¹³C NMR): Direct, fully assigned ¹³C NMR data for this compound is not readily available in the searched literature. However, by combining data from the parent adamantane, understanding substituent effects[3], and examining closely related structures[2], we can establish a highly reliable set of expected chemical shifts.

  • Carbonyl Carbon: The most downfield signal will be the carbonyl carbon, easily identifiable in the δ 170-180 ppm range.

  • Cage Carbons: The four signals for the adamantane cage carbons should all appear in the aliphatic region (δ 25-45 ppm). Their relative chemical shifts provide a powerful confirmation of 1-substitution. The Cα carbon, being closest to the carbonyl group, will be the most downfield of the cage carbons. The Cγ and Cδ signals are expected to be closer to the values for unsubstituted adamantane, demonstrating the attenuation of the substituent's electronic effect.

Visualizing the Structure and Workflow

A clear understanding of the molecular structure and the experimental process is essential for accurate data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆ B Add TMS as internal standard (0 ppm) A->B C Transfer to 5 mm NMR tube B->C D Insert sample into NMR spectrometer (>400 MHz) C->D E Lock, Tune, and Shim D->E F Acquire ¹H Spectrum (Relaxation Delay: 1-2 s) E->F G Acquire ¹³C {¹H} Spectrum (Relaxation Delay: 2-5 s) E->G H Apply Fourier Transform and Phase Correction F->H G->H I Calibrate spectrum to TMS (δ 0.00 ppm) H->I J Integrate ¹H signals and pick peaks for ¹H and ¹³C I->J K Compare experimental data with literature values J->K

Caption: Standard workflow for NMR analysis of small molecules.

A Self-Validating Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is paramount for generating reproducible, high-quality data that can be confidently compared to literature values.

1. Sample Preparation:

  • Objective: To prepare a homogeneous solution of the analyte at a suitable concentration for NMR analysis.

  • Procedure:

    • Weigh approximately 5-10 mg of dry this compound directly into a clean, dry vial.

    • Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is an excellent choice for hydrazides as it solubilizes them well and allows for the observation of exchangeable N-H protons. [1] 3. Add a small amount of tetramethylsilane (TMS) as an internal reference for calibrating the chemical shift scale to δ 0.00 ppm.

    • Vortex the vial gently until the solid is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup & Data Acquisition:

  • Objective: To acquire high-resolution ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock: Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. This compensates for any magnetic field drift during the experiment.

    • Tune and Match: Tune the NMR probe to the specific frequencies of ¹H and ¹³C to ensure maximum signal sensitivity.

    • Shim: Optimize the homogeneity of the magnetic field by shimming. This process narrows the peak widths, improving resolution.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters: 30-45 degree pulse angle, spectral width of ~15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon environment.

      • Typical parameters: 30-45 degree pulse angle, spectral width of ~220 ppm, and a longer relaxation delay (2-5 seconds) to account for the longer relaxation times of carbon nuclei, particularly the non-protonated carbonyl carbon. A significantly larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing and Interpretation:

  • Objective: To convert the raw data (Free Induction Decay - FID) into a frequency-domain spectrum and extract structural information.

  • Procedure:

    • Apply a Fourier Transform to the FID.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

    • Assign the peaks in both the ¹H and ¹³C spectra based on their chemical shift, integration (for ¹H), and multiplicity, cross-referencing with the expected values from Tables 1 and 2.

By meticulously following this protocol, a researcher can generate a dataset that is not only internally consistent but also directly comparable to the established values in the scientific literature, providing authoritative and trustworthy validation of the synthesized this compound.

References

  • 3-ethoxy-4-hydroxy benzylidene) this compound: Synthesis, Insilico. (2024). International Journal of Chemical Studies. [Link]
  • Al-Wahaibi, L. H., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(24), 8425. [Link]
  • Lippmaa, E., et al. (1970). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 2(11), 581-596. [Link]

Sources

The Waning Efficacy of Adamantanes: A Comparative Guide to Antiviral Potency Against Influenza A

Author: BenchChem Technical Support Team. Date: January 2026

For decades, adamantane-based antivirals, including amantadine and rimantadine, were frontline defenses in the prophylaxis and treatment of influenza A virus infections. Their clinical utility, however, has been severely undermined by the rapid emergence and global spread of resistant viral strains. This guide provides a comprehensive comparison of the efficacy of adamantane derivatives against various influenza A strains, juxtaposed with current first-line antiviral agents. We will delve into the molecular mechanisms of action and resistance, present comparative efficacy data, and provide detailed protocols for the key assays used to determine antiviral susceptibility, offering researchers and drug development professionals a thorough understanding of the current landscape of influenza A therapeutics.

The Mechanism of Action of Adamantane Antivirals: Targeting the M2 Proton Channel

Adamantane antivirals exert their effect by targeting the Matrix-2 (M2) protein of influenza A viruses.[1] The M2 protein is a homotetrameric transmembrane protein that functions as a pH-gated proton channel, crucial for the viral replication cycle.[2] After the virus enters the host cell via endocytosis, the endosome becomes acidified. This low pH environment activates the M2 proton channel, allowing protons to flow into the virion. This acidification process is essential for the uncoating of the virus, which involves the dissociation of the viral ribonucleoprotein (vRNP) complexes from the matrix protein M1, and the subsequent release of the viral genome into the cytoplasm for replication.[3][4]

Amantadine and rimantadine physically block the pore of the M2 ion channel, preventing this influx of protons.[3] This inhibition of viral uncoating effectively halts the replication process at an early stage.

Caption: Mechanism of Adamantane Antivirals.

The Rise of Resistance: A Molecular Perspective

The widespread resistance to adamantanes is primarily due to single amino acid substitutions in the transmembrane domain of the M2 protein.[5] These mutations alter the drug-binding site within the channel pore, reducing the affinity of amantadine and rimantadine and rendering them ineffective.

The most prevalent mutation is a serine to asparagine substitution at position 31 (S31N).[6][7] This single nucleotide polymorphism has become fixed in the vast majority of circulating influenza A viruses, leading to the clinical obsolescence of adamantane-based drugs for seasonal influenza.[7][8][9] Other mutations at positions 26, 27, 30, and 34 have also been identified but are far less common.[5] Worryingly, these resistance mutations do not significantly impair viral fitness, allowing resistant strains to transmit efficiently between individuals.

Comparative Efficacy: Adamantanes vs. Modern Antivirals

The emergence of adamantane resistance necessitated the development of new classes of anti-influenza drugs. The primary alternatives currently in use are the neuraminidase inhibitors (oseltamivir, zanamivir, peramivir) and the cap-dependent endonuclease inhibitor (baloxavir marboxil). The following table summarizes the in vitro efficacy (IC50 values) of these antivirals against various influenza A strains, highlighting the dramatic loss of potency of adamantanes against resistant viruses.

Antiviral AgentVirus Strain (Subtype)Key M2/PA MutationIC50 (µM)Reference(s)
Amantadine A/Singapore/1/57 (H2N2)Wild-type~1.0[6]
A/Taiwan/1/96 (H1N1)Wild-type< 0.9[10]
A/Taiwan/2/97 (H1N1)S31N> 10[10]
A/WSN/33 (H1N1)S31N> 10[11]
Rimantadine A/H1N1 (1988-1989 isolates)Wild-typeSusceptible[12]
A/H3N2 (1989-1990 isolates)Wild-typeSusceptible[12]
Oseltamivir A/H1N1 (2002-2003 isolates)-0.00134[2]
A/H3N2 (2002-2003 isolates)-0.00067[2]
A/California/7/2009 (H1N1)-0.00010[7]
Zanamivir A/H1N1 (2002-2003 isolates)-0.00092[2]
A/H3N2 (2002-2003 isolates)-0.00228[2]
A/California/7/2009 (H1N1)-0.00013[7]
Baloxavir A/H1N1pdm09 (2017-2018)Wild-type PA0.00028[1]
A/H3N2 (2017-2018)Wild-type PA0.00016[1]
A/PR/8/34 (H1N1)PA-I38T54-fold increase[1]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. This table provides a general comparison.

As the data clearly indicates, while adamantanes were effective against older, susceptible strains, their efficacy against contemporary influenza A viruses, which predominantly carry the S31N mutation, is negligible. In stark contrast, neuraminidase inhibitors and baloxavir maintain high potency against these adamantane-resistant strains.

Experimental Protocols for Antiviral Susceptibility Testing

Accurate determination of antiviral susceptibility is critical for surveillance and clinical management of influenza. The following are detailed protocols for two standard assays used to measure the efficacy of antiviral compounds.

Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a drug to inhibit the replication of infectious virus.

Principle: A monolayer of susceptible cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral drug. A semi-solid overlay is then added to restrict the spread of progeny virions, leading to the formation of localized areas of cell death, or "plaques." The concentration of the drug that reduces the number of plaques by 50% (EC50) is determined.

Caption: Workflow for a Plaque Reduction Assay.

Detailed Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density that will result in a confluent monolayer the following day. The use of a consistent and healthy cell monolayer is crucial for reproducible plaque formation.

  • Drug Dilution: Prepare a series of 2-fold or 10-fold dilutions of the antiviral compound in serum-free cell culture medium.

  • Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus that will produce a countable number of plaques (typically 50-100 plaques per well) in the absence of any drug. The infection is carried out in the presence of the various drug concentrations. A "no-drug" control is essential.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.

  • Overlay: After the adsorption period, remove the virus inoculum and gently wash the cell monolayer. Add a semi-solid overlay medium (e.g., containing agarose or Avicel) supplemented with the corresponding concentration of the antiviral drug. The overlay restricts the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining: Fix the cells with a solution such as 4% paraformaldehyde and then stain with a dye like crystal violet, which stains living cells, leaving the plaques (areas of dead cells) unstained and visible.

  • Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.

Causality Behind Experimental Choices:

  • MDCK Cells: These cells are highly susceptible to a wide range of influenza viruses and form clear plaques, making them a standard choice for influenza research.

  • Semi-Solid Overlay: This is critical to prevent the random spread of progeny virions through the liquid medium, which would result in confluent cell lysis rather than discrete plaques.

  • Serum-Free Medium: Serum can contain inhibitors that may interfere with viral replication or the action of the antiviral drug.

Neuraminidase Inhibition Assay

This is an enzyme-based assay that specifically measures the inhibition of the viral neuraminidase (NA) enzyme, the target of neuraminidase inhibitors.

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6] When cleaved by the neuraminidase enzyme, MUNANA releases a fluorescent product, 4-methylumbelliferone (4-MU). The amount of fluorescence is proportional to the NA activity. In the presence of a neuraminidase inhibitor, the enzymatic activity is reduced, resulting in a decrease in fluorescence. The 50% inhibitory concentration (IC50) is the drug concentration that reduces NA activity by 50%.

Caption: Principle of the Neuraminidase Inhibition Assay.

Detailed Protocol:

  • Virus Dilution: Dilute the influenza virus stock to an appropriate concentration that gives a robust fluorescent signal in the absence of inhibitor.

  • Drug Dilution: Prepare serial dilutions of the neuraminidase inhibitor in assay buffer.

  • Incubation with Inhibitor: In a 96-well plate, mix the diluted virus with the various concentrations of the inhibitor. Incubate at room temperature for 30-45 minutes to allow the inhibitor to bind to the neuraminidase enzyme.

  • Substrate Addition: Add the MUNANA substrate to all wells.

  • Enzymatic Reaction: Incubate the plate at 37°C for 1 hour to allow the enzymatic reaction to proceed.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., a high pH buffer). The high pH enhances the fluorescence of the 4-MU product.

  • Fluorescence Reading: Read the fluorescence in a plate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm for 4-MU).

  • Analysis: Calculate the percentage of neuraminidase inhibition for each drug concentration relative to the no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.

Causality Behind Experimental Choices:

  • MUNANA Substrate: This synthetic substrate is a close analog of sialic acid, the natural substrate of neuraminidase, and its cleavage produces a readily quantifiable fluorescent signal.

  • Specific Assay Buffer: The buffer conditions (e.g., pH, presence of certain ions) are optimized for the activity of the neuraminidase enzyme.

  • Pre-incubation with Inhibitor: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory potential.

The Future of Adamantanes: A Glimmer of Hope?

Given the widespread resistance, the original adamantane antivirals are no longer recommended for the treatment of seasonal influenza.[8][9] However, the M2 proton channel remains a valid and attractive target for antiviral drug development. Research efforts are now focused on designing novel adamantane derivatives and other small molecules that can effectively inhibit the M2 protein of resistant strains, particularly the prevalent S31N mutant.[4] Some of these next-generation M2 inhibitors have shown promising in vitro activity against adamantane-resistant viruses.[4] The clinical development of these compounds is still in the early stages, but they represent a potential future strategy for rejuvenating this class of antivirals.

Conclusion

The story of adamantane-based antivirals serves as a stark reminder of the evolutionary capacity of influenza viruses to develop drug resistance. While amantadine and rimantadine are now largely ineffective against circulating influenza A strains, the study of their mechanism of action and the molecular basis of resistance has been instrumental in the development of new antiviral strategies. For researchers and drug development professionals, understanding the comparative efficacy and the methodologies for its assessment is crucial for the continued pursuit of novel and durable anti-influenza therapies. The focus has now shifted to neuraminidase and polymerase inhibitors, but the M2 proton channel may yet re-emerge as a viable therapeutic target with the advent of innovative next-generation inhibitors.

References

  • Ferraris, D. (2018). Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmaceutical agents. Allied Academies. [Link]
  • Hayden, F. G., Cote, K. M., & Douglas, R. G., Jr. (1980). Plaque inhibition assay for drug susceptibility testing of influenza viruses. Antimicrobial agents and chemotherapy, 17(5), 865–870. [Link]
  • Hurt, A. C., Baas, C., & Deng, Y. M. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of visualized experiments : JoVE, (122), 55570. [Link]
  • Dong, G., Peng, C., Luo, J., & Wang, C. (2015). Adamantane-resistant influenza A viruses in the world (1902-2013): frequency and distribution of M2 gene mutations. PloS one, 10(3), e0119115. [Link]
  • Wang, J., Wu, Y., Ma, C., Fiorin, G., Wang, C., Pinto, L. H., ... & DeGrado, W. F. (2013). Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus. Proceedings of the National Academy of Sciences of the United States of America, 110(4), 1315–1320. [Link]
  • Dong, J., Chen, C., Sun, X., Pei, Q., Wang, P., Yu, M., & Du, E. (2025). Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus. Bioorganic chemistry, 166, 109124. [Link]
  • Shibnev, V. A., Garaev, T. M., Finogenova, M. P., Shevchenko, E. S., & Burtseva, E. I. (2012). New adamantane derivatives can overcome resistance of influenza A(H1N1)pdm2009 and A(H3N2) viruses to remantadine. Bulletin of experimental biology and medicine, 153(2), 233–235. [Link]
  • Valette, M., Allard, J. P., Aymard, M., & Millet, V. (1991). Susceptibilities to rimantadine of influenza A/H1N1 and A/H3N2 viruses isolated during the epidemics of 1988 to 1989 and 1989 to 1990. Antimicrobial agents and chemotherapy, 35(12), 2539–2542. [Link]
  • Hayden, F. G., Belshe, R. B., Clover, R. D., Hay, A. J., Oakes, M. G., & Soo, W. (1989). Emergence and apparent transmission of rimantadine-resistant influenza A virus in families. The New England journal of medicine, 321(25), 1696–1702. [Link]
  • Pinto, L. H., & Lamb, R. A. (2011). The M2 proton channels of influenza A and B viruses. Journal of biological chemistry, 286(39), 33577–33582. [Link]
  • Dong, J., Chen, C., Sun, X., Pei, Q., Wang, P., Yu, M., & Du, E. (2025). Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus. Bioorganic chemistry, 166, 109124. [Link]
  • Centers for Disease Control and Prevention. (2025). Weekly U.S. Influenza Surveillance Report. [Link]
  • World Health Organization. (n.d.). Antiviral susceptibility of influenza viruses. [Link]
  • Drugs.com. (n.d.). Adamantane antivirals. [Link]
  • Ison, M. G. (2011). Antiviral agents active against influenza A viruses. Antiviral research, 91(2), 111–122. [Link]
  • Wang, J., Wu, Y., Ma, C., Fiorin, G., Wang, C., Pinto, L. H., ... & DeGrado, W. F. (2013). Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus. Proceedings of the National Academy of Sciences of the United States of America, 110(4), 1315–1320. [Link]
  • U.S. Food & Drug Administration. (n.d.). Flumadine (rimantadine hydrochloride) tablets and syrup. [Link]
  • Bright, R. A., Shay, D. K., Shu, B., Cox, N. J., & Klimov, A. I. (2006).
  • U.S. Pharmacist. (2021). Comparing Oral Antiviral Agents for Seasonal Influenza. [Link]
  • Kiso, M., Mitamura, K., Sakai-Tagawa, Y., Shiraishi, K., Kawakami, C., Kimura, K., ... & Kawaoka, Y. (2004). Resistant influenza A viruses in children treated with oseltamivir: descriptive study. The Lancet, 364(9436), 759-765. [Link]
  • Matrosovich, M. N., Matrosovich, T. Y., Gray, T., Roberts, N. A., & Klenk, H. D. (2003). Neuraminidase is important for the initiation of influenza virus infection in human airway epithelium. Journal of virology, 77(22), 12665–12667. [Link]
  • Valette, M., Allard, J. P., Aymard, M., & Millet, V. (1991). Susceptibilities to rimantadine of influenza A/H1N1 and A/H3N2 viruses isolated during the epidemics of 1988 to 1989 and 1989 to 1990. Antimicrobial agents and chemotherapy, 35(12), 2539–2542. [Link]
  • Ison, M. G., Gubareva, L. V., Atmar, R. L., Treanor, J., & Hayden, F. G. (2006). Oseltamivir-resistant influenza A (H3N2) virus infection in a hematopoietic stem cell transplant recipient. Clinical infectious diseases, 42(4), 536–539. [Link]
  • Hayden, F. G. (2001). Perspectives on antiviral use for influenza in children. The Pediatric infectious disease journal, 20(10), 963–966. [Link]
  • Gubareva, L. V., Webster, R. G., & Hayden, F. G. (2001). Comparison of the activities of zanamivir, oseltamivir, and RWJ-270201 against clinical isolates of influenza virus and neuraminidase inhibitor-resistant variants. Antimicrobial agents and chemotherapy, 45(12), 3403–3408. [Link]
  • Centers for Disease Control and Prevention. (2025). Weekly U.S. Influenza Surveillance Report. [Link]
  • Dong, J., Chen, C., Sun, X., Pei, Q., Wang, P., Yu, M., & Du, E. (2025). Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus. Bioorganic chemistry, 166, 109124. [Link]
  • U.S. Pharmacist. (2021). Comparing Oral Antiviral Agents for Seasonal Influenza. [Link]
  • Hsieh, Y. C., Chen, G. W., & King, C. C. (2001). Amantadine-resistant influenza A virus in Taiwan.
  • Gao, C., et al. (2021). Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis. JAMA Network Open, 4(8), e2121729. [Link]
  • The Medical Letter on Drugs and Therapeutics. (2022). Antiviral Drugs for Influenza for 2022-2023. [Link]
  • Imai, M., et al. (2020). The Comparison of the Efficacy of Baloxavir and Neuraminidase Inhibitors for Patients with Influenza A in Clinical Practice. Internal Medicine, 59(1), 1-7. [Link]
  • Public Health Ontario. (2020). Timing of Antiviral Susceptibility Testing During Influenza Outbreaks. [Link]
  • Galochkina, A. V., et al. (2013). Synthesis of New Compounds Combining Adamantanamine and Monoterpene Fragments and their Antiviral Activity Against Influenza Virus A(H1N1)pdm09. Medicinal Chemistry, 9(5), 656-663. [Link]
  • Nelson, M. I., et al. (2008). The origin and global emergence of adamantane resistant A/H3N2 influenza viruses. Virology, 379(1), 109-118. [Link]
  • ResearchGate. (2025). New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. [Link]
  • Drugs.com. (2025). Rimantadine. [Link]
  • Centers for Disease Control and Prevention. (2024). Antiviral susceptibility monitoring: testing algorithm, methods, and findings for influenza season, 2023-2024. [Link]
  • Belshe, R. B., Smith, M. H., Hall, C. B., Betts, R., & Hay, A. J. (1988). Genetic basis of resistance to rimantadine emerging during treatment of influenza virus infection. Journal of virology, 62(5), 1508–1512. [Link]
  • Drugs.com. (n.d.). Flumadine (rimantadine). [Link]
  • Bright, R. A., Medina, M. J., Xu, X., Perez-Oronoz, G., Wallis, T. R., Davis, X. M., ... & Cox, N. J. (2005). Incidence of adamantane resistance among influenza A (H3N2) viruses isolated worldwide from 1994 to 2005: a cause for concern. The Lancet, 366(9492), 1175-1181. [Link]
  • ResearchGate. (n.d.).
  • U.S. Food & Drug Administration. (n.d.). Flumadine (rimantadine hydrochloride) tablets and syrup. [Link]
  • Centers for Disease Control and Prevention. (2006). High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005–06 Influenza Season. MMWR. Morbidity and mortality weekly report, 55(2), 44–46. [Link]
  • Bright, R. A., Medina, M. J., Xu, X., Perez-Oronoz, G., Wallis, T. R., Davis, X. M., ... & Cox, N. J. (2005). Incidence of adamantane resistance among influenza A (H3N2) viruses isolated worldwide from 1994 to 2005: a cause for concern. The Lancet, 366(9492), 1175-1181. [Link]
  • Hurt, A. C., et al. (2018). Detection of adamantane-sensitive influenza A(H3N2) viruses in Australia, 2017: a cause for hope? Euro surveillance : bulletin Europeen sur les maladies transmissibles = European communicable disease bulletin, 23(13), 18-00135. [Link]
  • Leneva, I. A., & Hay, A. J. (2020). Antiviral Drugs in Influenza. Viruses, 12(4), 427. [Link]
  • Gao, C., et al. (2021). Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis. JAMA Network Open, 4(8), e2121729. [Link]

Sources

A Comparative Guide to the Urease Inhibition Potential of Adamantane-Carbothioamides and Thiourea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of a promising class of enzyme inhibitors, adamantane-carbothioamides, against the well-established standard, thiourea, for the inhibition of urease. We will delve into the quantitative performance, mechanistic underpinnings, and the experimental protocols required to validate these findings, offering a comprehensive resource for researchers in drug discovery and development.

The Rationale for Urease Inhibition

Urease (E.C. 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2][3] This reaction is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori. By generating ammonia, the enzyme raises the local pH, allowing the bacteria to survive in the highly acidic environment of the stomach, which can lead to gastritis, peptic ulcers, and even gastric cancer.[1][4][5] Consequently, the inhibition of urease is a key therapeutic strategy for combating such infections and related pathologies.[1][4]

For decades, thiourea has served as a standard reference inhibitor in urease research. However, the quest for more potent and specific inhibitors has led to the exploration of novel chemical scaffolds. Among these, adamantane-carbothioamides have emerged as exceptionally potent inhibitors, warranting a detailed comparative analysis.

Quantitative Performance: A Tale of Two Inhibitors

The most direct measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value signifies higher potency.

Experimental data reveals a stark contrast in potency between adamantane-carbothioamides and thiourea. While thiourea exhibits IC₅₀ values in the micromolar (µM) range, specific adamantane-carbothioamide derivatives have demonstrated potency in the nanomolar (nM) range, indicating an improvement of several orders of magnitude.

Compound ClassSpecific DerivativeIC₅₀ Value (µM)Notes
Adamantane-Carbothioamides N-(adamantan-1-ylcarbamothioyl)octanamide0.0085 ± 0.0011Possesses a 7-carbon alkyl chain, demonstrating excellent activity.[6][7]
N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide0.0087 ± 0.001A highly efficient compound from the aryl series.[6]
2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide1.20Potent activity, 17.72 times more active than thiourea in the same study.[8]
2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide2.44Exhibited potent activity against Jack bean urease.[8]
Standard Inhibitor Thiourea15.51 ± 0.11Standard reference value from a study on alkyl chain-linked thiourea derivatives.[4][5]
Thiourea18.93 ± 0.004Standard reference value from a study on pyridine carbothioamide derivatives.[9]
Thiourea~21.0 - 23.0Typical range reported for the standard inhibitor.[1][2]

This quantitative data unequivocally establishes the superior inhibitory potential of the adamantane-carbothioamide scaffold over thiourea.

Mechanistic Insights: Why Adamantane Makes a Difference

The significant enhancement in potency can be attributed to the unique structural features of the adamantane moiety and its influence on the inhibitor's interaction with the urease enzyme.

Urease catalyzes the breakdown of urea via a binuclear nickel center in its active site.[5] Traditional thiourea-based inhibitors function primarily by coordinating with these nickel ions, disrupting the catalytic mechanism.[10]

Adamantane-carbothioamides leverage this core inhibitory mechanism and augment it through additional molecular interactions. The adamantane group is a bulky, rigid, and highly lipophilic (hydrophobic) three-dimensional cage structure. This feature is crucial for its enhanced activity. Molecular docking and kinetic studies suggest that while the carbothioamide portion interacts with the enzyme, the adamantane cage engages in extensive hydrophobic interactions with amino acid residues outside the immediate active site.[6][8]

Interestingly, kinetic analysis of the most potent adamantane derivative, N-(adamantan-1-ylcarbamothioyl)octanamide, revealed a non-competitive mode of inhibition.[6] This is a critical finding. While competitive inhibitors like thiourea bind to the active site and compete with the substrate (urea), a non-competitive inhibitor binds to a different site (an allosteric site) on the enzyme. This binding event changes the enzyme's conformation, reducing its catalytic efficiency without blocking substrate access. Docking studies supported this by showing the inhibitor binding to a pocket outside the catalytic site, forming hydrogen bonds with the amino acid residue VAL391.[6] This dual-interaction mechanism—chelation by the carbothioamide and extensive hydrophobic/allosteric interactions from the adamantane cage—creates a highly stable enzyme-inhibitor complex, accounting for the dramatically lower IC₅₀ values.

G cluster_0 Urease Catalysis cluster_1 Inhibition Pathway Urea Urea (Substrate) Urease_Active Urease Active Site (Ni2+ ions) Urea->Urease_Active Binds to Active Site Products Ammonia + Carbamate Urease_Active->Products Catalyzes Hydrolysis Urease_Inhibited_Comp Inhibited Urease (Active Site Blocked) Thiourea Thiourea (Competitive Inhibitor) Thiourea->Urease_Active Competes with Urea, Binds to Active Site Adamantane Adamantane-Carbothioamide (Non-Competitive Inhibitor) Allosteric_Site Allosteric Site Adamantane->Allosteric_Site Binds to Allosteric Site Urease_Inhibited_NonComp Inhibited Urease (Conformation Changed) Allosteric_Site->Urease_Inhibited_NonComp Induces Change

Caption: Urease catalysis and modes of inhibition by Thiourea vs. Adamantane-Carbothioamide.

Experimental Protocol: Validating Urease Inhibition In Vitro

To ensure the trustworthiness and reproducibility of these findings, a robust and standardized experimental protocol is essential. The most widely adopted method for screening urease inhibitors is the Berthelot (or indophenol) method , a colorimetric assay that quantifies the ammonia produced by the enzymatic reaction.[1][11]

Principle

The assay measures the concentration of ammonia produced from the urease-catalyzed hydrolysis of urea. In an alkaline medium, ammonia reacts with a phenol-hypochlorite solution, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The intensity of this color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced and thus to the urease activity.[11]

Step-by-Step Methodology
  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of Jack Bean Urease in a suitable buffer (e.g., phosphate buffer).

    • Substrate Solution: Prepare a stock solution of urea in the same buffer.

    • Inhibitor Solutions: Prepare stock solutions of the test compounds (adamantane-carbothioamides) and the standard inhibitor (thiourea) in a solvent like DMSO. Create serial dilutions at various concentrations.

    • Berthelot Reagents:

      • Reagent A: Phenol and sodium nitroprusside solution.

      • Reagent B: Sodium hypochlorite and sodium hydroxide solution.

  • Assay Setup (96-well Plate):

    • Test Wells: Add urease enzyme solution and various concentrations of the test compounds.

    • Positive Control Wells: Add urease enzyme solution and the solvent used for the inhibitors (e.g., DMSO). This represents 100% enzyme activity.[1]

    • Negative Control (Blank) Wells: Add buffer instead of the enzyme solution, along with the highest concentration of the test compound to correct for any absorbance from the compound itself.[1]

    • Standard Inhibitor Wells: Add urease enzyme solution and various concentrations of thiourea.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate (e.g., at 37°C for 15-30 minutes) to allow the inhibitors to interact with the enzyme before the substrate is introduced.[1]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the urea solution to all wells.

    • Incubate the plate (e.g., at 37°C for 30-60 minutes).[1]

  • Color Development and Measurement:

    • Stop the reaction and begin color development by adding Reagent A, followed by Reagent B, to each well.[1]

    • Incubate for a final period (e.g., 30 minutes at 37°C) to allow for full color development.[12]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 625 and 670 nm.[11]

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (ODtest well / ODcontrol)] x 100 [11]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.

G cluster_workflow In Vitro Urease Inhibition Assay Workflow A 1. Preparation - Reagents (Enzyme, Substrate) - Test Compounds - 96-Well Plate Setup B 2. Pre-Incubation - Add Enzyme & Inhibitor - Incubate (37°C) A->B C 3. Reaction - Add Urea Substrate - Incubate (37°C) B->C D 4. Detection - Add Berthelot Reagents - Incubate for Color - Read Absorbance (630-670 nm) C->D E 5. Data Analysis - Calculate % Inhibition - Determine IC50 Value D->E

Sources

A Senior Application Scientist's Guide to Benchmarking the Anti-inflammatory Activity of New Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, represents a unique and privileged scaffold in medicinal chemistry.[1][2] Its three-dimensional structure and high lipophilicity allow adamantane-containing molecules to effectively interact with biological targets, often enhancing bioavailability and metabolic stability.[3] While initially recognized for its antiviral properties in drugs like Amantadine, the adamantane moiety has since been incorporated into a wide array of therapeutics for conditions ranging from diabetes to neurodegenerative diseases.[3][4][5] The inherent properties of this "lipophilic bullet" make it an attractive starting point for developing novel anti-inflammatory agents.[1][3]

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the anti-inflammatory activity of new adamantane derivatives. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating evaluation process. We will explore key inflammatory pathways, detail essential in vitro and in vivo assays, and present a clear structure for data comparison, empowering researchers to accurately gauge the therapeutic potential of their novel compounds against established standards.

The Inflammatory Cascade: Key Molecular Targets

Inflammation is a complex biological response involving a symphony of cellular and molecular events. Dysregulation of this process is a hallmark of numerous chronic diseases.[6] Effective anti-inflammatory agents typically modulate specific nodes within the inflammatory signaling network. For adamantane derivatives, two pathways are of primary interest due to their central role in orchestrating the inflammatory response.

The NF-κB (Nuclear Factor-kappa B) Signaling Pathway

The NF-κB pathway is a master regulator of inflammation.[7] In resting cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[8][9] Upon stimulation by pro-inflammatory signals (e.g., from Toll-like receptors), the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation.[9] This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of hundreds of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.[7][8] Several studies have pointed to the potential of adamantane derivatives to inhibit this critical pathway.[10][11][12]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasome Degradation IkB->Proteasome NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB (Inactive) DNA κB DNA Site NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.

The MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) are crucial for translating extracellular stimuli into cellular responses.[13] In the context of inflammation, stressors like lipopolysaccharide (LPS) activate a phosphorylation cascade that ultimately activates MAPKs.[14] Activated MAPKs then phosphorylate various transcription factors and enzymes, leading to the production of inflammatory mediators.[13][15] For instance, the p38 MAPK and JNK pathways are heavily involved in the expression of TNF-α and IL-6.[14] The MAPK pathway represents another viable target for intervention.[12][16]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MKKK MAPKKK (e.g., TAK1) Stimuli->MKKK Activates MKK MAPKK (MKK3/6, MKK4/7) MKKK->MKK Phosphorylates MAPK MAPK (p38, JNK) MKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Response Inflammatory Response (Cytokine Production) TF->Response Induces

Caption: The MAPK signaling cascade's role in the inflammatory response.

A Multi-tiered Benchmarking Workflow

A logical, stepwise approach is critical for efficiently evaluating new chemical entities. This workflow begins with rapid, cost-effective in vitro assays to establish primary activity and screen out inactive compounds, before progressing to more resource-intensive in vivo models to confirm efficacy in a complex biological system.

Workflow Start New Adamantane Derivatives (ADMs) InVitro Tier 1: In Vitro Screening Start->InVitro Assay1 Protein Denaturation Assay (Initial Screen) InVitro->Assay1 InVivo Tier 2: In Vivo Validation Assay3 Acute Inflammation Model (Carrageenan Paw Edema) InVivo->Assay3 Conclusion Lead Candidate Identification DataAnalysis1 Calculate % Inhibition Assay1->DataAnalysis1 Assay2 Cell-Based Assays (LPS-stimulated Macrophages) DataAnalysis2 Calculate IC50 (NO, TNF-α, IL-6) Assay2->DataAnalysis2 DataAnalysis3 Calculate % Edema Inhibition Assay3->DataAnalysis3 DataAnalysis1->Assay2 Active Compounds DataAnalysis2->InVivo Potent Compounds DataAnalysis3->Conclusion

Caption: A tiered experimental workflow for benchmarking new anti-inflammatory compounds.

Tier 1: In Vitro Benchmarking Protocols

In vitro assays are foundational for initial screening, providing direct, quantifiable data on a compound's potential anti-inflammatory effects in a controlled environment.[6]

Inhibition of Protein Denaturation Assay
  • Causality & Rationale: Inflammation can lead to protein denaturation. The ability of a compound to prevent heat-induced protein denaturation is a simple, well-correlated indicator of anti-inflammatory activity.[17][18][19] This cell-free assay is excellent for high-throughput primary screening.

  • Protocol:

    • Prepare test solutions of adamantane derivatives (e.g., 100-1000 µg/mL) in phosphate-buffered saline (PBS). Prepare a standard drug solution (e.g., Diclofenac sodium) and a vehicle control (PBS).

    • To 0.5 mL of each test, standard, and control solution, add 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) solution.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

    • After cooling to room temperature, measure the turbidity (absorbance) of each solution at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Cell-Based Assays using LPS-Stimulated Macrophages
  • Causality & Rationale: Murine macrophage cell lines like RAW 264.7 are industry standards for modeling the inflammatory response.[15][16] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of TLR4, triggering the NF-κB and MAPK pathways and leading to the release of key inflammatory mediators like Nitric Oxide (NO), TNF-α, and IL-6.[12][16] Measuring the inhibition of these mediators provides a direct assessment of a compound's activity on cellular inflammatory signaling.

  • Protocol:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the adamantane derivatives or a standard drug (e.g., Dexamethasone) for 1-2 hours.

    • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours.

    • Griess Reaction: Collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve.[15]

    • Calculation: Calculate the percentage inhibition of NO production compared to the LPS-only stimulated cells. Determine the IC50 value (the concentration required to inhibit 50% of NO production).

  • Protocol:

    • Cell Culture, Treatment, and Stimulation: Follow steps 1-4 from the Nitric Oxide Assay protocol.

    • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

    • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, strictly following the manufacturer's instructions.[15][20]

    • Data Analysis: Express the results as the percentage inhibition of cytokine production compared to the LPS-stimulated control and calculate the IC50 values for both TNF-α and IL-6.

In Vitro Comparative Data Summary

The goal is to generate a clear, comparative dataset to identify the most promising candidates for in vivo testing.

CompoundProtein Denaturation Inhibition (%) @ 500 µg/mLNO Production IC50 (µM)TNF-α Release IC50 (µM)IL-6 Release IC50 (µM)
ADM-1 (Test) 78.5 ± 4.215.2 ± 1.112.8 ± 0.918.4 ± 1.5
ADM-2 (Test) 65.1 ± 3.835.8 ± 2.541.5 ± 3.145.2 ± 3.9
Dexamethasone (Std) N/A10.5 ± 0.88.2 ± 0.69.5 ± 0.7
Diclofenac (Std) 85.3 ± 5.1> 100> 100> 100

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Tier 2: In Vivo Benchmarking Protocol

In vivo models are indispensable for evaluating a compound's efficacy in a whole-organism context, considering factors like absorption, distribution, metabolism, and excretion (ADME).[21][22]

Carrageenan-Induced Paw Edema in Rodents
  • Causality & Rationale: This is the most widely used and validated model for screening acute anti-inflammatory activity.[23][24][25] Sub-plantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (3-5 hours) is mediated by prostaglandins and leukotrienes, which are key targets of NSAIDs.[21][22] Measuring the reduction in paw swelling (edema) provides a robust readout of a compound's systemic anti-inflammatory effect.[15]

  • Protocol:

    • Animal Model: Use male Wistar rats or Swiss albino mice (grouped with n=6 per group).

    • Acclimatization: Acclimatize animals for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

    • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Treatment: Administer the test adamantane derivatives (e.g., 10, 20, 50 mg/kg) and a standard drug (e.g., Indomethacin, 10 mg/kg) orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

    • Induction of Edema: One hour after treatment, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

    • Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15]

    • Calculation: Calculate the percentage inhibition of edema at each time point, particularly at the 3-hour mark, using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[15]

In Vivo Comparative Data Summary
CompoundDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 3 hours
ADM-1 (Test) 2055.6 ± 4.8
ADM-1 (Test) 4072.3 ± 6.1
ADM-2 (Test) 4035.2 ± 3.9
Indomethacin (Std) 1068.5 ± 5.5*
Vehicle Control -0

*Data are presented as mean ± SD and are hypothetical. p < 0.05 compared to vehicle control.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for benchmarking the anti-inflammatory activity of novel adamantane derivatives. By employing a tiered approach that begins with broad in vitro screening and progresses to targeted in vivo validation, researchers can efficiently identify lead candidates with genuine therapeutic potential. The data generated from these assays not only allows for direct comparison against industry-standard drugs but also provides initial insights into the mechanism of action. For instance, a compound like the hypothetical ADM-1 , which demonstrates potent inhibition of NO, TNF-α, and IL-6 production in vitro and significant reduction of paw edema in vivo, warrants further investigation. Subsequent studies should focus on elucidating its precise molecular targets within the NF-κB or MAPK pathways, conducting further toxicological assessments, and exploring its efficacy in chronic inflammation models. The unique physicochemical properties of the adamantane scaffold continue to offer exciting opportunities for the development of the next generation of anti-inflammatory therapeutics.[3][4]

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar.
  • Antoniadou-Vyza, E., et al. (1998). Anti-inflammatory properties of new adamantane derivatives.
  • Hassan, H. M., et al. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. American Journal of Cancer Research.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Hassan, H. M., et al. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. PubMed.
  • Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org.
  • In vivo screening method for anti inflamm
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025).
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018).
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
  • Benchmarking Anti-inflammatory Agent 35 Against Industry Standards: A Compar
  • Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. (2014). PubMed.
  • Benchmarking the Anti-inflammatory Activity of 12-Methoxycarnosic Acid: A Compar
  • Anti-Inflammatory Effects of Amantadine and Memantine: Possible Therapeutics for the Treatment of Covid-19? (2020). Pharmaceuticals.
  • Currently available adamantane derivatives in clinical practice and their activity. (n.d.).
  • Wanka, L., et al. (2013).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Adamantane Containing Peptidoglycan Fragments Enhance RANTES and IL-6 Production in Lipopolysaccharide-Induced Macrophages. (2020). PubMed.
  • Drugs, derivatives and analogs containing adamantane structures of new indication applications of anti-tumor. (2013).
  • Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. (n.d.). ScienceDirect.
  • Structures of adamantane-based FDA-approved drugs and those under clinical trials. (n.d.).
  • Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. (2021). MDPI.
  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. (n.d.). PubMed Central.
  • Development of Adamantane-Conjugated TLR7/8 Agonists for Supramolecular Delivery and Cancer Immunotherapy. (n.d.). PMC.
  • NFkB/IkB Inhibitors Products. (n.d.). R&D Systems.
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central.
  • Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. (2021). PubMed.
  • Natural products targeting the MAPK-signaling p
  • Plant derived inhibitors of NF-κB. (2019).
  • Citric Acid-Modified Chitosan Hydrogel Loaded With Shikonin Promotes Skin Wound Healing. (n.d.). Journal of Burn Care & Research.
  • Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. (n.d.). MDPI.

Sources

Head-to-head comparison of different adamantane-1-carbohydrazide synthesis routes.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Adamantane-1-carbohydrazide: Routes, Protocols, and Performance Metrics

Introduction

The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, is a privileged structure in medicinal chemistry. Its unique three-dimensional structure imparts favorable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, to drug candidates. This compound is a crucial intermediate, serving as a versatile building block for the synthesis of a wide array of biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1]

This guide provides a head-to-head comparison of the primary synthesis routes to this compound, offering an in-depth analysis of their respective methodologies, performance, and practical considerations. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide the necessary insights to select the most appropriate synthetic strategy based on specific laboratory or industrial requirements.

Route 1: The Classic Two-Step Synthesis from Adamantane-1-carboxylic Acid

The most widely adopted and well-documented method for preparing this compound is a two-step sequence commencing with adamantane-1-carboxylic acid. This route involves an initial esterification to form methyl adamantane-1-carboxylate, followed by hydrazinolysis to yield the target hydrazide.[2]

Step 1: Fischer Esterification of Adamantane-1-carboxylic Acid

The first step is the conversion of the carboxylic acid to its corresponding methyl ester. This is typically achieved through a classic Fischer esterification reaction.

Causality of Experimental Choices: The reaction is acid-catalyzed, with concentrated sulfuric acid being the most common and cost-effective choice. Methanol serves as both the reactant and the solvent, used in large excess to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate. Neutralization with a weak base like sodium bicarbonate is crucial to quench the acid catalyst and facilitate the precipitation of the ester, which has low solubility in aqueous media.

Experimental Protocol: Synthesis of Methyl Adamantane-1-Carboxylate [3]

  • To a round-bottom flask, add adamantane-1-carboxylic acid (5.0 g, 27.7 mmol).

  • Add methanol (50 mL, 1.23 mol) and stir the suspension.

  • Carefully add concentrated sulfuric acid (98%, 5.1 mL, 92.0 mmol) dropwise while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, neutralize the reaction mixture to a pH of 7-8 by the slow addition of a 10% aqueous sodium bicarbonate solution.

  • Pour the neutralized mixture into 200 mL of ice-cold water to precipitate the product.

  • Collect the white, needle-shaped crystals of methyl adamantane-1-carboxylate by vacuum filtration.

  • Recrystallize the crude product from absolute ethanol to yield the pure ester.

    • Yield: 88.2%[3]

    • Purity: High, as confirmed by melting point and spectroscopic analysis.

Step 2: Hydrazinolysis of Methyl Adamantane-1-Carboxylate

The second step involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine, a strong nucleophile.

Causality of Experimental Choices: Hydrazine hydrate is used in a significant molar excess to ensure complete conversion of the ester and to act as a co-solvent. Ethanol is a common solvent as it solubilizes both the ester and hydrazine hydrate at elevated temperatures, creating a homogeneous reaction mixture. The reaction is typically carried out under reflux to accelerate the rate of this substitution. Upon completion, the product is precipitated by adding cold water, leveraging the poor solubility of this compound in aqueous media for easy isolation.

Experimental Protocol: Synthesis of this compound [3]

  • In a round-bottom flask, dissolve methyl adamantane-1-carboxylate (4.0 g, 20.6 mmol) in ethanol (18 mL).

  • Add 80% hydrazine hydrate solution (25 mL, 412 mmol) to the flask.

  • Heat the reaction mixture to reflux for 15 hours.

  • After the reflux period, cool the mixture and pour it into 200 mL of cold water.

  • A white, scaly solid of this compound will precipitate.

  • Collect the precipitate by vacuum filtration, wash with ice-cold water, and dry to obtain the final product.

    • Yield: 89.0%[3]

    • Purity: High, suitable for subsequent synthetic steps without further purification.

Two_Step_Synthesis cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis Adamantane-1-carboxylic Acid Adamantane-1-carboxylic Acid Methyl Adamantane-1-carboxylate Methyl Adamantane-1-carboxylate Adamantane-1-carboxylic Acid->Methyl Adamantane-1-carboxylate CH3OH, H2SO4 Reflux, 4h Yield: 88.2% This compound This compound Methyl Adamantane-1-carboxylate->this compound NH2NH2·H2O, EtOH Reflux, 15h Yield: 89.0%

Workflow for the two-step synthesis of this compound.

Route 2: The Direct One-Step Synthesis via Acid Chloride Intermediate

An alternative, more direct approach involves the conversion of adamantane-1-carboxylic acid into a highly reactive acid chloride, which can then be readily reacted with hydrazine. While less commonly detailed in the literature for this specific transformation, it is a standard and powerful method in organic synthesis for amide and hydrazide formation.

Step 1: Formation of Adamantane-1-carbonyl Chloride

The carboxylic acid is activated by converting it to an acyl chloride. Thionyl chloride is a common and effective reagent for this purpose.[4]

Causality of Experimental Choices: Thionyl chloride reacts with the carboxylic acid to form the acyl chloride, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gases that can be easily removed, driving the reaction to completion. The reaction is typically performed in an inert solvent or neat.

Experimental Protocol: Synthesis of Adamantane-1-carbonyl Chloride (Proposed)

  • In a fume hood, place adamantane-1-carboxylic acid (5.0 g, 27.7 mmol) in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂).

  • Carefully add thionyl chloride (4.0 mL, 55.4 mmol) to the flask.

  • Heat the mixture gently under reflux for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude adamantane-1-carbonyl chloride.[5]

Step 2: Reaction with Hydrazine

The highly electrophilic acid chloride reacts rapidly with hydrazine to form the desired hydrazide.

Causality of Experimental Choices: This reaction is typically fast and exothermic. It is often carried out at low temperatures to control the reaction rate and minimize side reactions. A base, such as pyridine or triethylamine, is usually added to neutralize the HCl byproduct, although using an excess of hydrazine can also serve this purpose.

Experimental Protocol: Synthesis of this compound from Acid Chloride (Proposed)

  • Dissolve the crude adamantane-1-carbonyl chloride in an inert anhydrous solvent like dichloromethane or THF in a flask cooled in an ice bath.

  • In a separate flask, prepare a solution of hydrazine hydrate (2 equivalents) in the same solvent.

  • Slowly add the hydrazine solution to the acid chloride solution with vigorous stirring, maintaining the temperature at 0-5 °C.

  • Allow the reaction to stir for an additional 1-2 hours at room temperature.

  • The reaction mixture can be washed with water to remove hydrazine hydrochloride and the organic layer dried and concentrated to yield the product.

One_Step_Synthesis cluster_start Starting Material cluster_step1 Step 1a: Acid Chloride Formation cluster_step2 Step 1b: Hydrazinolysis Adamantane-1-carboxylic Acid Adamantane-1-carboxylic Acid Adamantane-1-carbonyl Chloride Adamantane-1-carbonyl Chloride Adamantane-1-carboxylic Acid->Adamantane-1-carbonyl Chloride SOCl2 Reflux, 1-2h This compound This compound Adamantane-1-carbonyl Chloride->this compound NH2NH2·H2O 0-5 °C, 1-2h

Workflow for the one-step synthesis via an acid chloride intermediate.

Comparative Analysis

ParameterRoute 1: Two-Step (Esterification/Hydrazinolysis)Route 2: One-Step (Acid Chloride)
Number of Steps 21 (overall transformation)
Overall Yield ~78% (calculated from reported yields of 88.2% and 89.0%)[3]Potentially high, but requires optimization
Reaction Time ~19 hours (4h esterification + 15h hydrazinolysis)[3]~3-4 hours
Reagents & Safety Methanol (flammable), H₂SO₄ (corrosive), Hydrazine hydrate (toxic, corrosive)Thionyl chloride (highly corrosive, toxic), Hydrazine hydrate (toxic, corrosive)
Scalability Proven to be scalable and is widely used.Potentially scalable, but handling of thionyl chloride on a large scale requires specialized equipment.
Purification Involves two separate isolation/purification steps.Potentially simpler workup, but the reactivity of the intermediate may lead to more byproducts if not carefully controlled.

Discussion and Recommendations

Route 1 (Two-Step Synthesis) stands as the more reliable and well-established method. Its primary advantages are its high and reproducible yields, and the relative stability of the intermediate ester, which can be easily purified.[3][6] The longer reaction time for the hydrazinolysis step is a drawback, but the reaction typically proceeds cleanly, requiring minimal optimization. This route is highly recommended for both small-scale laboratory synthesis and larger-scale production where reliability and purity are paramount.

Route 2 (One-Step Synthesis via Acid Chloride) offers the significant advantage of a much shorter reaction time. Conceptually, it is a more direct and atom-economical approach. However, it involves the use of thionyl chloride, which is highly reactive and requires careful handling due to its corrosive and toxic nature.[4] The acid chloride intermediate is also moisture-sensitive. While this route is likely to be effective, it may require more careful optimization of reaction conditions (temperature, stoichiometry, and workup procedure) to achieve high yields and purity comparable to the two-step method. This route is best suited for rapid, small-scale synthesis where time is a critical factor and the necessary handling precautions for thionyl chloride can be strictly observed.

Context: Synthesis of the Starting Material

It is pertinent to briefly mention the synthesis of the common starting material, adamantane-1-carboxylic acid . It is most commonly prepared from adamantane via the Koch-Haaf reaction , which involves the carboxylation of the adamantane cation using formic acid in the presence of a strong acid like sulfuric acid.[7][8] This reaction provides a straightforward and efficient entry point to the adamantane-1-carboxylic acid core structure.[9]

Conclusion

References

  • T.V. T. Nguyen, H.T. T. Le, T.T. D. Nguyen, et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000.
  • A. V. Inshakova, S. S. S. Almalki, S. A. Al-Ghamdi, et al. (2022). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry, 4(1), 1-10.
  • International Journal of Bioscience and Biochemistry. (n.d.). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide.
  • A. A. Al-Wahaibi, G. A. El-Hiti, B. A. Al-shaikh, et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(24), 8425.
  • ChemBK. (2024). This compound.
  • E. A. Ivleva, D. I. Gnusarev, V. A. Osyanin, et al. (2014). One-Pot Synthesis of Polycarboxylic Acids of Adamantane Type. Russian Journal of General Chemistry, 84(11), 2291-2292.
  • Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid.
  • A. A. Fadda, M. M. Ali, H. A. R. El-Salam, et al. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Bioinorganic Chemistry and Applications, 2021, 6689717.
  • A. A. Shiryaev, A. V. Baranov, A. A. Kochetkov. (2011). Method of producing 1-adamantane carboxylic acid. Google Patents.
  • Wikipedia. (n.d.). Koch reaction.

Sources

Bridging the Digital and the-Bench: A Senior Application Scientist's Guide to Validating Molecular Docking with In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, molecular docking has emerged as a powerful computational tool, enabling the rapid screening of vast compound libraries and providing invaluable predictions of ligand-protein interactions. However, the silicon predictions of binding affinity and pose are just that—predictions. They represent a hypothesis that must be rigorously tested and validated through empirical evidence. This guide provides an in-depth comparison of common in vitro binding assays, offering a framework for researchers, scientists, and drug development professionals to bridge the gap between computational modeling and experimental reality, thereby ensuring the scientific integrity of their findings.

The Imperative of Experimental Validation: Moving Beyond the Score

Molecular docking algorithms employ scoring functions to estimate the binding affinity between a ligand and a protein. While these scores are useful for ranking potential candidates, they are not a direct measure of the true binding energy.[1][2] Several factors, including the inherent approximations in the scoring functions, the treatment of protein flexibility, and the solvation model, can lead to discrepancies between predicted and actual binding affinities.[3][4] Therefore, experimental validation is not merely a confirmatory step but a critical component of the drug discovery pipeline that provides the ground truth for computational models.[5][6]

The synergy between computational prediction and experimental validation creates a powerful feedback loop.[7] In vitro binding data can be used to refine docking protocols, improve scoring functions, and ultimately enhance the predictive power of computational models for future screening campaigns.[8] This integrated approach accelerates the identification of promising lead compounds while minimizing the pursuit of false positives, thereby saving valuable time and resources.[9][10]

A Comparative Overview of Key In Vitro Binding Assays

The choice of an in vitro binding assay is a critical decision that depends on the specific research question, the nature of the target protein and ligand, and the desired throughput. This section provides a comparative analysis of four widely used techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Fluorescence Polarization (FP).

Table 1: Comparison of Key In Vitro Binding Assays for Validating Molecular Docking

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Fluorescence Polarization (FP)
Primary Output KD, ΔH, ΔS, Stoichiometry (n)KD, kon, koffKD, kon, koffKd, IC50/Ki
Principle Measures heat changes upon bindingDetects changes in refractive index at a sensor surfaceMeasures interference pattern of light reflected from a biosensor tipMeasures changes in the polarization of fluorescent light
Labeling Requirement Label-freeLabel-free (one binding partner immobilized)Label-free (one binding partner immobilized)Requires fluorescent labeling of one binding partner
Throughput Low to mediumMedium to highHighHigh
Sample Consumption HighLow to mediumLowLow
Key Advantage for Docking Validation Provides a complete thermodynamic profile of the interaction, offering deep mechanistic insights.Provides real-time kinetic data (association and dissociation rates), which can inform on the stability of the predicted complex.High throughput and compatibility with crude samples make it suitable for screening and validating a larger number of docked compounds.Homogeneous assay format and high throughput are ideal for validating virtual screening hits.
Limitations Lower throughput, requires larger amounts of purified protein.Requires immobilization of one binding partner, which may affect its conformation and activity. Potential for mass transport limitations.Sensitivity can be lower than SPR for small molecule interactions.Requires a suitable fluorescent probe that does not interfere with binding. Indirect measurement of binding.

The Workflow: From Docking Prediction to Experimental Validation

A robust validation workflow ensures that computational predictions are systematically and rigorously tested. The following diagram illustrates a typical workflow integrating molecular docking with in vitro binding assays.

G cluster_computational Computational Phase cluster_experimental Experimental Phase cluster_feedback Feedback Loop Docking Molecular Docking (Virtual Screening) Ranking Rank Compounds (Based on Docking Score) Docking->Ranking Selection Select Top Candidates Ranking->Selection Assay_Dev In Vitro Assay Development (e.g., ITC, SPR, BLI, FP) Selection->Assay_Dev Binding_Measurement Measure Binding Affinity (Kd/Ki) Assay_Dev->Binding_Measurement Data_Analysis Analyze Binding Data Binding_Measurement->Data_Analysis Correlation Correlate Docking Score with Experimental Data Data_Analysis->Correlation Refinement Refine Docking Protocol Correlation->Refinement Refinement->Docking Iterative Improvement

Caption: A typical workflow for validating molecular docking results.

Deep Dive into Methodologies: Protocols for Rigorous Validation

The following sections provide detailed, step-by-step methodologies for the key in vitro binding assays discussed. These protocols are designed to be self-validating, incorporating essential controls to ensure the reliability of the experimental data.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[11][12] This detailed thermodynamic signature is invaluable for understanding the driving forces behind the interaction predicted by molecular docking.[3][5]

Experimental Protocol:

  • Sample Preparation:

    • Dialyze the protein and dissolve the ligand in the same buffer to minimize buffer mismatch effects.[5]

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

    • Accurately determine the concentrations of the protein and ligand.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental temperature, stirring speed, and injection parameters (volume, duration, and spacing).

  • Titration:

    • Perform a series of injections of the ligand into the protein solution.

    • Record the heat changes after each injection.

    • A control experiment, titrating the ligand into the buffer alone, is crucial to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw data peaks to determine the heat change for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Fit the resulting data to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and n. ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).[11]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Protein Protein in Cell Injection Inject Ligand Protein->Injection Ligand Ligand in Syringe Ligand->Injection Heat_Measurement Measure Heat Change Injection->Heat_Measurement Integration Integrate Peaks Heat_Measurement->Integration Fitting Fit to Binding Model Integration->Fitting Thermo_Params Determine KD, ΔH, n Fitting->Thermo_Params

Caption: The experimental workflow for Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[13] It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD = koff/kon) can be calculated.[14] Comparing the experimental kinetics with the predicted stability of the docked complex can provide valuable insights.[15][16]

Experimental Protocol:

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip based on the ligand to be immobilized.

    • Activate the sensor surface (e.g., using EDC/NHS chemistry for amine coupling).

  • Ligand Immobilization:

    • Inject the ligand over the activated sensor surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.

    • A reference flow cell (without immobilized ligand) should be used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • Fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the KD from the ratio of the rate constants.

G cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Chip_Activation Activate Sensor Chip Ligand_Immobilization Immobilize Ligand Chip_Activation->Ligand_Immobilization Analyte_Injection Inject Analyte Ligand_Immobilization->Analyte_Injection SPR_Signal Monitor SPR Signal Analyte_Injection->SPR_Signal Kinetic_Fitting Fit to Kinetic Model SPR_Signal->Kinetic_Fitting Rate_Constants Determine kon, koff, KD Kinetic_Fitting->Rate_Constants

Caption: The experimental workflow for Surface Plasmon Resonance.

Biolayer Interferometry (BLI)

BLI is another label-free optical technique that measures biomolecular interactions in real-time.[1] It utilizes disposable biosensors, making it a higher throughput alternative to SPR for screening larger numbers of compounds identified from virtual screening.[9][17]

Experimental Protocol:

  • Biosensor Preparation:

    • Hydrate the biosensors in the assay buffer.

    • Establish a baseline reading in the buffer.

  • Ligand Loading:

    • Immobilize the ligand onto the biosensor surface (e.g., via streptavidin-biotin interaction).

  • Association and Dissociation:

    • Dip the biosensors into wells containing different concentrations of the analyte to measure association.

    • Move the biosensors to wells containing only buffer to measure dissociation.

  • Data Analysis:

    • The change in the interference pattern is measured as a wavelength shift (nm).

    • Similar to SPR, the data is fitted to a kinetic model to determine kon, koff, and KD.[13]

G cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Biosensor_Hydration Hydrate Biosensor Ligand_Loading Load Ligand Biosensor_Hydration->Ligand_Loading Association Measure Association Ligand_Loading->Association Dissociation Measure Dissociation Association->Dissociation Kinetic_Fitting Fit to Kinetic Model Dissociation->Kinetic_Fitting Binding_Parameters Determine kon, koff, KD Kinetic_Fitting->Binding_Parameters G cluster_prep Preparation cluster_assay Competition Assay cluster_analysis Data Analysis Assay_Optimization Optimize Protein and Probe Concentrations Incubation Incubate with Test Compound Assay_Optimization->Incubation FP_Measurement Measure Fluorescence Polarization Incubation->FP_Measurement IC50_Determination Determine IC50 FP_Measurement->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Caption: The experimental workflow for Fluorescence Polarization.

Conclusion: A Symbiotic Relationship for Accelerated Drug Discovery

The validation of molecular docking results with in vitro binding assays is an indispensable component of modern drug discovery. This integrated approach transforms computational predictions from theoretical possibilities into experimentally-grounded realities. By carefully selecting the appropriate in vitro assay and rigorously executing the experimental protocols, researchers can confidently validate their docking results, refine their computational models, and ultimately accelerate the journey from a virtual hit to a viable drug candidate. The symbiotic relationship between in silico and in vitro methodologies is not just best practice; it is the cornerstone of efficient and successful drug development in the 21st century.

References

  • Bjelic, S., & Jelesarov, I. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in molecular biology (Clifton, N.J.), 1008, 103–118. [Link]
  • Bocchinfuso, G., Iavarone, F., & Palleschi, A. (2025). Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors. Molecules (Basel, Switzerland), 30(6), 1338. [Link]
  • Center for Macromolecular Interactions. (n.d.). Biolayer Interferometry (BLI). Harvard University. [Link]
  • Ciulli, A. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in molecular biology (Clifton, N.J.), 1964, 61–74. [Link]
  • Creative Biostructure. (n.d.). MagHelix™ Microscale Thermophoresis (MST). [Link]
  • Dou, G., Wang, Y., & Yang, M. (2021). Fluorescence Polarization Assays in Small Molecule Screening. Molecules (Basel, Switzerland), 26(16), 4810. [Link]
  • Grosdidier, A., Zoete, V., & Michielin, O. (2011). Challenges in protein docking. Current opinion in structural biology, 21(2), 175–181. [Link]
  • Jubb, H., Blundell, T. L., & Ascher, D. B. (2025). Integrating Computational and Experimental Approaches in 21st Century Drug Design. Journal of Molecular Biology, 437(15), 168692. [Link]
  • NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. [Link]
  • O'Connell, J., & Wills, A. J. (2018). Fluorescence polarization binding assays. Methods in molecular biology (Clifton, N.J.), 1686, 1–13. [Link]
  • PDB-101. (n.d.). Isothermal Titration Calorimetry (ITC). RCSB PDB. [Link]
  • Pinzi, L., & Rastelli, G. (2019). Parameter Refinement for Molecular Docking. Journal of chemical information and modeling, 59(10), 4149–4159. [Link]
  • Royer, C. A. (2006). Analysis of protein-ligand interactions by fluorescence polarization. Current protocols in protein science, Chapter 20, Unit 20.16. [Link]
  • Sartorius. (n.d.). Use of Bio-Layer Interferometry (BLI) to measure binding affinities of SNAREs and phosphoinositides. [Link]
  • Selvita. (n.d.). Binding Assays. [Link]
  • Springer Nature Experiments. (n.d.). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. [Link]
  • Wikipedia. (n.d.). Bio-layer interferometry. [Link]
  • Wikipedia. (n.d.). Ligand binding assay. [Link]
  • Zhang, S., Wang, W., & Xu, Y. (2022). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of biomolecular structure & dynamics, 40(19), 8829–8845. [Link]
  • Zhou, T., Huang, D., & Jin, J. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4529–4533. [Link]
  • Zinzalla, G. (2012). Case Studies of Docking in Drug Discovery. In Drug Design and Discovery (pp. 1-24). IntechOpen. [Link]
  • Cava, C., Bertoli, G., & Castiglioni, I. (2020). Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug Discovery in Breast Cancer. International journal of molecular sciences, 21(19), 7280. [Link]
  • Deb, C., & Kazi, A. (2024). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
  • Excedr. (2023, September 27).
  • Barrows, J. K., & Van Dyke, M. W. (2022). Biolayer interferometry for DNA-protein interactions. PloS one, 17(2), e0263322. [Link]
  • ResearchGate. (n.d.). Docking Scores (Unit of log(Kd)) for the SERM Binding Site to ERα and.... [Link]
  • ResearchGate. (n.d.). Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity?. [Link]
  • Alqahtani, N. F., Alfaifi, M. Y., Abc, A. S., Elbehairi, S. E. I., Salehef, A. M., Kotbg, E. S., Serag, W. M., Elshaarawy, R. F. M., Alhamdii, H. W., & Hassanjk, Y. A. (2024). Molecular docking and in vivo/in vitro studies of a novel thiadiazole Schiff base as a hepatoprotective drug against angiogenesis induced by breast cancer. RSC advances, 14(52), 38048–38061. [Link]
  • Wilson, A. J., & Gestwicki, J. E. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Analytical and bioanalytical chemistry, 407(27), 8193–8205. [Link]
  • Singh, N., & Chaput, J. C. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • BMG LABTECH. (n.d.).
  • Huang, S. Y., & Zou, X. (2010). Advances and Challenges in Protein-Ligand Docking. International journal of molecular sciences, 11(8), 3016–3034. [Link]
  • Yoshimori, A., & Mizushima, N. (2015). Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Journal of computer-aided molecular design, 29(4), 371–380. [Link]
  • Irwin, J. J., Shoichet, B. K., Mysinger, M. M., Huang, N., Colizzi, F., Wassam, P., & Cao, Y. (2010). Complementarity Between a Docking and a High-Throughput Screen in Discovering New Cruzain Inhibitors. Journal of medicinal chemistry, 53(11), 4323–4333. [Link]
  • BPS Bioscience. (2024, April 4).
  • ResearchGate. (n.d.). Comparison of prediction accuracy using different docking approaches.... [Link]
  • Biacore. (2002). Detecting the Molecular Ties That Bind. Modern Drug Discovery, 5(2), 34-36, 38, 40. [Link]
  • Center for Macromolecular Interactions. (2024, October 24). Octet RED384: CMI Getting Started Guide to Biolayer Interferometry. [Link]
  • García-Ortegón, M., Simm, J., & Hernández-Lobato, J. M. (2022). DOCKSTRING: Easy Molecular Docking Yields Better Benchmarks for Ligand Design. Journal of chemical information and modeling, 62(15), 3487–3502. [Link]
  • ResearchGate. (n.d.). FiberDock results of refining two docking models of complexes. [Link]
  • Abagyan, R., & Totrov, M. (2007). Preparation and Refinement of Model Protein–Ligand Complexes. In Methods in Molecular Biology (pp. 245-263). Humana Press. [Link]
  • Springer Nature Experiments. (n.d.). Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding. [Link]
  • Salo-Ahen, O. M. H., Al-Salami, H., & Ghaffar, K. (2017). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PloS one, 12(4), e0175282. [Link]
  • Faiza, M. (2022, November 1). What values are considered as good or bad in computational docking?.
  • ResearchGate. (n.d.). How to validate molecular docking results with no proper crystal structure??. [Link]

Sources

A Comparative Analysis of Adamantane-1,2,4-Triazoles and 1,3,4-Thiadiazoles as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively modulate the activity of therapeutic targets is paramount. Among the privileged structures in medicinal chemistry, the adamantane moiety has garnered significant attention due to its unique lipophilic and steric properties, which can enhance the pharmacological profile of bioactive molecules. When appended to heterocyclic systems like 1,2,4-triazoles and 1,3,4-thiadiazoles, the resulting conjugates have emerged as a promising class of enzyme inhibitors with diverse therapeutic potential. This guide provides a comprehensive, in-depth comparison of adamantane-1,2,4-triazoles and adamantane-1,3,4-thiadiazoles as enzyme inhibitors, with a focus on their synthesis, structure-activity relationships, and a direct comparative study of their inhibitory effects on Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a critical enzyme in cancer therapy.

Introduction: The Adamantane Advantage in Heterocyclic Chemistry

The bulky, rigid, and highly lipophilic nature of the adamantane cage makes it an attractive pharmacophore. Its incorporation into drug candidates can lead to several advantageous properties, including increased metabolic stability, enhanced binding affinity to hydrophobic pockets of enzymes, and improved bioavailability. The 1,2,4-triazole and 1,3,4-thiadiazole rings are five-membered aromatic heterocycles that are also prevalent in medicinal chemistry. They can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. The molecular hybridization of adamantane with these heterocyclic scaffolds has yielded compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. This guide will dissect the nuances that differentiate these two classes of adamantane-heterocycle conjugates in the context of enzyme inhibition.

Synthesis and Structure-Activity Relationship (SAR): A Tale of Two Scaffolds

The synthesis of adamantane-1,2,4-triazoles and adamantane-1,3,4-thiadiazoles typically proceeds through common intermediates derived from adamantane-1-carboxylic acid. The choice of the cyclization conditions and reagents dictates the formation of either the triazole or the thiadiazole ring.

A pivotal intermediate for the synthesis of many adamantane-1,2,4-triazole derivatives is 5-(adamantan-1-yl)-4-amino-1,2,4-triazole-3-thiol . This compound can be synthesized from adamantane-1-carbohydrazide through reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine.[1] For adamantane-1,3,4-thiadiazoles, a key starting material is 2-amino-5-(adamantan-1-yl)-1,3,4-thiadiazole . This can be prepared by the cyclization of adamantane-1-carbonyl thiosemicarbazide in the presence of a strong acid, such as sulfuric acid.[2]

The structure-activity relationship studies for both classes of compounds reveal several key insights:

  • The Adamantane Moiety: This group is crucial for the biological activity of these compounds. It is believed to anchor the molecule within hydrophobic pockets of the target enzyme's active site, thereby enhancing binding affinity.[2]

  • The Heterocyclic Core: The nature of the heterocyclic ring (1,2,4-triazole vs. 1,3,4-thiadiazole) significantly influences the inhibitory potency and selectivity. This is due to the different electronic and hydrogen-bonding properties of the two rings. For instance, in the case of Tdp1 inhibition, the replacement of an amide or thioamide linker with a 1,2,4-triazole or a 1,3,4-thiadiazole linker has been shown to increase the inhibitory potency.[2]

  • Substituents on the Heterocyclic Ring: Modifications at various positions on the triazole or thiadiazole ring can fine-tune the biological activity. For example, the introduction of different monoterpenoid residues connected to the heterocyclic linkers has a significant impact on the Tdp1 inhibitory activity.[2]

Comparative Enzyme Inhibitory Activity: A Head-to-Head Battle for Tdp1 Inhibition

A direct comparison of the enzyme inhibitory potential of adamantane-1,2,4-triazoles and adamantane-1,3,4-thiadiazoles is best illustrated by their activity against Tyrosyl-DNA phosphodiesterase 1 (Tdp1). Tdp1 is a crucial DNA repair enzyme that removes stalled Topoisomerase I (Top1)-DNA covalent complexes, a type of DNA damage induced by certain anticancer drugs like topotecan.[2][3] Inhibition of Tdp1 can therefore potentiate the efficacy of these chemotherapeutic agents.

A study directly comparing adamantane-monoterpenoid conjugates linked via either a 1,2,4-triazole or a 1,3,4-thiadiazole core against Tdp1 revealed that both scaffolds yield potent inhibitors.[2] The inhibitory activities are presented in the table below.

Compound ClassLinkerMonoterpenoid MoietyTdp1 IC50 (µM)
Adamantane-1,2,4-triazole1,2,4-triazoleCitronellal0.57
Adamantane-1,2,4-triazole1,2,4-triazoleα-Pinene0.35
Adamantane-1,3,4-thiadiazole1,3,4-thiadiazoleCitronellic acid~1.0
Adamantane-1,3,4-thiadiazole1,3,4-thiadiazoleα-Pinene~1.2

Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on specific substitutions and assay conditions.[2][4]

The data suggests that while both adamantane-1,2,4-triazoles and adamantane-1,3,4-thiadiazoles are effective Tdp1 inhibitors, the 1,2,4-triazole linker appears to confer slightly higher potency in the context of the monoterpenoid conjugates tested.[2] This highlights the subtle but significant influence of the heterocyclic core on the inhibitory activity.

Inhibitory Activity Against Other Enzymes

While a direct comparative study across a range of enzymes is limited in the current literature, both adamantane-1,2,4-triazoles and adamantane-1,3,4-thiadiazoles have demonstrated inhibitory activity against various other important enzymes.

Adamantane-1,2,4-triazoles have been reported as inhibitors of:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): An enzyme implicated in obesity and diabetes.[5]

  • α-Glucosidase: A target for the management of type 2 diabetes.[6]

  • Urease: A bacterial enzyme associated with infections.

Adamantane-1,3,4-thiadiazoles have shown inhibitory activity against:

  • Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy.

  • Monoamine Oxidase (MAO): A target for the treatment of neurological disorders.

It is important to note that a direct comparison of potency against these enzymes is not feasible due to the lack of studies conducted under identical experimental conditions. However, the breadth of targets highlights the versatility of both scaffolds in designing potent enzyme inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below is a representative protocol for a Tdp1 inhibition assay.

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition Assay (Gel-Based)

This protocol is adapted from established methods for measuring Tdp1 activity.[7][8][9]

Materials:

  • Recombinant human Tdp1 enzyme

  • 5'-[³²P]-labeled single-stranded DNA oligonucleotide containing a 3'-phosphotyrosine (Tdp1 substrate)

  • Tdp1 assay buffer (50 mM Tris-HCl pH 7.5, 80 mM KCl, 2 mM EDTA, 1 mM DTT, 40 µg/mL BSA, and 0.01% Tween-20)

  • Test compounds (adamantane-1,2,4-triazoles and adamantane-1,3,4-thiadiazoles) dissolved in DMSO

  • Gel loading buffer (99.5% formamide, 5 mM EDTA, 0.01% xylene cyanol, 0.01% bromophenol blue)

  • Denaturing polyacrylamide gel (15-20%)

  • Phosphorimager system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should have a final volume of 20 µL.

  • To each tube, add the Tdp1 assay buffer, the radiolabeled Tdp1 substrate (final concentration ~1 nM), and the test compound at various concentrations (or DMSO as a vehicle control).

  • Initiate the reaction by adding the Tdp1 enzyme (final concentration ~10 pM).

  • Incubate the reactions at 37°C for 15-30 minutes.

  • Terminate the reactions by adding an equal volume (20 µL) of gel loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Load the samples onto a denaturing polyacrylamide gel.

  • Run the gel until the bromophenol blue dye front reaches the bottom.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize the results using a phosphorimager. The product of Tdp1 cleavage will migrate faster than the uncleaved substrate.

  • Quantify the band intensities to determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Tdp1_Inhibition_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Buffer Tdp1 Assay Buffer Incubation Incubate at 37°C Buffer->Incubation Substrate Radiolabeled Tdp1 Substrate Substrate->Incubation Inhibitor Test Compound (or DMSO) Inhibitor->Incubation Enzyme Tdp1 Enzyme Enzyme->Incubation Initiate Reaction Termination Add Gel Loading Buffer Incubation->Termination PAGE Denaturing PAGE Termination->PAGE Imaging Phosphorimaging PAGE->Imaging Quantification Quantification & IC50 Calculation Imaging->Quantification

Caption: Workflow for a gel-based Tdp1 enzyme inhibition assay.

Tdp1 in DNA Repair: A Signaling Pathway Perspective

Tdp1 plays a critical role in the base excision repair (BER) pathway, specifically in resolving DNA damage caused by Topoisomerase I. The following diagram illustrates the canonical pathway for the repair of Top1-DNA covalent complexes.

Tdp1_Signaling_Pathway Top1cc Topoisomerase I Covalent Complex (Top1cc) PARP1 PARP1 Activation & PARylation Top1cc->PARP1 senses damage DSB_formation Double-Strand Break (DSB) Formation Top1cc->DSB_formation can lead to TDP1_recruitment TDP1 Recruitment PARP1->TDP1_recruitment recruits TDP1_cleavage TDP1 Cleavage of 3'-phosphotyrosyl bond TDP1_recruitment->TDP1_cleavage PNKP PNKP Processing of 3'-phosphate to 3'-OH TDP1_cleavage->PNKP generates 3'-P Ligation DNA Ligation (LigIII/XRCC1) PNKP->Ligation generates 3'-OH Repaired_DNA Repaired_DNA Ligation->Repaired_DNA Repaired DNA HR Homologous Recombination (HR) DSB_formation->HR

Caption: Simplified signaling pathway for the repair of Top1-DNA covalent complexes.

As depicted, upon the formation of a Top1cc, PARP1 is activated and facilitates the recruitment of Tdp1 to the site of damage.[10] Tdp1 then hydrolyzes the bond between the tyrosine residue of Top1 and the 3'-end of the DNA.[11][12] The resulting 3'-phosphate is then processed by Polynucleotide Kinase-Phosphatase (PNKP) to a 3'-hydroxyl group, which can then be ligated by the DNA Ligase III/XRCC1 complex to complete the repair process.[11][12] In the absence of functional Tdp1, these lesions can be converted into more deleterious double-strand breaks, which are then repaired by the homologous recombination pathway.[13]

Conclusion and Future Directions

This comparative guide has illuminated the significant potential of both adamantane-1,2,4-triazoles and adamantane-1,3,4-thiadiazoles as versatile scaffolds for the design of potent enzyme inhibitors. The direct comparison of their activity against Tdp1 demonstrates that subtle variations in the heterocyclic core can have a discernible impact on inhibitory potency, with the 1,2,4-triazole appearing slightly superior in the context of the evaluated monoterpenoid conjugates.

The broad range of enzymes inhibited by these two classes of compounds underscores their therapeutic promise. However, the field would greatly benefit from more head-to-head comparative studies against a wider array of enzymatic targets to establish a more comprehensive understanding of their relative strengths and weaknesses. Future research should also focus on elucidating the precise binding modes of these inhibitors through co-crystallization studies, which would provide invaluable insights for the rational design of next-generation inhibitors with enhanced potency and selectivity. The continued exploration of these fascinating adamantane-heterocycle hybrids will undoubtedly pave the way for the development of novel and effective therapeutic agents for a multitude of diseases.

References

  • Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments.
  • Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal. [Link]
  • The molecular structures of Tdp1 inhibitors containing adamantane and terpene moieties.
  • Biological pathways that engage TDP1 and TDP2.
  • The chemical structures of known Tdp1 inhibitors, a remarkable diversity is accommodated by the enzyme.
  • Biochemical assays for the discovery of TDP1 inhibitors.
  • Design, Synthesis, and Molecular Docking Study of New Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors Combining Resin Acids and Adamantane Moieties. MDPI. [Link]
  • Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2).
  • Role of tyrosyl-DNA phosphodiesterase (TDP1) in mitochondria. PNAS. [Link]
  • Fluorescence-resonance-energy-transfer-based assay to estimate modulation of TDP1 activity through arginine methyl
  • TDP1-independent pathways in the process and repair of TOP1-induced DNA damage.
  • PARP1–TDP1 coupling for the repair of topoisomerase I–induced DNA damage. Nucleic Acids Research. [Link]
  • The structural diversity of TDP1 inhibitors.
  • 3-(Adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione.
  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]
  • 3-(Adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)-thione.
  • Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
  • Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
  • Synthesis of 2-Amino-5-(Substituted Phenyl)-1, 3, 4-Thiadizole And Evaluation of Biological Activity. Semantic Scholar. [Link]
  • Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • The structures the adamantyl-1,2,4-triazoles (I–III) and...
  • Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents.
  • Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. MDPI. [Link]
  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.
  • An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents.

Sources

Assessing the Synergistic Effects of Adamantane Derivatives with Known Anticancer Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, lipophilic cage-like structure of adamantane has positioned its derivatives as a compelling scaffold in medicinal chemistry. Beyond their intrinsic therapeutic activities, a growing body of evidence highlights their potential as synergistic partners to established anticancer agents, offering a promising strategy to enhance treatment efficacy, overcome drug resistance, and potentially reduce dose-limiting toxicities. This guide provides a comparative analysis of the synergistic effects of select adamantane derivatives with known anticancer drugs, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Introduction: The Rationale for Adamantane-Based Combination Therapy

The "lipophilic bullet" nature of the adamantane moiety can improve the pharmacokinetic and pharmacodynamic properties of a compound.[1] When incorporated into drug hybrids or used in combination, adamantane derivatives can modulate cellular pathways that sensitize cancer cells to the effects of conventional chemotherapy. This guide will delve into specific examples, comparing their synergistic potential and underlying mechanisms of action.

Comparative Analysis of Synergistic Combinations

This section details the synergistic interactions of two distinct classes of adamantane derivatives with established anticancer drugs: adamantane-monoterpene conjugates with topotecan and Adaphostin with fludarabine. A third example exploring the interaction of adamantane derivatives with paclitaxel is also discussed.

Case Study 1: Adamantane-Monoterpene Conjugates and Topotecan

Adamantane-monoterpene conjugates have emerged as potent enhancers of the topoisomerase I (TOP1) inhibitor, topotecan.[2] The synergistic effect is primarily attributed to the inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme that counteracts the cytotoxic effects of TOP1 poisons.[2][3]

Topotecan stabilizes the covalent complex between TOP1 and DNA, leading to single-strand breaks and ultimately cell death.[4] However, TDP1 can reverse this process by cleaving the bond between TOP1 and DNA, thereby repairing the DNA damage and reducing the efficacy of topotecan.[5] Adamantane-monoterpene conjugates inhibit TDP1, preventing this repair mechanism and thus potentiating the cytotoxic effect of topotecan.[2][3]

TDP1_Inhibition cluster_DNA_Damage DNA Damage and Repair cluster_Inhibition Synergistic Intervention Topotecan Topotecan TOP1_DNA_Complex TOP1-DNA Covalent Complex Topotecan->TOP1_DNA_Complex Stabilizes DNA_SSB DNA Single-Strand Breaks TOP1_DNA_Complex->DNA_SSB Leads to TDP1 TDP1 Enzyme TOP1_DNA_Complex->TDP1 Recruits Apoptosis Apoptosis DNA_SSB->Apoptosis Induces DNA_Repair DNA Repair TDP1->DNA_Repair Mediates Adamantane_Derivative Adamantane-Monoterpene Conjugate Adamantane_Derivative->TDP1 Inhibits

Figure 1: Mechanism of synergy between adamantane-monoterpene conjugates and topotecan.

The synergy between adamantane-monoterpene conjugates and topotecan has been quantified using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[6]

Studies by Munkuev et al. have demonstrated significant synergy in various cancer cell lines.[2][3]

Adamantane DerivativeCell LineTopotecan Concentration (nM)Adamantane Derivative Concentration (µM)Combination Index (CI)Reference
20c HeLaVarious50.49–0.82[3]
20c HeLaVarious100.23–0.78[3]
20g HCT-116VariousVarious< 1 (Synergistic)[3]
Various Conjugates HeLaVariousVarious< 1 (Synergistic)[2]

Table 1: Combination Index (CI) values for Adamantane-Monoterpene Conjugates with Topotecan.

Case Study 2: Adaphostin and Fludarabine

Adaphostin, an adamantane derivative, exhibits synergistic cytotoxicity with the nucleoside analog fludarabine in chronic lymphocytic leukemia (CLL) B cells.[6][7]

The synergistic effect of Adaphostin and fludarabine is linked to the generation of reactive oxygen species (ROS).[6] Adaphostin induces ROS production, leading to oxidative stress and the downregulation of the anti-apoptotic protein Bcl-2. This sensitizes the CLL B cells to the apoptotic effects of fludarabine.

ROS_Apoptosis cluster_Induction Synergistic Induction of Apoptosis Adaphostin Adaphostin ROS Reactive Oxygen Species (ROS) Adaphostin->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulates Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Bcl2->Mitochondrial_Pathway Inhibits Fludarabine Fludarabine Fludarabine->Mitochondrial_Pathway Activates

Figure 2: ROS-mediated synergistic apoptosis by Adaphostin and fludarabine.
Drug CombinationCell TypeMethodResultReference
Adaphostin + Fludarabine CLL B cells (10 patient samples)Chou-Talalay (CalcuSyn)Synergistic (CI < 1)[6][7]

Table 2: Summary of Synergy Analysis for Adaphostin and Fludarabine.

Case Study 3: Adamantane Derivatives and Paclitaxel

While direct synergistic studies with Combination Index values are less common, there is evidence that certain adamantane derivatives can enhance the efficacy of paclitaxel by inhibiting P-glycoprotein (P-gp) mediated drug efflux.[8]

P-gp is a transmembrane protein that actively pumps various chemotherapeutic agents, including paclitaxel, out of cancer cells, leading to multidrug resistance. Specific adamantyl derivatives have been shown to inhibit P-gp function, thereby increasing the intracellular concentration and cytotoxicity of P-gp substrate drugs like paclitaxel.[8]

Adamantyl DerivativeEffect on Paclitaxel (in rats)MechanismReference
AC-603 Increased relative bioavailability to 220.7%P-gp Inhibition[8]
AC-786 Increased relative bioavailability to 180.3%P-gp Inhibition[8]

Table 3: Enhancement of Paclitaxel Bioavailability by Adamantyl Derivatives.

Experimental Protocols for Assessing Synergy

The following are generalized protocols for key experiments used to assess the synergistic effects of drug combinations.

Workflow for Synergy Assessment

Synergy_Workflow cluster_Workflow Experimental Workflow for Synergy Assessment Start Start Cell_Culture 1. Cell Culture (e.g., HeLa, HCT-116, CLL cells) Start->Cell_Culture IC50_Determination 2. Determine IC50 (MTT/MTS Assay for each drug) Cell_Culture->IC50_Determination Combination_Assay 3. Combination Assay (Fixed-ratio or checkerboard) IC50_Determination->Combination_Assay Data_Analysis 4. Data Analysis (CompuSyn/CalcuSyn Software) Combination_Assay->Data_Analysis CI_Calculation 5. Calculate Combination Index (CI) Data_Analysis->CI_Calculation Isobologram 6. Generate Isobologram CI_Calculation->Isobologram End End Isobologram->End

Figure 3: General workflow for assessing drug synergy.
Step-by-Step Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to determine cell viability and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Drug Treatment: Treat the cells with serial dilutions of the individual drugs and their combinations at a constant ratio. Include untreated and solvent-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%) for each drug and the combination.

Step-by-Step Protocol: Combination Index (CI) Calculation using CompuSyn/CalcuSyn

CompuSyn and CalcuSyn are software programs that facilitate the quantitative analysis of drug interactions based on the Chou-Talalay method.[9][10]

  • Data Entry:

    • Open the software and start a new experiment.

    • Enter the data for each single drug, including the drug name, units, and a series of dose-effect data points (e.g., from the MTT assay). The "effect" is typically entered as the fraction of cells affected (Fa), where Fa = 1 - (viability/100).

    • Enter the data for the drug combination, specifying the ratio of the drugs.

  • Data Analysis:

    • The software will automatically generate dose-effect curves, median-effect plots, and calculate the parameters Dm (IC50) and m (slope) for each drug and the combination.

  • Generate Report:

    • Generate a report which will include:

      • Fa-CI Table and Plot: This shows the Combination Index (CI) at different effect levels (Fa).

      • Isobologram: A graphical representation of the synergy, additivity, or antagonism at specific effect levels (e.g., ED50, ED75, ED90). Points falling below the line of additivity indicate synergy.

      • Dose-Reduction Index (DRI): This indicates how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the doses of each drug alone.

Conclusion and Future Directions

The synergistic combination of adamantane derivatives with established anticancer drugs represents a promising avenue for cancer therapy. The examples of adamantane-monoterpene conjugates with topotecan and Adaphostin with fludarabine clearly demonstrate the potential of this approach, with well-defined mechanisms of action and quantitative evidence of synergy.

Future research should focus on:

  • Expanding the scope of combination studies: Investigating the synergistic potential of a wider range of adamantane derivatives with other classes of anticancer drugs, such as platinum-based agents and taxanes.

  • In vivo validation: Translating the promising in vitro synergistic findings into preclinical animal models to assess efficacy and toxicity in a more complex biological system.

  • Mechanism-driven combinations: Designing rational drug combinations based on a thorough understanding of the molecular targets and signaling pathways modulated by specific adamantane derivatives.

By leveraging the unique properties of the adamantane scaffold, researchers can continue to develop innovative and more effective combination therapies for the treatment of cancer.

References

  • Biosoft. (n.d.). CalcuSyn Version 2.0. Norecopa.
  • Munkuev, A. A., Mozhaitsev, E. S., Chepanova, A. A., Suslov, E. V., Korchagina, D. V., Zakharova, O. D., ... & Lavrik, O. I. (2021). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules, 26(11), 3128.
  • Shanafelt, T. D., Lee, Y. K., Bone, N. D., Strege, A. K., Narayanan, V. L., Sausville, E. A., ... & Kay, N. E. (2005). Adaphostin-induced apoptosis in CLL B cells is associated with induction of oxidative stress and exhibits synergy with fludarabine. Blood, 106(3), 1035–1042.
  • Shanafelt, T. D., Lee, Y. K., Bone, N. D., Strege, A. K., Narayanan, V. L., Sausville, E. A., ... & Kay, N. E. (2005). Adaphostin-induced apoptosis in CLL B cells is associated with induction of oxidative stress and exhibits synergy with fludarabine. Blood, 106(3), 1035–1042.
  • Munkuev, A. A., Dyrkheeva, N. S., Kornienko, T. E., Ilina, E. S., Ivankin, D. I., Suslov, E. V., ... & Lavrik, O. I. (2022). Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. Molecules, 27(11), 3374.
  • ComboSyn, Inc. (n.d.). Data Entry Illustrations for Beginners. ComboSyn.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604.
  • ComboSyn, Inc. (n.d.). Welcome to COMPUSYN. ComboSyn.
  • Singh, H., Singh, P., & Kumar, M. (2021). Adamantane-conjugated platinum complexes: A new paradigm in cancer chemotherapy. Journal of Chemical Health Risks, 11(1), 1-10.
  • Biosoft. (2020, November 7). Calcusyn Software [Video]. YouTube.
  • Shanafelt, T. D., Lee, Y. K., Bone, N. D., Strege, A. K., Narayanan, V. L., Sausville, E. A., ... & Kay, N. E. (2005). Adaphostin-induced apoptosis in CLL B cells is associated with induction of oxidative stress and exhibits synergy with fludarabine. Blood, 106(3), 1035–1042.
  • ResearchGate. (n.d.). Calculation of Combination Index.
  • ResearchGate. (n.d.). How does one enter data in Compusyn?.
  • Zakharenko, A. L., Khomenko, T. M., Zhukova, S. V., Koval, O. I., Zakharova, O. D., Anarbaev, R. O., ... & Lavrik, O. I. (2022). The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo. International Journal of Molecular Sciences, 24(1), 596.
  • Zakharenko, A. L., Khomenko, T. M., Zhukova, S. V., Koval, O. I., Zakharova, O. D., Anarbaev, R. O., ... & Lavrik, O. I. (2022). The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo. International Journal of Molecular Sciences, 24(1), 596.
  • Narayan, R. S., Fedrigo, C. A., & Sharan, R. (2021). Reanalysis of in vivo drug synergy validation study rules out synergy in most cases. Scientific reports, 11(1), 1-8.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604.
  • Zhang, N., Fu, J., & Chou, T. C. (2016). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. American journal of cancer research, 6(1), 97.
  • Helal, M. H., Samir, M., Ragab, A., & Ammar, Y. A. (2022). Adamantane-based chemotherapeutic drugs and drug candidates.
  • Choi, Y. J., Kim, D. H., Lee, J. Y., Kim, Y. G., Kim, J. H., & Lee, M. G. (2017). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats.
  • Foucquier, J., & Guedj, M. (2015). Analysis of drug combinations: current methodological landscape. Pharmacology research & perspectives, 3(3), e00149.
  • Riganas, S., Papatriantafyllou, M., Paraskevopoulou, V., Tzioumaki, N., Leite, S. C., Gkeka, P., ... & Mavromoustakos, T. (2022).
  • Zakharenko, A. L., Chepanova, A. A., Maltseva, E. A., Zakharova, O. D., Ilina, E. S., Zakharenko, A. L., ... & Lavrik, O. I. (2020). Validating TDP1 as an Inhibition Target for Lipophilic Nucleoside Derivative in Human Cells. Cancers, 12(11), 3169.
  • Lebedeva, N. A., Zakharenko, A. L., Chepanova, A. A., Zakharova, O. D., & Lavrik, O. I. (2021). Influence of Tyrosyl-DNA Phosphodiesterase 1 Inhibitor on the Proapoptotic and Genotoxic Effects of Anticancer Agent Topotecan. Biomolecules, 11(11), 1639.
  • Khomenko, T. M., Zakharenko, A. L., Kornienko, T. E., Chepanova, A. A., & Lavrik, O. I. (2023). New 5-Hydroxycoumarin-Based Tyrosyl-DNA Phosphodiesterase I Inhibitors Sensitize Tumor Cell Line to Topotecan. International Journal of Molecular Sciences, 24(10), 8758.
  • Shacham, S., Leader, H., Shalev-Ben-Baruch, R., & Avni, Y. (2019). Search for Synergistic Drug Combinations to Treat Chronic Lymphocytic Leukemia. Cells, 8(11), 1361.
  • Khomenko, T. M., Zakharenko, A. L., Kornienko, T. E., Chepanova, A. A., & Lavrik, O. I. (2023). New 5-Hydroxycoumarin-Based Tyrosyl-DNA Phosphodiesterase I Inhibitors Sensitize Tumor Cell Line to Topotecan. International Journal of Molecular Sciences, 24(10), 8758.
  • Chou, T. C., & Martin, N. (2005). CompuSyn for drug combinations: PC software and user's guide: a computer program for quantitation of synergism and antagonism in drug combinations, and the determination of IC50 and ED50 and LD50 values. ComboSyn Inc.
  • Wawruszak, A., Czerwonka, A., Luszczki, J. J., & Rzeski, W. (2021). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 26(9), 2465.
  • Coderre, J. A., Button, T. M., & Micca, P. L. (1995). Synergistic cytotoxicity of topoisomerase I inhibitors with alkylating agents and etoposide in human brain tumor cell lines. International Journal of Radiation OncologyBiologyPhysics, 33(4), 867-874.
  • Al-Omary, F. A., Al-Warhi, T., Al-Ghamdi, S. A., Al-Harbi, N. O., Al-Asmari, A. F., & Al-Omary, F. A. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4504.
  • Damon, L. E., Christensen, S., Rochlitz, C., & Cadman, E. C. (1989). Sequence dependent synergistic cytotoxicity between etoposide and fluoropyrimidines. Anticancer research, 9(6), 1761-1767.
  • Wnorowska, U., Gornowicz, A., Czarnomysy, R., Bialecka, A., & Bielawska, A. (2020). Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells. Molecules, 25(23), 5589.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604.
  • Pardali, E., Kourounakis, A. P., & Kouretas, D. (2017). Currently available adamantane derivatives in clinical practice and their activity. Current medicinal chemistry, 24(35), 3878-3893.
  • Keating, M. J., O'Brien, S., Lerner, S., Koller, C., Beran, M., Robertson, L. E., ... & Kantarjian, H. (1998). Chemotherapy combination treatment regimens with fludarabine in chronic lymphocytic leukemia. Leukemia & lymphoma, 28(5-6), 449-459.

Sources

A Comparative Guide to the Reactivity of Adamantane-1-Carbohydrazide and Benzhydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the chemical reactivity of adamantane-1-carbohydrazide and benzhydrazide. By examining their structural and electronic differences, we aim to provide researchers with the insights needed to make informed decisions in synthetic planning and drug discovery.

Introduction: Two Hydrazides, Distinct Personalities

Hydrazides are a cornerstone functional group in medicinal chemistry and organic synthesis, prized for their ability to form stable hydrazones and serve as precursors to a variety of heterocyclic systems.[1][2] Among the vast family of hydrazides, this compound and benzhydrazide are particularly noteworthy.

This compound incorporates a bulky, three-dimensional diamondoid cage. This adamantyl moiety is a well-known "pharmacophore" used to enhance the lipophilicity and metabolic stability of drug candidates, leading to improved pharmacokinetic profiles.[3][4] Its derivatives have shown a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[3][5][6]

Benzhydrazide , on the other hand, features a planar phenyl ring. It is a fundamental building block in the synthesis of numerous biologically active molecules, including anti-inflammatory, antibacterial, and anticancer agents.[1][2] Its aromatic nature provides a platform for substitution, allowing for the fine-tuning of electronic and steric properties.

While both share the core carbohydrazide functionality (-CONHNH₂), the disparate nature of the adamantyl and phenyl substituents imparts distinct reactivity profiles. This guide will dissect these differences, supported by mechanistic principles and detailed experimental protocols for verification.

Structural and Electronic Foundations of Reactivity

The reactivity of the hydrazide moiety is primarily dictated by the nucleophilicity of the terminal amine (-NH₂) and the electrophilicity of the carbonyl carbon. These, in turn, are governed by the electronic and steric effects of the adamantyl and phenyl groups.

PropertyThis compoundBenzhydrazide
Molecular Formula C₁₁H₁₈N₂O[7]C₇H₈N₂O[8]
Molecular Weight 194.27 g/mol [7]136.15 g/mol [8]
Structure Bulky, 3D aliphatic cagePlanar aromatic ring
Electronic Effect Electron-donating (+I)Electron-withdrawing (-M, -I)
Steric Hindrance HighModerate
The Adamantane Moiety: An Electron-Donating Shield

The adamantyl group is a saturated, polycyclic hydrocarbon. Its carbons are sp³-hybridized, and it exerts a positive inductive effect (+I). This effect pushes electron density towards the carbonyl group. This has two primary consequences:

  • Reduced Carbonyl Electrophilicity: The increased electron density on the carbonyl carbon makes it less susceptible to nucleophilic attack.

  • Enhanced Amine Nucleophilicity: The electron-donating nature of the adamantyl group slightly increases the electron density on the entire hydrazide moiety, including the terminal -NH₂ group, thereby increasing its nucleophilicity.

Furthermore, the sheer bulk of the adamantane cage creates significant steric hindrance around the reaction center, which can impede the approach of reactants.

The Phenyl Moiety: A Resonance Sink

The phenyl group in benzhydrazide is directly conjugated with the carbonyl group. This allows for resonance delocalization of the lone pair of electrons from the adjacent nitrogen atom across the aromatic ring. This has the opposite effect to the adamantyl group:

  • Increased Carbonyl Electrophilicity: While the phenyl ring can be considered electron-withdrawing, the primary effect on the hydrazide is the delocalization of the nitrogen lone pair, which makes the carbonyl carbon more electrophilic compared to its aliphatic counterpart.

  • Reduced Amine Nucleophilicity: The resonance effect pulls electron density away from the hydrazide moiety, decreasing the electron density and therefore the nucleophilicity of the terminal -NH₂ group.

The planar nature of the phenyl ring offers less steric hindrance than the adamantane cage.

Caption: Structural and electronic differences.

Head-to-Head Reactivity Comparison

The most common and illustrative reaction for hydrazides is their condensation with aldehydes and ketones to form hydrazones.[3][9] The rate of this reaction is a direct probe of the nucleophilicity of the terminal amine and is sensitive to steric effects.

Hydrazone Formation: A Tale of Two Rates

The formation of a hydrazone proceeds via nucleophilic attack of the terminal -NH₂ group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration.

G Hydrazide R-CO-NH-NH₂ (Nucleophile) Intermediate Tetrahedral Intermediate Hydrazide->Intermediate Nucleophilic Attack Aldehyde R'-CHO (Electrophile) Aldehyde->Intermediate Hydrazone R-CO-NH-N=CH-R' (Hydrazone) Intermediate->Hydrazone Dehydration (-H₂O) Water H₂O

Caption: General mechanism of hydrazone formation.

Hypothesis:

  • This compound: Due to the +I effect of the adamantyl group, the terminal amine is more nucleophilic. Therefore, it should react faster with small, unhindered electrophiles like formaldehyde or acetaldehyde. However, its own bulk will cause it to react slower with sterically demanding aldehydes or ketones (e.g., pivalaldehyde or benzophenone).

  • Benzhydrazide: The reduced nucleophilicity of its terminal amine due to resonance will make it inherently slower in nucleophilic attack compared to its adamantane counterpart. However, its planar structure will be less of a steric impediment, potentially giving it an advantage with bulkier electrophiles where the approach to the reaction center is critical.

A definitive comparison requires experimental validation. A competitive reaction is the most elegant method to directly compare reactivities.

Experimental Protocol: A Self-Validating Comparison

This protocol describes a competitive reaction to determine the relative reactivity of this compound and benzhydrazide towards a model aldehyde, 4-nitrobenzaldehyde. The electron-withdrawing nitro group makes the aldehyde highly reactive, ensuring the reaction proceeds under mild conditions.

Objective

To quantify the relative rates of hydrazone formation by reacting an equimolar mixture of this compound and benzhydrazide with a limiting amount of 4-nitrobenzaldehyde and analyzing the product ratio via ¹H NMR spectroscopy.

Materials
  • This compound (1.0 eq)

  • Benzhydrazide (1.0 eq)

  • 4-Nitrobenzaldehyde (0.5 eq)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR tubes

  • Standard laboratory glassware

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh 19.4 mg (0.1 mmol) of this compound and 13.6 mg (0.1 mmol) of benzhydrazide.

    • Dissolve both in 1.0 mL of DMSO-d₆ in a small vial. This is the hydrazide mixture.

  • Reaction Initiation:

    • In a separate vial, dissolve 7.6 mg (0.05 mmol) of 4-nitrobenzaldehyde in 0.5 mL of DMSO-d₆.

    • Add the 4-nitrobenzaldehyde solution to the hydrazide mixture at room temperature.

    • Vortex the solution for 10 seconds to ensure homogeneity.

  • Reaction Monitoring and Analysis:

    • Immediately transfer ~0.6 mL of the reaction mixture to an NMR tube.

    • Acquire a ¹H NMR spectrum at timed intervals (e.g., 10 min, 30 min, 60 min, and 24 hours) to monitor the reaction progress.

    • The key signals to integrate are the distinct imine protons (-N=CH-) of the two resulting hydrazone products. The adamantane hydrazone imine proton will appear at a different chemical shift than the benzhydrazone imine proton.

  • Data Interpretation:

    • Calculate the ratio of the two products by comparing the integration values of their respective imine proton signals.

    • A ratio greater than 1 for the adamantane hydrazone indicates it is more reactive under these conditions.

G start Prepare Equimolar Hydrazide Mixture (Adamantane + Benzoyl) add_aldehyde Add 0.5 eq 4-Nitrobenzaldehyde in DMSO-d6 start->add_aldehyde vortex Vortex to Mix add_aldehyde->vortex transfer Transfer to NMR Tube vortex->transfer acquire_nmr Acquire ¹H NMR Spectra (t = 10, 30, 60 min, 24h) transfer->acquire_nmr analyze Integrate Imine Proton Signals (-N=CH-) of Products acquire_nmr->analyze calculate Calculate Product Ratio (Adamantane Hydrazone / Benzhydrazone) analyze->calculate end Determine Relative Reactivity calculate->end

Caption: Workflow for the competitive reactivity experiment.

Conclusion and Synthetic Implications

The reactivity of a hydrazide is a delicate balance between electronic and steric factors.

  • This compound is the more nucleophilic of the two, driven by the electron-donating adamantyl group. It will likely outperform benzhydrazide in reactions with small, unhindered electrophiles.

  • Benzhydrazide , while less nucleophilic, is also less sterically encumbered. Its reactivity can be modulated through substitution on the phenyl ring.

For the medicinal chemist: The choice is strategic. If the goal is to rapidly form a hydrazone link with a small molecule under mild conditions, this compound is an excellent choice, bringing with it the potential pharmacokinetic benefits of the adamantane cage.[4]

For the synthetic chemist: Benzhydrazide offers a versatile and cost-effective platform. Its reactivity profile is well-understood, and it serves as a reliable building block for a vast array of heterocyclic compounds where steric bulk is not desired at the outset of a synthetic sequence.[1]

Ultimately, this guide provides the foundational logic for selecting the appropriate reagent. The provided experimental protocol offers a direct and robust method for validating these principles in your own laboratory, ensuring that your synthetic choices are grounded in solid experimental data.

References

  • Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000.
  • Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Semantic Scholar.
  • Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. National Library of Medicine.
  • Al-Wahaibi, L. H., et al. (2022). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral. Semantic Scholar.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem.
  • Al-Wahaibi, L. H., et al. (2022). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral Agent. Taylor & Francis Online.
  • Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. ResearchGate.
  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.
  • ChemBK (2024). This compound. ChemBK.
  • Wang, Y., et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. National Institutes of Health.
  • Al-Majid, A. M., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI.
  • National Center for Biotechnology Information (n.d.). Benzoylhydrazine. PubChem.
  • National Center for Biotechnology Information (n.d.). N'-(adamantane-1-carbonyl)pyridine-2-carbohydrazide. PubChem.
  • ChemBK (2022). Benzhydrazide. ChemBK.
  • Fodor, K., et al. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. National Center for Biotechnology Information.
  • PubChemLite (n.d.). This compound (C11H18N2O). PubChemLite.
  • The Pharma Innovation Journal (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal.
  • Biointerface Research in Applied Chemistry (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry.
  • Gallardo-Fuentes, S., et al. (2015). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate.
  • International Journal of Bioscience and Biochemistry (2025). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry.
  • Al-Abdullah, E. S., et al. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Semantic Scholar.

Sources

Safety Operating Guide

Navigating the Safe Disposal of Adamantane-1-Carbohydrazide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the proper disposal of adamantane-1-carbohydrazide. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Understanding the Hazard Profile of this compound

This compound is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals.[1][2][3] However, its utility is paired with a specific hazard profile that necessitates careful handling and disposal. It is classified as an irritant and can be harmful if swallowed, inhaled, or comes into contact with skin.[4] The carbohydrazide functional group suggests that it is a strong reducing agent.[5]

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Ingestion, Dermal, Inhalation
Skin Irritation Causes skin irritation.Dermal
Eye Irritation Causes serious eye irritation.Ocular
Respiratory Irritation May cause respiratory irritation.Inhalation

This table summarizes the primary hazards associated with this compound.

Given its properties, improper disposal can lead to personnel exposure and environmental contamination. Therefore, a structured and informed disposal strategy is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or disposing of this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[7]

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: All handling of solid this compound that may generate dust, and all disposal procedures, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8]

Disposal Procedures: A Step-by-Step Approach

The appropriate disposal method for this compound depends on the quantity of waste. The following decision tree illustrates the initial sorting process.

G start This compound Waste decision Quantity of Waste? start->decision small_scale Small Lab-Scale Quantities (< 5g) decision->small_scale < 5g large_scale Large Quantities / Bulk Waste (> 5g or contaminated debris) decision->large_scale >= 5g neutralization Chemical Neutralization (in-lab) small_scale->neutralization hazardous_waste Certified Hazardous Waste Disposal large_scale->hazardous_waste

Caption: Decision workflow for this compound disposal.

Disposal of Small Lab-Scale Quantities (< 5g): Chemical Neutralization

For small quantities of this compound, in-lab chemical neutralization is a viable option. This procedure is based on the oxidative degradation of the hydrazide moiety, a common method for treating hydrazine and its derivatives.[9][10]

Principle: The carbohydrazide functional group can be oxidized to nitrogen gas, water, and carbon dioxide, which are environmentally benign. A common and effective oxidizing agent for this purpose is sodium hypochlorite (bleach).

Experimental Protocol:

  • Preparation of Neutralizing Solution: In a chemical fume hood, prepare a 5% aqueous solution of sodium hypochlorite. This can typically be achieved by diluting household bleach (check the concentration of your bleach) with water.

  • Dissolution of Waste: Carefully dissolve the this compound waste in water in a separate beaker. Use a sufficient amount of water to fully dissolve the solid.

  • Neutralization Reaction:

    • Place the beaker containing the dissolved this compound in an ice bath to control the reaction temperature, as the oxidation can be exothermic.

    • Slowly, and with constant stirring, add the 5% sodium hypochlorite solution to the dissolved waste. A slight excess of the hypochlorite solution should be used to ensure complete oxidation.

    • Monitor the reaction for any signs of gas evolution (nitrogen) or temperature increase.

  • Verification of Neutralization:

    • After the addition is complete and the reaction has subsided, allow the mixture to stir at room temperature for at least one hour.

    • To ensure that all the hydrazide has been destroyed, test the solution with potassium iodide-starch paper. A drop of the reaction mixture on the test paper should turn blue/black, indicating the presence of excess hypochlorite and thus the absence of the reducing carbohydrazide.

  • Final Disposal: Once neutralization is confirmed, the resulting solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your institution's specific guidelines for aqueous waste disposal.

Disposal of Large Quantities / Bulk Waste (> 5g)

For larger quantities of this compound or heavily contaminated materials (e.g., spill cleanup debris), in-lab neutralization is not recommended due to the potential for a large-scale exothermic reaction. In these cases, professional hazardous waste disposal is required.

Procedural Steps:

  • Packaging:

    • Place the this compound waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is generally suitable.

    • Ensure the container is in good condition and the lid is securely fastened.[11]

  • Labeling:

    • The container must be clearly labeled as "Hazardous Waste."

    • The label should include the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste.

    • Include any relevant hazard warnings (e.g., "Irritant," "Harmful").

  • Storage:

    • Store the sealed and labeled container in a designated hazardous waste accumulation area within your laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[5]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[6]

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

Spill & Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside of a fume hood, open windows if it is safe to do so.

  • Assess: From a safe distance, assess the extent of the spill.

  • Small Spills (inside a fume hood):

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., water), and collect the decontamination waste for disposal as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Do not attempt to clean it up yourself.

    • Contact your institution's EHS or emergency response team immediately.[6][8]

By adhering to these scientifically grounded procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Adamantane.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018). Hydrazine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines.
  • Redox. (2024). Safety Data Sheet Carbohydrazide.
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
  • ResearchGate. (n.d.). The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid.
  • MDPI. (n.d.). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. College of Engineering.
  • Google Patents. (n.d.). US20170113086A1 - Methods and systems for neutralization of hydrazine.
  • ChemBK. (2024). This compound.
  • Accepta. (n.d.). CB29 / AT-2565 – Boiler Water Oxygen Scavenger (Hydrazine Replacement).
  • Semantic Scholar. (2021). Research Article Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity.

Sources

Safeguarding Your Research: A Guide to Handling Adamantane-1-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research is built on a foundation of safety and precision. This guide provides essential, immediate safety and logistical information for handling Adamantane-1-carbohydrazide, a compound with significant potential in medicinal chemistry and drug development.[1][2] Our goal is to empower you with the knowledge to work confidently and safely, ensuring the integrity of your research and the well-being of your team.

Understanding the Risks: Hazard Profile of this compound

This compound is an organic compound that requires careful handling due to its potential health hazards.[3] Based on available data, this compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

These classifications necessitate a robust safety protocol to minimize exposure and mitigate risks. The following sections provide detailed guidance on the personal protective equipment (PPE), handling procedures, and emergency plans required for the safe use of this compound.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.[5][6] The following table outlines the recommended PPE for handling this compound in various laboratory settings.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves- Lab Coat- Safety Goggles with Side Shields- N95 or P95 Particulate RespiratorTo prevent skin contact with the solid compound, protect eyes from dust particles, and avoid inhalation of airborne powder.
Dissolving and Solution Handling - Nitrile or Neoprene Gloves- Lab Coat- Chemical Splash GogglesTo protect against skin and eye contact with potentially irritating solutions.
Running Reactions and Transfers - Nitrile or Neoprene Gloves- Lab Coat- Chemical Splash Goggles- Face Shield (if splash hazard is high)To provide an additional layer of protection for the face and eyes during procedures with a higher risk of splashes.

It is imperative to inspect all PPE for integrity before each use and to replace any damaged items immediately.[7]

Standard Operating Procedure for Safe Handling

Adherence to a standardized workflow is critical for minimizing the risk of exposure and ensuring reproducible experimental outcomes.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area.[8] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[5][6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[8]

  • Before beginning work, clear the workspace of any unnecessary items to prevent clutter and potential contamination.[7]

2. Handling the Compound:

  • When weighing the solid, use a balance with a draft shield or conduct the operation within a fume hood to contain any airborne particles.

  • To avoid creating dust, handle the solid gently. Do not crush or grind the material outside of a controlled environment.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[5][9]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8]

4. Waste Disposal:

  • All waste materials contaminated with this compound, including gloves, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is crucial.

Chemical Spill Response Workflow

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Spill_Containment Spill Containment cluster_Cleanup_and_Disposal Cleanup and Disposal Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Major Spill Assess Assess the spill size and hazards Alert->Assess Minor Spill Don_PPE Don appropriate PPE Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize if applicable and safe to do so Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to institutional guidelines Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][10]

This guide is intended to provide a framework for the safe handling of this compound. It is crucial to supplement this information with your institution's specific safety protocols and to always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Google Cloud.
  • Adamantane-1-carboxylic acid - Safety D
  • Laboratory Safety Guidance.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz.
  • Laboratories - Overview.
  • OSHA Labor
  • Life-Changing Safety Tips for Handling Labor
  • Decoding OSHA Labor
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. Lab Pro Inc.
  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety.
  • Working with Chemicals.
  • Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
  • Safety D
  • (Z)-3-((1S,3s)-Adamantan-1-yl)-N'-(2-oxoindolin-3-ylidene)
  • This compound.
  • Safety Data Sheet: Adamantane. Chemos GmbH & Co.KG.
  • This compound. ChemBK.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • SAFETY D
  • This compound, 97%, Thermo Scientific. Fisher Scientific.
  • Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Semantic Scholar.
  • Personal Protective Equipment for Pesticide Handlers. U.S. Environmental Protection Agency (EPA).
  • SAFETY D
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • Safety D
  • This compound. Santa Cruz Biotechnology.
  • 5 Types of PPE for Hazardous Chemicals.
  • Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry.
  • PPE for Hazardous Chemicals. Canada Safety Training.
  • CARBOHYDRAZINE.
  • RTECS NUMBER-AU4429000-Chemical Toxicity Database.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adamantane-1-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Adamantane-1-carbohydrazide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。